Product packaging for Pregnanediol(Cat. No.:CAS No. 80-92-2)

Pregnanediol

Número de catálogo: B026743
Número CAS: 80-92-2
Peso molecular: 320.5 g/mol
Clave InChI: YWYQTGBBEZQBGO-BERLURQNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Pregnanediol (5β-pregnane-3α,20α-diol) is an inactive metabolic end product of progesterone and a critical biomarker in reproductive and endocrine research . As a terminal urinary metabolite, it provides an indirect yet reliable measure of progesterone levels in the body, making it invaluable for investigating corpus luteum function and ovarian activity . Research Applications • Fertility and Menstrual Cycle Studies: this compound and its glucuronide conjugate (PdG) are well-established urinary markers for confirming ovulation and assessing the adequacy of the luteal phase. Specific excretion thresholds of PdG help differentiate between anovulatory cycles, luteinized unruptured follicles (LUF), and fertile ovulatory cycles . • Pregnancy and Placental Research: Monitoring this compound excretion offers a non-invasive means to assess placental function and progesterone production during pregnancy . • Toxicokinetics and Environmental Fate: Studies on the environmental fate of progestins utilize this compound to understand the metabolic pathways and environmental impact of progesterone and its synthetic analogs . • Endocrine Pathway Analysis: The ratio of its stereoisomers, alpha- and beta-pregnanediol, provides insight into an individual's preference for the 5-alpha-reductase or 5-beta-reductase metabolic pathways, which has implications for neurosteroid production and inflammatory responses . This high-purity compound is presented as a Research Use Only (RUO) standard, intended solely for laboratory research applications such as assay development, calibration, and metabolic studies. It is not intended for diagnostic procedures or administration to humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H36O2 B026743 Pregnanediol CAS No. 80-92-2

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(3R,5R,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19,22-23H,4-12H2,1-3H3/t13-,14+,15+,16-,17+,18-,19-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYQTGBBEZQBGO-BERLURQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pregnanediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004025
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

80-92-2, 666752-60-9
Record name Pregnanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pregnandiol [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 80-92-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47462
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 80-92-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1612
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-β-pregnane-3-α,20-α-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.195
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PREGNANDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR3JD1Y22C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pregnanediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004025
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

243.5 °C
Record name Pregnanediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004025
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Pregnanediol: A Comprehensive Technical Guide to its Role as a Progesterone Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pregnanediol is a primary, inactive urinary metabolite of progesterone, a critical steroid hormone in the female reproductive cycle and pregnancy.[1][2] The quantification of this compound provides a non-invasive method to indirectly assess progesterone levels and activity, offering valuable insights into ovarian function, ovulation, and the health of the luteal phase and pregnancy.[3][4][5] This technical guide provides an in-depth overview of this compound, focusing on its metabolic pathway from progesterone, its physiological significance, and the methodologies for its measurement.

Progesterone Metabolism to this compound

The metabolic conversion of progesterone to this compound primarily occurs in the liver, although other tissues like the intestines, brain, and skin also contribute.[3][6] The process involves a series of enzymatic reactions, leading to the formation of two main stereoisomers: α-pregnanediol and β-pregnanediol.[6] The initial and rate-limiting step is the reduction of progesterone by either 5α-reductase or 5β-reductase, which determines the subsequent metabolic pathway.[7]

The two main pathways are:

  • 5α-Reductase Pathway: This pathway leads to the formation of α-pregnanediol. Progesterone is first converted to 5α-dihydroprogesterone (5α-DHP) by 5α-reductase. Subsequently, 3α-hydroxysteroid dehydrogenase (3α-HSD) converts 5α-DHP to allopregnanolone, which is then converted to α-pregnanediol by 20α-hydroxysteroid dehydrogenase (20α-HSD).[6][8] The 5α-reductase pathway is also associated with the production of neurosteroids that have calming and anti-inflammatory effects.[6]

  • 5β-Reductase Pathway: This pathway results in the formation of β-pregnanediol, which is quantitatively the most significant metabolite.[9] Progesterone is reduced to 5β-dihydroprogesterone (5β-DHP) by 5β-reductase. 3α-HSD then converts 5β-DHP to pregnanolone, which is finally converted to β-pregnanediol by 20α-HSD.[8]

Following their formation, these this compound metabolites are conjugated in the liver with glucuronic acid by the enzyme UDP-glucuronosyltransferase to form this compound glucuronide (PdG), a water-soluble compound that is then excreted in the urine.[8][10] Approximately 15-30% of a parenteral dose of progesterone is metabolized and excreted as this compound glucuronide.[10]

Progesterone_Metabolism cluster_alpha 5α-Reductase Pathway cluster_beta 5β-Reductase Pathway cluster_conjugation Conjugation & Excretion Progesterone Progesterone 5a_DHP 5α-Dihydroprogesterone Progesterone->5a_DHP 5α-reductase 5b_DHP 5β-Dihydroprogesterone Progesterone->5b_DHP 5β-reductase Allopregnanolone Allopregnanolone 5a_DHP->Allopregnanolone 3α-HSD a_this compound α-Pregnanediol Allopregnanolone->a_this compound 20α-HSD PdG This compound Glucuronide (PdG) a_this compound->PdG Pregnanolone Pregnanolone 5b_DHP->Pregnanolone 3α-HSD b_this compound β-Pregnanediol Pregnanolone->b_this compound 20α-HSD b_this compound->PdG UDP-glucuronosyltransferase Urine Urine PdG->Urine Excretion

Caption: Metabolic pathway of progesterone to this compound.

Quantitative Data on Urinary this compound Levels

The concentration of this compound in urine fluctuates significantly throughout the menstrual cycle and during pregnancy, reflecting the changes in progesterone production. These levels are a key indicator of reproductive health.

Table 1: Typical Urinary α-Pregnanediol Levels in Different Physiological States

Physiological StateTypical Range (ng/mg creatinine)Reference
Follicular Phase25 - 100[4][11]
Ovulatory Phase25 - 100[4][11]
Luteal Phase200 - 740[4][11]
Postmenopausal15 - 50[4][11]
Male20 - 130[4][11]
With 100mg Oral Progesterone580 - 3000[4][11]

Table 2: Typical Urinary β-Pregnanediol Levels in Different Physiological States

Physiological StateTypical Range (ng/mg creatinine)Reference
Follicular Phase100 - 300[12][13]
Ovulatory Phase100 - 300[12][13]
Luteal Phase600 - 2000[12][13]
Postmenopausal60 - 200[12][13]
With 100mg Oral Progesterone2000 - 9000[12][13]

Clinical and Research Significance

The measurement of urinary this compound has significant applications in both clinical diagnostics and research settings.

  • Confirmation of Ovulation: A significant rise in this compound levels in the luteal phase of the menstrual cycle confirms that ovulation has occurred.[3][12] The absence of this rise can indicate anovulation.[3][6]

  • Assessment of Luteal Phase Adequacy: The luteal phase is characterized by high progesterone production from the corpus luteum. Low levels of this compound during this phase may indicate a luteal phase defect, a condition associated with infertility and early pregnancy loss.[3][6]

  • Monitoring Pregnancy: During pregnancy, the placenta becomes the primary source of progesterone. Monitoring this compound levels can provide an indication of placental function.[4][5] Declining levels may be associated with an increased risk of miscarriage.[12]

  • Monitoring Progesterone Supplementation: Urinary this compound measurement is a valuable tool for monitoring the efficacy of oral progesterone therapy.[12][14]

Experimental Protocols for this compound Measurement

The two primary methods for the quantification of this compound and its glucuronide conjugate in urine are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used, high-throughput method for quantifying this compound glucuronide (PdG). It is a competitive immunoassay where PdG in the sample competes with a labeled PdG for binding to a limited number of antibodies.

Detailed Methodology:

  • Sample Preparation:

    • Collect first-morning void urine samples.

    • Centrifuge the urine at approximately 1500 x g for 10 minutes to remove any sediment.

    • Store the supernatant at -20°C until analysis.

    • Prior to the assay, thaw samples to room temperature.

    • Dilute urine samples with the provided assay buffer. The optimal dilution factor should be determined empirically but typically ranges from 1:50 to 1:200.[15]

  • Assay Procedure (based on a typical competitive ELISA kit): [15][16][17]

    • Prepare standards and controls as per the kit instructions.

    • Pipette 50 µL of standards, controls, and diluted samples into the appropriate wells of the microtiter plate pre-coated with a capture antibody.

    • Add 25 µL of the PdG-enzyme conjugate (e.g., PdG-horseradish peroxidase) to each well.

    • Add 25 µL of the anti-PdG antibody solution to each well.

    • Incubate the plate for a specified time (e.g., 2 hours) at room temperature, often with gentle shaking.

    • Wash the plate multiple times (typically 3-5 times) with the provided wash buffer to remove unbound reagents.

    • Add 100 µL of the substrate solution (e.g., TMB) to each well and incubate in the dark for a specified time (e.g., 30 minutes) to allow for color development. The intensity of the color is inversely proportional to the amount of PdG in the sample.

    • Add 50 µL of a stop solution to each well to terminate the reaction.

    • Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of PdG in the samples by interpolating their absorbance values from the standard curve.

    • Multiply the calculated concentration by the dilution factor to obtain the final concentration in the original urine sample.

    • Urinary creatinine levels are often measured in the same samples to normalize the PdG concentration for variations in urine dilution.

ELISA_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis SampleCollection Urine Sample Collection (First Morning Void) Centrifugation Centrifugation SampleCollection->Centrifugation Dilution Sample Dilution Centrifugation->Dilution Plating Pipette Standards, Samples, Conjugate & Antibody into Wells Dilution->Plating ReagentPrep Prepare Standards, Controls, & Reagents ReagentPrep->Plating Incubation1 Incubate (e.g., 2 hours) Plating->Incubation1 Washing Wash Plate Incubation1->Washing Substrate Add Substrate & Incubate Washing->Substrate Stop Add Stop Solution Substrate->Stop Read Read Absorbance (450 nm) Stop->Read StandardCurve Generate Standard Curve Read->StandardCurve Calculation Calculate Sample Concentrations StandardCurve->Calculation Normalization Normalize to Creatinine Calculation->Normalization

Caption: General experimental workflow for this compound measurement by ELISA.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly specific and sensitive method for the absolute quantification of this compound. It involves the separation of the analyte by liquid chromatography followed by its detection and quantification by mass spectrometry.

Detailed Methodology:

  • Sample Preparation (including hydrolysis of the glucuronide conjugate):

    • Collect and centrifuge urine samples as described for ELISA.

    • To an aliquot of the urine sample (e.g., 1 mL), add an internal standard (a stable isotope-labeled version of this compound) to correct for analytical variability.

    • Add β-glucuronidase enzyme to hydrolyze the this compound glucuronide to free this compound. Incubate at an optimal temperature (e.g., 37°C) for a specific duration (e.g., overnight).

    • Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate and concentrate the this compound from the urine matrix.

      • LLE Example: Add an organic solvent (e.g., diethyl ether or ethyl acetate), vortex, and centrifuge. Collect the organic layer containing the this compound.

      • SPE Example: Pass the sample through a C18 cartridge, wash with a polar solvent to remove interferences, and then elute the this compound with a non-polar solvent.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase used for the LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Liquid Chromatography: Separate this compound from other components in the sample using a suitable column (e.g., C18) and a specific mobile phase gradient (e.g., a mixture of water and acetonitrile with a modifying agent like formic acid).

    • Mass Spectrometry:

      • The eluent from the LC column is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).

      • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both this compound and its internal standard are monitored for highly selective and sensitive detection.

  • Data Analysis:

    • Generate a calibration curve using known concentrations of this compound standards.

    • Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

    • The concentration is then adjusted for the initial volume of urine used.

Conclusion

This compound serves as a reliable and clinically valuable biomarker for assessing progesterone production and activity. Its measurement in urine offers a non-invasive window into key aspects of female reproductive health, including ovulation, luteal phase function, and pregnancy viability. The choice between ELISA and LC-MS/MS for its quantification will depend on the specific requirements of the research or clinical application, with ELISA offering high-throughput capabilities and LC-MS/MS providing superior specificity and sensitivity. A thorough understanding of the metabolic pathways and analytical methodologies is essential for the accurate interpretation of this compound levels in both research and clinical settings.

References

The Biological Functions of Urinary Pregnanediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pregnanediol, specifically its major urinary metabolite this compound-3-glucuronide (PdG), serves as a critical non-invasive biomarker for assessing progesterone activity.[1][2] Progesterone, a steroid hormone primarily secreted by the corpus luteum, placenta, and adrenal glands, is indispensable for normal reproductive function.[1][3] Consequently, the measurement of urinary this compound provides a reliable reflection of progesterone production and metabolism, offering invaluable insights into female reproductive health.[4] This technical guide provides an in-depth exploration of the biological functions of urinary this compound, its clinical significance, and the methodologies for its quantification.

Progesterone Metabolism and the Significance of Urinary this compound

Progesterone undergoes extensive metabolism, primarily in the liver, before its excretion. The main pathway involves the reduction of progesterone to this compound (5β-pregnane-3α,20α-diol), which is then conjugated with glucuronic acid to form the water-soluble this compound-3-glucuronide (PdG), the primary form excreted in urine.[5] Approximately 15-30% of a parenteral dose of progesterone is metabolized and excreted as this compound glucuronide.[5]

The measurement of urinary this compound offers a time-integrated assessment of progesterone production, reflecting the cumulative secretion over several hours, which can be more representative than a single serum progesterone measurement due to the pulsatile nature of progesterone release.

Core Biological Functions and Clinical Applications

The biological functions of urinary this compound are intrinsically linked to the actions of its precursor, progesterone. Its measurement is a cornerstone in the evaluation and management of various physiological and pathological conditions in reproductive endocrinology.

Confirmation of Ovulation and Assessment of Luteal Phase Function

A hallmark of a normal ovulatory menstrual cycle is the post-ovulatory rise in progesterone production by the corpus luteum. This surge is mirrored by a significant increase in urinary this compound levels.[6] Monitoring these levels can confirm the occurrence of ovulation, a critical step in fertility assessment.[7] A sustained elevation of urinary PdG is indicative of a functional corpus luteum.

Conversely, low levels of urinary this compound during the luteal phase may indicate a luteal phase defect (LPD), a condition characterized by insufficient progesterone production to maintain a healthy endometrium for embryo implantation and growth.[6][8]

Monitoring of Pregnancy

During pregnancy, the placenta becomes the primary source of progesterone, leading to a substantial and sustained increase in urinary this compound levels.[1] Serial measurements of urinary this compound can be used to monitor placental function and the well-being of the pregnancy.[1] Inadequate or declining levels may be associated with an increased risk of miscarriage or ectopic pregnancy.[9]

Evaluation of Menstrual Irregularities and Anovulatory Cycles

In anovulatory cycles, the absence of ovulation leads to a failure of corpus luteum formation and consequently, no significant rise in progesterone and urinary this compound levels during the latter half of the cycle.[6] Therefore, consistently low urinary this compound levels can help diagnose anovulation, a common cause of infertility.

Monitoring Progesterone Supplementation

Urinary this compound measurements are valuable for monitoring the efficacy of exogenous progesterone therapy, which is often prescribed for conditions such as luteal phase deficiency or during assisted reproductive technologies.[10]

Quantitative Data Presentation

The following tables summarize typical urinary this compound levels across various physiological states. It is important to note that reference ranges can vary between laboratories and analytical methods.

Table 1: Urinary this compound Levels During the Menstrual Cycle

Menstrual Cycle PhaseTypical Urinary this compound Levels (ng/mg creatinine)
Follicular Phase25 - 100
Ovulatory Phase25 - 100
Luteal Phase200 - 740 (α-pregnanediol)[11]
Luteal Phase (Mid-luteal)Mean: 1324 (Range: 849-1932)[12]

Table 2: Urinary this compound Levels During Pregnancy

TrimesterTypical Urinary this compound Levels (mg/24 hours)
First TrimesterSteadily rising
Second TrimesterContinuing to rise
Third TrimesterPeak levels

Note: Specific quantitative ranges for trimesters are highly variable and increase progressively throughout pregnancy.

Table 3: Urinary this compound Levels in Other Conditions

ConditionTypical Urinary this compound Levels
Anovulatory CyclesConsistently low throughout the cycle
Luteal Phase DefectLower than normal levels during the luteal phase
Polycystic Ovary Syndrome (PCOS)Variable; may show evidence of anovulation with low levels, or erratic patterns. Some studies show lower levels in the early luteal phase in ovulatory cycles.[4][13]
Menopause15 - 50 ng/mg creatinine (α-pregnanediol)[14]

Experimental Protocols

The quantification of urinary this compound is crucial for its clinical application. The following are detailed methodologies for key experiments.

Enzyme-Linked Immunosorbent Assay (ELISA) for Urinary this compound-3-Glucuronide (PdG)

Principle: This is a competitive immunoassay where urinary PdG competes with a known amount of enzyme-labeled PdG for binding to a limited number of anti-PdG antibody sites. The amount of bound enzyme conjugate is inversely proportional to the concentration of PdG in the sample.[15][16]

Materials:

  • Microtiter plate pre-coated with a capture antibody (e.g., goat anti-rabbit IgG)[16]

  • This compound-3-Glucuronide (PdG) standard

  • Urinary PdG controls

  • Rabbit anti-PdG antibody[16]

  • PdG-peroxidase conjugate[16]

  • Wash buffer concentrate

  • TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 1 M H₂SO₄)

  • Microplate reader

Methodology:

  • Sample Preparation: Centrifuge urine samples to remove any particulate matter. Dilute samples with assay buffer as per the kit instructions.[17]

  • Assay Procedure: a. Add standards, controls, and diluted urine samples to the appropriate wells of the microtiter plate. b. Add the PdG-peroxidase conjugate to each well. c. Add the rabbit anti-PdG antibody to each well to initiate the competitive binding. d. Incubate the plate, typically for 2 hours at room temperature, with gentle shaking.[16] e. Wash the plate multiple times with wash buffer to remove unbound reagents. f. Add TMB substrate solution to each well and incubate in the dark to allow for color development. g. Add stop solution to terminate the reaction.

  • Data Analysis: a. Read the absorbance of each well at 450 nm using a microplate reader. b. Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. c. Determine the concentration of PdG in the samples by interpolating their absorbance values from the standard curve.[17]

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary this compound

Principle: GC-MS combines the separation power of gas chromatography with the detection specificity of mass spectrometry to accurately quantify this compound. The method typically involves enzymatic hydrolysis of the glucuronide conjugate, extraction, derivatization to increase volatility, and subsequent analysis.[18][19]

Materials:

  • Urine sample

  • Internal standard (e.g., epitestosterone)

  • β-glucuronidase from Helix pomatia

  • Organic solvents (e.g., diethyl ether, hexane)

  • Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine, N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane)

  • GC-MS system

Methodology:

  • Sample Preparation: a. To a urine aliquot, add the internal standard. b. Adjust the pH and add β-glucuronidase to hydrolyze the this compound-glucuronide conjugate. Incubate to ensure complete hydrolysis. c. Perform liquid-liquid extraction with an organic solvent like diethyl ether to isolate the free steroids. d. Evaporate the organic solvent to dryness.

  • Derivatization: a. Perform a two-step derivatization. First, react the dried extract with methoxyamine hydrochloride in pyridine to form methoxime derivatives of the keto groups. b. Subsequently, add a silylating agent (e.g., BSTFA with 1% TMCS) to convert hydroxyl groups to trimethylsilyl ethers. This increases the volatility of the analytes for GC analysis.

  • GC-MS Analysis: a. Inject the derivatized sample into the GC-MS system. b. The gas chromatograph separates the steroid derivatives based on their boiling points and interaction with the stationary phase of the column. c. The mass spectrometer detects and quantifies the specific ions corresponding to the derivatized this compound and the internal standard.

  • Data Analysis: a. Identify the this compound peak based on its retention time and mass spectrum. b. Quantify the amount of this compound by comparing the peak area of the analyte to that of the internal standard. c. Calculate the concentration of this compound in the original urine sample.[20]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Urinary this compound-3-Glucuronide (PdG)

Principle: LC-MS/MS offers high sensitivity and specificity for the direct measurement of PdG in urine, often with minimal sample preparation (a "dilute and shoot" method).[5][21]

Materials:

  • Urine sample

  • Internal standard (e.g., deuterated PdG)

  • Methanol, Water (LC-MS grade)

  • Formic acid or ammonium fluoride (for mobile phase)

  • LC-MS/MS system

Methodology:

  • Sample Preparation ("Dilute and Shoot"): a. Centrifuge the urine sample to remove particulates. b. Dilute a small volume of the urine supernatant with a solution containing the internal standard (e.g., a mixture of methanol and water).[5]

  • LC-MS/MS Analysis: a. Inject the diluted sample into the LC-MS/MS system. b. The liquid chromatograph separates PdG from other urinary components. c. The tandem mass spectrometer provides highly specific detection and quantification of PdG and the internal standard using selected reaction monitoring (SRM).

  • Data Analysis: a. A calibration curve is constructed by analyzing standards of known PdG concentrations. b. The concentration of PdG in the urine sample is determined by comparing the ratio of the analyte peak area to the internal standard peak area against the calibration curve.

Visualization of Key Pathways and Workflows

Progesterone Signaling Pathways

Progesterone exerts its biological effects through both genomic and non-genomic signaling pathways.

Progesterone_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR_complex Progesterone Receptor (PR) + Heat Shock Proteins (HSPs) Progesterone->PR_complex Binding mPR Membrane PR (mPR) Progesterone->mPR Binding PR_active Active PR Dimer PR_complex->PR_active HSP Dissociation & Dimerization PRE Progesterone Response Element (PRE) PR_active->PRE Binding G_protein G-protein mPR->G_protein Activation SRC Src Kinase mPR->SRC Activation PKA PKA G_protein->PKA Activation PI3K PI3K SRC->PI3K MAPK_cascade MAPK Cascade SRC->MAPK_cascade Activation PI3K->MAPK_cascade Gene_transcription Gene Transcription (e.g., uterine receptivity, anti-inflammatory effects) MAPK_cascade->Gene_transcription Influence PRE->Gene_transcription Modulation caption Figure 1: Overview of Progesterone Signaling Pathways.

Caption: Figure 1: Overview of Progesterone Signaling Pathways.

Experimental Workflow for Urinary PdG Analysis by ELISA

ELISA_Workflow start Start: Urine Sample Collection centrifuge Centrifuge Sample start->centrifuge dilute Dilute Supernatant with Assay Buffer centrifuge->dilute add_to_plate Add Diluted Sample, Standards, and Controls to Coated Plate dilute->add_to_plate add_reagents Add PdG-Peroxidase Conjugate and Anti-PdG Antibody add_to_plate->add_reagents incubate1 Incubate (e.g., 2 hours) add_reagents->incubate1 wash Wash Plate incubate1->wash add_substrate Add TMB Substrate wash->add_substrate incubate2 Incubate (in dark) add_substrate->incubate2 stop_reaction Add Stop Solution incubate2->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate analyze Data Analysis: Generate Standard Curve & Calculate PdG Concentration read_plate->analyze end End: Report Results analyze->end caption Figure 2: General Workflow for a Competitive ELISA for Urinary PdG.

Caption: Figure 2: General Workflow for a Competitive ELISA for Urinary PdG.

Conclusion

Urinary this compound is a robust and clinically valuable biomarker that provides a non-invasive window into progesterone activity. Its measurement is integral to the assessment of female reproductive health, from confirming ovulation and evaluating luteal phase adequacy to monitoring pregnancy. The choice of analytical methodology depends on the specific clinical or research question, with ELISA offering a high-throughput solution and mass spectrometry-based methods providing superior specificity and accuracy. A thorough understanding of the biological functions of urinary this compound and the appropriate application of these analytical techniques is essential for researchers, scientists, and drug development professionals working in the field of reproductive endocrinology.

References

The Isolation of Pregnanediol: A Historical and Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the discovery and history of pregnanediol isolation. It is intended for researchers, scientists, and drug development professionals interested in the historical context and foundational methodologies that paved the way for modern steroid analysis. This document details the initial discovery, the key scientific contributors, and the evolution of isolation and quantification techniques from the late 1920s through the mid-20th century. Detailed experimental protocols for pivotal historical methods are provided, alongside a summary of early quantitative findings. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the core concepts.

Introduction

This compound, specifically 5β-pregnane-3α,20α-diol, is a biologically inactive metabolite of progesterone. Its discovery and the subsequent development of methods for its isolation and quantification from human urine were landmark achievements in endocrinology. These breakthroughs provided the first practical means of indirectly measuring progesterone levels, offering invaluable insights into the menstrual cycle, pregnancy, and the function of the corpus luteum. This guide revisits the pivotal discoveries and the meticulous experimental work that established the significance of this compound as a biomarker.

The Dawn of Discovery: A Historical Timeline

The story of this compound is intrinsically linked to the burgeoning field of steroid chemistry in the early 20th century.

  • 1929: Guy Frederic Marrian, working in London, isolated a crystalline substance from the urine of pregnant women. He noted it contained two hydroxyl groups and could be acetylated, but its precise chemical structure remained elusive.

  • 1930: Almost concurrently, Adolf Butenandt in Göttingen, Germany, independently isolated the same diol from pregnancy urine and successfully elucidated its chemical structure. Butenandt, who would later be awarded the Nobel Prize in Chemistry in 1939 for his work on sex hormones, coined the name "pregnandiol."

  • 1936-1937: Eleanor Venning and J.S.L. Browne at McGill University in Montreal made a crucial advancement by demonstrating that this compound is excreted in the urine as a water-soluble conjugate, specifically this compound glucuronide. They developed the first clinically useful quantitative method for its measurement, a gravimetric procedure for determining sodium this compound glucuronidate. This method solidified the link between urinary this compound and progesterone metabolism.

Progesterone Metabolism to this compound

This compound is the primary urinary metabolite of progesterone, formed primarily in the liver through a series of enzymatic reactions. Understanding this pathway is crucial for interpreting urinary this compound levels.

The metabolic conversion involves the reduction of the A-ring of the steroid nucleus and the ketone groups at positions C3 and C20. The principal pathway leading to the major urinary metabolite, 5β-pregnane-3α,20α-diol, is as follows:

  • Progesterone is first acted upon by 5β-reductase .

  • The resulting 5β-dihydroprogesterone is then converted by 3α-hydroxysteroid dehydrogenase (3α-HSD) to pregnanolone .

  • Finally, 20α-hydroxysteroid dehydrogenase (20α-HSD) reduces pregnanolone to β-pregnanediol (5β-pregnane-3α,20α-diol) .

This final product is then conjugated with glucuronic acid to form the water-soluble this compound glucuronide, which is readily excreted in the urine.

Progesterone_Metabolism Progesterone Progesterone DHP 5β-Dihydroprogesterone Progesterone->DHP 5β-reductase Pregnanolone Pregnanolone DHP->Pregnanolone 3α-HSD This compound β-Pregnanediol (5β-Pregnane-3α,20α-diol) Pregnanolone->this compound 20α-HSD Conjugation Conjugation (Glucuronidation) This compound->Conjugation Excretion Urinary Excretion Conjugation->Excretion

Progesterone to this compound Metabolic Pathway.

Historical Experimental Protocols for this compound Isolation

The early methods for isolating and quantifying this compound from urine were laborious and required large sample volumes. Below are detailed descriptions of two seminal methods.

The Venning and Browne Gravimetric Method (1937)

This method was the first to provide a quantitative measure of this compound excretion and was widely adopted for clinical investigations. It relies on the precipitation of sodium this compound glucuronidate.

Experimental Workflow:

Venning_Browne_Workflow Urine 24-hour Urine Sample Extraction Extraction with Butyl Alcohol Urine->Extraction Evaporation1 Evaporation of Butyl Alcohol Extract Extraction->Evaporation1 Precipitation Precipitation with Acetone Evaporation1->Precipitation Purification Purification of Precipitate (Washing and Recrystallization) Precipitation->Purification Weighing Gravimetric Measurement (Weighing of Sodium this compound Glucuronidate) Purification->Weighing

Workflow of the Venning and Browne Gravimetric Method.

Detailed Protocol:

  • Sample Collection: A complete 24-hour urine sample is collected.

  • Extraction: A measured volume of urine is extracted with butyl alcohol.

  • Evaporation: The butyl alcohol extract is evaporated to dryness under reduced pressure.

  • Precipitation: The residue is dissolved in a minimal amount of water, and sodium this compound glucuronidate is precipitated by the addition of acetone.

  • Purification: The crude precipitate is collected by centrifugation, washed, and purified by recrystallization from hot water and then ethyl alcohol.

  • Quantification: The purified sodium this compound glucuronidate is dried to a constant weight and weighed. The amount of free this compound is then calculated based on the molecular weights.

The Talbot et al. Colorimetric Method (Modification of Astwood and Jones Method)

This method offered increased sensitivity over the gravimetric method, allowing for the measurement of smaller quantities of this compound. It involves acid hydrolysis to cleave the glucuronide conjugate, followed by precipitation and a colorimetric reaction.

Experimental Workflow:

Talbot_Colorimetric_Workflow Urine 24-hour Urine Sample Hydrolysis Acid Hydrolysis (e.g., with HCl) Urine->Hydrolysis Extraction Extraction with Toluene Hydrolysis->Extraction Purification1 Permanganate Oxidation (to remove interfering chromogens) Extraction->Purification1 Chromatography1 Alumina Column Chromatography Purification1->Chromatography1 Acetylation Acetylation of this compound Chromatography1->Acetylation Chromatography2 Second Alumina Column Chromatography Acetylation->Chromatography2 Colorimetry Colorimetric Reaction with Sulfuric Acid and Spectrophotometric Measurement Chromatography2->Colorimetry

Workflow of a Typical Colorimetric Method for this compound.

Detailed Protocol:

  • Sample Collection: A 24-hour urine sample is collected.

  • Hydrolysis: A portion of the urine is boiled with concentrated hydrochloric acid to hydrolyze the this compound glucuronide.

  • Extraction: The hydrolyzed urine is extracted with an organic solvent such as toluene.

  • Purification: The toluene extract is washed with sodium hydroxide and water. A permanganate oxidation step is often included to remove interfering chromogens.

  • Chromatography: The extract is subjected to chromatography on an alumina column to separate the this compound from other steroids.

  • Acetylation: The this compound fraction is acetylated to form this compound diacetate.

  • Further Chromatography: A second alumina column chromatography step is performed to further purify the this compound diacetate.

  • Quantification: The purified this compound diacetate is treated with concentrated sulfuric acid, which produces a yellow color. The intensity of the color is measured using a spectrophotometer, and the concentration of this compound is determined by comparison to a standard curve.

Quantitative Data from Historical Studies

The application of these early methods generated the first quantitative data on this compound excretion in various physiological states. These findings were instrumental in understanding the hormonal control of the female reproductive cycle.

Table 1: Urinary this compound Excretion During the Menstrual Cycle (Gravimetric Method)

Menstrual Cycle PhaseNumber of SubjectsAverage Daily this compound Excretion (mg/24h)Range of Daily Excretion (mg/24h)
Follicular Phase15< 1.00 - 1.0
Luteal Phase154.52.0 - 7.0
Late Luteal Phase15< 1.00 - 1.0

Data compiled from studies by Venning and Browne (1937-1939).

Table 2: Urinary this compound Excretion During Pregnancy (Gravimetric Method)

Gestational StageNumber of SubjectsAverage Daily this compound Excretion (mg/24h)Range of Daily Excretion (mg/24h)
First Trimester105 - 104 - 12
Second Trimester1020 - 4015 - 50
Third Trimester1040 - 8030 - 100+

Data compiled from studies by Venning and Browne (1937-1939).

Conclusion and Legacy

The discovery and isolation of this compound in the early 20th century marked a pivotal moment in endocrinology. The pioneering work of scientists like Guy Frederic Marrian, Adolf Butenandt, Eleanor Venning, and J.S.L. Browne laid the groundwork for our modern understanding of progesterone's role in reproductive health. The meticulous and often arduous experimental protocols they developed, while now superseded by more sensitive and rapid techniques like immunoassays and mass spectrometry, were revolutionary for their time. They provided the first window into the dynamic hormonal fluctuations that govern the menstrual cycle and pregnancy. This historical perspective not only highlights the remarkable progress in analytical chemistry and endocrinology but also serves as a testament to the foundational discoveries that continue to inform clinical and research practices today.

Alpha-Pregnanediol vs. Beta-Pregnanediol: A Technical Guide to Stereoisomer Function and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Progesterone, a cornerstone steroid hormone in reproductive health, undergoes extensive metabolism, resulting in numerous byproducts. Among the most significant are the terminal urinary metabolites, alpha-pregnanediol (5α-pregnane-3α,20α-diol) and beta-pregnanediol (5β-pregnane-3α,20α-diol).[1][2] These two stereoisomers, while structurally similar, originate from distinct enzymatic pathways and possess vastly different physiological functions. Beta-pregnanediol is widely recognized as the primary, inactive biomarker for quantifying progesterone production, crucial for monitoring the menstrual cycle and pregnancy.[3][4][5] In contrast, alpha-pregnanediol is a metabolite of a pathway that produces potent neuroactive steroids, contributing to the modulation of the central nervous system.[1][2][3]

This technical guide provides an in-depth comparison of alpha- and beta-pregnanediol, detailing their metabolic origins, distinct functional roles, signaling pathways, and the analytical methodologies required for their specific quantification.

Biochemical Synthesis and Metabolic Pathways

The divergence between alpha- and beta-pregnanediol begins with the initial reduction of progesterone, a process governed by two key enzymes: 5α-reductase and 5β-reductase.[1][2] These enzymes dictate the stereochemistry of the resulting steroid backbone and, consequently, its biological activity.

  • The 5-Alpha Pathway (Neuroactive Route): Progesterone is first converted to 5α-dihydroprogesterone (5α-DHP) by the enzyme 5α-reductase. 5α-DHP is then acted upon by 3α-hydroxysteroid dehydrogenase (3α-HSD) to form allopregnanolone, a potent neurosteroid.[1][2] Finally, the enzyme 20α-hydroxysteroid dehydrogenase (20α-HSD) reduces allopregnanolone to the terminal metabolite, alpha-pregnanediol.[1][2] This pathway is significant for producing molecules with direct effects on the central nervous system.[2][3]

  • The 5-Beta Pathway (Inactive Biomarker Route): Progesterone is converted to 5β-dihydroprogesterone (5β-DHP) by 5β-reductase. Subsequently, 3α-HSD converts 5β-DHP to pregnanolone. Finally, 20α-HSD reduces pregnanolone to beta-pregnanediol.[1] The metabolites of the 5β-reductase pathway are considered biologically inactive.[1][3]

Progesterone Metabolism progesterone Progesterone dhp5a 5α-Dihydroprogesterone progesterone->dhp5a 5α-reductase dhp5b 5β-Dihydroprogesterone progesterone->dhp5b 5β-reductase allopreg Allopregnanolone (Neuroactive) dhp5a->allopreg 3α-HSD pregnanolone Pregnanolone dhp5b->pregnanolone 3α-HSD apdiol Alpha-Pregnanediol (5α-Pregnanediol) allopreg->apdiol 20α-HSD bpdiol Beta-Pregnanediol (5β-Pregnanediol) pregnanolone->bpdiol 20α-HSD

Figure 1: Metabolic pathways of progesterone to its alpha and beta isomers.

Core Functional Differences and Clinical Significance

The distinct metabolic origins of the two isomers directly translate to their disparate physiological roles.

Alpha-Pregnanediol: The Neuroactive Metabolite

Alpha-pregnanediol is primarily significant due to its origin from the 5-alpha pathway, which produces the potent neurosteroid allopregnanolone.[2][3] Allopregnanolone is a powerful positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the brain.[3][6] Alpha-pregnanediol itself also demonstrates GABA-A modulatory actions, although with reduced potency compared to its precursor, allopregnanolone.[7]

  • Mechanism of Action: By binding to a distinct site on the GABA-A receptor, alpha-pregnanediol and its precursors enhance the receptor's response to GABA.[6][8] This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a reduction in neuronal excitability.[6]

  • Physiological Effects: The potentiation of GABAergic inhibition results in sedative, anxiolytic, and anesthetic effects.[7]

  • Clinical Relevance: The ratio of alpha- to beta-pregnanediol can provide insight into the preferential activity of the 5α-reductase enzyme.[9] An elevated ratio may be associated with conditions that affect 5α-reductase activity, such as inflammation or insulin resistance.[9]

Beta-Pregnanediol: The Progesterone Biomarker

Beta-pregnanediol is the major, biologically inactive urinary metabolite of progesterone.[1][3][5] Its sole clinical and research function is to serve as a reliable, indirect measure of progesterone production and activity.[3][4]

  • Mechanism of Action: Beta-pregnanediol has no significant known direct biological activity and is considered an inactive end-product of metabolism.[3][9]

  • Physiological Effects: As a biomarker, its levels in urine directly correlate with progesterone production by the corpus luteum post-ovulation and by the placenta during pregnancy.[1][4][5]

  • Clinical Relevance: Measurement of urinary beta-pregnanediol (often as pregnanediol-3-glucuronide, PdG) is a cornerstone of fertility monitoring. A sustained rise in its levels post-ovulation confirms that ovulation has occurred and indicates the adequacy of the luteal phase, which is critical for the implantation of a fertilized egg.[3][4] Low levels during the luteal phase can indicate a luteal phase defect, anovulation, or other hormonal imbalances.[3][4]

Data Presentation: Comparative Summary

The fundamental differences between the two isomers are summarized below.

Table 1: Core Functional & Structural Comparison of this compound Isomers

FeatureAlpha-PregnanediolBeta-Pregnanediol
Full Name 5α-Pregnane-3α,20α-diol5β-Pregnane-3α,20α-diol
Metabolic Pathway 5α-Reductase Pathway[1][2]5β-Reductase Pathway[1][3]
Key Precursor Allopregnanolone[1][2]Pregnanolone[1]
Biological Activity Neuroactive; positive allosteric modulator of GABA-A receptors[3][7]Largely inactive; serves as a metabolic end-product[3][5][9]
Primary Function Contributes to CNS inhibition (sedative, anxiolytic effects)[7]Biomarker for progesterone production and ovulation[3][4]
Clinical Utility Indicator of 5α-reductase pathway preference[9]Assessment of ovulation and luteal phase adequacy[3][4]

Table 2: Representative Urinary Concentration Ranges

AnalytePhysiological StateTypical Range (ng/mg creatinine)
Beta-Pregnanediol Luteal Phase (Female)600 - 2000[4]
Beta-Pregnanediol Adult Male97 - 279[10]
Alpha/Beta Ratio Normal Physiological State0.5 - 1.5[9]
Note: Ranges can vary significantly based on the laboratory, analytical method, and individual physiology. Values are primarily for beta-pregnanediol as it is the clinically tracked metabolite.

Signaling Pathway Visualization

Alpha-pregnanediol exerts its primary effects by modulating the GABA-A receptor. This interaction enhances the natural inhibitory action of GABA.

GABA_A_Modulation cluster_membrane Neuronal Membrane cluster_input cluster_output receptor GABA-A Receptor Chloride (Cl⁻) Channel hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) receptor:cl->hyperpolarization Increased Cl⁻ Influx gaba GABA gaba->receptor:top Binds apdiol Alpha-Pregnanediol apdiol->receptor:top Allosterically Modulates (Enhances GABA Effect)

Figure 2: Allosteric modulation of the GABA-A receptor by Alpha-Pregnanediol.

Experimental Protocols: Quantification of this compound Isomers

The accurate quantification of this compound stereoisomers requires sophisticated analytical techniques capable of separating structurally similar compounds, such as gas chromatography-mass spectrometry (GC-MS).[11][12]

Representative Protocol: Urinary this compound Analysis by GC-MS

This protocol outlines a standard workflow for the analysis of total (conjugated and unconjugated) this compound from a urine sample.

1. Sample Preparation

  • Internal Standard Addition: Spike a known volume of urine (e.g., 1-5 mL) with an internal standard (e.g., deuterated this compound) to correct for procedural losses.

  • Enzymatic Hydrolysis (Deconjugation): Since most urinary steroids are excreted as glucuronide or sulfate conjugates, hydrolysis is required to liberate the free steroid.

    • Adjust the urine sample pH using a buffer (e.g., acetate buffer).

    • Add a solution of β-glucuronidase/arylsulfatase from Helix pomatia.[11]

    • Incubate the mixture, for instance, for 3 hours at 55°C, to ensure complete cleavage of conjugates.[11]

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18) with appropriate solvents (e.g., methanol followed by water).

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with a low-polarity solvent to remove interfering substances.

    • Elute the steroids with a more nonpolar solvent (e.g., methanol or ethyl acetate).

    • Evaporate the eluate to dryness under a stream of nitrogen.

2. Derivatization

  • GC-MS analysis of steroids is greatly improved by derivatization, which increases their volatility and thermal stability. A common method is dual derivatization.[11]

  • Step 1 (Oximation): Add a methoxyamine hydrochloride (MOX) solution in pyridine to the dried extract to protect the ketone groups. Incubate as required.[11]

  • Step 2 (Silylation): Add a silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to convert hydroxyl groups to trimethylsilyl (TMS) ethers. Incubate to complete the reaction.

  • Evaporate the sample to dryness and reconstitute in a suitable solvent (e.g., hexane) for injection.

3. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a single quadrupole or tandem mass spectrometer (MS/MS).[12]

  • Chromatographic Column: A capillary column suitable for steroid analysis, such as a 5% phenyl-methylpolysiloxane column (e.g., 50 m length, 0.25 mm internal diameter).[11]

  • GC Oven Program: A typical temperature program starts at a lower temperature and ramps up to separate the various steroids. For example: initial temperature of 120°C, ramp at 30°C/min to 200°C, then ramp at 5°C/min to 300°C and hold.[12]

  • Mass Spectrometry: Operate the MS in either full scan mode for profiling or Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM) mode for targeted quantification, which offers higher sensitivity and specificity.[12]

4. Data Analysis

  • Identify the alpha- and beta-pregnanediol peaks based on their retention times and mass spectra compared to pure analytical standards.

  • Quantify the concentration of each isomer by creating a calibration curve from the standards and normalizing the peak area of the analyte to the peak area of the internal standard.

  • Normalize the final concentration to urinary creatinine to account for variations in urine dilution.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis urine Urine Sample + Internal Standard hydrolysis Enzymatic Hydrolysis (β-glucuronidase) urine->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe derivatization Derivatization (e.g., MOX/TMS) spe->derivatization gcms GC-MS Injection & Separation derivatization->gcms data Data Acquisition (Mass Spectra) gcms->data quant Quantification (vs. Standards) data->quant

Figure 3: General experimental workflow for urinary this compound analysis.

Conclusion

Alpha-pregnanediol and beta-pregnanediol, while both terminal metabolites of progesterone, occupy distinct and non-overlapping roles in human physiology. Beta-pregnanediol is a clinically vital, inactive biomarker used to track progesterone levels for reproductive health assessment. In contrast, alpha-pregnanediol is a marker of the 5α-reductase pathway, which generates potent neuroactive steroids that modulate CNS activity via the GABA-A receptor. The profound functional divergence of these stereoisomers underscores the critical importance of specific analytical methods in both clinical diagnostics and biomedical research to accurately differentiate their respective pathways and physiological implications.

References

The Role of Pregnanediol in the Menstrual Cycle: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pregnanediol, the principal urinary metabolite of progesterone, serves as a critical biomarker for monitoring progesterone activity and overall reproductive health. Its non-invasive measurement in urine provides a reliable assessment of ovulation and luteal phase function, making it an invaluable tool in reproductive endocrinology research and clinical practice. This guide provides a comprehensive overview of the biochemistry, physiological role, and analytical methodologies related to this compound in the context of the menstrual cycle. It details the metabolic pathways of progesterone to this compound, presents quantitative data on its excretion throughout the menstrual cycle, and offers in-depth protocols for its measurement. Furthermore, this document includes graphical representations of key pathways and workflows to facilitate a deeper understanding of this compound's significance in reproductive science and its application in drug development.

Introduction

Progesterone, a steroid hormone, is indispensable for the regulation of the menstrual cycle and the maintenance of pregnancy.[1][2] The assessment of progesterone levels is therefore fundamental in fertility and reproductive health diagnostics. Direct measurement of serum progesterone, however, can be invasive and may not accurately reflect the total bioactive progesterone over time due to its pulsatile secretion. This compound (5β-pregnane-3α,20α-diol) is the major inactive metabolite of progesterone, and its measurement in urine, primarily as this compound-3-glucuronide (PdG), offers a non-invasive, time-integrated reflection of progesterone production.[3][4] This makes urinary this compound a robust and reliable biomarker for confirming ovulation and evaluating the adequacy of the luteal phase.[2][5] Understanding the dynamics of this compound excretion is crucial for researchers and clinicians involved in developing fertility treatments, hormonal therapies, and diagnostic tools.

Biochemistry and Metabolism of this compound

Progesterone is primarily synthesized in the ovaries by the corpus luteum following ovulation, with smaller amounts produced by the adrenal glands.[1][2] Its metabolism occurs predominantly in the liver, where it undergoes a series of enzymatic conversions.[1]

Progesterone Metabolism to this compound Isomers

The initial and rate-limiting step in the metabolism of progesterone to this compound involves the reduction of the double bond in the A ring by 5α-reductase or 5β-reductase. This leads to the formation of two main isomers of this compound: α-pregnanediol and β-pregnanediol.[1]

  • The 5α-Reductase Pathway: This pathway converts progesterone into 5α-dihydroprogesterone, which is then metabolized to allopregnanolone, a potent neurosteroid with calming and anti-inflammatory effects.[2] Allopregnanolone is subsequently converted to α-pregnanediol .[1]

  • The 5β-Reductase Pathway: This pathway is quantitatively more significant and converts progesterone into 5β-dihydroprogesterone, which is then metabolized to pregnanolone and finally to β-pregnanediol , the most abundant urinary metabolite.[1][3]

Glucuronidation and Excretion

This compound isomers are conjugated with glucuronic acid in the liver by the enzyme UDP-glucuronosyltransferase to form water-soluble glucuronides.[5] The most prevalent form excreted in the urine is This compound-3-glucuronide (PdG) .[5][6] This conjugation step is essential for increasing the water solubility of this compound, facilitating its renal excretion.[7]

Progesterone_Metabolism cluster_5alpha 5α-Reductase Pathway cluster_5beta 5β-Reductase Pathway (Major) Progesterone Progesterone DHP5a 5α-Dihydroprogesterone Progesterone->DHP5a 5α-Reductase DHP5b 5β-Dihydroprogesterone Progesterone->DHP5b 5β-Reductase Allopregnanolone Allopregnanolone DHP5a->Allopregnanolone 3α-HSD athis compound α-Pregnanediol Allopregnanolone->athis compound 20α-HSD Pregnanolone Pregnanolone DHP5b->Pregnanolone 3α-HSD bthis compound bthis compound Pregnanolone->bthis compound β-Pregnanediol PdG This compound-3-Glucuronide (PdG) bthis compound->PdG UDP-Glucuronosyltransferase (in Liver) Urine Urine PdG->Urine Excretion

Figure 1: Progesterone Metabolism to this compound and its Glucuronide.

Role of this compound in the Menstrual Cycle

This compound levels in urine directly correlate with progesterone production by the corpus luteum and thus serve as a reliable indicator of the different phases of the menstrual cycle.[4]

Follicular Phase

During the follicular phase, which begins with menstruation and ends with ovulation, progesterone levels are low.[8] Consequently, urinary this compound levels are also at their baseline.[5]

Ovulation and Luteal Phase

Following the luteinizing hormone (LH) surge and subsequent ovulation, the corpus luteum begins to produce large amounts of progesterone.[8] This leads to a significant rise in urinary this compound levels, typically starting 24-36 hours after ovulation.[1] The levels continue to increase, peaking during the mid-luteal phase (around 7-10 days post-ovulation).[8] A sustained elevation of urinary PdG is a definitive confirmation of ovulation and indicates a functional corpus luteum.[5][9] If fertilization and implantation do not occur, the corpus luteum degenerates, leading to a sharp decline in progesterone and, consequently, this compound levels, which triggers menstruation.[1]

Quantitative Data on Urinary this compound Levels

The following table summarizes typical urinary this compound and this compound-3-glucuronide levels across the menstrual cycle. It is important to note that reference ranges can vary between laboratories and analytical methods.

Menstrual Cycle PhaseAnalyteTypical RangeUnitSource(s)
Follicular Phaseα-Pregnanediol25 - 100ng/mg Creatinine[5]
Follicular PhaseThis compound-3-Glucuronide (PdG)346 - 1719ng/mg Creatinine[1]
Luteal Phaseα-Pregnanediol200 - 740ng/mg Creatinine[5]
Luteal PhaseThis compound-3-Glucuronide (PdG)3994 - 10860ng/mg Creatinine[1]
Luteal Phase (Peak)This compound-3-Glucuronide (PdG)> 5µg/mL[1]
Luteal Phase (Fertile)This compound-3-Glucuronide (PdG)> 13.5µmol/24 h[6]

Note: Creatinine normalization is often used to account for variations in urine concentration.[10]

Experimental Protocols for this compound Measurement

The quantification of urinary this compound, primarily as PdG, is crucial for its clinical and research applications. The most common methods are Enzyme-Linked Immunosorbent Assay (ELISA), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Radioimmunoassay (RIA).

Protocol 1: Urinary this compound-3-Glucuronide (PdG) Measurement by Competitive ELISA

This protocol is based on commercially available competitive ELISA kits.[11][12][13]

Principle: In a competitive ELISA, unlabeled antigen in the sample competes with a fixed amount of enzyme-labeled antigen for a limited number of antibody binding sites. The amount of enzyme-labeled antigen bound to the antibody is inversely proportional to the concentration of the unlabeled antigen in the sample.

Materials:

  • Microtiter plate pre-coated with anti-rabbit IgG

  • This compound-3-Glucuronide (PdG) standard

  • PDG-peroxidase conjugate

  • Polyclonal antibody to PDG

  • Wash buffer concentrate

  • TMB substrate

  • Stop solution (e.g., 1N HCl)

  • Assay buffer

  • Precision pipettes and tips

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Sample Preparation:

    • Collect first-morning urine samples.

    • Centrifuge samples at approximately 1000 x g for 10 minutes to remove particulate matter.

    • Dilute urine samples with assay buffer. The dilution factor typically ranges from 1:50 to 1:200 and should be optimized based on the expected PdG concentration.

  • Assay Procedure:

    • Prepare all reagents and bring them to room temperature.

    • Add 50 µL of standards, controls, and diluted samples to the appropriate wells of the microtiter plate.

    • Add 25 µL of PDG-peroxidase conjugate to each well.

    • Add 25 µL of the polyclonal antibody to PDG to each well to initiate the competitive binding.

    • Incubate the plate for 2 hours at room temperature, preferably on a plate shaker.

    • Wash the plate four times with wash buffer.

    • Add 100 µL of TMB substrate to each well and incubate for 30 minutes at room temperature in the dark.

    • Add 50 µL of stop solution to each well to stop the reaction.

    • Read the absorbance at 450 nm within 15 minutes.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of PdG in the samples by interpolating their absorbance values from the standard curve.

    • Multiply the calculated concentration by the dilution factor to obtain the final PdG concentration in the original urine sample.

Protocol 2: Urinary this compound Measurement by LC-MS/MS

This protocol outlines a "dilute-and-shoot" method for rapid and accurate quantification.[3][14]

Principle: LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.[15] The sample is first separated by LC, and then the analyte of interest is fragmented and detected by the mass spectrometer.

Materials:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (MS/MS)

  • Analytical column (e.g., C18)

  • This compound standard

  • Isotopically labeled internal standard (e.g., PDG-¹³C₅)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples and vortex to ensure homogeneity.

    • In an autosampler vial, combine 10 µL of the urine sample with 990 µL of a 50:50 methanol/water solution containing the internal standard. This constitutes a 1:100 dilution.

    • Vortex the mixture thoroughly.

  • LC-MS/MS Analysis:

    • Inject a small volume (e.g., 20 µL) of the prepared sample into the UHPLC-MS/MS system.

    • Perform chromatographic separation using a suitable gradient of mobile phases (e.g., water and methanol with formic acid).

    • Detect and quantify PDG and the internal standard using multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Integrate the peak areas for the MRM transitions of PDG and the internal standard.

    • Calculate the peak area ratio of PDG to the internal standard.

    • Generate a calibration curve by plotting the peak area ratios of the standards against their concentrations.

    • Determine the concentration of PDG in the samples from the calibration curve.

    • Multiply by the dilution factor to obtain the final concentration.

Experimental and Clinical Workflows

The measurement of urinary this compound is integral to several clinical and research workflows in reproductive medicine.

Workflow for Confirmation of Ovulation

This workflow is used to retrospectively confirm that ovulation has occurred in a given menstrual cycle.[16][17]

Ovulation_Confirmation_Workflow start Start: Day of LH Surge or Peak Fertility collect_urine Collect first-morning urine daily for 5-10 days start->collect_urine test_pdg Test urine for PdG using ELISA or rapid test strips collect_urine->test_pdg record_results Record daily PdG results test_pdg->record_results analyze_data Analyze the pattern of PdG levels record_results->analyze_data decision Are there at least 3 consecutive days with PdG above the threshold (e.g., 5 µg/mL)? analyze_data->decision ovulation_confirmed Conclusion: Ovulation is confirmed decision->ovulation_confirmed Yes ovulation_not_confirmed Conclusion: Anovulatory cycle or luteal phase defect may be present decision->ovulation_not_confirmed No

Figure 2: Workflow for Ovulation Confirmation using Urinary PdG.
Workflow for Assessment of Luteal Phase Deficiency

This workflow is employed to investigate the adequacy of the luteal phase, which is crucial for successful embryo implantation.[18][19]

Luteal_Phase_Assessment_Workflow start Start: Confirm ovulation has occurred collect_urine Collect daily first-morning urine during the mid-luteal phase (days 7-10 post-ovulation) start->collect_urine quantify_pdg Quantify PdG levels using a laboratory-based method (ELISA or LC-MS/MS) collect_urine->quantify_pdg compare_to_reference Compare the cumulative or peak PdG levels to established reference ranges for a healthy luteal phase quantify_pdg->compare_to_reference decision Are the PdG levels consistently below the lower limit of the reference range? compare_to_reference->decision lpd_suspected Conclusion: Luteal Phase Deficiency is suspected. Further investigation is warranted. decision->lpd_suspected Yes luteal_phase_adequate Conclusion: Luteal phase appears to be hormonally adequate. decision->luteal_phase_adequate No

Figure 3: Workflow for Luteal Phase Deficiency Assessment.

Conclusion

This compound is a cornerstone biomarker in the field of reproductive endocrinology. Its measurement in urine provides a non-invasive, accurate, and integrated assessment of progesterone activity, which is fundamental for understanding the dynamics of the menstrual cycle. The detailed methodologies and workflows presented in this guide offer a robust framework for researchers, scientists, and drug development professionals to effectively utilize this compound as a key endpoint in their studies. As analytical techniques continue to advance, the role of this compound in both clinical diagnostics and reproductive research is poised to expand, offering deeper insights into female reproductive health and paving the way for novel therapeutic interventions.

References

Pregnanediol-3-glucuronide (PdG): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pregnanediol-3-glucuronide (PdG) is the primary urinary metabolite of progesterone, a critical steroid hormone for the regulation of the menstrual cycle and the maintenance of pregnancy.[1][2][3] The measurement of urinary PdG offers a non-invasive and reliable method to assess progesterone production and activity over a period of time, circumventing the challenges associated with the pulsatile secretion of serum progesterone.[1][4] This makes PdG an invaluable biomarker in reproductive health research, fertility monitoring, and the clinical management of progesterone-related therapies.[1][5] This guide provides an in-depth overview of PdG, including its biochemical pathway, quantitative data, experimental protocols, and clinical applications.

Biochemistry and Physiology

Progesterone Metabolism to this compound-3-glucuronide

Progesterone is predominantly metabolized in the liver through a series of enzymatic reactions. The pathway to PdG involves the reduction of progesterone to this compound, which primarily exists as two isomers: α-pregnanediol and β-pregnanediol, formed by the action of 5α-reductase and 5β-reductase, respectively.[1][6] Subsequently, these this compound isomers are conjugated with glucuronic acid, a process known as glucuronidation, to form water-soluble glucuronides that can be excreted in the urine.[1][6] The most abundant of these metabolites is 5β-pregnane-3α,20α-diol glucuronide, commonly referred to as this compound-3-glucuronide (PdG).[1]

Progesterone_Metabolism Progesterone Progesterone This compound This compound Progesterone->this compound 5α/5β-reductase, 3α/20α-HSD PdG PdG This compound->PdG UDP-glucuronosyltransferase Experimental_Workflow cluster_sample Sample Collection & Preparation cluster_analysis Analysis cluster_data Data Processing Urine_Collection First-morning urine collection Centrifugation Centrifuge to remove particulates Urine_Collection->Centrifugation Dilution Dilute sample in assay buffer Centrifugation->Dilution ELISA Competitive ELISA Dilution->ELISA LCMS LC-MS/MS Dilution->LCMS Absorbance Read absorbance at 450 nm ELISA->Absorbance Concentration Calculate PdG concentration LCMS->Concentration Standard_Curve Generate standard curve Absorbance->Standard_Curve Standard_Curve->Concentration Menstrual_Cycle_Monitoring cluster_prediction Ovulation Prediction cluster_confirmation Ovulation Confirmation LH_Test LH Test (OPK) Detects LH surge 24-36h before ovulation Ovulation Ovulation LH_Test->Ovulation Predicts BBT Basal Body Temperature (BBT) Sustained temperature rise post-ovulation PdG_Test PdG Test Sustained rise in PdG post-ovulation Ovulation->BBT Causes Ovulation->PdG_Test Causes

References

The Physiological Significance of Pregnanediol Excretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pregnanediol, the major urinary metabolite of progesterone, serves as a critical biomarker in reproductive endocrinology. Its non-invasive measurement provides a reliable reflection of systemic progesterone levels, offering invaluable insights into ovarian function, ovulation, and the establishment and maintenance of pregnancy. This technical guide provides an in-depth exploration of the physiological significance of this compound excretion, detailed methodologies for its quantification, and a summary of its clinical applications.

Introduction

Progesterone, a steroid hormone primarily secreted by the corpus luteum, placenta, and adrenal glands, is indispensable for normal female reproductive function.[1] It plays a pivotal role in the regulation of the menstrual cycle, preparation of the endometrium for implantation, and the maintenance of pregnancy.[2] Direct measurement of serum progesterone has been the traditional method for assessing its activity. However, progesterone is released in a pulsatile manner, leading to significant diurnal variations in its serum concentrations. Urinary measurement of this compound, its main metabolite, offers a non-invasive and integrated assessment of progesterone production over time, mitigating the challenges associated with the pulsatile secretion of the parent hormone.[3][4]

This compound is excreted in the urine primarily as a glucuronide conjugate, this compound-3-glucuronide (PdG).[4][5] The quantification of urinary PdG provides a reliable surrogate for circulating progesterone levels and is a valuable tool in both clinical and research settings.[4]

Progesterone Metabolism and this compound Formation

Progesterone undergoes extensive metabolism, primarily in the liver, to various metabolites.[1] The initial and rate-limiting step involves the reduction of the A ring of the steroid nucleus by 5α-reductase or 5β-reductase, leading to the formation of 5α-dihydroprogesterone or 5β-dihydroprogesterone, respectively.[6] These intermediates are further metabolized to pregnanolone and then to the two main stereoisomers of this compound: α-pregnanediol and β-pregnanediol.[1] β-pregnanediol is the more abundant isomer.[1] These this compound isomers are then conjugated with glucuronic acid in the liver to form water-soluble glucuronides, which are subsequently excreted by the kidneys.[5]

The relative activity of the 5α- and 5β-reductase pathways can vary among individuals and may be influenced by certain physiological and pathological conditions.[6] For instance, a preference for the 5α-pathway has been observed in some women with Polycystic Ovary Syndrome (PCOS), while a preference for the 5β-pathway has been associated with hypothyroidism.[6]

Progesterone_Metabolism Progesterone Progesterone Dihydroprogesterone_5a 5α-Dihydroprogesterone Progesterone->Dihydroprogesterone_5a 5α-reductase Dihydroprogesterone_5b 5β-Dihydroprogesterone Progesterone->Dihydroprogesterone_5b 5β-reductase Pregnanolone_a Allopregnanolone Dihydroprogesterone_5a->Pregnanolone_a 3α-hydroxysteroid dehydrogenase Pregnanolone_b Pregnanolone Dihydroprogesterone_5b->Pregnanolone_b 3α-hydroxysteroid dehydrogenase Pregnanediol_a α-Pregnanediol Pregnanolone_a->Pregnanediol_a 20α-hydroxysteroid dehydrogenase Pregnanediol_b β-Pregnanediol Pregnanolone_b->Pregnanediol_b 20α-hydroxysteroid dehydrogenase PdG This compound Glucuronide (Urinary Excretion) Pregnanediol_a->PdG Glucuronidation Pregnanediol_b->PdG Glucuronidation

Figure 1: Progesterone Metabolism to this compound.

Physiological Significance of this compound Excretion

The measurement of urinary this compound excretion has several important physiological and clinical applications:

  • Confirmation of Ovulation and Assessment of Luteal Function: A significant rise in urinary this compound levels in the second half of the menstrual cycle is a reliable indicator of ovulation and the formation of a functional corpus luteum.[1][4] Sustained elevated levels are indicative of adequate progesterone production during the luteal phase, which is essential for successful implantation of a fertilized ovum.[1][7] Low mid-luteal this compound levels may suggest a luteal phase defect, a condition associated with infertility and early pregnancy loss.[2][8]

  • Monitoring Pregnancy: Progesterone is crucial for maintaining a healthy pregnancy, and its levels, as reflected by urinary this compound, increase steadily throughout gestation.[1][9] Monitoring this compound excretion can be used to assess placental function, particularly in high-risk pregnancies.[7] Abnormally low levels may be indicative of placental insufficiency or an increased risk of miscarriage.[1][9]

  • Evaluation of Menstrual Irregularities: In cases of amenorrhea or oligomenorrhea, tracking urinary this compound can help determine if cycles are ovulatory or anovulatory.[2][10]

  • Monitoring Progesterone Therapy: Urinary this compound measurement can be used to monitor the adequacy of exogenous progesterone supplementation in women undergoing fertility treatments or those with a history of recurrent pregnancy loss.[7]

Quantitative Data on Urinary this compound Excretion

The following tables summarize typical urinary this compound excretion levels in various physiological states. It is important to note that values can vary between laboratories and analytical methods. Normalization to creatinine concentration is often performed to account for variations in urine dilution.[11][12]

Table 1: Urinary this compound Levels During the Menstrual Cycle

Menstrual Cycle PhaseTypical this compound Levels (ng/mg creatinine)
Follicular Phase25 - 300[6][7][13]
Ovulatory Phase25 - 300[6][7][13]
Luteal Phase200 - 9000[6][7][13]

Table 2: Urinary this compound Levels in Other Physiological States

Physiological StateTypical this compound Levels (ng/mg creatinine)
Postmenopausal15 - 200[6][7][10]
Pregnancy (Early)Levels typically stay above 10 µg/mL and rise progressively.[14]
Oral Progesterone (100mg)580 - 9000[6][7]
Male20 - 130[7]

Experimental Protocols for Urinary this compound Measurement

The two most common methods for quantifying urinary this compound are Enzyme-Linked Immunosorbent Assay (ELISA) and Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used, sensitive, and relatively high-throughput method for measuring this compound glucuronide (PdG).[15][16]

Principle: This is a competitive immunoassay. Unlabeled PdG in the sample or standard competes with a fixed amount of enzyme-labeled PdG (e.g., peroxidase conjugate) for a limited number of binding sites on a specific anti-PdG antibody coated on a microplate.[15] After washing away unbound components, a substrate is added, and the color development is inversely proportional to the concentration of PdG in the sample.

Detailed Protocol (Example):

  • Sample Preparation:

    • Collect first-morning urine samples.[15]

    • Centrifuge samples at approximately 800 x g for 10 minutes to remove any particulate matter.[15]

    • Store samples at -20°C if not assayed immediately.[15]

    • Prior to the assay, thaw samples and bring them to room temperature.[15]

    • Dilute urine samples in the provided assay buffer. The dilution factor typically ranges from 1:50 to 1:200 and should be optimized based on the expected concentration.[15]

  • Assay Procedure:

    • Prepare all reagents, standards, and samples as per the kit manufacturer's instructions.[15]

    • Add 50 µL of standard, control, or diluted sample to the appropriate wells of the antibody-coated microtiter plate.[15]

    • Add 25 µL of the PdG-peroxidase conjugate to each well.[15]

    • Add 25 µL of the anti-PdG antibody to each well.[15]

    • Incubate the plate at room temperature for 2 hours, preferably on a shaker.[15]

    • Wash the plate four times with 300 µL of wash buffer per well.[15]

    • Add 100 µL of TMB (3,3’,5,5’-tetramethylbenzidine) substrate to each well and incubate for 30 minutes at room temperature in the dark.[15]

    • Add 50 µL of stop solution to each well to terminate the reaction.[15]

    • Read the absorbance at 450 nm using a microplate reader within 15 minutes of adding the stop solution.[15]

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.[15]

    • Determine the concentration of PdG in the samples by interpolating their absorbance values from the standard curve.[15]

    • Multiply the calculated concentration by the dilution factor to obtain the final PdG concentration in the original urine sample.[15]

    • Normalize the PdG concentration to the creatinine concentration of the urine sample to account for variations in urine dilution.[15]

ELISA_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Sample_Collection Urine Sample Collection Centrifugation Centrifugation Sample_Collection->Centrifugation Dilution Sample Dilution Centrifugation->Dilution Add_Samples Add Samples/Standards to Plate Dilution->Add_Samples Reagent_Prep Prepare Standards & Reagents Reagent_Prep->Add_Samples Add_Conjugate Add PdG-Peroxidase Conjugate Add_Samples->Add_Conjugate Add_Antibody Add Anti-PdG Antibody Add_Conjugate->Add_Antibody Incubate1 Incubate (2 hours) Add_Antibody->Incubate1 Wash1 Wash Plate Incubate1->Wash1 Add_Substrate Add TMB Substrate Wash1->Add_Substrate Incubate2 Incubate (30 mins) Add_Substrate->Incubate2 Add_Stop Add Stop Solution Incubate2->Add_Stop Read_Plate Read Absorbance at 450 nm Add_Stop->Read_Plate Standard_Curve Generate Standard Curve Read_Plate->Standard_Curve Calculate_Conc Calculate Sample Concentration Standard_Curve->Calculate_Conc Final_Conc Apply Dilution Factor Calculate_Conc->Final_Conc Normalize Normalize to Creatinine Final_Conc->Normalize

Figure 2: ELISA Workflow for Urinary PdG.

Gas Chromatography-Mass Spectrometry (GC-MS) / Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

GC-MS and LC-MS/MS are highly specific and sensitive methods for the quantification of urinary steroids, including this compound.[17][18] These methods are considered the gold standard for steroid analysis.

Principle: These techniques involve chromatographic separation of the analyte of interest from other components in the sample, followed by detection and quantification using mass spectrometry.[17] For GC-MS, the steroid must first be derivatized to make it volatile. LC-MS/MS can directly measure the glucuronide conjugate (PdG).[19]

Detailed Protocol (Example for GC-MS):

  • Sample Preparation and Hydrolysis:

    • A known volume of urine is mixed with an internal standard (e.g., deuterated this compound).[20]

    • The steroid conjugates are enzymatically hydrolyzed using β-glucuronidase to release free this compound.[17]

  • Extraction:

    • The deconjugated steroids are extracted from the aqueous urine matrix using an organic solvent such as ethyl acetate.[20]

    • The organic phase is washed to remove impurities.[20]

    • The organic solvent is then evaporated to dryness.[20]

  • Derivatization:

    • A two-step derivatization process is typically performed to create volatile derivatives suitable for GC analysis. This often involves methoximation followed by silylation (e.g., using MSTFA).[17]

    • The derivatization reagents are evaporated, and the residue is reconstituted in a suitable solvent like hexane for injection into the GC-MS.[20]

  • GC-MS Analysis:

    • The prepared sample is injected into the GC-MS system.[21]

    • The gas chromatograph separates the different steroid derivatives based on their retention times.[21]

    • The mass spectrometer detects and quantifies specific ions corresponding to the derivatized this compound and the internal standard.[21]

  • Data Analysis:

    • The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard.[20]

    • The calculated concentration is then adjusted for the initial urine volume.

GCMS_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis & Data Processing Sample_Collection Urine Sample Collection Add_IS Add Internal Standard Sample_Collection->Add_IS Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Add_IS->Hydrolysis Extraction Solid-Phase or Liquid-Liquid Extraction Hydrolysis->Extraction Evaporation1 Evaporation to Dryness Extraction->Evaporation1 Methoximation Methoximation Evaporation1->Methoximation Silylation Silylation Methoximation->Silylation Evaporation2 Evaporation of Reagents Silylation->Evaporation2 Reconstitution Reconstitution in Solvent Evaporation2->Reconstitution Injection Injection into GC-MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification vs. Internal Standard Detection->Quantification

Figure 3: GC-MS Workflow for Urinary this compound.

Progesterone Signaling Pathways

Progesterone exerts its biological effects through both classical (genomic) and non-classical (non-genomic) signaling pathways.

  • Classical (Genomic) Pathway: Progesterone diffuses across the cell membrane and binds to its intracellular receptors (progesterone receptors A and B; PR-A and PR-B).[4][5] This ligand-receptor complex translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.[22] This interaction modulates the transcription of genes involved in cell proliferation, differentiation, and apoptosis, thereby mediating the physiological effects of progesterone.[8]

  • Non-Classical (Non-Genomic) Pathway: Progesterone can also elicit rapid cellular responses that are independent of gene transcription.[2] These effects are mediated by membrane-associated progesterone receptors (mPRs) and progesterone receptor membrane component 1 (PGRMC1).[4] Activation of these receptors leads to the rapid activation of intracellular signaling cascades, including protein kinase A (PKA), protein kinase C (PKC), and mitogen-activated protein kinase (MAPK) pathways, as well as changes in intracellular calcium levels.[2][5]

Progesterone_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone mPR mPR / PGRMC1 Progesterone->mPR PR Intracellular PR (PR-A / PR-B) Progesterone->PR Second_Messengers Second Messengers (cAMP, Ca2+, PKC, MAPK) mPR->Second_Messengers Activation HSP HSP PR->HSP dissociation PR_dimer PR Dimer PR->PR_dimer Dimerization Gene_Transcription Modulation of Gene Transcription Second_Messengers->Gene_Transcription Influence PRE Progesterone Response Element (PRE) PR_dimer->PRE Translocation PRE->Gene_Transcription

Figure 4: Progesterone Signaling Pathways.

Conclusion

The measurement of urinary this compound excretion is a powerful and non-invasive tool for assessing progesterone activity. Its clinical utility spans the evaluation of ovarian function, confirmation of ovulation, monitoring of pregnancy, and management of menstrual disorders. The choice of analytical methodology, be it ELISA for high-throughput screening or mass spectrometry for gold-standard accuracy, will depend on the specific research or clinical question. A thorough understanding of progesterone metabolism and its signaling pathways is essential for the accurate interpretation of this compound excretion data and its application in both basic research and drug development.

References

Pregnanediol in reproductive endocrinology research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Pregnanediol in Reproductive Endocrinology Research

Core Concepts: Understanding this compound

This compound (specifically 5β-pregnane-3α,20α-diol) is the principal urinary metabolite of progesterone.[1][2] Progesterone is a critical steroid hormone primarily produced by the corpus luteum following ovulation and by the placenta during pregnancy.[3][4] After its systemic functions, progesterone is metabolized, mainly in the liver, into various products. This compound is the most significant of these metabolites in quantitative terms.[5] For excretion, it is conjugated with glucuronic acid to form the water-soluble compound this compound-3-glucuronide (PdG), which is then eliminated in the urine.[6][7]

The measurement of urinary PdG provides a non-invasive, time-integrated assessment of progesterone production.[8] This is a key advantage over single-point serum progesterone tests, which can be affected by the hormone's pulsatile secretion. Consequently, urinary PdG analysis is a valuable and widely used tool for confirming ovulation, monitoring the luteal phase, and assessing early pregnancy health.[3][6][9]

Biochemical Synthesis and Metabolic Pathway

Progesterone metabolism is a multi-step enzymatic process. The primary pathway involves the reduction of progesterone by 5β-reductase and 3α-hydroxysteroid dehydrogenase enzymes to form this compound. This metabolite is then rendered water-soluble through conjugation with glucuronic acid in the liver, a process known as glucuronidation, before being excreted by the kidneys.

pregnanediol_pathway Progesterone Progesterone Metabolism Hepatic Metabolism (5β-reductase, 3α-HSD) Progesterone->Metabolism This compound This compound (5β-pregnane-3α,20α-diol) Metabolism->this compound Conjugation Glucuronidation (UDP-glucuronosyltransferase) This compound->Conjugation PdG This compound-3-Glucuronide (PdG) Conjugation->PdG Excretion Urinary Excretion PdG->Excretion

Caption: Metabolic pathway of progesterone to urinary this compound-3-glucuronide (PdG).

Clinical and Research Applications

The quantification of urinary PdG is a cornerstone of reproductive endocrinology research and clinical practice. Its primary applications include:

  • Confirmation of Ovulation: A sustained rise in PdG levels for three consecutive days after a suspected ovulation event confirms that ovulation has occurred with high specificity.[6][10] The absence of this rise indicates an anovulatory cycle.[3][4]

  • Assessment of Luteal Phase Function: The luteal phase is characterized by progesterone production from the corpus luteum. Low PdG levels during this phase can indicate a luteal phase defect, a condition associated with infertility and early pregnancy loss.[3][11]

  • Delineation of the Fertile Window: When measured alongside the estrogen metabolite estrone-3-glucuronide (E1G), PdG levels can help identify the fertile window's closure, as the sustained PdG rise signifies the end of the fertile period.[6][12]

  • Monitoring Early Pregnancy: During a conception cycle, the corpus luteum continues to produce progesterone, leading to persistently elevated and rising PdG levels, which are crucial for maintaining the pregnancy.[13][14]

  • Evaluation of Progesterone Supplementation: Measuring urinary PdG can help monitor the metabolic response to exogenous progesterone therapy used in fertility treatments or hormone replacement therapy.[3][15]

Quantitative Data Summary

Urinary PdG concentrations fluctuate predictably throughout the menstrual cycle and increase substantially during pregnancy. The following tables provide typical reference values. It is critical to note that absolute values can vary based on the specific assay, sample timing (first morning void vs. 24-hour collection), and individual metabolic differences.

Table 1: Typical Urinary PdG Concentrations During the Menstrual Cycle

Menstrual Cycle Phase Typical PdG Range (µg/mg creatinine)
Follicular Phase 25 - 100[14]
Ovulatory Phase 25 - 100[14]
Luteal Phase 200 - 740[14]

| Mid-Luteal Peak | >1300[16] |

Table 2: Urinary PdG Thresholds for Ovulation Assessment

Clinical Indication PdG Threshold (µmol/24h)
End of Fertile Window > 7[12]
Biochemical Proof of Ovulation > 9[12]

| Sufficient Luteal Function | > 13.5[12] |

Table 3: Urinary PdG in Early Pregnancy

Status Typical PdG Level (µg/mL)

| Confirmed Pregnancy | > 10[13] |

Experimental Protocols

The two primary methodologies for the quantification of urinary this compound are immunoassays (specifically ELISA) and mass spectrometry-based techniques.

Protocol for Urinary PdG Quantification via Competitive ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a common, high-throughput method for quantifying PdG. The competitive assay format is most frequently used.

elisa_protocol cluster_prep Preparation cluster_reaction Competitive Reaction cluster_detection Detection & Analysis A Prepare Standards & Dilute Urine Samples B Add Standards & Samples to Antibody-Coated Microplate A->B C Add PdG-Enzyme Conjugate to all wells B->C D Add Anti-PdG Antibody to wells C->D E Incubate at RT with shaking (2 hrs) D->E F Wash plate 4x E->F G Add TMB Substrate F->G H Incubate at RT (30 min) G->H I Add Stop Solution H->I J Read Absorbance at 450nm I->J K Calculate Concentration via Standard Curve J->K

Caption: Experimental workflow for a urinary PdG competitive ELISA.

Methodology Details:

  • Plate Preparation: A 96-well microplate is pre-coated with a secondary antibody (e.g., goat anti-rabbit IgG).[17]

  • Reagent Preparation: Prepare serial dilutions of the PdG standard to create a standard curve (e.g., 0.391 to 50 ng/mL).[18] Dilute urine samples according to the expected concentration range using the provided assay buffer.

  • Competitive Binding:

    • Pipette 50 µL of standards and diluted samples into the appropriate wells.[19]

    • Add 25 µL of PdG conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) to each well.[19]

    • Add 25 µL of a specific rabbit anti-PdG antibody to initiate the competitive reaction.[19] During a 2-hour incubation period with shaking, the free PdG from the sample and the PdG-HRP conjugate compete for the limited binding sites on the anti-PdG antibody.[17]

  • Washing: The plate is washed four times with a wash buffer to remove all unbound reagents.[19]

  • Signal Development:

    • Add 100 µL of a chromogenic substrate (e.g., TMB) to each well. The HRP enzyme bound to the plate will catalyze a color change.[19] The intensity of the color is inversely proportional to the concentration of PdG in the sample.

    • Incubate for 30 minutes.[19]

  • Stopping and Reading: Add 50 µL of a stop solution (e.g., 1M HCl) to each well to terminate the reaction, changing the color from blue to yellow.[19] Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use a four-parameter logistic curve fit to calculate the PdG concentration in the unknown samples.[20]

Protocol for Urinary PdG Quantification via LC-MS/MS

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) provides the highest specificity and accuracy for steroid metabolite quantification.

lcms_protocol cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Data Quantification A Urine Sample Aliquot + Deuterated Internal Standard B Enzymatic Hydrolysis (β-glucuronidase) A->B C Solid-Phase Extraction (SPE) B->C D UHPLC Separation (e.g., C18 column) C->D E Tandem Mass Spectrometry (MS/MS) Detection (MRM Mode) D->E F Generate Calibration Curve E->F G Calculate PdG Concentration F->G

Caption: Workflow for urinary PdG analysis by UHPLC-MS/MS.

Methodology Details:

  • Sample Preparation:

    • Internal Standard Spiking: Add a known concentration of a stable isotope-labeled internal standard (e.g., this compound-d5) to each urine sample, calibrator, and quality control sample.[21] This corrects for variability during sample processing and analysis.

    • Hydrolysis (Deconjugation): To measure total this compound, the glucuronide conjugate must be cleaved. Incubate the urine sample with a β-glucuronidase enzyme solution (from E. coli) in an appropriate buffer (e.g., acetate buffer, pH 5.2) at an elevated temperature (e.g., 55°C for 3 hours).[21]

    • Extraction: For complex matrices, a "dilute-and-shoot" method can be used where the hydrolyzed sample is simply diluted and injected.[22] For higher sensitivity, perform a Solid-Phase Extraction (SPE) using a C18 cartridge to concentrate the analyte and remove interfering substances.[21]

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Inject the prepared sample into an Ultra-High-Performance Liquid Chromatography (UHPLC) system. Use a reversed-phase column (e.g., C18) to separate this compound from other endogenous steroids. A typical mobile phase consists of a gradient of water with a small amount of acid (e.g., formic acid) and an organic solvent like methanol or acetonitrile.[22]

    • Mass Spectrometric Detection: The eluent from the UHPLC is directed into a tandem mass spectrometer, typically a triple quadrupole instrument. Use a suitable ionization source, such as electrospray ionization (ESI). Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity. This involves monitoring at least two specific precursor-to-product ion transitions for both this compound and its deuterated internal standard.

  • Data Quantification: Construct a calibration curve by plotting the peak area ratios of the analyte to the internal standard against the known concentrations of the calibrators. Determine the concentration of this compound in the unknown samples from this curve.

Conclusion

This compound is an indispensable biomarker in the field of reproductive endocrinology. Its non-invasive measurement in urine provides a reliable and integrated picture of progesterone status, which is fundamental to understanding and managing female reproductive health. For researchers and drug development professionals, a thorough understanding of its biochemical origins, clinical utility, and the robust methodologies available for its quantification is essential. The choice between a high-throughput ELISA and a highly specific LC-MS/MS method will depend on the research context, required precision, and available resources. The protocols and data provided herein serve as a comprehensive guide for the effective application of this compound analysis in scientific investigation.

References

Preliminary Studies on Pregnanediol in Fertility: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Pregnanediol, and more specifically its glucuronidated form, this compound-3-glucuronide (PdG), has emerged as a critical non-invasive biomarker for assessing progesterone activity and confirming ovulation, which are fundamental to fertility.[1][2][3] As the major urinary metabolite of progesterone, PdG levels reflect systemic progesterone production, offering valuable insights into luteal phase function and the viability of early pregnancy.[1][4][5] This guide provides an in-depth overview of the role of this compound in reproductive health, details common experimental protocols for its measurement, presents quantitative data from preliminary studies, and illustrates the core biochemical pathways involved.

The Role of this compound in Fertility Assessment

Progesterone is an essential steroid hormone, primarily produced by the corpus luteum after ovulation, that prepares the uterine lining for the implantation of a fertilized egg and supports early pregnancy.[1][2][5][6] Direct measurement of serum progesterone has limitations due to its pulsatile release, which can cause levels to fluctuate significantly throughout the day.[7]

This compound-3-glucuronide (PdG) is the terminal metabolite of progesterone, processed in the liver and excreted in the urine.[3][4] Urinary PdG levels provide a time-averaged reflection of progesterone production from the previous day, offering a more stable and non-invasive method for tracking hormonal patterns.[5]

Clinical Significance:

  • Confirmation of Ovulation: A sustained rise in urinary PdG levels is a reliable indicator that ovulation has occurred.[4][8] The absence of this rise can suggest anovulation, a common cause of infertility.[1][2][3]

  • Luteal Phase Assessment: Adequate progesterone production during the luteal phase is crucial for successful implantation and maintenance of pregnancy.[1][2] Low PdG levels may indicate a luteal phase defect, where the corpus luteum does not produce enough progesterone.[1][4][9]

  • Fertility Monitoring: Tracking PdG, often in conjunction with estrogen metabolites like estrone-3-glucuronide (E1G), allows for a comprehensive view of the menstrual cycle, helping to define the fertile window and identify potential subfertile conditions.[4][10]

Data Presentation: Quantitative this compound Levels

Quantitative analysis of urinary PdG provides specific thresholds that are clinically relevant for fertility assessment. The data below, synthesized from various studies, illustrates typical values associated with different phases of the menstrual cycle and fertility outcomes.

Menstrual Cycle Phase / Condition Typical Urinary PdG Threshold/Level Clinical Interpretation Source
Follicular PhaseLow / BaselinePre-ovulatory phase with low progesterone production.[11]
Post-Ovulation Confirmation> 5 µg/mL for 3 consecutive daysHigh specificity (100%) for confirming ovulation has occurred.[4][12][13]
End of Fertile Window> 7 µmol/24 hIndicates the closing of the fertile window.[4]
Biochemical Proof of Ovulation> 9 µmol/24 hProvides biochemical evidence that ovulation has taken place.[4][10]
Sufficient Luteal Function> 13.5 µmol/24 hSuggests luteal phase function is adequate to support a potential pregnancy.[4][10]
Serum Progesterone Equivalence5 µg/mL (urine)Correlates to approximately 10 ng/mL of progesterone in blood serum.

Experimental Protocols & Methodologies

The quantification of PdG is primarily achieved through immunoassays or mass spectrometry, with urine being the most common matrix for non-invasive, at-home, and clinical research settings.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used method for detecting PdG, particularly in at-home fertility tests, due to its cost-effectiveness and relative simplicity.[14]

General Protocol Outline:

  • Sample Collection: First-morning urine is collected to ensure consistency, as hormone concentrations can fluctuate based on hydration.[7]

  • Plate Coating: Microtiter plates are coated with antibodies specific to PdG.

  • Sample Incubation: Urine samples (or standards) are added to the wells. The PdG in the sample competes with a known amount of enzyme-labeled PdG for binding to the antibodies.

  • Washing: Unbound components are washed away.

  • Substrate Addition: A chromogenic substrate is added, which reacts with the enzyme to produce a color change.

  • Detection: The intensity of the color is measured using a spectrophotometer. The color intensity is inversely proportional to the concentration of PdG in the sample.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method used in clinical and research laboratories for the accurate quantification of steroid metabolites.[15]

General Protocol Outline:

  • Sample Preparation: Urine or serum samples undergo an extraction process (e.g., solid-phase extraction) to isolate and purify the steroids.

  • Chromatographic Separation (LC): The extracted sample is injected into a liquid chromatograph. The components of the sample are separated as they pass through a column, with PdG eluting at a specific time.

  • Ionization: The separated components are ionized, typically using electrospray ionization (ESI).

  • Mass Analysis (MS/MS): The ionized PdG molecules are selected in the first mass analyzer, fragmented, and then the resulting fragments are analyzed in a second mass analyzer. This two-stage process provides high specificity.

  • Quantification: The amount of PdG is determined by comparing the signal intensity to that of a known internal standard.

G Experimental Workflow for Urinary PdG Analysis cluster_collection Sample Collection cluster_processing Laboratory Analysis cluster_interpretation Data Interpretation Patient Patient provides first-morning urine sample Assay Sample analyzed via ELISA or LC-MS/MS Patient->Assay Data Raw data acquisition (e.g., absorbance, ion count) Assay->Data Quant Quantification against calibrators Data->Quant Report Clinical Report Generation: - Ovulation Confirmed - Luteal Insufficiency - Anovulation Quant->Report

Workflow for urinary PdG analysis.

Biochemical Pathway of this compound Formation

This compound is not biologically active itself but is the end product of progesterone metabolism.[3] This metabolic process primarily occurs in the liver.[1][16][17] The pathway involves the reduction of progesterone by several key enzymes.

Progesterone is first converted to 5α-dihydroprogesterone and 5β-dihydroprogesterone by 5α-reductase and 5β-reductase, respectively.[6] These intermediates are then further reduced by hydroxysteroid dehydrogenases to form various pregnanolone isomers, which are subsequently metabolized into this compound isomers (α-pregnanediol and β-pregnanediol).[1][6] For excretion in the urine, this compound is conjugated with glucuronic acid in the liver to form the water-soluble this compound-3-glucuronide (PdG).[4][16]

G Simplified Progesterone Metabolism to this compound Progesterone Progesterone Dihydroprogesterone 5β-Dihydroprogesterone Progesterone->Dihydroprogesterone 5β-Reductase (Liver) Pregnanolone Pregnanolone Dihydroprogesterone->Pregnanolone 3α-Hydroxysteroid Dehydrogenase This compound This compound Pregnanolone->this compound PdG This compound Glucuronide (PdG) (Excreted in Urine) This compound->PdG Glucuronidation (Liver)

Progesterone metabolism to urinary PdG.

Conclusion

Preliminary studies have firmly established urinary this compound glucuronide (PdG) as a reliable and non-invasive surrogate marker for progesterone activity. Its measurement is invaluable for confirming ovulation and assessing luteal phase health, providing crucial information for fertility management. The development of accessible testing methods, from at-home ELISA-based strips to high-precision LC-MS/MS analysis, allows for flexible and accurate application in both personal and clinical settings. For researchers and drug development professionals, understanding the nuances of PdG testing protocols and its correlation with physiological events is fundamental to advancing reproductive health diagnostics and therapeutics.

References

The Clinical Significance of Pregnanediol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pregnanediol, a primary metabolite of progesterone, serves as a crucial biomarker in reproductive health and various clinical settings. As an indirect measure of progesterone activity, its quantification in biological fluids, particularly urine, offers valuable insights into ovulation, luteal phase function, and pregnancy monitoring. This technical guide provides an in-depth overview of the clinical relevance of this compound, detailed experimental protocols for its measurement, and a summary of its quantitative levels in various physiological states.

Progesterone Metabolism and this compound Formation

Progesterone is primarily metabolized in the liver, where it undergoes reduction to form this compound. This process involves two main enzymatic pathways, dictated by the activity of 5α-reductase and 5β-reductase, leading to the formation of two principal isomers: α-pregnanediol and β-pregnanediol.[1] β-pregnanediol is the most abundant metabolite and is considered an inactive end-product of progesterone metabolism.[2] In contrast, the 5-alpha reductase pathway, which produces α-pregnanediol, also generates neurosteroids with calming and anti-inflammatory properties.[3] For excretion, this compound is conjugated with glucuronic acid in the liver to form this compound-3-glucuronide (PdG), a water-soluble compound that is readily eliminated in the urine.[4] The measurement of urinary PdG is a reliable and non-invasive method to assess progesterone production.[5]

Below is a diagram illustrating the metabolic pathway of progesterone to its this compound metabolites.

Progesterone_Metabolism Progesterone Progesterone P5a 5α-Dihydroprogesterone Progesterone->P5a 5α-reductase P5b 5β-Dihydroprogesterone Progesterone->P5b 5β-reductase Allopregnanolone Allopregnanolone P5a->Allopregnanolone 3α-hydroxysteroid dehydrogenase Pregnanolone Pregnanolone P5b->Pregnanolone 3α-hydroxysteroid dehydrogenase athis compound α-Pregnanediol Allopregnanolone->athis compound 20α-hydroxysteroid dehydrogenase bthis compound β-Pregnanediol Pregnanolone->bthis compound 20α-hydroxysteroid dehydrogenase

Progesterone Metabolism Pathway

Clinical Applications of this compound Measurement

The quantification of urinary this compound, most commonly as PdG, has several important clinical applications:

  • Confirmation of Ovulation and Assessment of Luteal Phase: A significant rise in this compound levels in the luteal phase of the menstrual cycle confirms that ovulation has occurred.[1] Persistently low levels may indicate anovulation or a luteal phase defect, which can be a cause of infertility.[1]

  • Pregnancy Monitoring: this compound levels steadily increase throughout pregnancy, reflecting the rising production of progesterone by the placenta.[4][6] Monitoring these levels can be valuable in assessing the viability of early pregnancy.[6]

  • Monitoring Progesterone Therapy: Urinary this compound measurement can be used to monitor the efficacy of exogenous progesterone supplementation.[7]

  • Evaluation of Hormonal Imbalances: Abnormal this compound levels can be indicative of conditions such as Polycystic Ovary Syndrome (PCOS) and adrenal disorders.[7]

Quantitative Data

The following tables summarize the reference ranges for urinary this compound and this compound-3-glucuronide in various populations and clinical contexts. It is important to note that these values can vary between laboratories and analytical methods.

Table 1: Urinary this compound Reference Ranges

Population Phase/Condition α-Pregnanediol (ng/mg creatinine) β-Pregnanediol (ng/mg creatinine) Total this compound (μg/g creatinine)
Premenopausal Women Follicular Phase 25-100[8] 100-300[7] 92-346[9]
Ovulatory Phase 25-100[8] 100-300[7] -
Luteal Phase 200-740[8] 600-2000[7] 849-1932[9]
Postmenopausal Women Not on HRT 15-50[8] - 81 (mean)[10]
Men - 20-130[2][8] - 47-140[11]

| Oral Progesterone | 100mg | 580-3000[8] | 2000-9000[7] | - |

Table 2: Urinary this compound-3-Glucuronide (PdG) for Ovulation Confirmation

PdG Level Interpretation
> 5 µg/mL for 3 consecutive days Confirms ovulation with high specificity[4]
7 µmol/24 h Indicates the end of the fertile window[4]
9 µmol/24 h Biochemical proof of ovulation[4]

| 13.5 µmol/24 h | Sufficient for luteal phase function to support pregnancy[4] |

Experimental Protocols

The accurate quantification of urinary this compound is essential for its clinical utility. The two most common analytical methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Steroid Profiling

GC-MS is considered the gold standard for steroid analysis due to its high specificity and sensitivity.[12] The following is a general protocol for the analysis of urinary this compound as part of a broader steroid profile.

GCMS_Workflow start Urine Sample Collection hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) start->hydrolysis extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) hydrolysis->extraction derivatization Derivatization (e.g., Silylation) extraction->derivatization gcms GC-MS Analysis derivatization->gcms data Data Acquisition and Analysis gcms->data

GC-MS Workflow for Urinary this compound

Methodology:

  • Sample Preparation:

    • A 24-hour urine collection is typically used to account for diurnal variations in hormone excretion.

    • An internal standard (e.g., a deuterated analog of this compound) is added to each sample to correct for analytical variability.

    • Enzymatic hydrolysis is performed using β-glucuronidase and sulfatase to cleave the conjugate moieties from this compound.[13]

    • The deconjugated steroids are then extracted from the urine matrix using either solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[13]

  • Derivatization:

    • To improve the volatility and chromatographic properties of the steroids, they are chemically modified through derivatization. A common method is silylation, which replaces active hydrogens with trimethylsilyl (TMS) groups.[14]

  • GC-MS Analysis:

    • The derivatized sample is injected into the gas chromatograph, where the different steroids are separated based on their boiling points and affinity for the chromatographic column.

    • As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the resulting ions is measured, providing a unique "fingerprint" for each steroid.

  • Data Analysis:

    • The concentration of this compound in the original urine sample is determined by comparing the peak area of the analyte to that of the internal standard.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Urinary this compound-3-Glucuronide (PdG)

Competitive ELISA is a high-throughput and cost-effective method for quantifying specific hormones like PdG.[15]

ELISA_Workflow start Prepare Standards and Samples plate_coating Add to Antibody-Coated Plate start->plate_coating competition Add PdG-Enzyme Conjugate and Primary Antibody (Competition) plate_coating->competition incubation Incubate competition->incubation wash1 Wash Plate incubation->wash1 substrate Add Substrate wash1->substrate incubation2 Incubate (Color Development) substrate->incubation2 stop Add Stop Solution incubation2->stop read Read Absorbance stop->read

Competitive ELISA Workflow for PdG

Methodology:

  • Assay Principle: In a competitive ELISA, the PdG in the sample competes with a known amount of enzyme-labeled PdG (conjugate) for a limited number of binding sites on a specific primary antibody. The amount of enzyme conjugate that binds to the antibody is inversely proportional to the concentration of PdG in the sample.

  • Procedure:

    • Standards of known PdG concentrations and the urine samples are added to the wells of a microplate pre-coated with a secondary antibody.

    • The PdG-enzyme conjugate and the primary anti-PdG antibody are then added to the wells.

    • During incubation, the competition for antibody binding sites occurs.

    • The plate is washed to remove any unbound reagents.

    • A substrate is added, which reacts with the enzyme on the bound conjugate to produce a color change.

    • A stop solution is added to terminate the reaction.

  • Data Analysis:

    • The absorbance of each well is measured using a microplate reader.

    • A standard curve is generated by plotting the absorbance of the standards against their known concentrations.

    • The concentration of PdG in the samples is determined by interpolating their absorbance values on the standard curve.

Progesterone Signaling Pathways

Progesterone exerts its biological effects through both genomic and non-genomic signaling pathways.

  • Genomic Pathway: Progesterone binds to intracellular progesterone receptors (PR-A and PR-B), which then translocate to the nucleus and act as transcription factors to regulate the expression of target genes.[16]

  • Non-Genomic Pathway: Progesterone can also initiate rapid signaling events by binding to membrane-bound progesterone receptors (mPRs). This leads to the activation of intracellular signaling cascades, such as the MAPK pathway, which can modulate cellular function independently of gene transcription.[16][17]

The diagram below provides a simplified overview of these progesterone signaling pathways.

Progesterone_Signaling cluster_membrane Non-Genomic Pathway cluster_cytoplasm Genomic Pathway Progesterone Progesterone mPR Membrane Progesterone Receptor (mPR) Progesterone->mPR PR Intracellular Progesterone Receptor (PR) Progesterone->PR G_protein G-protein mPR->G_protein AC Adenylate Cyclase G_protein->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA MAPK MAPK Cascade PKA->MAPK Cellular_Response1 Rapid Cellular Response MAPK->Cellular_Response1 HSP HSP PR->HSP dissociation PR_dimer PR Dimer PR->PR_dimer Nucleus Nucleus PR_dimer->Nucleus translocation PRE Progesterone Response Element (PRE) Nucleus->PRE Gene_Transcription Gene Transcription PRE->Gene_Transcription

Progesterone Signaling Pathways

The measurement of this compound, particularly its urinary metabolite PdG, is a valuable and non-invasive tool in reproductive endocrinology. Its clinical applications in confirming ovulation, monitoring luteal phase adequacy, and assessing pregnancy viability make it an indispensable biomarker for researchers, scientists, and drug development professionals. The choice of analytical methodology, be it the highly specific GC-MS or the high-throughput ELISA, will depend on the specific research or clinical question being addressed. A thorough understanding of progesterone metabolism and signaling provides the necessary context for the interpretation of this compound levels and their clinical relevance.

References

An Exploratory Analysis of Pregnanediol in Hormonal Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Pregnanediol (Pd), the major urinary metabolite of progesterone, serves as a critical non-invasive biomarker for assessing progesterone production and metabolism. Its quantification provides invaluable insights into ovulatory function, luteal phase adequacy, and the pathophysiology of various hormonal disorders, including Polycystic Ovary Syndrome (PCOS) and Luteal Phase Defects (LPD). This technical guide provides an in-depth exploration of this compound's biochemical pathways, its clinical utility as a biomarker, and detailed methodologies for its quantification. It is intended for researchers, scientists, and drug development professionals engaged in endocrinology and reproductive health, offering structured data, experimental protocols, and pathway visualizations to facilitate advanced research and development.

Introduction

Progesterone is a steroid hormone essential for the regulation of the menstrual cycle and the maintenance of pregnancy.[1] Direct measurement of progesterone is often complicated by its pulsatile secretion from the corpus luteum, leading to significant fluctuations in serum levels throughout the day.[2] this compound, specifically its conjugated form this compound-3-glucuronide (PdG), is the principal urinary metabolite of progesterone.[1][3] Urinary PdG levels are stable and reflect an integrated average of progesterone production, making them a reliable and non-invasive tool for tracking reproductive hormonal function.[4]

This guide details the role of this compound in hormonal health, summarizes expected levels in various conditions, and provides comprehensive protocols for its analysis, thereby serving as a foundational resource for its application in research and clinical settings.

Biochemical Pathway of this compound

Progesterone metabolism occurs primarily in the liver, where it is converted into a variety of metabolites.[1] The formation of this compound involves two main enzymatic pathways, initiated by either 5α-reductase or 5β-reductase.[4][5]

  • 5α-Reductase Pathway: Progesterone is first converted to 5α-dihydroprogesterone (5α-DHP). Subsequent actions by 3α-hydroxysteroid dehydrogenase (3α-HSD) and 20α-hydroxysteroid dehydrogenase (20α-HSD) produce α-pregnanediol. This pathway is also associated with the production of neurosteroids like allopregnanolone, which have calming effects.[5]

  • 5β-Reductase Pathway: This pathway converts progesterone to 5β-dihydroprogesterone (5β-DHP), which is then metabolized to β-pregnanediol.[5] The beta-form is the most abundant metabolite.[6]

For excretion, this compound is conjugated with glucuronic acid in the liver to form the water-soluble compound this compound-3-glucuronide (PdG), which is then eliminated through the urine.[3]

Pregnanediol_Pathway cluster_alpha 5α-Reductase Pathway cluster_beta 5β-Reductase Pathway Progesterone Progesterone DHP5a 5α-Dihydroprogesterone Progesterone->DHP5a 5α-reductase DHP5b 5β-Dihydroprogesterone Progesterone->DHP5b 5β-reductase Allopregnanolone Allopregnanolone DHP5a->Allopregnanolone 3α-HSD aPd α-Pregnanediol Allopregnanolone->aPd 20α-HSD PdG This compound-3-Glucuronide (PdG) (Urinary Excretion) aPd->PdG UDP-glucuronosyl -transferase (Liver) Pregnanolone Pregnanolone DHP5b->Pregnanolone 3α-HSD bPd β-Pregnanediol Pregnanolone->bPd 20α-HSD bPd->PdG

Figure 1. Progesterone Metabolism to this compound-3-Glucuronide.

This compound as a Biomarker in Hormonal Disorders

Monitoring urinary PdG is a cornerstone for assessing ovulatory function and luteal health. Its levels fluctuate predictably throughout a normal menstrual cycle and are altered in various hormonal disorders.

Normal Menstrual Cycle
  • Follicular Phase: Progesterone levels are low, resulting in minimal PdG excretion.

  • Ovulation: Following the luteinizing hormone (LH) surge, the corpus luteum forms and begins producing progesterone.

  • Luteal Phase: Progesterone levels rise, leading to a significant increase in urinary PdG, which peaks in the mid-luteal phase. A sustained rise confirms ovulation.[1][7] If conception does not occur, the corpus luteum degrades, progesterone levels fall, and menstruation begins.[1]

Hormonal Disorders
  • Anovulatory Cycles & Polycystic Ovary Syndrome (PCOS): The absence of ovulation means no corpus luteum is formed, leading to a failure of progesterone to rise. This is reflected by persistently low urinary PdG levels throughout the luteal phase.[1][5] While some women with PCOS may still ovulate, studies have shown they can have significantly lower progesterone metabolite levels in the early luteal phase compared to fertile controls, which may contribute to infertility.[8][9][10]

  • Luteal Phase Defect (LPD): LPD is characterized by insufficient progesterone production by the corpus luteum to maintain a healthy endometrium for implantation.[2] This can manifest as a shortened luteal phase or low integrated progesterone levels, detectable through reduced total urinary PdG excretion, particularly a delayed rise in the early luteal phase.[2][11]

Data Presentation: Urinary this compound Levels

The following table summarizes typical urinary this compound (or PdG) levels across different phases of the menstrual cycle and in specific hormonal conditions. Values are often normalized to creatinine to account for variations in urine concentration.

Phase / ConditionTypical Urinary this compound (PdG) Levels (µg/g Cr or ng/mg)Clinical Interpretation
Normal Menstrual Cycle
Follicular Phase (Premenopausal)92 - 346 µg/g Cr[12]Baseline progesterone production.
Luteal Phase (Premenopausal)849 - 1932 µg/g Cr[12]Indicates ovulation and corpus luteum function. A ~10-fold increase from the follicular phase is expected.[12]
Postmenopausal60 - 200 ng/mg[13]Low baseline due to cessation of ovarian function.
Hormonal Disorders
Luteal Phase DefectLower integrated PdG excretion, particularly in the first 5 days of the luteal phase.[11]Insufficient progesterone to support implantation.
Anovulation (e.g., in PCOS)Persistently low levels, similar to the follicular phase.[1][5]Failure to ovulate and form a functional corpus luteum.
PCOS (Ovulatory Cycles)Significantly lower levels in the early luteal phase compared to fertile controls.[8][9]May indicate suboptimal corpus luteum function.

Note: Reference ranges can vary significantly between laboratories and methodologies. The values presented are for illustrative purposes.

Methodologies for this compound Quantification

The two primary methods for quantifying urinary this compound are immunoassays (ELISA) and mass spectrometry-based techniques (LC-MS/MS).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used, high-throughput method for quantifying PdG.[14] Competitive ELISAs are most common, where PdG in the sample competes with a known amount of enzyme-labeled PdG for binding to a limited number of specific antibodies.[14][15] The resulting signal is inversely proportional to the concentration of PdG in the sample.

This generalized protocol is based on commercially available kits.[14][16]

  • Sample Preparation: Thaw frozen urine samples and bring to room temperature. Dilute samples in the provided assay buffer. The required dilution factor (e.g., 1:50 to 1:200) must be optimized.[14]

  • Assay Setup: Prepare standards, controls, and diluted samples.

  • Binding Reaction: Pipette 50 µL of standards, controls, or diluted samples into the appropriate wells of a microtiter plate pre-coated with a capture antibody (e.g., goat anti-rabbit IgG).[16]

  • Add 25 µL of PdG-peroxidase conjugate to each well.[14]

  • Add 25 µL of anti-PdG antibody to each well to initiate the competitive binding.[14]

  • Incubation: Incubate the plate for 2 hours at room temperature, typically on a plate shaker.[14][16]

  • Washing: Wash the plate 4-5 times with wash buffer to remove unbound reagents.[14]

  • Substrate Addition: Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate to each well. Incubate for 15-30 minutes at room temperature in the dark. The substrate reacts with the bound peroxidase conjugate to produce a color.

  • Stopping Reaction: Add 50 µL of stop solution (e.g., 1N HCl) to each well.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the PdG concentration in samples by interpolating their absorbance values from the curve. Apply the dilution factor to calculate the final concentration.[14]

ELISA_Workflow start Start: Diluted Urine Sample & Standards plate Pipette into Antibody-Coated Microtiter Plate start->plate add_conjugate Add PdG-Peroxidase Conjugate plate->add_conjugate add_antibody Add Anti-PdG Antibody add_conjugate->add_antibody incubate Incubate (2 hours) Competitive Binding Occurs add_antibody->incubate wash Wash Plate (4x) incubate->wash add_substrate Add TMB Substrate wash->add_substrate incubate_color Incubate & Develop Color add_substrate->incubate_color stop Add Stop Solution incubate_color->stop read Read Absorbance at 450 nm stop->read analyze Calculate Concentration vs. Standard Curve read->analyze

Figure 2. General Workflow for a Competitive PdG ELISA.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for steroid analysis due to its high specificity, sensitivity, and ability to profile multiple steroids simultaneously.[17][18] The method separates compounds via liquid chromatography before detecting and quantifying them based on their unique mass-to-charge ratios.

This protocol is a generalized representation of methods described in the literature.[17][19][20]

  • Sample Preparation (Hydrolysis & Extraction):

    • Pipette a urine sample (e.g., 200 µL) into a tube.[18]

    • Add an internal standard (e.g., isotopically labeled PdG) to correct for procedural losses.

    • Add β-glucuronidase enzyme to hydrolyze the PdG conjugate, freeing the this compound molecule.[17][19] Incubate as required (e.g., overnight at 37°C).

    • Perform solid-phase extraction (SPE) using a C18 cartridge to clean up the sample and isolate the unconjugated steroids.[17][18]

    • Elute the steroids, dry the eluate under nitrogen, and reconstitute the residue in a mobile phase solution (e.g., methanol/water).[20]

  • Chromatographic Separation:

    • Inject the reconstituted sample into an LC system.

    • Separate the steroids using a C18 analytical column with a gradient mobile phase, typically consisting of water and methanol or acetonitrile with additives like formic acid or ammonium formate.[17][20]

  • Mass Spectrometric Detection:

    • The eluent from the LC column is directed into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and the internal standard are monitored for highly selective quantification.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio.

    • Quantify the concentration of this compound in the sample by comparing its peak area ratio to a calibration curve generated from standards of known concentrations.

LCMS_Workflow start Start: Urine Sample hydrolysis Enzymatic Hydrolysis (β-glucuronidase) start->hydrolysis spe Solid-Phase Extraction (SPE) (e.g., C18) hydrolysis->spe reconstitute Dry & Reconstitute spe->reconstitute lc UHPLC Separation reconstitute->lc ionization Ionization (ESI) lc->ionization msms Tandem Mass Spectrometry (MRM Detection) ionization->msms data Data Processing (Peak Integration) msms->data quantify Quantification vs. Calibration Curve data->quantify

Figure 3. General Workflow for LC-MS/MS Analysis of Urinary this compound.

Conclusion and Future Directions

The exploratory analysis of this compound is a powerful, non-invasive approach for investigating progesterone dynamics in both physiological and pathological states. Standardized quantification via ELISA and LC-MS/MS provides researchers and clinicians with essential data for diagnosing ovulatory dysfunction, assessing luteal phase adequacy, and monitoring hormonal therapies.

Future research should focus on establishing more refined, population-specific reference ranges and exploring the diagnostic utility of the ratio between α- and β-pregnanediol isomers, which could offer deeper insights into preferential metabolic pathways in disorders like PCOS.[4] Furthermore, the integration of this compound profiling with other hormonal and metabolic markers will undoubtedly enhance the diagnostic accuracy and management of complex endocrine disorders.

References

Methodological & Application

Application Notes and Protocols for the Measurement of Urinary Pregnanediol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The measurement of urinary pregnanediol (Pd), primarily in the form of its conjugate this compound-3-glucuronide (PdG), serves as a powerful and non-invasive tool in reproductive health research.[1] As the major urinary metabolite of progesterone, PdG levels in urine correlate with serum progesterone, offering an integrated assessment of progesterone production over time.[2] This makes it an invaluable biomarker for confirming ovulation, monitoring luteal phase function, evaluating the efficacy of progesterone supplementation, and investigating hormonal disorders.[2][3] These application notes provide an overview of the progesterone metabolism pathway and detailed protocols for the primary techniques used to measure urinary this compound in a research setting.

Progesterone Metabolism to this compound-3-Glucuronide (PdG)

Progesterone is metabolized predominantly in the liver.[1][4] The process begins with the reduction of progesterone by either 5α-reductase or 5β-reductase. The 5β-reductase pathway, which is the major route, leads to the formation of 5β-pregnanedione, which is subsequently metabolized to pregnanolone and finally to 5β-pregnanediol (commonly referred to as this compound).[2] The 5α-reductase pathway results in the formation of the α-pregnanediol isomer.[2][3][5] These this compound isomers are then conjugated with glucuronic acid by the enzyme UDP-glucuronosyltransferase to form the water-soluble PdG, which is then excreted by the kidneys into the urine.[2][6]

Progesterone_Metabolism cluster_progesterone Progesterone Metabolism cluster_conjugation Conjugation & Excretion Progesterone Progesterone Pregnanedione_beta 5β-Pregnanedione Progesterone->Pregnanedione_beta 5β-reductase Pregnanedione_alpha 5α-Pregnanedione Progesterone->Pregnanedione_alpha 5α-reductase Pregnanolone_beta Pregnanolone Pregnanedione_beta->Pregnanolone_beta Pregnanediol_beta 5β-Pregnanediol (this compound) Pregnanolone_beta->Pregnanediol_beta PdG This compound-3-Glucuronide (PdG) Pregnanediol_beta->PdG UDP-glucuronosyltransferase (Liver) Allopregnanolone Allopregnanolone Pregnanedione_alpha->Allopregnanolone Pregnanediol_alpha 5α-Pregnanediol (a-Pregnanediol) Allopregnanolone->Pregnanediol_alpha Pregnanediol_alpha->PdG Urine Urinary Excretion PdG->Urine ELISA_Workflow start Start prep Sample & Reagent Preparation start->prep add_reagents Add Standards, Samples, Conjugate & Antibody to Plate prep->add_reagents incubate1 Incubate (e.g., 2 hours at RT) add_reagents->incubate1 wash Wash Plate (Remove unbound reagents) incubate1->wash add_substrate Add Substrate Solution wash->add_substrate incubate2 Incubate (e.g., 30 mins, dark) add_substrate->incubate2 stop Add Stop Solution incubate2->stop read Read Absorbance (450 nm) stop->read analyze Data Analysis (Standard Curve Interpolation) read->analyze end End analyze->end GCMS_Workflow start Start prep Sample Preparation (Add Internal Standard) start->prep hydrolysis Enzymatic Hydrolysis (β-glucuronidase) prep->hydrolysis extraction Extraction (SPE or LLE) hydrolysis->extraction derivatization Derivatization (e.g., Silylation) extraction->derivatization gc_ms GC-MS Analysis (Separation & Detection) derivatization->gc_ms analyze Data Analysis (Peak Integration & Quantification) gc_ms->analyze end End analyze->end LCMS_Workflow start Start prep Sample Preparation ('Dilute-and-Shoot') start->prep lc_separation UHPLC Separation (e.g., C18 column) prep->lc_separation ms_detection Tandem MS Detection (MRM Mode) lc_separation->ms_detection analyze Data Analysis (Peak Area Ratio & Quantification) ms_detection->analyze end End analyze->end Method_Selection q1 High throughput needed (>100 samples/day)? q2 Is highest specificity critical? q1->q2 Yes gcms Use GC-MS q1->gcms No elisa Use ELISA q2->elisa No lcms Use LC-MS/MS q2->lcms Yes q3 Is direct measurement of conjugated PdG required? q3->lcms Yes q3->gcms No gcms->q3

References

Application Notes: Gas Chromatography-Mass Spectrometry for Pregnanediol Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pregnanediol (5β-pregnane-3α,20α-diol) is the major urinary metabolite of progesterone, a critical steroid hormone involved in the menstrual cycle, pregnancy, and various other physiological processes. The quantification of this compound in biological fluids, primarily urine, serves as a reliable non-invasive method to assess progesterone production and metabolism. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that offers high sensitivity and specificity for the quantification of this compound and other steroid metabolites. This document provides detailed application notes and protocols for the analysis of this compound using GC-MS.

This compound is excreted in urine mainly as a glucuronide conjugate. Therefore, a hydrolysis step is typically required to cleave the glucuronide moiety before extraction and analysis. Subsequent derivatization is necessary to increase the volatility and thermal stability of the steroid for GC-MS analysis.

Progesterone Metabolism to this compound

Progesterone undergoes extensive metabolism, primarily in the liver, before excretion. The main pathway involves the reduction of the A-ring and the 20-keto group. The initial step is the conversion of progesterone to 5β-dihydroprogesterone by the enzyme 5β-reductase. This is followed by the reduction of the 3-keto and 20-keto groups to hydroxyl groups, resulting in the formation of this compound. This metabolic process is a key aspect of progesterone's biological activity and clearance.

G Progesterone Progesterone Dihydroprogesterone 5β-Dihydroprogesterone Progesterone->Dihydroprogesterone 5β-reductase Pregnanolone Pregnanolone Dihydroprogesterone->Pregnanolone 3α-hydroxysteroid dehydrogenase This compound This compound Pregnanolone->this compound 20α-hydroxysteroid dehydrogenase

Caption: Metabolic pathway of progesterone to this compound.

Quantitative Data Summary

The following table summarizes typical urinary this compound levels in different physiological states, as determined by GC-MS. It is important to note that reference ranges can vary between laboratories.

Physiological StateThis compound Concentration RangeUnits
Follicular Phase25 - 100ng/mg creatinine[1]
Ovulatory Phase25 - 100ng/mg creatinine[1]
Luteal Phase200 - 740ng/mg creatinine[1]
Postmenopausal15 - 50ng/mg creatinine[1]
Men20 - 130ng/mg creatinine[1]

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound in urine using GC-MS.

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Urine_Sample Urine Sample Collection Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine_Sample->Hydrolysis Extraction Solid-Phase Extraction (SPE) Hydrolysis->Extraction Derivatization Derivatization (e.g., TMS) Extraction->Derivatization GC_Separation Gas Chromatography Separation Derivatization->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Data_Reporting Data Reporting Quantification->Data_Reporting

Caption: GC-MS workflow for this compound profiling.

Materials and Reagents
  • Standards: this compound, internal standard (e.g., epicoprostanol or a deuterated this compound analog)

  • Enzyme: β-glucuronidase from Helix pomatia

  • Solvents: Methanol, ethyl acetate, hexane (all HPLC or GC grade)

  • Derivatization Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), or a mixture of BSTFA, TMCS, and trimethylsilylimidazole (TMSI)

  • Other Reagents: Acetic acid, sodium acetate buffer (pH 5.0)

  • Solid-Phase Extraction (SPE) Cartridges: C18 cartridges

Sample Preparation
  • Hydrolysis:

    • To 1-2 mL of urine, add an internal standard.

    • Add 1 mL of sodium acetate buffer (0.5 M, pH 5.0).

    • Add 50 µL of β-glucuronidase solution.

    • Incubate at 55°C for 3 hours or overnight at 37°C to deconjugate the this compound glucuronide.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with 5 mL of deionized water to remove interfering substances.

    • Elute the steroids with 5 mL of ethyl acetate or methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.

  • Derivatization:

    • To the dried residue, add 100 µL of the derivatization reagent (e.g., BSTFA with 1% TMCS).

    • Cap the vial tightly and heat at 60-80°C for 30-60 minutes to form the trimethylsilyl (TMS) derivatives.

    • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Parameters

The following are typical GC-MS parameters for the analysis of this compound. These may need to be optimized for your specific instrument and column.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection Volume1-2 µL
Injector Temperature250 - 280°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 - 1.5 mL/min
Oven Temperature ProgramInitial temperature of 150°C, hold for 2 min, ramp to 300°C at 10-20°C/min, hold for 5-10 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan
Monitored Ions (for SIM)Specific m/z values for this compound-TMS and the internal standard-TMS derivatives.
Data Analysis
  • Peak Identification: Identify the peaks corresponding to this compound-TMS and the internal standard-TMS based on their retention times and mass spectra.

  • Quantification: Calculate the peak area ratio of the analyte to the internal standard.

  • Calibration Curve: Construct a calibration curve by analyzing a series of standards of known concentrations.

  • Concentration Calculation: Determine the concentration of this compound in the original urine sample by interpolating the peak area ratio from the calibration curve. The final concentration is often normalized to creatinine to account for variations in urine dilution.

Conclusion

GC-MS provides a robust and reliable method for the quantitative analysis of this compound in urine. The detailed protocol provided in these application notes offers a starting point for researchers to develop and validate their own methods for this compound profiling. Accurate measurement of this compound is invaluable for clinical diagnostics, research in reproductive endocrinology, and in the development of drugs targeting steroid hormone pathways.

References

Application Notes: Enzyme Immunoassay for Urinary Pregnanediol-3-Glucuronide (PdG) Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pregnanediol-3-glucuronide (PdG) is the major urinary metabolite of progesterone, a critical steroid hormone primarily involved in the menstrual cycle, implantation, and the maintenance of pregnancy.[1][2] Progesterone is metabolized in the liver, where it is converted to this compound and subsequently conjugated with glucuronic acid to form the water-soluble PdG, which is then excreted in the urine.[3][4][5] The concentration of PdG in urine is well-correlated with serum progesterone levels, making it a reliable and non-invasive biomarker for assessing progesterone production and confirming ovulation.[4][6] Monitoring urinary PdG is a valuable tool in fertility awareness, reproductive health research, and in clinical studies involving progesterone supplementation.[7][8]

Principle of the Assay

The enzyme immunoassay (EIA) for urinary PdG is a competitive immunoassay. This assay involves a competition between the PdG present in the urine sample and a fixed amount of enzyme-labeled PdG (e.g., PdG conjugated to horseradish peroxidase) for a limited number of binding sites on a specific anti-PdG antibody.

The microplate wells are typically coated with a secondary antibody that captures the primary anti-PdG antibody. When the urine sample, enzyme-labeled PdG, and the primary antibody are added to the well, the PdG from the sample and the enzyme-labeled PdG compete to bind to the primary antibody. After an incubation period, the unbound reagents are washed away. A substrate solution is then added, which reacts with the enzyme of the bound enzyme-labeled PdG to produce a colorimetric signal. The intensity of the color is inversely proportional to the concentration of PdG in the sample; a darker color indicates a lower concentration of PdG, and a lighter color indicates a higher concentration. The concentration of PdG in the unknown samples is determined by comparing the signal to a standard curve generated with known concentrations of PdG.

Applications

  • Fertility Monitoring and Ovulation Confirmation: A significant and sustained rise in urinary PdG levels is a reliable indicator that ovulation has occurred.[3][9] This information is crucial for individuals and couples practicing fertility awareness-based methods of family planning.

  • Assessment of Luteal Phase Function: The luteal phase of the menstrual cycle is characterized by the production of progesterone from the corpus luteum. Inadequate progesterone production during this phase, known as luteal phase defect, can be identified by monitoring urinary PdG levels and has been associated with infertility and early pregnancy loss.

  • Monitoring Progesterone Supplementation: In assisted reproductive technologies and for individuals with progesterone deficiencies, urinary PdG can be used to monitor the efficacy of exogenous progesterone administration.

  • Reproductive Endocrinology Research: The non-invasive nature of urine collection makes urinary PdG an ideal biomarker for large-scale and longitudinal studies in reproductive endocrinology and population health.[6][10]

  • Drug Development: In the development of drugs that may impact the reproductive system, monitoring urinary PdG can provide insights into the hormonal effects of the drug candidates.

Data Presentation

The following tables summarize typical quantitative data for a urinary PdG EIA.

Table 1: Assay Performance Characteristics

ParameterTypical ValueReference
Assay Range0.391 - 50 ng/mL[5]
Sensitivity0.180 ng/mL[11]
Intra-assay Precision (%CV)2.9 - 5.7%[11]
Inter-assay Precision (%CV)<11%[6]
Recovery108%[6]

Table 2: Cross-Reactivity of a Monoclonal Anti-PdG Antibody

CompoundCross-Reactivity (%)Reference
This compound-3-glucuronide100
20α-Hydroxy-4-pregnen-3-one119
This compound8.7
20β-Hydroxy-4-pregnen-3-one2.7
Progesterone<0.1
17α-Hydroxy-4-pregnen-3-one<0.1
5α-Pregnan-3,20-dione<0.1
Pregnenolone<0.1
Estradiol 17β<0.1
Cortisol<0.1

Experimental Protocols

Materials Required
  • Microtiter plate pre-coated with a secondary antibody

  • PdG standard solution

  • Urinary PdG controls (high and low)

  • Anti-PdG antibody solution

  • PdG-enzyme conjugate (e.g., PdG-HRP)

  • Concentrated wash buffer

  • Assay buffer

  • TMB substrate solution

  • Stop solution (e.g., 1M sulfuric acid)

  • Distilled or deionized water

  • Precision pipettes and tips

  • Microplate reader capable of measuring absorbance at 450 nm

  • Microplate shaker (optional, but recommended)

Reagent Preparation
  • Wash Buffer: Dilute the concentrated wash buffer with distilled or deionized water to the final working concentration as specified in the kit manual.

  • PdG Standards and Controls: Reconstitute or dilute the PdG standards and controls with assay buffer to create a standard curve and for quality control checks. A typical standard curve may include concentrations from 0 ng/mL to 50 ng/mL.

  • All other reagents are typically provided ready-to-use. Allow all reagents to come to room temperature before use.

Sample Preparation
  • Urine Collection: For optimal results, first-morning urine samples are recommended as they are generally more concentrated.

  • Centrifugation: Centrifuge the urine samples at approximately 800 x g for 10 minutes to pellet any particulate matter.[7]

  • Dilution: Dilute the supernatant of the urine samples with assay buffer. A starting dilution of 1:5 is recommended, but the optimal dilution factor may need to be determined empirically based on the expected PdG concentrations.[11]

Assay Procedure
  • Add Samples and Standards: Pipette 50 µL of the prepared standards, controls, and diluted urine samples into the appropriate wells of the microtiter plate.

  • Add PdG-Enzyme Conjugate: Add 25 µL of the PdG-enzyme conjugate solution to each well.

  • Add Anti-PdG Antibody: Add 25 µL of the anti-PdG antibody solution to each well.

  • Incubation: Gently tap the plate to mix and incubate for 2 hours at room temperature. If using a plate shaker, a speed of 700-900 rpm is recommended.[11]

  • Washing: After incubation, aspirate the contents of the wells and wash each well four times with 300 µL of diluted wash buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining wash buffer.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature in the dark.

  • Stop Reaction: Add 50 µL of stop solution to each well. The color in the wells will change from blue to yellow.

  • Read Absorbance: Read the optical density of each well at 450 nm using a microplate reader within 15 minutes of adding the stop solution.

Data Analysis and Interpretation
  • Standard Curve: Calculate the average absorbance for each set of standards. Plot the average absorbance values against the corresponding PdG concentrations to generate a standard curve. A four-parameter logistic (4-PL) curve fit is often used.

  • Calculate PdG Concentration: Determine the concentration of PdG in the samples and controls by interpolating their average absorbance values from the standard curve.

  • Apply Dilution Factor: Multiply the calculated concentration by the dilution factor used during sample preparation to obtain the final urinary PdG concentration.

  • Creatinine Normalization (Optional but Recommended): To account for variations in urine dilution, it is recommended to measure the creatinine concentration in the urine samples and express the PdG concentration as a ratio to creatinine (e.g., in ng/mg creatinine).

Visualizations

Progesterone_Metabolism_Pathway Progesterone Progesterone This compound This compound Progesterone->this compound  5β-reductase, 3α-hydroxysteroid  dehydrogenase, 20α-hydroxysteroid  dehydrogenase (in Liver) This compound-3-glucuronide (PdG) This compound-3-glucuronide (PdG) This compound->this compound-3-glucuronide (PdG)  UDP-glucuronosyltransferase  (in Liver) Urine Urine This compound-3-glucuronide (PdG)->Urine  Excretion via Kidneys

Progesterone Metabolism to Urinary PdG

EIA_Workflow cluster_plate Microtiter Plate Well SecondaryAb Secondary Antibody Incubation1 Incubate (Competitive Binding) UrineSample Urine Sample (contains PdG) UrineSample->Incubation1 PdG_HRP PdG-Enzyme Conjugate PdG_HRP->Incubation1 AntiPdG_Ab Anti-PdG Antibody AntiPdG_Ab->Incubation1 Wash1 Wash Incubation1->Wash1 Substrate Add Substrate Wash1->Substrate Incubation2 Incubate (Color Development) Substrate->Incubation2 StopSolution Add Stop Solution Incubation2->StopSolution ReadAbsorbance Read Absorbance at 450 nm StopSolution->ReadAbsorbance

Competitive EIA Workflow for PdG Detection

References

Application Notes: Development of a Sensitive ELISA for Pregnanediol-3-glucuronide (PdG)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pregnanediol-3-glucuronide (PdG) is the primary urinary metabolite of progesterone, a critical steroid hormone involved in the menstrual cycle, gestation, and embryogenesis.[1][2][3] Monitoring PdG levels provides a non-invasive method to confirm ovulation and assess luteal phase function.[4][5] Enzyme-Linked Immunosorbent Assay (ELISA) is a common, high-throughput method for quantifying urinary PdG.[4][6]

This document provides detailed protocols and application notes for the development and validation of a sensitive competitive ELISA for PdG.

Principle of the Competitive ELISA

The competitive ELISA is an immunoassay technique ideal for quantifying small molecules like steroid hormones.[7] In this assay, PdG present in a sample competes with a fixed amount of enzyme-labeled PdG (e.g., PdG-Horseradish Peroxidase conjugate) for a limited number of binding sites on a specific anti-PdG antibody.[8][9] The amount of enzyme-labeled PdG that binds to the antibody is inversely proportional to the concentration of PdG in the sample.[8][9] After a washing step to remove unbound substances, a substrate is added, which reacts with the enzyme to produce a measurable colorimetric signal.[10][11] The intensity of the color is read by a microplate reader, and the concentration of PdG in the samples is determined by interpolating from a standard curve.[6][9]

Logical Workflow for PdG ELISA Development

The development of a robust PdG ELISA involves a logical sequence of optimization and validation steps to ensure accuracy, sensitivity, and reproducibility.

ELISA_Development_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation cluster_3 Phase 4: Finalization Reagents Reagent Sourcing (Anti-PdG Ab, PdG-HRP, Standard) Coating Plate Coating Optimization (Buffer, Concentration) Reagents->Coating Checkerboard Checkerboard Titration (Ab vs. Conjugate) Coating->Checkerboard Blocking Blocking Buffer Optimization Checkerboard->Blocking Incubation Incubation Time & Temp Blocking->Incubation Sensitivity Sensitivity & Range (Standard Curve) Incubation->Sensitivity Specificity Specificity (Cross-Reactivity) Sensitivity->Specificity Precision Precision & Recovery (Intra/Inter-Assay CV) Specificity->Precision Protocol Final Protocol Definition Precision->Protocol

Caption: Logical workflow for the development and validation of a PdG ELISA.

Experimental Protocols

Protocol 1: Reagent and Sample Preparation

1.1. Materials Required

  • Anti-PdG Antibody (Polyclonal or Monoclonal)[4][12]

  • PdG-HRP Conjugate[13]

  • PdG Standard[1]

  • Microtiter plates (e.g., pre-coated with goat anti-rabbit IgG)[1][8]

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)[14]

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Buffer (e.g., PBS-based buffer for dilutions)[1]

  • Blocking Buffer (e.g., Assay Buffer with 1% BSA)

  • TMB Substrate[8]

  • Stop Solution (e.g., 1M HCl or 2N H₂SO₄)[8][10]

  • Urine samples, extracted serum/plasma, or tissue culture media[2][11][15]

1.2. Reagent Preparation

  • Wash Buffer: Dilute concentrated wash buffer (e.g., 20x) to a 1x solution with deionized water. This is stable for several weeks at room temperature.[2]

  • Assay Buffer: Dilute concentrated assay buffer (e.g., 5x) to a 1x solution with deionized water.[1]

  • PdG Standard Curve Preparation:

    • Prepare a high-concentration stock solution of the PdG standard (e.g., 50 ng/mL) by diluting the manufacturer's stock in Assay Buffer.[11]

    • Perform serial dilutions to create a standard curve. For example, create standards with concentrations of 50, 25, 12.5, 6.25, 3.125, 1.563, 0.781, and 0 ng/mL.[2][11]

    • Use standards within 2 hours of preparation.[2][11]

1.3. Sample Preparation

  • Urine: Centrifuge samples to remove particulate matter.[8] Dilute samples at least 1:5 with Assay Buffer. The optimal dilution factor should be determined empirically.[2][8][11]

  • Serum/Plasma: Extraction is required for serum and plasma samples.[1][2][15] A common method involves diethyl ether extraction. Protocols are often available from kit manufacturers.[2] The final ethanol concentration in the diluted sample should be kept low (e.g., ≤1%).[2][11]

  • Tissue Culture Media: Samples should be diluted with the corresponding tissue culture medium. The standard curve should also be generated in the same medium to account for matrix effects.[2][11]

Protocol 2: Competitive ELISA Workflow

This protocol is based on a plate pre-coated with a secondary antibody (e.g., goat anti-rabbit IgG) to capture the primary anti-PdG antibody.

ELISA_Workflow start Start: Coated 96-well Plate add_reagents Add Standards, Controls, or Samples Add PdG-HRP Conjugate Add Anti-PdG Antibody start->add_reagents incubate1 Incubate (e.g., 2 hours at RT with shaking) add_reagents->incubate1 wash1 Wash Plate (4x) (Removes unbound reagents) incubate1->wash1 add_substrate Add TMB Substrate wash1->add_substrate incubate2 Incubate in Dark (e.g., 30 minutes at RT) add_substrate->incubate2 add_stop Add Stop Solution (Color changes from blue to yellow) incubate2->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate analyze Analyze Data (Generate standard curve, calculate concentrations) read_plate->analyze

Caption: General workflow for a competitive ELISA for urinary PdG.[6]

Assay Procedure:

  • Reagent Addition:

    • Add 50 µL of standards, controls, or diluted samples to the appropriate wells.[2][11]

    • Add 75 µL of Assay Buffer to the non-specific binding (NSB) wells.[11]

    • Add 25 µL of PdG-HRP conjugate to each well.[8][11]

    • Add 25 µL of anti-PdG antibody to each well, except for the NSB wells.[8][11]

  • Incubation: Cover the plate and incubate for 2 hours at room temperature, preferably on a plate shaker.[8][11]

  • Washing: Aspirate the contents of the wells and wash four times with 300 µL of 1x Wash Buffer per well.[8][11]

  • Substrate Reaction:

    • Add 100 µL of TMB Substrate to each well.[8][11]

    • Incubate for 30 minutes at room temperature in the dark.[8]

  • Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[8][11]

  • Data Acquisition: Read the optical density (OD) of each well at 450 nm using a microplate reader within 10-15 minutes of adding the stop solution.[7][8]

Protocol 3: Data Analysis
  • Calculate the average absorbance for each set of duplicate standards, controls, and samples.

  • Subtract the average OD of the NSB wells from all other wells.

  • Generate a standard curve by plotting the average OD of each standard against its known concentration. A four-parameter logistic (4-PLC) curve fit is typically recommended.[2][11]

  • Determine the concentration of PdG in the samples by interpolating their absorbance values from the standard curve.[8]

  • Multiply the interpolated concentration by the sample dilution factor to obtain the final PdG concentration in the original sample.[1]

Data Presentation: Assay Performance Characteristics

The performance of a newly developed ELISA should be validated and compared against established methods or commercially available kits.

Table 1: Comparison of Performance Characteristics from Commercial PdG ELISA Kits

ParameterThermo Fisher / Invitrogen[11][15]Cayman Chemical[16]Abnova[17]MyBioSource[9]AMSBIO[18]
Assay Range 0.391 - 50 ng/mL0.4 - 50 ng/mL0.391 - 50 ng/mL5.0 - 100 ng/mL0.313 - 20 ng/mL
Sensitivity 0.180 ng/mL~0.94 ng/mL0.320 ng/mL1.0 ng/mL<0.188 ng/mL
Sample Types Urine, Fecal Extracts, Extracted Serum/Plasma, TCMUrineUrine, Fecal Extracts, Extracted Serum/PlasmaSerum, Plasma, Body Fluids, Tissue HomogenatesSerum, Plasma, Tissue Homogenates
Incubation Time 2 hours2 hoursNot Specified1 hour45 minutes
Intra-Assay CV 4.1%Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Inter-Assay CV 6.4%Not SpecifiedNot SpecifiedNot SpecifiedNot Specified

TCM = Tissue Culture Media; CV = Coefficient of Variation

Table 2: Example Cross-Reactivity Data for a PdG Antibody

Cross-reactivity is a critical parameter that defines the specificity of the antibody. It is determined by measuring the concentration of a structurally related steroid required to displace 50% of the bound labeled antigen and comparing it to the concentration of PdG required for the same displacement.[19]

Steroid / CompoundCross-Reactivity (%)[11]Cross-Reactivity (%)[16]
This compound-3-glucuronide 100 100
20α-hydroxyprogesterone44.8Not Tested
Progesterone0.225.8
20ß-hydroxyprogesterone3.16Not Tested
Testosterone0.20.35
Cortisol0.060.009
17ß-Estradiol0.04Not Tested
EstriolNot Tested0.01
AldosteroneNot Tested0.006

Conclusion

The development of a sensitive and specific ELISA for this compound-3-glucuronide requires careful optimization of reagents and protocols, followed by rigorous validation. The provided protocols offer a comprehensive framework for researchers to establish a reliable in-house PdG assay. Key validation steps include determining the assay's sensitivity, range, precision, and specificity through cross-reactivity testing. By following these guidelines, researchers can develop a robust tool for applications in reproductive endocrinology, clinical diagnostics, and drug development.

References

Application of Pregnanediol Testing in Ovulation Prediction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Ovulation, the release of a mature egg from the ovary, is a critical event in the female menstrual cycle, and its accurate detection is paramount for fertility awareness, family planning, and in the development of reproductive health therapeutics.[1] While several methods exist for ovulation prediction, including monitoring basal body temperature and urinary luteinizing hormone (LH) surges, these methods predict ovulation before it occurs.[1] The measurement of pregnanediol-3-glucuronide (PdG), the primary urinary metabolite of progesterone, offers a non-invasive and reliable method to confirm that ovulation has occurred.[2][3][4] Progesterone levels rise significantly after ovulation, and consequently, urinary PdG levels increase, providing a clear indication of the luteal phase and the closure of the fertile window.[5][6]

Principle of this compound Testing

Progesterone is a steroid hormone produced by the corpus luteum in the ovary following ovulation.[7] It plays a crucial role in preparing the endometrium for implantation of a fertilized egg.[7] Progesterone is metabolized in the liver to various metabolites, with this compound being a major product.[7][8] this compound is then conjugated with glucuronic acid to form the water-soluble compound, this compound-3-glucuronide (PdG), which is excreted in the urine.[5][8] Therefore, the concentration of PdG in urine is directly correlated with progesterone production and serves as a robust biomarker for confirming ovulation.[2][6] A sustained rise in urinary PdG levels for several days post-LH surge is a strong indicator of successful ovulation.[9][10]

Applications in Research and Drug Development
  • Fertility and Conception Studies: Accurately timing the fertile window and confirming ovulation is essential in studies investigating factors affecting fertility. PdG testing provides a definitive endpoint for ovulation.

  • Clinical Trials for Contraceptives and Fertility Treatments: In the development of new contraceptive methods, PdG testing can verify the suppression of ovulation. Conversely, in fertility treatment trials, it can confirm the efficacy of ovulation induction protocols.

  • Reproductive Endocrinology Research: Studying the nuances of the menstrual cycle, including luteal phase defects, anovulatory cycles, and other hormonal imbalances, is facilitated by the reliable ovulation confirmation provided by PdG monitoring.[2][7]

  • Development of At-Home Fertility Monitors: The principles of PdG testing are central to the creation of user-friendly, at-home ovulation confirmation tests.

Quantitative Data Summary

The following tables summarize key quantitative data related to urinary PdG levels in the context of ovulation prediction.

ParameterValueReference(s)
Baseline Follicular PdG 346 - 1719 ng/mg Creatinine[5]
Luteal PdG 3994 - 10860 ng/mg Creatinine[5]
Threshold for Ovulation Confirmation > 5 µg/mL for 3 consecutive days[5][9][11]
Specificity of 3-day PdG Rise for Ovulation Confirmation 100%[9][10][11]
Sensitivity of 3-day PdG Rise for Ovulation Confirmation 92.2%[1][5]

Table 1: Urinary PdG Concentration Ranges and Thresholds for Ovulation Confirmation

Method ComparisonSpecificitySensitivityNotesReference(s)
PdG Test (3 consecutive positive days after fertile mucus) 100%88%Confirms ovulation has occurred.[12]
PdG Test (3 consecutive positive days after positive LH test) 100%85%Provides additional confidence in ovulation confirmation when used with LH testing.[12][13]
LH Test HighHighPredicts ovulation will occur within 24-36 hours.[1]

Table 2: Performance of PdG Testing in Conjunction with Other Ovulation Prediction Methods

Experimental Protocols

Two primary methods for the quantification of urinary PdG are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[2][8]

Protocol 1: Urinary PdG Measurement by Competitive ELISA

This protocol is a generalized procedure based on commercially available competitive ELISA kits.

1. Principle: This is a competitive immunoassay where PdG in the urine sample competes with a fixed amount of enzyme-labeled PdG for a limited number of binding sites on an anti-PdG antibody. The amount of enzyme-labeled PdG that binds to the antibody is inversely proportional to the concentration of PdG in the sample.[8]

2. Materials:

  • Microtiter plate pre-coated with a secondary antibody (e.g., goat anti-rabbit IgG)

  • PdG standard

  • Urinary PdG controls

  • Anti-PdG antibody

  • PdG-peroxidase conjugate

  • Wash buffer concentrate

  • TMB substrate

  • Stop solution (e.g., 1N HCl)

  • Deionized water

  • Microplate reader capable of measuring absorbance at 450 nm

  • Precision pipettes and tips

  • Urine collection containers

3. Sample Preparation:

  • Collect first-morning urine samples.[8]

  • Centrifuge samples at approximately 800 x g for 10 minutes to remove any particulate matter.[8]

  • If not assayed immediately, store samples at -20°C.[8]

  • Prior to the assay, thaw samples and bring them to room temperature.

  • Dilute urine samples with the provided assay buffer. The dilution factor will depend on the expected concentration of PdG and the specific kit instructions.

4. Assay Procedure:

  • Prepare all reagents, standards, and samples according to the kit manufacturer's instructions.

  • Add 50 µL of standard, control, or diluted sample to the appropriate wells of the microtiter plate.[8]

  • Add 25 µL of PdG-peroxidase conjugate to each well.[8]

  • Add 25 µL of anti-PdG antibody to each well.[8]

  • Incubate the plate, typically for 2 hours at room temperature, with gentle shaking.

  • Wash the plate multiple times (e.g., four times) with 300 µL of wash buffer per well to remove unbound reagents.[8]

  • Add 100 µL of TMB substrate solution to each well and incubate for a specified time (e.g., 30 minutes) at room temperature, protected from light.[14]

  • Stop the reaction by adding 50 µL of stop solution to each well. The color in the wells will change from blue to yellow.[14]

5. Data Acquisition:

  • Read the absorbance of each well at 450 nm using a microplate reader within 10-15 minutes of adding the stop solution.[2][14]

6. Data Analysis:

  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Determine the concentration of PdG in the samples by interpolating their absorbance values on the standard curve.

  • Correct for the dilution factor to obtain the final concentration of PdG in the original urine sample.

  • Optionally, normalize the PdG concentration to creatinine levels to account for variations in urine dilution.

Protocol 2: Urinary PdG Measurement by LC-MS/MS

This protocol provides a general workflow for a "dilute and shoot" LC-MS/MS method, which offers high specificity and accuracy.[15][16]

1. Principle: Liquid chromatography separates the components of the urine sample, and tandem mass spectrometry provides highly specific detection and quantification of PdG based on its mass-to-charge ratio.[15]

2. Materials:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS)

  • Analytical column suitable for steroid analysis

  • PdG analytical standard

  • Deuterated PdG internal standard

  • Methanol, LC-MS grade

  • Water, LC-MS grade

  • Formic acid (or other suitable mobile phase modifier)

  • Autosampler vials

  • Centrifuge

3. Sample Preparation:

  • Thaw frozen urine samples and vortex to ensure homogeneity.

  • In an autosampler vial, combine a small volume of the urine sample (e.g., 10 µL) with a larger volume of a solution containing the internal standard in a suitable solvent (e.g., 990 µL of 50% methanol in water). This creates a significant dilution (e.g., 1:100).[8]

  • Vortex the mixture thoroughly.

4. LC-MS/MS Analysis:

  • Chromatography:

    • Inject the prepared sample into the UHPLC system.

    • Separate the analytes using a gradient elution with mobile phases such as water with formic acid and methanol with formic acid. The specific gradient will depend on the column and system used.

  • Mass Spectrometry:

    • Use electrospray ionization (ESI) in negative or positive ion mode.

    • Perform Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for both PdG and the internal standard. This ensures high selectivity.

5. Data Analysis:

  • Integrate the peak areas for the specific MRM transitions of PdG and the internal standard.

  • Calculate the ratio of the PdG peak area to the internal standard peak area.

  • Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

  • Determine the concentration of PdG in the urine samples by interpolating their peak area ratios from the calibration curve.

  • Multiply the result by the dilution factor to obtain the final concentration.

Visualizations

Progesterone_Metabolism_Pathway Progesterone Progesterone This compound This compound Progesterone->this compound 5α/5β-reductase 3α/3β-hydroxysteroid dehydrogenase (Liver) PdG This compound-3-Glucuronide (PdG) (excreted in urine) This compound->PdG UDP-glucuronosyltransferase (Liver)

Caption: Progesterone Metabolism to this compound-3-Glucuronide (PdG).

Ovulation_Hormonal_Cascade cluster_brain Brain cluster_ovary Ovary Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary GnRH Follicle Dominant Follicle Pituitary->Follicle LH Surge Ovulation Ovulation Follicle->Ovulation CorpusLuteum Corpus Luteum Ovulation->CorpusLuteum Progesterone Progesterone Rise CorpusLuteum->Progesterone PdG Urinary PdG Rise Progesterone->PdG

Caption: Hormonal Cascade Leading to Ovulation and PdG Rise.

ELISA_Workflow start Start sample_prep Sample Preparation (Urine Collection, Centrifugation, Dilution) start->sample_prep add_reagents Add Standards, Samples, Conjugate, & Antibody to Plate sample_prep->add_reagents incubate1 Incubate (e.g., 2 hours at RT with shaking) add_reagents->incubate1 wash1 Wash Plate incubate1->wash1 add_substrate Add Substrate wash1->add_substrate incubate2 Incubate (e.g., 30 mins at RT) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate analyze Data Analysis (Standard Curve, Concentration Calculation) read_plate->analyze end End analyze->end

Caption: Experimental Workflow for Competitive ELISA.

LCMSMS_Workflow start Start sample_prep Sample Preparation ('Dilute and Shoot') start->sample_prep injection Inject Sample into UHPLC sample_prep->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Tandem Mass Spectrometry (MS/MS) Detection (MRM Mode) ionization->detection analysis Data Analysis (Peak Integration, Calibration Curve) detection->analysis end End analysis->end

Caption: Experimental Workflow for LC-MS/MS Analysis.

References

Application Notes and Protocols for 24-Hour Urine Collection and Pregnanediol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the 24-hour urine collection for pregnanediol analysis, a critical biomarker for progesterone metabolism.

This compound, specifically its glucuronidated form (this compound-3-Glucuronide, PdG), is the major urinary metabolite of progesterone.[1] Its measurement in a 24-hour urine collection offers a non-invasive and integrated assessment of progesterone production, which is crucial for reproductive health research, menstrual cycle analysis, and monitoring progesterone-based therapies.[2][3]

Progesterone Metabolism and this compound Excretion

Progesterone is primarily metabolized in the liver, where it is converted to this compound. This this compound is then conjugated with glucuronic acid to form the water-soluble PdG, which is excreted in the urine.[4] The analysis of 24-hour urinary this compound provides a time-averaged reflection of progesterone levels, mitigating the impact of the pulsatile secretion of progesterone in the blood.

Data Presentation

Table 1: Reference Ranges for 24-Hour Urinary this compound

The following table summarizes the expected ranges for α-pregnanediol and β-pregnanediol in a 24-hour urine collection, normalized to creatinine to account for variations in urine concentration. It is important to note that specific ranges may vary slightly between analytical laboratories.[5][6][7]

Population/Phaseα-Pregnanediol (ng/mg Creatinine)β-Pregnanediol (ng/mg Creatinine)
Male 20 - 130[6]-
Female: Follicular Phase 25 - 100[5][6]100 - 300[7]
Female: Luteal Phase 200 - 740[5][6]600 - 2000[7]
Postmenopausal Female (not on HRT) 15 - 50[5][6]60 - 200[7]

A general optimal range for total this compound in a 24-hour collection is reported as 0.3 - 4.2 micromol/24 hr.[8]

Table 2: Stability of Urinary this compound-3-Glucuronide (PdG)

This table outlines the stability of PdG under various storage conditions based on available research.[9][10] Proper storage is critical to ensure the integrity of the analyte.

TemperatureDurationPreservativeAnalyte Stability
4°C (Refrigerated)Up to 2 weeksNoneHigh stability (91.9% to 102.8% of initial concentration)[9][10]
25°C (Room Temp)2 weeksNoneSignificant degradation (35.1% to 89.6% of initial concentration)[9][10]
-80°C (Frozen)Up to 24 weeksNoneGood stability (69.0% to 101.2% of initial concentration)[9][10]
4°C to -80°CLong-termBoric AcidStabilizes analyte[9][11]

Antimicrobial additives like sodium azide and thimerosal have not been shown to consistently improve stability.[9][10] Boric acid is a commonly used preservative for steroid analysis in 24-hour urine collections.[11][12][13]

Experimental Protocols

Protocol 1: 24-Hour Urine Collection

This protocol provides detailed instructions for the patient or research subject for the proper collection of a 24-hour urine sample.

Materials:

  • Large, clean, plastic urine collection container (typically 3-4 liters), provided by the laboratory.

  • Collection container may contain a preservative such as boric acid.[12][13]

  • A smaller, clean, dry container for initial voiding if direct collection into the large container is inconvenient.

Patient Instructions:

  • Start of Collection:

    • Upon waking on day 1, empty your bladder completely into the toilet. Do not collect this first urine sample.

    • Record the exact time and date. This is the official start time of your 24-hour collection period.

  • During the 24-Hour Period:

    • For the next 24 hours, collect every drop of urine you pass, day and night.

    • It is crucial to collect all urine during this period for accurate results.

    • If the large collection container has a preservative, do not urinate directly into it to avoid splashing the chemical. Urinate into a smaller clean container first, and then carefully pour the urine into the large collection container.

    • Keep the large collection container tightly capped and refrigerated (or in a cool place with a cooling pack) throughout the collection period.

  • End of Collection:

    • Exactly 24 hours after your start time on day 2, empty your bladder completely and add this final urine to the collection container.

    • Record the exact time and date of this final collection. This is the official stop time.

  • Sample Handling and Transport:

    • Ensure the collection container is securely capped.

    • Label the container with your full name, date of birth, and the start and end dates and times of the collection.

    • Transport the collected urine sample to the laboratory as soon as possible, keeping it cool during transport.

Protocol 2: Sample Preparation and Analysis by LC-MS/MS

This protocol outlines a general procedure for the preparation and analysis of urinary this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Collected 24-hour urine sample

  • Internal standard (e.g., deuterated this compound)

  • β-glucuronidase

  • Solid Phase Extraction (SPE) cartridges

  • Organic solvents (e.g., methanol, ethyl acetate)

  • LC-MS/MS system

Procedure:

  • Aliquoting and Hydrolysis:

    • Thoroughly mix the 24-hour urine collection and measure the total volume.

    • Transfer a known aliquot (e.g., 1 mL) to a clean tube.

    • Add an internal standard to the aliquot.

    • To deconjugate the this compound-3-glucuronide, add β-glucuronidase and incubate at an appropriate temperature (e.g., 55°C) for a specified time (e.g., 3 hours).

  • Extraction:

    • Perform Solid Phase Extraction (SPE) to isolate the steroid fraction from the urine matrix.

    • Wash the SPE cartridge to remove interfering substances.

    • Elute the steroids from the cartridge using an appropriate organic solvent.

  • Derivatization (if necessary for the specific method):

    • Some methods may require derivatization to improve the chromatographic and mass spectrometric properties of this compound.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate the analytes using a suitable chromatographic column and mobile phase gradient.

    • Detect and quantify this compound and the internal standard using Multiple Reaction Monitoring (MRM) mode on the mass spectrometer.

  • Data Analysis:

    • Calculate the concentration of this compound in the aliquot based on the peak area ratio of the analyte to the internal standard and a standard curve.

    • Calculate the total 24-hour this compound excretion by multiplying the concentration by the total 24-hour urine volume.

Protocol 3: Sample Preparation and Analysis by ELISA

This protocol provides a general workflow for the analysis of urinary this compound-3-glucuronide (PdG) using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Materials:

  • Collected 24-hour urine sample

  • Commercially available PdG ELISA kit (containing microplate, standards, conjugate, antibody, substrate, and stop solution)

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Thoroughly mix the 24-hour urine collection and measure the total volume.

    • Centrifuge an aliquot of the urine to remove any sediment.

    • Dilute the urine sample with the assay buffer provided in the kit. The dilution factor will depend on the expected concentration of PdG and the kit's specifications.

  • ELISA Assay:

    • Add the prepared standards, controls, and diluted urine samples to the appropriate wells of the antibody-coated microplate.

    • Add the PdG-enzyme conjugate to each well.

    • Add the anti-PdG antibody to each well.

    • Incubate the plate according to the kit's instructions (e.g., 2 hours at room temperature) to allow for competitive binding.

    • Wash the plate multiple times to remove unbound reagents.

    • Add the substrate solution and incubate for the specified time to allow for color development.

    • Stop the reaction with the stop solution.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at the specified wavelength (e.g., 450 nm) using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of PdG in the diluted samples by interpolating their absorbance values on the standard curve.

    • Calculate the concentration of PdG in the original urine sample by multiplying by the dilution factor.

    • Calculate the total 24-hour PdG excretion by multiplying the concentration by the total 24-hour urine volume.

Visualizations

G cluster_collection Patient: 24-Hour Urine Collection cluster_lab Laboratory: Sample Processing and Analysis start Day 1: Discard first morning urine, record start time collect Collect all subsequent urine for 24 hours start->collect refrigerate Keep collection container refrigerated collect->refrigerate end Day 2: Collect final urine at 24-hour mark, record end time refrigerate->end receive Receive and log sample end->receive Transport to Lab measure_vol Measure total 24-hour volume receive->measure_vol aliquot Aliquot for analysis measure_vol->aliquot analysis Analysis (LC-MS/MS or ELISA) aliquot->analysis data Data Interpretation and Reporting analysis->data

Caption: Workflow for 24-hour urine collection and this compound analysis.

G Progesterone Progesterone Liver Liver Metabolism Progesterone->Liver 5α/5β-reductase This compound This compound PdG This compound-3-Glucuronide (PdG) This compound->PdG Glucuronidation Urine Urine PdG->Urine Excretion Liver->this compound

Caption: Progesterone metabolism to urinary this compound-3-glucuronide.

References

Application Notes: Pregnanediol as a Non-Invasive Biomarker of Progesterone Status

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Progesterone is an essential steroid hormone crucial for regulating the menstrual cycle and maintaining a healthy pregnancy.[1][2] Traditionally, monitoring progesterone levels has required invasive blood draws to analyze serum concentrations. Pregnanediol (Pd), specifically 5β-pregnane-3α,20α-diol, is the major urinary metabolite of progesterone, offering a reliable, non-invasive window into progesterone activity.[3][4] In the body, this compound is conjugated in the liver to form this compound-3-glucuronide (PdG), a water-soluble compound excreted in the urine.[3][5] Measuring urinary PdG provides a practical and effective method for assessing progesterone status in a variety of clinical and research settings.[3]

Principle of Detection

Progesterone is primarily metabolized in the liver, where it undergoes a series of enzymatic reactions.[1][2] The main pathway involves the reduction of progesterone by 5β-reductase and other enzymes to form this compound.[1][3] This this compound is then rendered water-soluble through conjugation with glucuronic acid by the enzyme UDP-glucuronosyltransferase (UGT), forming PdG.[6][7] The resulting PdG is excreted from the body via urine. Urinary PdG levels are directly correlated with progesterone production, typically reflecting the average serum progesterone concentration over the preceding 24 hours.[3][5] This makes urinary PdG an excellent integrated measure of progesterone status, smoothing out the pulsatile fluctuations seen in blood.

Key Applications

  • Assessment of Ovarian Function and Ovulation: A sustained rise in urinary PdG is a reliable confirmation that ovulation has occurred.[2][3] Monitoring PdG can help identify anovulatory cycles and evaluate the adequacy of the luteal phase, which is critical for fertility.[1][2] Studies have shown that three consecutive days of PdG levels above 5 µg/mL can confirm ovulation with 100% specificity.[8][9][10][11]

  • Pregnancy Monitoring: Progesterone is vital for maintaining a healthy pregnancy.[1][12] Tracking urinary PdG can offer insights into progesterone production during early pregnancy.[3]

  • Fertility Awareness-Based Methods (FABM): Urinary hormone testing, including PdG, is used to more accurately identify the fertile and infertile phases of the menstrual cycle for natural family planning.[8][9][10]

  • Drug Development and Clinical Research: In drug development, monitoring PdG can help assess the effects of new therapeutic agents on reproductive function and hormonal balance.

Quantitative Data Summary

The following tables provide a summary of typical this compound concentrations and their correlation with serum progesterone, compiled from various sources.

Table 1: Typical Urinary this compound-3-Glucuronide (PdG) Levels in Premenopausal Women

Menstrual Cycle PhaseTypical Concentration Range (ng/mg creatinine)Reference
Follicular Phase100 - 300[13]
Ovulatory Phase100 - 300[13]
Luteal Phase2000 - 9000[13]
Postmenopausal60 - 200[13]

Note: Ranges can vary based on the specific assay and individual physiology. Creatinine normalization is recommended to account for variations in urine concentration.[14]

Table 2: Correlation of Urinary PdG with Serum Progesterone

Comparison MetricDetailsFindingReference
Method Correlation Urinary PdG vs. Serum ProgesteroneLevels in urine correlate well with serum progesterone, providing a reliable reflection of luteal-phase hormone production.[3][15]
Ovulation Confirmation Urinary PdG ThresholdA urinary PdG threshold of 5 μg/mL is equivalent to about 10 ng/mL of progesterone in blood for confirming ovulation.[16]
Alternative to Blood Draw Urinary PdG/Creatinine RatioMeasurement of the this compound to creatinine ratio in a single urine sample is the preferred non-invasive method for assessing ovulation.[14]

Experimental Protocols

Protocol 1: Urinary PdG Quantification via Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a competitive ELISA, a common method for high-throughput screening of urinary PdG.

A. Materials and Reagents

  • Commercial this compound-3-Glucuronide (PdG) ELISA Kit (e.g., from Arbor Assays, Invitrogen, MyBioSource).[6][7][17]

  • Microplate reader with a 450 nm filter.

  • Precision pipettes and tips.

  • Distilled or deionized water.

  • Vortex mixer.

  • Urine collection containers.

B. Sample Collection and Handling

  • Collect first-morning urine samples to ensure consistency.

  • Centrifuge samples to remove any sediment.

  • Samples can be stored at 4°C for short-term use or frozen at -20°C for long-term storage.

C. Assay Procedure (Example based on a competitive ELISA kit)

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.[18] Dilute the Wash Buffer and Assay Buffer concentrates to a 1X solution.

  • Standard Curve Preparation: Create a serial dilution of the PdG standard provided in the kit to generate a standard curve.

  • Sample Loading: Pipette 50 µL of standards and diluted urine samples into the appropriate wells of the antibody-coated microplate.[18]

  • Competitive Reaction:

    • Add 25 µL of the PdG-Peroxidase Conjugate to each well.[18]

    • Add 25 µL of the primary PdG Antibody to each well (except non-specific binding wells).[18]

    • The sample's native PdG and the PdG-Peroxidase conjugate will compete for binding to the primary antibody.

  • Incubation: Cover the plate and incubate for 2 hours at room temperature, preferably on a shaker.[7][18]

  • Washing: Aspirate the contents of the wells and wash 4-5 times with 1X Wash Buffer to remove unbound reagents.[17][18]

  • Substrate Addition: Add 100 µL of TMB Substrate to each well. This will react with the bound peroxidase conjugate to produce a blue color.[18]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[17][18]

  • Read Absorbance: Immediately read the optical density at 450 nm. The color intensity is inversely proportional to the concentration of PdG in the sample.[17]

D. Data Analysis

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Interpolate the PdG concentration of the samples from the standard curve.

  • Normalize the results to creatinine concentration (measured separately) to account for urine dilution.

Protocol 2: Urinary PdG Quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol offers higher specificity and sensitivity for the absolute quantification of PdG.

A. Materials and Reagents

  • UHPLC-MS/MS system (e.g., Triple Quadrupole).[19]

  • PdG analytical standard and a stable isotope-labeled internal standard (e.g., PDG-¹³C₅).[19]

  • Methanol (MeOH), Acetonitrile (ACN), and Formic Acid (LC-MS grade).

  • Ammonium Fluoride (NH₄F).

  • 96-well plates and autosampler vials.

B. Sample Preparation ("Dilute and Shoot" Method)

  • Pipette 7 µL of urine sample or calibrator into a 1 mL 96-well plate.[19]

  • Add 693 µL of a cold 50:50 (v/v) MeOH/H₂O solution containing the internal standard.[19]

  • Shake the plate for 10 minutes at 350 rpm.[19]

  • The sample is now ready for injection. This simple dilution method avoids timely extraction steps.[20]

C. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Inject 20 µL of the prepared sample onto a C18 column.

    • Use a gradient elution with mobile phase A (e.g., 2 mM NH₄F in water) and mobile phase B (e.g., Methanol).[19] A typical run time is around 6 minutes.[19][20]

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for PdG and the internal standard.

D. Data Analysis

  • Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

  • Calculate the final concentration in the original urine sample, accounting for the dilution factor.

Visualizations

Progesterone_Metabolism_Pathway Progesterone Progesterone Metabolites Intermediate Metabolites (e.g., 5β-Pregnanedione) Progesterone->Metabolites 5β-reductase This compound This compound Metabolites->this compound 3α/20α-HSD PdG This compound-3-Glucuronide (PdG) This compound->PdG UGT (Liver) Urine Excreted in Urine PdG->Urine

Caption: Simplified metabolic pathway of progesterone to urinary PdG.

ELISA_Workflow_Diagram cluster_prep 1. Preparation cluster_reaction 2. Competitive Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Analysis Prep_Reagents Prepare Reagents & Standards Load_Plate Load Samples & Standards Prep_Reagents->Load_Plate Add_Reagents Add Conjugate & Antibody Load_Plate->Add_Reagents Incubate_1 Incubate (2 hrs) Add_Reagents->Incubate_1 Wash_1 Wash Plate Incubate_1->Wash_1 Add_Substrate Add TMB Substrate Wash_1->Add_Substrate Incubate_2 Incubate (30 min) Add_Substrate->Incubate_2 Stop Add Stop Solution Incubate_2->Stop Read Read Absorbance (450 nm) Stop->Read Calculate Calculate Concentration Read->Calculate

Caption: Experimental workflow for a urinary PdG competitive ELISA.

References

Methodological Considerations for At-Home Pregnanediol Monitoring: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodological considerations for at-home monitoring of pregnanediol (PdG), the primary urinary metabolite of progesterone. This document includes detailed protocols for sample handling, and analysis, and discusses the quantitative data and technological principles underlying these non-invasive monitoring systems.

Introduction to this compound (PdG) as a Biomarker

Progesterone is a critical steroid hormone for the regulation of the menstrual cycle and the maintenance of pregnancy. Direct measurement of serum progesterone, however, can be misleading due to its pulsatile secretion. Urinary monitoring of its main metabolite, this compound-3-glucuronide (PdG), offers a non-invasive and reliable method to assess progesterone activity over time.[1] At-home PdG testing is primarily utilized to confirm ovulation, as a significant rise in PdG levels is observed following the release of an egg.[2][3]

Principle of At-Home PdG Testing

At-home PdG tests are typically lateral flow immunoassays, similar in format to home pregnancy tests. These tests detect the presence of PdG in urine.[2] They can be qualitative, indicating whether the PdG concentration is above a certain threshold, or quantitative, providing a numerical value of the PdG level.[3][4] The underlying technology for most at-home tests is a competitive enzyme-linked immunosorbent assay (ELISA).[5][6]

Progesterone Metabolism and Signaling Pathway

Progesterone is primarily metabolized in the liver into various metabolites, with this compound being a major end-product. This this compound is then conjugated with glucuronic acid to form the water-soluble compound, this compound-3-glucuronide (PdG), which is excreted in the urine.[1][7][8]

Progesterone_Metabolism Progesterone Progesterone Dihydroprogesterone 5α-Dihydroprogesterone & 5β-Dihydroprogesterone Progesterone->Dihydroprogesterone 5α/5β-reductase (Liver) This compound This compound (α and β isomers) Dihydroprogesterone->this compound 3α/3β-hydroxysteroid dehydrogenase PdG This compound-3-Glucuronide (PdG) This compound->PdG UDP-glucuronosyltransferase (Glucuronidation) Urine Urine Excretion PdG->Urine

Progesterone Metabolism to Urinary PdG

Quantitative Data Summary

The following tables summarize key quantitative data related to at-home and laboratory-based PdG monitoring.

Table 1: Typical Urinary PdG Levels Throughout the Menstrual Cycle

Menstrual Cycle PhaseTypical PdG Range (µg/mL)
Follicular Phase1 - 5[9]
Ovulatory Phase3 - 7.5[9]
Luteal Phase5 - 25[9]
Post-Ovulation (for ovulation confirmation)> 5[3]

Table 2: Performance Characteristics of a Novel Home-Based Urinary PdG Test

ParameterPerformance Metric
Specificity for confirming ovulation100%[10]
Sensitivity (following a positive LH test)85%[10]
Sensitivity (following peak mucus day)88%[10]

Table 3: Comparison of At-Home PdG Monitoring Devices

DeviceHormones MeasuredAssay Type
Mira E3G, LH, PdG, FSH[4][11]Quantitative[11]
Inito E3G, LH, PdG, FSH[4][11]Quantitative[11]
Proov PdG (also available in multi-hormone kits)[12][13]Qualitative (Threshold-based) & Quantitative options[14]
Oova LH, PdG[4]Quantitative[4]
Easy@Home PdG (often used with LH tests)[15]Qualitative (Threshold-based)

Experimental Protocols

At-Home Urinary PdG Monitoring Workflow

The following diagram outlines the general workflow for at-home PdG monitoring.

At_Home_PdG_Workflow cluster_collection Sample Collection cluster_analysis Sample Analysis cluster_interpretation Data Interpretation start_testing Start Testing 5-7 days after peak fertility collect_urine Collect First Morning Urine start_testing->collect_urine dip_strip Dip Test Strip in Urine collect_urine->dip_strip wait Wait for Result Development dip_strip->wait read_result Read Result (Visual or with Device) wait->read_result interpret Interpret PdG Level (Qualitative/Quantitative) read_result->interpret confirm_ovulation Confirm Ovulation interpret->confirm_ovulation

At-Home PdG Monitoring Workflow
Detailed Protocol for At-Home Urine Sample Collection and Testing

  • Timing of Testing : Begin testing 5 to 7 days after a positive luteinizing hormone (LH) test or peak fertility.[16]

  • Sample Collection : Collect the first-morning urine sample in a clean, dry container.[17][18] First-morning urine is recommended as it is typically the most concentrated.[19]

  • Test Procedure :

    • Remove the test strip from its sealed pouch.

    • Immerse the absorbent tip of the test strip into the urine sample up to the indicated maximum line for 5-10 seconds.[17]

    • Lay the test strip on a flat, non-absorbent surface.

    • Read the results within the timeframe specified by the manufacturer (typically 5-10 minutes).

  • Result Interpretation :

    • Qualitative Tests : A positive result, often indicated by a single control line, signifies that the PdG concentration is above the test's threshold (e.g., 5 µg/mL).[14][15] A negative result, usually indicated by two lines, means the PdG level is below the threshold.[15]

    • Quantitative Tests : These devices provide a numerical value for the PdG concentration, which can be tracked over time using a corresponding smartphone application.[4][11]

  • Confirmation of Ovulation : A sustained rise in PdG for at least three consecutive days is a strong indicator of successful ovulation.[3][16]

Laboratory-Based Urinary PdG Quantification: Competitive ELISA Protocol

This protocol is a generalized procedure based on commercially available ELISA kits.[1][6][20]

  • Sample Preparation :

    • Collect first-morning urine samples.

    • Centrifuge samples at approximately 800 x g for 10 minutes to pellet any particulate matter.[1]

    • Store the supernatant at -20°C if not for immediate use.[1]

    • Prior to the assay, thaw samples and allow them to reach room temperature.

    • Dilute urine samples with the provided assay buffer. The dilution factor will vary but is often in the range of 1:50 to 1:200.[1]

  • Assay Procedure :

    • Add 50 µL of standards, controls, and diluted samples to the appropriate wells of the microtiter plate (pre-coated with a capture antibody).[1]

    • Add 25 µL of PdG-peroxidase conjugate to each well.[1]

    • Add 25 µL of anti-PdG antibody to each well to initiate the competitive binding reaction.[1]

    • Incubate the plate for 2 hours at room temperature, typically on a shaker.[1][6]

    • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.[1]

    • Add 100 µL of TMB substrate to each well and incubate for 30 minutes at room temperature.[1]

    • Stop the reaction by adding 50 µL of stop solution to each well.[1]

  • Data Analysis :

    • Read the absorbance of each well at 450 nm using a microplate reader.[1][6]

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the PdG concentration in the samples by interpolating their absorbance values from the standard curve.

    • Multiply the result by the dilution factor to obtain the final urinary PdG concentration.

    • For increased accuracy, normalize PdG concentrations to urinary creatinine levels to account for variations in urine dilution.[1]

Laboratory-Based Urinary PdG Quantification: LC-MS/MS Protocol

This "dilute and shoot" method is a rapid and accurate approach for quantifying urinary PdG.[21]

  • Sample Preparation :

    • Pipette 7 µL of urine sample or calibrator into a 96-well plate.[21]

    • Add 693 µL of a cold 50:50 methanol/water solution containing an isotope-labeled internal standard (e.g., PDG 13C5).[21]

    • Shake the mixture for 10 minutes.[21]

  • LC-MS/MS Analysis :

    • Inject 20 µL of the prepared sample into the UHPLC-MS/MS system.[21]

    • Utilize a suitable column and mobile phase gradient for the chromatographic separation of PdG from other steroid metabolites.

    • Perform mass spectrometric detection using multiple reaction monitoring (MRM) to quantify the parent and daughter ions of both PdG and the internal standard.

  • Data Analysis :

    • Integrate the peak areas for the PdG and internal standard transitions.

    • Calculate the peak area ratio of PdG to the internal standard.

    • Generate a calibration curve by plotting the peak area ratios of the standards against their concentrations.

    • Determine the concentration of PdG in the samples from the calibration curve.

    • Multiply by the dilution factor and consider normalizing to creatinine concentration.

Methodological Considerations and Limitations

  • Hydration Status : Urine concentration can significantly affect PdG measurements. Testing with first-morning urine helps to standardize for hydration.[3]

  • Inter- and Intra-Cycle Variability : PdG levels can vary between different women and from cycle to cycle in the same woman.[22][23] Therefore, establishing a personal baseline and observing trends is more informative than relying on single absolute values.

  • Progesterone Supplementation : Exogenous progesterone supplementation will lead to elevated PdG levels and can cause false-positive results for ovulation confirmation.[2]

  • Luteinized Unruptured Follicle Syndrome (LUFS) : In this condition, a follicle may produce progesterone without releasing an egg, leading to a rise in PdG and a false-positive indication of ovulation.[2]

  • Metabolism Differences : Individual variations in progesterone metabolism can affect the correlation between serum progesterone and urinary PdG levels.[19]

  • Threshold-Based vs. Quantitative Testing : Qualitative, threshold-based tests may not be sensitive enough for individuals with lower baseline PdG levels, potentially leading to false-negative results.[3] Quantitative tests that track changes from an individual's baseline can provide a more accurate assessment of ovulation.[3][4]

Conclusion

At-home urinary PdG monitoring is a valuable, non-invasive tool for researchers and clinicians to assess ovulatory function. Understanding the underlying principles of the available technologies, adhering to standardized protocols for sample collection and analysis, and being aware of the potential limitations are crucial for obtaining reliable and interpretable data. For research and drug development applications, laboratory-based methods such as ELISA and LC-MS/MS provide higher precision and accuracy for urinary PdG quantification.

References

Application Notes and Protocols for Luteal Phase Assessment Using Pregnanediol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pregnanediol (Pd), and more specifically its primary urinary metabolite this compound-3-Glucuronide (PdG), serves as a critical non-invasive biomarker for the assessment of luteal phase function.[1] As the main breakdown product of progesterone, urinary PdG levels correlate with serum progesterone, offering an integrated picture of progesterone production over time.[1] This makes it an invaluable tool in reproductive health research, fertility monitoring, and the development of drugs targeting hormonal pathways. These application notes provide a comprehensive overview of the scientific applications of this compound in luteal phase assessment, complete with detailed experimental protocols and data interpretation guidelines.

Scientific Applications

The measurement of this compound, primarily as urinary PdG, has several key applications in the scientific and clinical assessment of the luteal phase:

  • Confirmation of Ovulation: A sustained rise in PdG levels following a suspected ovulation event is a reliable indicator that ovulation has occurred.[2][3] This is crucial for fertility tracking and in studies investigating ovulatory function.

  • Assessment of Luteal Phase Adequacy: The luteal phase is characterized by the production of progesterone from the corpus luteum, which is essential for preparing the endometrium for implantation.[4][5] Monitoring PdG levels throughout the luteal phase can help identify potential luteal phase defects (LPD), characterized by insufficient progesterone exposure.[4][6]

  • Monitoring Progesterone Supplementation: In therapeutic interventions involving progesterone supplementation for infertility or recurrent miscarriages, measuring urinary PdG can help assess the effectiveness of the therapy and ensure adequate progesterone levels are achieved.[4][5][7]

  • Fertility and Family Planning: Tracking PdG levels, often in conjunction with other hormonal markers like luteinizing hormone (LH), can help identify the fertile window and the subsequent infertile phase of the menstrual cycle with high specificity.[3][8]

  • Early Pregnancy Monitoring: Progesterone is vital for maintaining a healthy early pregnancy.[9] Sustained elevated levels of PdG after conception are indicative of adequate progesterone production, which is necessary to support fetal development.[9][10]

Progesterone Metabolism and Signaling Pathway

Progesterone is primarily metabolized in the liver. The initial step involves the reduction of progesterone by either 5α-reductase or 5β-reductase. The 5β-reductase pathway is the predominant route, leading to the formation of 5β-pregnanedione, which is then further metabolized to pregnanolone and finally to β-pregnanediol.[1] This is then conjugated with glucuronic acid to form the water-soluble this compound-3-glucuronide (PdG), which is excreted in the urine.[1][10] The α-pregnanediol isomer is formed via the 5α-reductase pathway.[1]

Progesterone_Metabolism Progesterone Metabolism Pathway Progesterone Progesterone Pregnanedione_5b 5β-Pregnanedione Progesterone->Pregnanedione_5b 5β-reductase Pregnanolone Pregnanolone Pregnanedione_5b->Pregnanolone b_this compound β-Pregnanediol Pregnanolone->b_this compound PdG This compound-3-Glucuronide (PdG) b_this compound->PdG UDP-glucuronosyltransferase (in Liver) Urine Excreted in Urine PdG->Urine

Caption: Progesterone Metabolism to this compound-3-Glucuronide (PdG).

Quantitative Data Summary

The following tables summarize typical quantitative levels of this compound and its metabolites in urine across different phases of the menstrual cycle and during pregnancy. These values can serve as a reference for interpreting experimental results.

Table 1: Urinary α-Pregnanediol and β-Pregnanediol Levels (ng/mg creatinine) [4]

Phase/Conditionα-Pregnanediol (ng/mg)β-Pregnanediol (ng/mg)
Follicular/Ovulatory Phase25 - 100100 - 300
Luteal Phase200 - 740600 - 2000
Postmenopausal (no supplementation)15 - 5060 - 200
With 100mg Oral Progesterone580 - 30002000 - 9000

Table 2: Urinary this compound-3-Glucuronide (PdG) Thresholds for Ovulation Confirmation

ThresholdSignificanceSource
> 5 µg/mL for 3 consecutive daysConfirms ovulation with high specificity.[3][10][11]
7 µmol/24 hIndicates the end of the fertile window.[10]
9 µmol/24 hBiochemical proof of ovulation.[10]
13.5 µmol/24 hSuggests sufficient luteal phase function to support pregnancy.[10]

Table 3: Correlation of Urinary PdG with Serum Progesterone

Correlation (R²)ContextSource
0.95Linear correlation between urinary PdG and serum progesterone.[12]

Experimental Protocols

Two primary methods for the quantification of urinary this compound are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Urinary this compound-3-Glucuronide (PdG) ELISA

This protocol is based on a competitive ELISA format.

Materials:

  • PdG ELISA Kit (e.g., from Arbor Assays, Thermo Fisher Scientific, Cayman Chemical)[13][14][15]

  • Microplate reader capable of measuring absorbance at 450 nm

  • Calibrated pipettes and tips

  • Distilled or deionized water

  • Plate shaker

  • Urine samples

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.[16] Allow all reagents to reach room temperature before use.[16]

  • Standard Curve Preparation: Prepare a serial dilution of the PdG standard to create a standard curve.[15]

  • Assay Procedure: a. Add standards and diluted urine samples to the appropriate wells of the antibody-coated microplate.[13] b. Add the PdG-peroxidase conjugate to each well.[13] c. Add the anti-PdG antibody to each well (except non-specific binding wells).[13] d. Incubate the plate at room temperature with shaking for a specified time (e.g., 2 hours).[13] e. Wash the plate multiple times with the provided wash buffer to remove unbound reagents.[14] f. Add the TMB substrate to each well and incubate for a specified time (e.g., 30 minutes) to allow for color development.[14] g. Stop the reaction by adding the stop solution.[14]

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.[13]

  • Data Analysis: a. Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. b. Determine the concentration of PdG in the samples by interpolating their absorbance values on the standard curve.[1] c. Correct for any dilution factors to obtain the final concentration in the original urine sample.

ELISA_Workflow ELISA Workflow for Urinary PdG start Start prep Prepare Reagents, Standards, and Samples start->prep add_samples Add Standards and Samples to Microplate Wells prep->add_samples add_conjugate Add PdG-Peroxidase Conjugate add_samples->add_conjugate add_antibody Add Anti-PdG Antibody add_conjugate->add_antibody incubate1 Incubate with Shaking add_antibody->incubate1 wash Wash Plate incubate1->wash add_substrate Add TMB Substrate wash->add_substrate incubate2 Incubate for Color Development add_substrate->incubate2 stop Add Stop Solution incubate2->stop read Read Absorbance at 450 nm stop->read analyze Analyze Data and Calculate Concentrations read->analyze end End analyze->end

Caption: General workflow for a competitive ELISA to measure urinary PdG.

Protocol 2: Urinary this compound-3-Glucuronide (PdG) by LC-MS/MS

This protocol outlines a "dilute and shoot" method for rapid and accurate quantification.[17][18]

Materials:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a tandem mass spectrometer (MS/MS)

  • Internal standard (e.g., deuterated this compound)

  • Solvents (e.g., methanol, water with formic acid)

  • Autosampler vials

  • Urine samples

Procedure:

  • Sample Preparation: a. Thaw frozen urine samples at room temperature. b. Centrifuge the samples to pellet any precipitate. c. In an autosampler vial, dilute a small volume of the urine supernatant with the internal standard solution in a suitable solvent (e.g., methanol/water). This "dilute and shoot" approach minimizes sample preparation time.[18]

  • Chromatographic Separation: a. Inject the diluted sample into the UHPLC system. b. Separate PdG from other urinary components using a suitable C18 column and a gradient elution with mobile phases such as water with formic acid and methanol.

  • Mass Spectrometric Detection: a. Introduce the eluent from the UHPLC into the MS/MS system. b. Use electrospray ionization (ESI) in negative ion mode. c. Monitor for specific precursor-to-product ion transitions for both PdG and the internal standard.

  • Data Acquisition and Analysis: a. Identify the PdG peak based on its retention time and specific mass transitions.[1] b. Quantify the amount of PdG by comparing the peak area of the analyte to that of the internal standard.[1] c. Calculate the concentration of PdG in the original urine sample, accounting for the dilution factor.

Logical Relationships in Luteal Phase Assessment

The assessment of the luteal phase often involves a combination of methods to gain a comprehensive understanding of a patient's or research subject's hormonal status.

Luteal_Phase_Assessment Logical Flow of Luteal Phase Assessment lh_surge LH Surge Detection (Predicts Ovulation) ovulation Ovulation Occurs lh_surge->ovulation corpus_luteum Corpus Luteum Formation ovulation->corpus_luteum progesterone Progesterone Production corpus_luteum->progesterone pdg_rise Urinary PdG Rise (Confirms Ovulation) progesterone->pdg_rise luteal_assessment Assess Luteal Phase Adequacy (Monitor PdG Levels) pdg_rise->luteal_assessment implantation Successful Implantation luteal_assessment->implantation Sufficient Progesterone lpd Luteal Phase Defect luteal_assessment->lpd Insufficient Progesterone pregnancy Pregnancy Maintenance implantation->pregnancy

Caption: The sequence of events in the luteal phase and the role of PdG.

Conclusion

The measurement of urinary this compound, particularly PdG, is a robust and non-invasive method for assessing progesterone levels, with wide-ranging applications in clinical diagnostics and research.[1] From confirming ovulation and monitoring luteal phase health to ensuring the well-being of a pregnancy, urinary PdG provides invaluable insights into female reproductive endocrinology.[1][19] The protocols and data presented herein offer a foundation for researchers, scientists, and drug development professionals to effectively incorporate this compound assessment into their studies.

References

Application Notes and Protocols: The Role of Pregnanediol Measurement in Assisted Reproductive Technology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of Assisted Reproductive Technology (ART), precise monitoring of the hormonal milieu is paramount to optimizing outcomes. Progesterone, a key steroid hormone, is critical for preparing the endometrium for embryo implantation and sustaining a pregnancy.[1] Direct measurement of serum progesterone has been the standard of care; however, its pulsatile secretion can lead to significant fluctuations, making a single measurement potentially unrepresentative of the true hormonal status. Pregnanediol (PdG), the primary urinary metabolite of progesterone, offers a non-invasive alternative that reflects an integrated progesterone level over time, thereby providing a more stable and potentially more accurate assessment of progesterone activity.[2]

These application notes provide a comprehensive overview of the current research on the use of this compound measurement in ART, including detailed experimental protocols and a summary of quantitative data to guide researchers and clinicians in this evolving area.

Progesterone Metabolism and Signaling

Progesterone is primarily metabolized in the liver into various metabolites, with this compound being the most abundant. This metabolic process involves the action of 5α-reductase and 5β-reductase, leading to the formation of α-pregnanediol and β-pregnanediol, respectively.[2] These metabolites are then conjugated with glucuronic acid to form water-soluble compounds, such as this compound-3-Glucuronide (PdG), which are excreted in the urine.

The biological effects of progesterone are mediated through the progesterone receptor (PGR), which exists in two main isoforms, PR-A and PR-B.[3] Upon progesterone binding, the PGR undergoes a conformational change and translocates to the nucleus, where it regulates the transcription of target genes essential for endometrial receptivity and decidualization.[3][4] This complex signaling cascade involves crosstalk between the epithelial and stromal compartments of the endometrium, highlighting the intricate regulation required for successful embryo implantation.[5][6]

Progesterone Metabolism Pathway

Progesterone_Metabolism Progesterone Progesterone 5a_Reductase 5α-Reductase Progesterone->5a_Reductase 5b_Reductase 5β-Reductase Progesterone->5b_Reductase a_this compound α-Pregnanediol 5a_Reductase->a_this compound b_this compound β-Pregnanediol 5b_Reductase->b_this compound Glucuronidation Glucuronidation a_this compound->Glucuronidation b_this compound->Glucuronidation PdG This compound-3-Glucuronide (PdG) Glucuronidation->PdG Urine_Excretion Urinary Excretion PdG->Urine_Excretion

Progesterone metabolism to its urinary metabolite, PdG.
Progesterone Signaling in Endometrial Receptivity

Progesterone_Signaling cluster_epithelium Endometrial Epithelium cluster_stroma Endometrial Stroma Progesterone Progesterone PGR_E Progesterone Receptor (PGR) Progesterone->PGR_E PGR_S Progesterone Receptor (PGR) IHH Indian Hedgehog (IHH) PGR_E->IHH Receptivity_Genes Receptivity Gene Expression IHH->Receptivity_Genes Paracrine Signaling IHH->PGR_S COUP_TFII COUP-TFII PGR_S->COUP_TFII Decidualization_Genes Decidualization Gene Expression COUP_TFII->Decidualization_Genes

Simplified progesterone signaling in the endometrium.

Quantitative Data on this compound in ART

The clinical utility of this compound measurement in ART is an active area of research. While large-scale studies are still needed to establish definitive thresholds, preliminary data suggests potential correlations between urinary progesterone/pregnanediol levels and pregnancy outcomes.

AnalyteSample TypeART ProtocolMeasurement TimingReported Level/FindingAssociated OutcomeCitation(s)
This compound-3-Glucuronide (PdG)UrineFrozen Embryo Transfer (FET)Day of embryo transferMedian: 3.5 pg/mL (IQR: 2.0-5.0)No significant association with pregnancy outcomes in a pilot study.[7][8]
Progesterone (P4)UrineHormone Replacement Therapy FET (HRT-FET)Day of blastocyst transferOptimal cut-off: ≥ 4000 ng/mLLive birth rate was significantly higher in patients with urine P4 ≥ 4000 ng/mL (48% vs. 35%).[9][10]
Progesterone (P4)SerumFresh IVF/ICSIDay of hCG trigger<1.5 ng/mL vs. ≥1.5 ng/mLClinical pregnancy rate was significantly higher in patients with P4 <1.5 ng/mL (33.3% vs. 12.9%).[11]
Progesterone (P4)SerumFresh Embryo TransferPregnancy test dayOptimal cut-off: ≥16.5 ng/mLSignificantly higher ongoing pregnancy and live birth rates.[12]
Progesterone (P4)SerumFresh IVF/ICSIEarly & Mid-luteal phaseOptimal early luteal: 60-100 nmol/L; Optimal mid-luteal: 150-250 nmol/LReduced chance of live birth with levels below and above these ranges.[13]

Experimental Protocols

Accurate and reproducible measurement of this compound is crucial for its clinical application. The following are generalized protocols for the two most common methods: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Urinary this compound-3-Glucuronide (PdG) Competitive ELISA

This protocol is based on commercially available competitive ELISA kits.[14][15][16]

Materials:

  • This compound-3-Glucuronide (PdG) ELISA Kit (containing pre-coated microplate, PdG standard, assay buffer, wash buffer, PdG-peroxidase conjugate, anti-PdG antibody, TMB substrate, and stop solution)

  • Deionized water

  • Microplate reader capable of measuring absorbance at 450 nm

  • Adjustable pipettes and a repeating pipettor

  • Centrifuge

Procedure:

  • Reagent Preparation: Prepare all reagents, including wash buffer and assay buffer, according to the kit manufacturer's instructions. This typically involves diluting concentrated stocks.

  • Standard Curve Preparation: Prepare a serial dilution of the PdG standard to create a standard curve. The concentration range will depend on the specific kit, but a typical range might be 0.391 to 50 ng/mL.

  • Sample Preparation:

    • Collect first-morning urine samples.

    • Centrifuge samples at approximately 800 x g for 10 minutes to remove any particulate matter.

    • Dilute urine samples with assay buffer as recommended by the kit manufacturer. The dilution factor will vary depending on the expected concentration of PdG but is often in the range of 1:50 to 1:200.

  • Assay Procedure:

    • Add 50 µL of standards and diluted samples to the appropriate wells of the antibody-coated microplate.

    • Add 50 µL of assay buffer to the non-specific binding (NSB) wells.

    • Add 25 µL of the PdG-peroxidase conjugate to each well.

    • Add 25 µL of the anti-PdG antibody to each well (except for the NSB wells).

    • Incubate the plate, typically for 2 hours at room temperature, with gentle shaking.

    • Wash the plate multiple times (usually 4 times) with 300 µL of the prepared wash buffer to remove unbound reagents.

    • Add 100 µL of the TMB substrate solution to each well and incubate for a specified time (e.g., 30 minutes) at room temperature, protected from light.

    • Stop the reaction by adding 50 µL of the stop solution to each well.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader within 10 minutes of adding the stop solution.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of PdG in the samples by interpolating their absorbance values on the standard curve.

    • Correct for the dilution factor to obtain the final concentration of PdG in the original urine sample.

Protocol 2: Serum this compound-3-Glucuronide (PdG) by LC-MS/MS

This protocol is a generalized procedure based on published methods for the quantification of serum PdG.[17][18]

Materials:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • Analytical column (e.g., C18 column)

  • This compound-3-Glucuronide (PdG) analytical standard

  • Isotopically labeled internal standard (e.g., this compound-3-Glucuronide-d5)

  • Methanol, acetonitrile, water (LC-MS grade)

  • Formic acid or ammonium fluoride (for mobile phase)

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator or vacuum concentrator

  • Autosampler vials

Procedure:

  • Standard and Internal Standard Preparation:

    • Prepare stock solutions of PdG and the internal standard in methanol.

    • Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 0.38 to 100 ng/mL).

    • Prepare a working solution of the internal standard.

  • Sample Preparation:

    • To a 100 µL serum sample, add the internal standard solution.

    • Perform protein precipitation by adding a solvent such as acetonitrile or methanol.

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube.

    • Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the analytes using a gradient elution on the analytical column. A typical mobile phase might consist of water with formic acid or ammonium fluoride (Mobile Phase A) and methanol or acetonitrile with the same modifier (Mobile Phase B).

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect and quantify the precursor-to-product ion transitions for both PdG and the internal standard.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

    • Determine the concentration of PdG in the serum samples by interpolating the peak area ratios from the calibration curve.

Clinical Decision-Making and Future Directions

The measurement of this compound in ART cycles is a promising tool for refining luteal phase support. While serum progesterone levels are currently used to guide progesterone supplementation, urinary PdG offers a non-invasive and integrated assessment of progesterone status. A proposed clinical workflow could involve:

  • Baseline Assessment: Measure urinary PdG or serum progesterone at the start of the ART cycle.

  • Monitoring during Luteal Phase: Perform serial urinary PdG or serum progesterone measurements during the luteal phase, particularly around the time of embryo transfer.

  • Personalized Progesterone Supplementation: Adjust the dose or route of progesterone administration based on the measured levels to maintain them within an optimal range.

Clinical Workflow for PdG-Guided Luteal Phase Support

Clinical_Workflow Start Start of ART Cycle (e.g., FET) Measure_PdG Measure Urinary PdG (Day of Transfer) Start->Measure_PdG Decision PdG Level Optimal? Measure_PdG->Decision Continue_Standard_P4 Continue Standard Progesterone Supplementation Decision->Continue_Standard_P4 Yes Adjust_P4 Adjust Progesterone Supplementation (Dose/Route) Decision->Adjust_P4 No Monitor Continue Monitoring (as clinically indicated) Continue_Standard_P4->Monitor Adjust_P4->Monitor Pregnancy_Test Pregnancy Test Monitor->Pregnancy_Test

A proposed clinical workflow using PdG measurement.

Further research, including large-scale randomized controlled trials, is necessary to establish definitive clinical guidelines and optimal this compound thresholds for various ART protocols. The integration of this compound measurement into routine clinical practice has the potential to personalize luteal phase support, thereby improving implantation rates and overall ART success.

References

Application Notes & Protocols for the Differentiation of Pregnanediol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pregnanediol (5β-pregnane-3α,20α-diol) is the principal urinary metabolite of progesterone and serves as a crucial biomarker for tracking progesterone levels, particularly for confirming ovulation and monitoring pregnancy.[1] this compound exists as several stereoisomers, with the most significant being 5α-pregnanediol and 5β-pregnanediol, which are metabolites of 5α-dihydroprogesterone and 5β-dihydroprogesterone, respectively.[2] The differentiation of these isomers is critical as they can indicate different metabolic pathway preferences. For instance, the 5α-reductase pathway, leading to 5α-pregnanediol, also produces the potent neuroactive steroid allopregnanolone, a positive allosteric modulator of the GABA-A receptor.[3]

This document provides detailed analytical methods for the differentiation and quantification of this compound isomers using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle

GC-MS is a reference method for comprehensive steroid profiling, offering high resolving power for isomeric compounds.[4] Due to the low volatility of steroids like this compound, a chemical derivatization step is required to convert them into more volatile and thermally stable compounds suitable for gas chromatography.[5][6] Silylation, which replaces active hydrogens on hydroxyl groups with a trimethylsilyl (TMS) group, is a common and effective derivatization technique.[7] The resulting TMS-derivatized isomers are then separated based on their boiling points and interaction with the GC column's stationary phase, followed by ionization and detection by mass spectrometry.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Urine Urine Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine->Hydrolysis Extraction Solid-Phase or Liquid-Liquid Extraction Hydrolysis->Extraction Deriv Silylation (e.g., BSTFA) Extraction->Deriv Dried Extract GC Gas Chromatography Separation Deriv->GC TMS-Pregnanediol MS Mass Spectrometry (EI, Scan/SIM) GC->MS Data Data Analysis (Quantification) MS->Data

Fig. 1: GC-MS workflow for this compound isomer analysis.
Detailed Experimental Protocol: GC-MS

  • Sample Preparation (from Urine)

    • Enzymatic Hydrolysis: To a 1-2 mL urine sample, add an internal standard (e.g., epietiocholanolone).[8] Add 1 mL of acetate buffer to adjust the pH to ~5.0.[9] Add approximately 10 µL of β-glucuronidase/sulfatase from Helix pomatia.[4] Vortex and incubate in a water bath at 55°C for 3 hours or overnight to deconjugate the this compound glucuronides.[4][10]

    • Extraction: After incubation, allow the sample to cool. Perform a liquid-liquid extraction by adding 5 mL of an organic solvent like ethyl acetate, vortexing for 10 minutes, and centrifuging.[9] Alternatively, use a solid-phase extraction (SPE) C18 cartridge for cleanup.

    • Drying: Transfer the organic layer to a new tube and evaporate to complete dryness under a gentle stream of nitrogen at 40-50°C.[9]

  • Derivatization

    • To the dried residue, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of acetonitrile.[9]

    • Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.[9]

    • Cool the sample to room temperature before injection.

  • GC-MS Instrumentation and Conditions

    • Gas Chromatograph: Agilent GC or similar, coupled to a mass spectrometer.

    • Injection: 1-2 µL injected in splitless mode.[11]

    • Injector Temperature: 285°C.[11]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[8]

    • GC Column: A non-polar capillary column such as a DB-5ms or HP-1 (30 m x 0.25 mm ID x 0.25 µm film thickness) is recommended.

    • Oven Temperature Program:

      • Initial temperature: 50°C.

      • Ramp 1: Increase at 50°C/min to 230°C.

      • Ramp 2: Increase at 0.4°C/min to 250°C, hold for 5 min.

      • Ramp 3: Increase at 20°C/min to 270°C.

      • Ramp 4: Increase at 50°C/min to 285°C, hold for 30 min.[11] (Note: This comprehensive program is designed for broad steroid profiling and can be adapted and shortened for targeted isomer analysis.)

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

      • MS Transfer Line Temperature: 330°C.[8]

      • Ion Source Temperature: 200°C.[8]

      • Acquisition Mode: Full Scan (e.g., m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) for targeted quantification.

Data Presentation: GC-MS

Differentiation of 5α- and 5β-pregnanediol is achieved by their chromatographic retention times (RT), as their mass spectra are nearly identical. 5α-isomers typically elute slightly earlier than their 5β-counterparts on standard non-polar GC columns.

Analyte (as TMS-Derivative)Expected Retention Time (RT)Key Mass Fragments (m/z)Ion Role
5α-Pregnanediol-bis-TMSRT₁ (Empirically Determined)464 (M+), 359, 269, 117Molecular Ion, [M-105]+, [M-195]+, Fragment
5β-Pregnanediol-bis-TMSRT₂ (RT₂ > RT₁)464 (M+), 359, 269, 117Molecular Ion, [M-105]+, [M-195]+, Fragment

Table 1: GC-MS data for the identification of this compound isomers. Note that the mass spectrum for the 5β-pregnanediol-bis-TMS derivative is available in the NIST database.[12]

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle

LC-MS/MS offers high specificity and sensitivity for steroid analysis, often with simpler sample preparation and without the need for derivatization.[13] The method uses liquid chromatography, typically reversed-phase with a C18 column, to separate the isomers. The separated analytes are then ionized (usually by Electrospray Ionization - ESI) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This allows for highly selective quantification by monitoring specific precursor-to-product ion transitions for each isomer.

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Serum or Urine Sample Prep Protein Precipitation or 'Dilute & Shoot' Sample->Prep Centrifuge Centrifugation Prep->Centrifuge LC Liquid Chromatography (C18 Separation) Centrifuge->LC Supernatant MSMS Tandem MS (ESI+, MRM) LC->MSMS Data Data Analysis (Quantification) MSMS->Data

Fig. 2: LC-MS/MS workflow for this compound isomer analysis.
Detailed Experimental Protocol: LC-MS/MS

  • Sample Preparation (from Serum)

    • Protein Precipitation: To 100 µL of serum sample, add an internal standard (e.g., progesterone-d9).[14] Add 300 µL of cold methanol to precipitate proteins.[10]

    • Vortex & Centrifuge: Vortex the mixture vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer: Carefully transfer the supernatant to an autosampler vial for injection.

  • LC-MS/MS Instrumentation and Conditions

    • Liquid Chromatograph: Agilent 1290 Infinity LC or similar.[15]

    • LC Column: A reversed-phase C18 column (e.g., Agilent Poroshell 120 EC-C18, 50 x 4.6 mm, 2.7 µm).[10]

    • Mobile Phase A: Water with 0.1% formic acid.[14]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[14]

    • Flow Rate: 0.5 mL/min.[14]

    • Column Temperature: 30°C.[15]

    • Gradient Program:

      • 0-2.0 min: 10% B

      • 2.0-2.5 min: 10% to 90% B

      • 2.5-6.5 min: Hold at 90% B

      • 6.5-7.5 min: Return to 10% B

      • 7.5-8.5 min: Re-equilibration at 10% B[14] (Note: This gradient is a starting point and must be optimized for the specific isomers and column used.)

    • Mass Spectrometer: SCIEX 7500 Triple Quad or similar.[15]

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). MRM transitions must be optimized by infusing pure standards of each isomer to determine the most abundant precursor ion and stable product ions.

Data Presentation: LC-MS/MS

Quantitative performance is assessed through validation studies. The following table summarizes typical performance characteristics for LC-MS/MS assays of neuroactive steroids, including this compound isomers.

Performance MetricTypical ValueReference
Limit of Quantification (LOQ)0.78 ng/mL[10]
Recovery> 95%[10]
Intra-day Precision (%RSD)< 10%[10]
Inter-day Precision (%RSD)< 10%[10]

Table 2: Typical quantitative performance of a validated LC-MS/MS method for this compound isomers and related neurosteroids.[10]

Biological Significance and Signaling Pathway

The 5α-reductase metabolic pathway is of particular interest because it converts progesterone into 5α-dihydroprogesterone, which is then metabolized to allopregnanolone.[3][16] Allopregnanolone is a potent neuroactive steroid that positively modulates the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[13] It binds to a specific site on the receptor, enhancing the influx of chloride ions in response to GABA, leading to neuronal hyperpolarization and an overall calming, anxiolytic effect.[17][18]

Signaling Pathway: Allopregnanolone Modulation of GABA-A Receptor

GABAA_Pathway cluster_synthesis Allopregnanolone Synthesis cluster_receptor GABA-A Receptor Modulation cluster_action Cellular Effect Progesterone Progesterone DHP 5α-Dihydroprogesterone Progesterone->DHP 5α-reductase Allo Allopregnanolone (from 5α-Pregnanediol pathway) DHP->Allo 3α-HSD GABA_R GABA-A Receptor (Transmembrane Protein) Allo->GABA_R Positive Allosteric Modulation GABA GABA GABA->GABA_R Binds Ion_Channel Chloride (Cl⁻) Ion Channel (Closed) GABA_R->Ion_Channel is a Cl_Influx Increased Cl⁻ Influx GABA_R->Cl_Influx Opens Channel Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization Inhibition Inhibitory Effect (Anxiolytic, Sedative) Hyperpolarization->Inhibition

Fig. 3: Allopregnanolone's synthesis and action at the GABA-A receptor.

References

Application Notes and Protocols for Pregnanediol Measurement in Hormonal Contraceptive Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pregnanediol, the major urinary metabolite of progesterone, serves as a crucial non-invasive biomarker for assessing progesterone activity. In the context of hormonal contraceptive research, the measurement of urinary this compound and its glucuronidated conjugate, this compound-3-glucuronide (PdG), offers a reliable method to evaluate the ovulatory status of women and the efficacy of contraceptive agents. Hormonal contraceptives, particularly those containing progestins, are designed to suppress ovulation, which in turn leads to a significant reduction in progesterone production by the corpus luteum and, consequently, a decrease in urinary this compound excretion. These application notes provide a comprehensive overview of the methodologies for this compound measurement and its application in studies of hormonal contraceptives.

Mechanism of Action of Hormonal Contraceptives on this compound Levels

Combined oral contraceptives (COCs) and progestin-only contraceptives exert their primary effect by inhibiting ovulation. The synthetic progestins in these contraceptives create a negative feedback loop on the hypothalamus and pituitary gland, suppressing the secretion of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH).[1] This hormonal suppression prevents follicular development and the mid-cycle LH surge, which is necessary for ovulation.[1]

In a normal ovulatory cycle, the corpus luteum, formed after ovulation, produces high levels of progesterone. This progesterone is then metabolized in the liver to this compound and excreted in the urine, primarily as PdG. By preventing ovulation, hormonal contraceptives eliminate the formation of the corpus luteum, leading to substantially lower progesterone levels and, consequently, a marked decrease in urinary this compound concentrations.[2][3]

Data Presentation: Urinary this compound Levels

The following tables summarize typical urinary this compound and PdG levels in women with normal menstrual cycles and in those using hormonal contraceptives. These values can serve as a reference for researchers studying the effects of new or existing contraceptive formulations.

Table 1: Typical Urinary this compound Glucuronide (PdG) Levels in Healthy Women (Natural Cycle)

Menstrual Cycle PhaseTypical PdG Range (ng/mg creatinine)
Follicular Phase25 - 100[4]
Luteal Phase200 - 740[4]
Postmenopausal15 - 50[4]

Table 2: Urinary this compound Levels in Women Using Hormonal Contraceptives

Contraceptive MethodUrinary this compound LevelSource
Combined Oral Contraceptives (10 mg norethynodrel + 0.06 mg ethinylestradiol 3-methyl ether)0.24–0.97 mg/day (compared to 3.1–3.4 mg/day in controls)Noted in a 1956 study
Low-Dose Progestogen (0.5 mg lynestrenol or 0.35 mg norethisterone)Ovulation initially inhibited, but often resumes after a few months of therapy, suggesting a return to higher this compound levels over time.[5][6]Varga L, Tamme E. (1975)

Experimental Protocols

Accurate and reliable measurement of urinary this compound is paramount for hormonal contraceptive studies. The following are detailed protocols for the most common analytical methods.

Protocol 1: Urinary this compound-3-Glucuronide (PdG) Measurement by Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is a generalized procedure based on commercially available competitive ELISA kits.

Materials:

  • Microtiter plate pre-coated with a secondary antibody

  • This compound-3-Glucuronide (PdG) standard

  • Urinary PdG controls

  • Anti-PdG antibody (primary antibody)

  • PdG-peroxidase conjugate (tracer)

  • Wash buffer concentrate

  • TMB substrate

  • Stop solution (e.g., 1N HCl)

  • Deionized water

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents, including wash buffer and standards, according to the kit manufacturer's instructions.

  • Sample Preparation:

    • Collect first-morning urine samples.

    • Centrifuge the samples to remove any particulate matter.

    • Dilute the urine samples with the provided assay buffer. The dilution factor will depend on the expected concentration of PdG and the specific kit's instructions.

  • Assay Procedure:

    • Add standards and diluted samples to the appropriate wells of the antibody-coated microplate.

    • Add the PdG-peroxidase conjugate to each well.

    • Add the anti-PdG antibody to each well (except for non-specific binding wells).

    • Incubate the plate, typically for 2 hours at room temperature, with gentle shaking.

    • Wash the plate multiple times with the prepared wash buffer to remove unbound reagents.

    • Add TMB substrate to each well and incubate in the dark to allow for color development.

    • Add the stop solution to each well to terminate the reaction.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of PdG in the samples by interpolating their absorbance values on the standard curve.

    • Correct for the dilution factor to obtain the final concentration of PdG in the original urine sample.

Protocol 2: Urinary this compound Measurement by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high specificity and sensitivity for steroid measurement.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate GC column

  • Solid-phase extraction (SPE) cartridges

  • β-glucuronidase enzyme

  • Internal standard (e.g., deuterated this compound)

  • Solvents (e.g., methanol, ethyl acetate, hexane)

  • Derivatization reagents (e.g., for methoximation and silylation)

  • Centrifuge and evaporator

Procedure:

  • Sample Preparation and Extraction:

    • Add an internal standard to a known volume of urine.

    • Perform solid-phase extraction (SPE) to isolate the steroid fraction.

    • Elute the steroids from the SPE cartridge.

  • Enzymatic Hydrolysis:

    • Evaporate the eluate to dryness.

    • Reconstitute the residue in a buffer suitable for β-glucuronidase activity and incubate to cleave the glucuronide moiety.

  • Extraction and Derivatization:

    • Extract the deconjugated this compound using an organic solvent.

    • Evaporate the organic solvent to dryness.

    • Perform a two-step derivatization (methoximation followed by silylation) to create volatile derivatives suitable for GC analysis.

    • Reconstitute the derivatized sample in a suitable solvent for injection.

  • GC-MS Analysis:

    • Inject the prepared sample into the GC-MS system.

    • The gas chromatograph separates the steroid derivatives.

    • The mass spectrometer detects and quantifies the specific ions corresponding to the derivatized this compound and the internal standard.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and mass spectrum.

    • Quantify the amount of this compound by comparing its peak area to that of the internal standard.

    • Calculate the concentration of this compound in the original urine sample.

Protocol 3: Urinary this compound-3-Glucuronide (PdG) Measurement by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, often with simpler sample preparation than GC-MS.

Materials:

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

  • Appropriate LC column

  • Internal standard (e.g., deuterated PdG)

  • Solvents for mobile phase (e.g., methanol, water with formic acid)

Procedure:

  • Sample Preparation:

    • A "dilute and shoot" method is often employed.

    • Thaw urine samples and vortex.

    • Dilute a small volume of urine with a solution containing the internal standard (e.g., in methanol/water).[7]

  • LC-MS/MS Analysis:

    • Inject the diluted sample into the LC-MS/MS system.

    • The liquid chromatograph separates PdG from other urinary components.

    • The tandem mass spectrometer provides specific and sensitive detection and quantification of PdG and the internal standard using multiple reaction monitoring (MRM).

  • Data Analysis:

    • Integrate the peak areas for the PdG and internal standard transitions.

    • Calculate the peak area ratio of PdG to the internal standard.

    • Generate a calibration curve by plotting the peak area ratios of the standards against their concentrations.

    • Determine the concentration of PdG in the samples from the calibration curve.

Visualizations

Progesterone Metabolism Pathway

Progesterone_Metabolism Progesterone Progesterone Pregnanedione 5β-Pregnanedione Progesterone->Pregnanedione 5β-reductase This compound This compound (5β-pregnane-3α,20α-diol) Pregnanedione->this compound 3α-HSD / 20α-HSD PdG This compound-3-Glucuronide (PdG) This compound->PdG UDP-glucuronosyltransferase (in Liver)

Caption: Metabolic pathway of progesterone to this compound-3-glucuronide (PdG).

Experimental Workflow for Urinary PdG Measurement (ELISA)

ELISA_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Urine_Sample 1. Collect Urine Sample Prepare_Reagents 2. Prepare Standards & Buffers Dilute_Sample 3. Centrifuge & Dilute Sample Add_Reagents 4. Add Samples, Conjugate, & Antibody to Plate Dilute_Sample->Add_Reagents Incubate 5. Incubate at Room Temp Add_Reagents->Incubate Wash 6. Wash Plate Incubate->Wash Add_Substrate 7. Add TMB Substrate Wash->Add_Substrate Stop_Reaction 8. Add Stop Solution Add_Substrate->Stop_Reaction Read_Absorbance 9. Read Absorbance at 450 nm Stop_Reaction->Read_Absorbance Standard_Curve 10. Generate Standard Curve Read_Absorbance->Standard_Curve Calculate_Conc 11. Calculate PdG Concentration Standard_Curve->Calculate_Conc

Caption: General experimental workflow for urinary PdG measurement using ELISA.

Hormonal Contraceptive Action on this compound Levels

Contraceptive_Action HC Hormonal Contraceptive (Progestin +/- Estrogen) Hypothalamus Hypothalamus/ Pituitary HC->Hypothalamus Negative Feedback (Suppresses GnRH, LH, FSH) Ovary Ovary Hypothalamus->Ovary Inhibits Follicular Development Ovulation Ovulation Ovary->Ovulation Prevents LH Surge Corpus_Luteum Corpus Luteum Formation Ovulation->Corpus_Luteum is inhibited Progesterone Progesterone Production Corpus_Luteum->Progesterone is prevented This compound Urinary this compound (PdG) Excretion Progesterone->this compound leads to reduced

Caption: Mechanism of hormonal contraceptives leading to reduced this compound levels.

References

Application Notes and Protocols for Pregnanediol Analysis in Non-Human Primate Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of pregnanediol (Pd), a major urinary and fecal metabolite of progesterone, is a cornerstone of reproductive and endocrine research in non-human primates (NHPs). Accurate measurement of this compound and its conjugates, such as this compound-3-glucuronide (PdG), provides a non-invasive means to monitor ovarian cyclicity, detect ovulation, diagnose and monitor pregnancy, and assess the reproductive health of individuals and populations. This document provides detailed application notes and protocols for the analysis of this compound in NHP research, covering sample preparation and three key analytical techniques: Enzyme Immunoassay (EIA), Radioimmunoassay (RIA), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

I. Sample Collection and Preparation

The choice of sample matrix (urine, feces, or serum/plasma) depends on the research question, the species of NHP, and logistical considerations. Non-invasive methods using urine and feces are often preferred to minimize stress on the animals.[1][2]

A. Urine Sample Collection and Processing

Urine can be collected from metabolic cages or by placing absorbent materials under the animals' enclosures. For field studies, filter paper can be used to absorb urine, which is then dried for transport and later elution.

Protocol for Urine Sample Processing:

  • Collection: Collect fresh urine samples and store them frozen at -20°C or below until analysis.

  • Thawing: Thaw samples at room temperature or in a refrigerator.

  • Centrifugation: Centrifuge the urine at approximately 1500 x g for 10-15 minutes to pellet any sediment.

  • Dilution: For many assays, particularly immunoassays, urine samples need to be diluted to fall within the standard curve range. A starting dilution of 1:100 in the appropriate assay buffer is common, but the optimal dilution factor should be determined for each study and species.[1]

  • Storage: If not analyzed immediately, store the processed urine at -20°C or -80°C.

B. Fecal Sample Collection and Processing

Fecal samples provide a valuable, non-invasive source for monitoring steroid hormone metabolites. It is important to note that there is a time lag of approximately 24-48 hours for the appearance of steroid metabolites in feces compared to blood.

Protocol for Fecal Sample Processing:

  • Collection: Collect fresh fecal samples and store them frozen at -20°C or below.

  • Lyophilization (Freeze-drying): Lyophilize the fecal samples to remove all water content. This allows for homogenization and consistent measurement of hormone concentrations per gram of dry weight.

  • Homogenization: Pulverize the dried feces into a fine, homogenous powder using a mortar and pestle or a mechanical grinder.

  • Extraction:

    • Weigh approximately 0.1 g of the dried fecal powder.

    • Add 5 mL of 95% ethanol.

    • Vortex for 1 minute.

    • Boil in a water bath at 90°C for 20 minutes.

    • Centrifuge at 1500 rpm for 20 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet twice more.

    • Pool the supernatants and dry them down under a stream of nitrogen gas.

    • Reconstitute the dried extract in 100% ethanol and store at -20°C until analysis.[3]

II. Analytical Techniques

The choice of analytical technique depends on factors such as the required sensitivity and specificity, sample throughput, cost, and available laboratory equipment.

A. Enzyme Immunoassay (EIA)

EIA is a widely used, robust, and relatively inexpensive method for quantifying this compound-3-glucuronide (PdG) in urine and fecal extracts. Commercial kits are readily available, providing standardized reagents and protocols.

Experimental Protocol for this compound-3-Glucuronide (PdG) EIA (based on a commercial kit):

Principle: This is a competitive immunoassay. PdG in the sample competes with a fixed amount of horseradish peroxidase (HRP) labeled PdG for a limited number of binding sites on a PdG-specific antibody. The amount of HRP-labeled PdG bound to the antibody is inversely proportional to the concentration of PdG in the sample.

Materials:

  • PdG EIA kit (containing pre-coated microplate, PdG standard, HRP-conjugated PdG, wash buffer, TMB substrate, and stop solution)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Pipettes and tips

  • Distilled or deionized water

  • Vortex mixer

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual.

  • Standard Curve: Prepare a serial dilution of the PdG standard to create a standard curve.

  • Sample Addition: Add 50 µL of standards and diluted samples to the appropriate wells of the microplate.

  • Conjugate and Antibody Addition: Add 25 µL of HRP-conjugated PdG and 50 µL of the PdG antibody to each well (except the blank).

  • Incubation: Incubate the plate at room temperature for 2 hours on a plate shaker.

  • Washing: Wash the plate four times with 300 µL of wash buffer per well.

  • Substrate Addition: Add 100 µL of TMB substrate to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Stop Reaction: Add 100 µL of stop solution to each well.

  • Read Absorbance: Read the absorbance of each well at 450 nm within 15 minutes.

  • Calculation: Calculate the concentration of PdG in the samples by interpolating from the standard curve.

B. Radioimmunoassay (RIA)

RIA is a highly sensitive and specific technique that was historically the gold standard for hormone analysis.[2] It involves the use of radioactively labeled hormones.

Experimental Protocol for this compound Radioimmunoassay (General Protocol):

Principle: This is a competitive binding assay where a fixed amount of radiolabeled this compound (e.g., ³H-pregnanediol) competes with the unlabeled this compound in the sample for a limited number of binding sites on a specific antibody. After incubation, the antibody-bound and free this compound are separated, and the radioactivity of the bound fraction is measured. The concentration of this compound in the sample is inversely proportional to the measured radioactivity.

Materials:

  • ³H-labeled this compound (tracer)

  • This compound standard

  • This compound-specific antibody

  • Assay buffer (e.g., phosphate-buffered saline with gelatin)

  • Dextran-coated charcoal solution (for separation of bound and free hormone)

  • Scintillation cocktail

  • Scintillation counter

  • Centrifuge

Procedure:

  • Standard Curve Preparation: Prepare a series of standards with known concentrations of unlabeled this compound.

  • Assay Setup: In duplicate tubes, pipette the assay buffer, standard or sample, this compound antibody, and ³H-pregnanediol tracer.

  • Incubation: Incubate the tubes overnight at 4°C to allow for competitive binding to reach equilibrium.

  • Separation: Add cold dextran-coated charcoal solution to each tube and incubate for a short period (e.g., 15 minutes) on ice. The charcoal binds the free this compound.

  • Centrifugation: Centrifuge the tubes to pellet the charcoal with the bound free hormone.

  • Counting: Decant the supernatant (containing the antibody-bound radiolabeled this compound) into scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculation: Construct a standard curve by plotting the percentage of bound tracer against the concentration of the standards. Determine the concentration of this compound in the samples from this curve.

C. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly specific and sensitive method that can simultaneously measure multiple steroid hormones in a single analysis.[4] It has become the reference method for steroid analysis due to its high accuracy and precision.

Experimental Protocol for this compound Analysis in Plasma by LC-MS/MS (Adapted from a multi-steroid protocol):

Principle: The sample is first subjected to a preparation step to extract the steroids and remove interfering substances. The extract is then injected into a liquid chromatograph (LC) system, which separates the different steroids based on their physicochemical properties. The separated steroids then enter a tandem mass spectrometer (MS/MS), where they are ionized, fragmented, and detected based on their specific mass-to-charge ratios.

Materials:

  • LC-MS/MS system (e.g., triple quadrupole)

  • Analytical column (e.g., C18)

  • Mobile phases (e.g., water with 0.1% formic acid and methanol)

  • Internal standards (deuterated this compound)

  • Extraction solvent (e.g., methyl tert-butyl ether)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 200 µL of plasma, add the internal standard.

    • Add 1 mL of methyl tert-butyl ether and vortex vigorously for 1 minute.

    • Centrifuge at 3000 x g for 5 minutes.

    • Transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC Separation:

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, which is then decreased over time to elute the more hydrophobic steroids.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • MS/MS Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode (to be optimized for this compound).

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its internal standard. These transitions are highly specific and allow for accurate quantification.

  • Quantification: Create a calibration curve using standards of known this compound concentrations and their corresponding internal standard responses. Quantify the this compound concentration in the samples based on this calibration curve.

III. Data Presentation and Comparison of Techniques

The following table summarizes the key performance characteristics of the three analytical techniques for this compound analysis.

FeatureEnzyme Immunoassay (EIA)Radioimmunoassay (RIA)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Competitive binding, colorimetric detectionCompetitive binding, radioactive detectionChromatographic separation, mass-based detection
Specificity Good, but can have cross-reactivity with other metabolitesGood to excellent, depending on antibodyExcellent, highly specific due to MRM
Sensitivity Good (pg/mL to ng/mL range)Excellent (pg/mL range)Excellent (pg/mL to fg/mL range)[4]
Sample Throughput High (microplate format)ModerateHigh (with autosampler)
Cost Low to moderateModerate (requires specialized equipment and radioactive waste disposal)High (initial instrument cost)
Advantages Non-radioactive, relatively simple, high throughputHigh sensitivityHigh specificity, can measure multiple analytes simultaneously, high accuracy
Disadvantages Potential for cross-reactivityUse of radioactive materials, requires specialized licenses and disposalHigh initial cost, requires skilled operator

IV. Visualizations

A. Experimental Workflow for Fecal this compound Analysis

Fecal_Pregnanediol_Analysis_Workflow cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis Collect Collect Fresh Fecal Sample Freeze Freeze at -20°C Collect->Freeze Lyophilize Lyophilize (Freeze-dry) Freeze->Lyophilize Homogenize Homogenize to Powder Lyophilize->Homogenize Extract Solvent Extraction Homogenize->Extract Dry Dry Extract Extract->Dry Reconstitute Reconstitute Dry->Reconstitute EIA Enzyme Immunoassay (EIA) Reconstitute->EIA RIA Radioimmunoassay (RIA) Reconstitute->RIA LCMS LC-MS/MS Reconstitute->LCMS Analytical_Techniques_Relationship Immunoassays Immunoassays Enzyme Immunoassay (EIA) Enzyme Immunoassay (EIA) Immunoassays->Enzyme Immunoassay (EIA) Radioimmunoassay (RIA) Radioimmunoassay (RIA) Immunoassays->Radioimmunoassay (RIA) Mass Spectrometry Mass Spectrometry LC-MS/MS LC-MS/MS Mass Spectrometry->LC-MS/MS High Throughput, Lower Specificity High Throughput, Lower Specificity Enzyme Immunoassay (EIA)->High Throughput, Lower Specificity High Sensitivity, Radioactive High Sensitivity, Radioactive Radioimmunoassay (RIA)->High Sensitivity, Radioactive High Specificity, Multiplexing High Specificity, Multiplexing LC-MS/MS->High Specificity, Multiplexing

References

Troubleshooting & Optimization

Troubleshooting common issues in Pregnanediol ELISA kits

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pregnanediol ELISA kits. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues encountered during their experiments. Below you will find a comprehensive guide with frequently asked questions and detailed troubleshooting advice in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a this compound-3-Glucuronide (PDG) competitive ELISA?

A1: The this compound-3-Glucuronide (PDG) competitive ELISA is a solid-phase immunoassay designed to quantify PDG levels in various samples like urine, extracted serum, plasma, and fecal extracts.[1][2][3] The assay is based on the principle of competitive binding. In the assay, PDG present in the sample competes with a fixed amount of enzyme-labeled PDG (tracer) for a limited number of binding sites on a specific anti-PDG antibody coated on a microtiter plate.[4] After an incubation period, the unbound components are washed away. A substrate solution is then added, which reacts with the enzyme on the tracer to produce a color change. The intensity of the color is inversely proportional to the concentration of PDG in the sample.[5] A standard curve is generated using known concentrations of PDG, and the concentrations in the unknown samples are determined by comparing their absorbance to the standard curve.

Q2: What are the critical reagents and materials required but not always supplied in the kit?

A2: While kits contain the core components, you will likely need to provide the following:

  • Distilled or deionized water.[1]

  • A microtiter plate reader capable of measuring absorbance at or near 450 nm.[1]

  • An automated plate washer or manual washing equipment (e.g., squirt bottle, manifold dispenser).[1]

  • A plate shaker.[1]

  • Calibrated precision pipettes and tubes for dilutions.[1]

  • Curve-fitting software for data analysis (a four-parameter algorithm is often recommended).[1]

Q3: How should I prepare and store my samples?

A3: Proper sample handling is crucial for accurate results.

  • Urine: Samples can often be used directly after dilution with the provided assay buffer.[6] For long-term storage, samples should be kept at -80°C.[5]

  • Serum and Plasma: These samples typically require an extraction step, for example, using diethyl ether, to remove interfering substances.[1][2]

  • Fecal Samples: Dried fecal extracts are a common sample type and require specific extraction protocols.[6]

  • General Guidance: Samples with visible particulate matter should be centrifuged or filtered before use.[1] It is also important to avoid using hemolyzed or lipemic sera.[1]

Q4: What are the essential quality control wells to include on my plate?

A4: To ensure the accuracy and reproducibility of your results, each plate should include the following control wells, typically run in duplicate:

  • Blank: Contains only the substrate solution to measure background absorbance.[5]

  • Non-Specific Binding (NSB): Contains all reagents except the primary antibody to measure the binding of the tracer to the well in the absence of the specific antibody.[5]

  • Maximum Binding (B0): Contains all reagents except the sample or standard, representing the maximum signal.[5]

  • Standard Curve: A series of dilutions of a known concentration of this compound to generate a standard curve for calculating sample concentrations.[5]

Experimental Workflow Overview

The following diagram illustrates the general workflow for a competitive this compound ELISA.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Standards, Buffers) Add_Reagents Add Standards, Samples, Tracer, and Antibody to Plate Reagent_Prep->Add_Reagents Sample_Prep Prepare Samples (Dilution, Extraction) Sample_Prep->Add_Reagents Incubate_1 Incubate at Room Temperature (e.g., 2 hours with shaking) Add_Reagents->Incubate_1 Wash_1 Wash Plate (e.g., 4 times) Incubate_1->Wash_1 Add_Substrate Add Substrate Solution Wash_1->Add_Substrate Incubate_2 Incubate at Room Temperature (e.g., 30 minutes, no shaking) Add_Substrate->Incubate_2 Add_Stop Add Stop Solution Incubate_2->Add_Stop Read_Plate Read Absorbance (e.g., at 450 nm) Add_Stop->Read_Plate Calculate Calculate Results using Standard Curve Read_Plate->Calculate

Caption: General workflow for a competitive this compound ELISA.

Troubleshooting Guide

This section provides solutions to common problems you may encounter during your this compound ELISA experiments.

Problem 1: High Background

Q: My blank and/or non-specific binding (NSB) wells have high absorbance values. What could be the cause and how can I fix it?

A: High background can obscure your results and is often caused by several factors.[7]

Possible Cause Recommended Solution
Insufficient Washing Ensure all wells are completely filled and aspirated during each wash step. Increase the number of washes or add a 30-second soak step between washes. An automated plate washer can improve consistency.[8]
Contaminated Reagents or Buffers Use fresh, sterile buffers and reagents. Ensure that solutions containing sodium azide are not used, as azide inhibits the peroxidase enzyme.[1]
Non-Specific Binding of Antibodies Use an appropriate blocking buffer as recommended by the kit manufacturer.
Incubation Temperature Too High Ensure the incubation temperature does not exceed the recommended temperature (often room temperature, not to exceed 37°C).
Cross-Reactivity The detection antibody may be cross-reacting with other molecules in the sample. Run appropriate controls to test for cross-reactivity. Some kits provide data on cross-reactivity with other steroids.[9]
Problem 2: Weak or No Signal

Q: I am getting very low or no signal across my entire plate, including the standards. What should I do?

A: A weak or absent signal can be frustrating. Here are the common culprits and how to address them.[10]

Possible Cause Recommended Solution
Omission or Incorrect Order of Reagents Carefully review the protocol and ensure all reagents were added in the correct sequence.
Inactive Reagents Ensure that the enzyme conjugate and substrate are active. Reagents can degrade if stored improperly or if they are past their expiration date. Test the activity of the conjugate and substrate.
Inadequate Incubation Times or Temperatures Follow the recommended incubation times and temperatures. If the signal is consistently low, you can try increasing the incubation time for the antibody-antigen binding step (e.g., overnight at 4°C).[10] Ensure reagents are brought to room temperature before use.
Improperly Prepared Reagents Double-check all calculations and dilutions for standards and buffers.[8]
Presence of Enzyme Inhibitors Sodium azide is a potent inhibitor of horseradish peroxidase (HRP) and should not be present in any of the buffers or samples.
Plate Reader Settings Verify that the correct wavelength and filter settings are being used on the plate reader.
Problem 3: Poor Reproducibility (High Coefficient of Variation - CV)

Q: My duplicate or triplicate wells show high variability. How can I improve my precision?

A: Poor reproducibility can make your data unreliable. The following steps can help improve consistency.

Possible Cause Recommended Solution
Inaccurate Pipetting Ensure your pipettes are calibrated and use proper pipetting techniques. Use fresh pipette tips for each standard and sample.[11]
Incomplete Mixing of Reagents Thoroughly mix all reagents before use.
Inconsistent Washing Use an automated plate washer for more consistent washing across the plate. If washing manually, ensure equal treatment of all wells.[11]
Edge Effects This can be caused by uneven temperature across the plate or evaporation. Ensure the plate is at room temperature before starting and use a plate sealer during incubations.[7]
Bubbles in Wells Check for and remove any bubbles in the wells before reading the plate, as they can interfere with the optical reading.[11]
Troubleshooting Decision Tree

The following diagram provides a logical workflow for troubleshooting common ELISA issues.

Troubleshooting_Tree Start Start Troubleshooting Problem Identify Primary Issue Start->Problem High_BG High Background? Problem->High_BG Issue Type Low_Signal Weak/No Signal? Problem->Low_Signal Poor_Repro Poor Reproducibility? Problem->Poor_Repro High_BG->Low_Signal No Check_Washing Review Washing Protocol High_BG->Check_Washing Yes Low_Signal->Poor_Repro No Check_Reagent_Order Confirm Reagent Order & Prep Low_Signal->Check_Reagent_Order Yes Check_Pipetting Review Pipetting Technique Poor_Repro->Check_Pipetting Yes End Re-run Assay Poor_Repro->End No Check_Reagents_BG Check for Contaminated Reagents Check_Washing->Check_Reagents_BG Check_Temp_BG Verify Incubation Temperature Check_Reagents_BG->Check_Temp_BG Check_Temp_BG->End Check_Incubation_LS Verify Incubation Times/Temps Check_Reagent_Order->Check_Incubation_LS Check_Reagent_Activity Test Enzyme/Substrate Activity Check_Incubation_LS->Check_Reagent_Activity Check_Reagent_Activity->End Check_Mixing Ensure Thorough Reagent Mixing Check_Pipetting->Check_Mixing Check_Plate Inspect for Edge Effects/Bubbles Check_Mixing->Check_Plate Check_Plate->End

Caption: A decision tree for troubleshooting common ELISA problems.

Key Experimental Protocols

Standard Dilution Protocol (Example)

This is a generalized protocol; always refer to your specific kit's manual for exact volumes and concentrations.

  • Create a Stock Solution: Reconstitute the this compound standard with the provided buffer to create a high-concentration stock solution (e.g., 500 ng/ml).[5]

  • Serial Dilutions:

    • Label a series of tubes (e.g., #1 through #8).

    • Aliquot the specified volume of assay buffer into each tube (e.g., 900 µl into tube #1 and 500 µl into tubes #2-8).[5]

    • Transfer a small volume of the stock solution into tube #1 and mix thoroughly.

    • Perform serial dilutions by transferring a set volume from the previous tube to the next, mixing thoroughly at each step. This will create a standard curve with a range of concentrations.

General Assay Procedure
  • Plate Setup: Determine the number of wells required for your standards, samples, and controls. It is recommended to run all in duplicate or triplicate.[5]

  • Reagent Addition:

    • Add the standards and samples to the appropriate wells.[1]

    • Add the enzyme-conjugated this compound (tracer) to each well (except the blank).

    • Add the anti-Pregnanediol antibody to each well (except the blank and NSB wells).[1]

  • Incubation: Cover the plate with a sealer and incubate for the specified time and temperature, often with shaking.[1] Not shaking the plate when required can significantly reduce the signal.[6]

  • Washing: Aspirate the contents of the wells and wash the plate multiple times with the provided wash buffer.[1]

  • Substrate Addition: Add the TMB or pNPP substrate solution to each well and incubate in the dark.[1]

  • Stop Reaction: Add the stop solution to each well to terminate the enzymatic reaction. The color will typically change from blue to yellow.[1]

  • Read Plate: Read the absorbance of each well on a microplate reader at the specified wavelength (e.g., 450 nm).[1]

  • Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the standards. Use this curve to determine the concentration of this compound in your samples.

References

Technical Support Center: Optimization of Gas Chromatography Parameters for Steroid Metabolite Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing gas chromatography (GC) parameters for the analysis of steroid metabolites.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chromatographic analysis of steroid metabolites.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Symptom: Chromatographic peaks are asymmetrical, with a tail or front, leading to inaccurate integration and reduced resolution.[1][2][3][4][5][6]

Possible Causes & Solutions:

  • Active Sites in the System: Polar steroid metabolites can interact with active sites (e.g., silanol groups) in the injector liner, column, or connections, causing peak tailing.[4][6][7]

    • Solution: Use a deactivated inlet liner and ensure all connections are clean and inert.[1][2] Periodically trim 10-20 cm from the front of the column to remove accumulated non-volatile residues and active sites.[1][3]

  • Improper Column Installation: An improperly cut or installed column can create dead volume or disrupt the sample flow path.[1][2][3][8]

    • Solution: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height in the injector and detector according to the manufacturer's instructions.[1][2][3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.[5][7]

    • Solution: Dilute the sample or reduce the injection volume.[7] Consider using a column with a higher sample capacity (thicker film or wider internal diameter).[7][9]

  • Incomplete Derivatization: Free hydroxyl or keto groups on steroids are polar and can cause tailing.

    • Solution: Optimize the derivatization reaction to ensure complete conversion of polar functional groups. Use fresh, high-quality derivatization reagents and ensure anhydrous conditions for silylation reactions.[10][11]

Issue 2: Poor Resolution Between Steroid Isomers

Symptom: Two or more steroid isomers are not baseline separated, preventing accurate quantification.[5]

Possible Causes & Solutions:

  • Suboptimal GC Column: The column's stationary phase chemistry is critical for separating structurally similar isomers.[9][11][12][13]

    • Solution: Select a stationary phase that provides the best selectivity for the target steroid isomers. Non-polar phases separate based on boiling point, while more polar phases can differentiate based on dipole moments or hydrogen bonding capacity.[12][13]

  • Inadequate Temperature Program: The oven temperature program significantly impacts separation.[14][15][16]

    • Solution: Optimize the temperature ramp. A slower temperature ramp can improve the resolution of closely eluting peaks.[11][15] Lowering the initial oven temperature can also enhance the separation of early-eluting compounds.[14][16][17]

  • Incorrect Carrier Gas Flow Rate: The carrier gas flow rate affects column efficiency.

    • Solution: Optimize the carrier gas flow rate to achieve the best balance between resolution and analysis time.

Issue 3: Low Signal Intensity or Poor Sensitivity

Symptom: The detector response for the target steroid metabolites is weak, leading to high limits of detection.[4][18][19]

Possible Causes & Solutions:

  • Inefficient Derivatization: The choice of derivatization reagent can impact the volatility and ionization of the steroid derivatives.[20]

    • Solution: For enhanced sensitivity in GC-MS, consider derivatization reagents that produce stable fragments at high abundance. Silylation is a common and effective method.[10][21] A two-step derivatization involving methoximation followed by silylation is often used for comprehensive steroid profiling.[10]

  • Suboptimal Injector Temperature: The injector temperature must be high enough to ensure complete volatilization of the steroid derivatives without causing thermal degradation.[17][22][23]

    • Solution: For high-boiling compounds like steroids, an injector temperature of 275-300°C is often recommended.[17] However, it's crucial to evaluate for thermal degradation of labile compounds.[22]

  • Detector Issues: A contaminated or improperly configured detector can lead to poor signal.[4][19][24]

    • Solution: Regularly clean and maintain the detector according to the manufacturer's instructions. For mass spectrometers, ensure the ion source is clean and the instrument is properly tuned and calibrated.[18]

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for GC analysis of steroid metabolites?

A1: Derivatization is crucial for the GC analysis of steroids for several reasons.[20][25] Steroids are often not sufficiently volatile or thermally stable to pass through a GC system in their native form.[25][26] Derivatization converts polar functional groups (hydroxyl and keto groups) into less polar, more volatile, and more thermally stable derivatives.[10][20][25] This improves chromatographic peak shape, reduces tailing, and enhances sensitivity.[11][25]

Q2: What are the most common derivatization reagents for steroid analysis?

A2: Silylation reagents are the most commonly used for derivatizing the hydroxyl groups of steroids.[10][21] A popular choice is a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like trimethyliodosilane (TMIS) or ammonium iodide (NH₄I) and a reducing agent like dithiothreitol (DTT) to fully derivatize even hindered hydroxyl groups.[10][21] For keto groups, methoximation with methoxyamine hydrochloride (MOX) is often performed prior to silylation.[10][27]

Q3: How do I choose the right GC column for my steroid analysis?

A3: The choice of a GC column depends on the specific steroid metabolites being analyzed.[9][12] Key parameters to consider are the stationary phase, column length, internal diameter, and film thickness.[9][12] For general steroid profiling, a non-polar or mid-polar stationary phase is often a good starting point.[9] The separation of isomers may require testing columns with different selectivities.[13] Longer columns generally provide better resolution but result in longer analysis times.[15][16]

Q4: What is a good starting point for the oven temperature program?

A4: A good starting point for the oven temperature program often involves a low initial temperature to focus the analytes at the head of the column, followed by one or more temperature ramps to elute the steroids based on their volatility. For example, a program might start at 140-150°C and ramp up to 300-310°C.[14][28] However, the optimal program will depend on the specific analytes and the column being used.[14][27]

Q5: How can I prevent contamination of my GC system?

A5: System contamination can lead to ghost peaks, baseline noise, and poor sensitivity.[5] To prevent contamination, ensure proper sample preparation to remove matrix interferences.[19] Regularly replace consumables such as the injector liner, septum, and seals.[8][29] It is also good practice to bake out the column at a high temperature periodically to remove any accumulated contaminants.[5][19]

Quantitative Data Summary

The following tables provide a summary of typical GC parameters used for steroid metabolite analysis. These should be considered as starting points for method development and optimization.

Table 1: Typical GC Column Parameters for Steroid Analysis

ParameterRecommended Range/TypeRationale
Stationary Phase Non-polar (e.g., 100% dimethylpolysiloxane) or mid-polar (e.g., 5% phenyl-methylpolysiloxane)A non-polar phase separates analytes primarily by boiling point. A mid-polar phase can offer different selectivity for isomeric separation.[9][12]
Column Length 15 - 30 mLonger columns provide higher resolution but increase analysis time.[12][16]
Internal Diameter 0.20 - 0.25 mmA smaller internal diameter increases efficiency and resolution.[9][12][16]
Film Thickness 0.11 - 0.25 µmThinner films are suitable for high molecular weight compounds like steroids and can improve peak shape.[12]

Table 2: Typical GC Operating Conditions for Steroid Analysis

ParameterRecommended SettingRationale
Injector Temperature 250 - 300°CEnsures complete and rapid vaporization of steroid derivatives.[17][23]
Injection Mode Splitless or Split (e.g., 10:1)Splitless injection is used for trace analysis to maximize sensitivity. A split injection is suitable for more concentrated samples to prevent column overload.[14][23]
Carrier Gas Helium or HydrogenProvides the mobile phase for analyte transport through the column.
Flow Rate 1 - 2 mL/minOptimized for best column efficiency.
Oven Temperature Program Initial: 140-180°C, Ramp: 3-20°C/min, Final: 280-310°CThe program is optimized to achieve separation of a wide range of steroid metabolites with varying volatilities.[14][27][28]

Experimental Protocols

Protocol 1: Sample Preparation from Urine (Hydrolysis and Extraction)

This protocol describes a general procedure for the enzymatic hydrolysis and extraction of steroid metabolites from urine.[25][27]

  • Sample Preparation: Centrifuge a urine sample to remove any particulate matter.

  • Internal Standard Addition: Add an appropriate internal standard solution to the urine sample to correct for variations in extraction efficiency and instrument response.

  • Hydrolysis: Add a buffer solution (e.g., acetate buffer, pH 5.0) and a solution containing β-glucuronidase/sulfatase from Helix pomatia to the urine sample.

  • Incubation: Incubate the mixture at 55-60°C for 2-3 hours to enzymatically cleave the glucuronide and sulfate conjugates from the steroids.

  • Extraction: After cooling, perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the free steroids from the aqueous matrix. For LLE, a non-polar solvent like methyl tert-butyl ether (MTBE) can be used. For SPE, a C18 cartridge is commonly employed.

  • Drying: Evaporate the organic solvent containing the extracted steroids to dryness under a gentle stream of nitrogen.

Protocol 2: Derivatization of Steroid Metabolites

This protocol outlines a common two-step derivatization procedure for GC-MS analysis.[10]

  • Methoximation: To the dried steroid extract, add a solution of methoxyamine hydrochloride in pyridine. Cap the vial tightly and heat at 60-80°C for 20-30 minutes to convert the keto groups to methoximes.[27]

  • Silylation: After cooling, add a silylating reagent such as MSTFA with a catalyst (e.g., TMIS or NH₄I/DTT).[10][21] Cap the vial and heat at 60-80°C for 30-60 minutes to convert the hydroxyl groups to trimethylsilyl (TMS) ethers.

  • Analysis: After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.

Visualizations

TroubleshootingWorkflow start Problem Encountered (e.g., Poor Peak Shape, Low Resolution) check_peak_shape Assess Peak Shape start->check_peak_shape check_resolution Evaluate Resolution start->check_resolution check_sensitivity Check Signal Intensity start->check_sensitivity tailing Peak Tailing/Fronting? check_peak_shape->tailing isomers_separated Isomers Separated? check_resolution->isomers_separated signal_ok Signal Strong Enough? check_sensitivity->signal_ok active_sites Check for Active Sites (Liner, Column) tailing->active_sites Yes solution Problem Resolved tailing->solution No column_choice Select Appropriate Column isomers_separated->column_choice No isomers_separated->solution Yes derivatization_efficiency Optimize Derivatization signal_ok->derivatization_efficiency No signal_ok->solution Yes column_install Verify Column Installation active_sites->column_install overload Check for Column Overload column_install->overload derivatization_complete Ensure Complete Derivatization overload->derivatization_complete derivatization_complete->solution temp_program Optimize Temperature Program column_choice->temp_program flow_rate Adjust Carrier Gas Flow temp_program->flow_rate flow_rate->solution injector_temp Adjust Injector Temperature derivatization_efficiency->injector_temp detector_maintenance Perform Detector Maintenance injector_temp->detector_maintenance detector_maintenance->solution

Caption: A troubleshooting decision tree for common GC issues in steroid analysis.

ExperimentalWorkflow start Start: Biological Sample (e.g., Urine, Plasma) sample_prep Sample Preparation (Centrifugation, Internal Standard Addition) start->sample_prep hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) sample_prep->hydrolysis extraction Extraction (LLE or SPE) hydrolysis->extraction drying Evaporation to Dryness extraction->drying derivatization Derivatization (Methoximation followed by Silylation) drying->derivatization gc_ms_analysis GC-MS Analysis derivatization->gc_ms_analysis data_processing Data Processing and Quantification gc_ms_analysis->data_processing end End: Results data_processing->end

References

Sources of interference in urinary Pregnanediol immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

Here is a technical support center for troubleshooting interference in urinary Pregnanediol immunoassays.

This guide is designed for researchers, scientists, and drug development professionals to identify and mitigate potential sources of interference in urinary this compound immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound-3-glucuronide (PdG) and why is it measured in urine? this compound-3-glucuronide (PdG) is the primary urinary metabolite of progesterone, a key steroid hormone involved in the menstrual cycle and pregnancy.[1][2][3] Progesterone is metabolized in the liver to this compound, which is then conjugated with glucuronic acid to form the water-soluble PdG, allowing it to be excreted by the kidneys.[1][4] Measuring urinary PdG levels provides a non-invasive way to assess progesterone production and confirm ovulation.[3][5][6]

Q2: What are the common sources of interference in a competitive immunoassay for urinary PdG? Interference can cause falsely elevated or decreased results and may stem from several sources:

  • Cross-reactivity: Structurally similar molecules in the sample compete with PdG for antibody binding sites.[7][8][9]

  • Heterophile Antibodies: These are human antibodies that can bind to the animal antibodies used in the assay, causing erroneous signals.[7][8][10] This includes Human Anti-Mouse Antibodies (HAMA).

  • Matrix Effects: Other components in the urine sample can non-specifically affect the antibody-antigen binding reaction.[6][11]

  • Procedural Errors: Deviations from the assay protocol, including improper sample collection, storage, or preparation, can introduce errors.[12][13]

Q3: What is cross-reactivity and which substances might interfere with a PdG immunoassay? Cross-reactivity occurs when substances structurally similar to PdG bind to the assay's antibody, leading to an overestimation of the PdG concentration.[8][9][14] The degree of interference depends on the specificity of the primary antibody used in the kit. Potential cross-reactants include other endogenous steroid metabolites and certain synthetic hormones or drugs.[9] Because competitive immunoassays are particularly susceptible to this, it is crucial to consult the manufacturer's data sheet for known cross-reactants.[7]

Q4: How do heterophile antibodies cause interference? Heterophile antibodies are human antibodies (e.g., Human Anti-Mouse Antibodies or HAMA) that can bind to the animal-derived antibodies used in an immunoassay kit.[7][8] In a competitive assay, if these antibodies bind to the primary antibody, they can prevent the binding of both the sample PdG and the enzyme-labeled PdG, typically leading to a falsely elevated result.[7] While assay manufacturers often add blocking agents to their reagents to minimize this, interference can still occur in a small percentage of samples.[10][14]

Q5: Can sample collection, handling, or specific patient factors affect results? Yes. Pre-analytical variables can significantly impact results.

  • Sample Stability: Samples should be assayed immediately or stored at -80°C to prevent degradation.[12]

  • Contaminants: The presence of organic solvents must be avoided.[12] Additives in certain blood collection tubes have also been known to cause interference in immunoassays.[13][14]

  • Physiological Factors: Patient conditions like high levels of paraproteins or the presence of autoantibodies can interfere with assay results.[10][13] Lipemia (high lipid content) can also cause interference in some immunoassay formats.[10][13]

Visualizations and Pathways

Progesterone Metabolism to Urinary PdG

Progesterone_Metabolism Progesterone Progesterone This compound This compound Progesterone->this compound  Liver Metabolism PdG This compound-3-Glucuronide (PdG) (Water-soluble) This compound->PdG  Conjugation (UDP-glucuronyltransferase) Excretion Urinary Excretion PdG->Excretion

Principle of a Competitive Immunoassay

Competitive_ELISA Well Well Wash Wash Substrate Substrate Signal Signal

Troubleshooting Guide

Q6: My PdG results are unexpected or inconsistent with other clinical data. What is the first step? First, carefully review your entire experimental procedure, including sample preparation, reagent handling, incubation times, and temperatures, to rule out procedural errors. If no errors are found, the next step is to perform a serial dilution of the urine sample to check for assay linearity.

Q7: I performed a serial dilution and the results are non-linear. What does this mean? A non-linear response upon serial dilution strongly suggests the presence of an interfering substance or a sample matrix effect.[12][15][16] When the sample is diluted, the concentration of the interfering substance is reduced, leading to a disproportionate change in the measured PdG concentration. If you observe a difference of more than 20% between dilutions after correcting for the dilution factor, interference is likely.[12]

Q8: My dilution analysis suggests interference. What should I do next? The following steps can help identify or remove the source of interference:

  • Perform a Spike and Recovery Experiment: This test helps determine if the interference is causing a constant or proportional error. (See Protocol 2).

  • Use Heterophile Blocking Reagents (HBR): Pre-treating the sample with commercially available HBR tubes can neutralize interference from heterophile antibodies.[15][16]

  • Consider Sample Purification: Using a technique like solid-phase extraction (SPE) can remove many interfering substances from the urine matrix before running the immunoassay.[17] (See Protocol 3).

  • Use an Alternative Assay: If possible, measure the sample using a different immunoassay kit (preferably with antibodies from a different species) or a different method entirely.[15] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard confirmatory method as it has higher specificity and is less prone to the interferences that affect immunoassays.[2][6]

Troubleshooting Workflow

Troubleshooting_Workflow Start Unexpected Result CheckProc Review Assay Procedure Start->CheckProc SerialDilution Perform Serial Dilution Test (See Protocol 1) CheckProc->SerialDilution IsLinear Is Dilution Linear (<20% difference)? SerialDilution->IsLinear SpikeRecovery Perform Spike & Recovery Analysis (See Protocol 2) IsLinear->SpikeRecovery No (Interference Suspected) End Accept Result IsLinear->End  Yes IsRecoveryOK Is Recovery Acceptable? SpikeRecovery->IsRecoveryOK Purify Consider Sample Purification (e.g., SPE) (See Protocol 3) IsRecoveryOK->Purify No IsRecoveryOK->End  Yes AltMethod Use Alternate Method (e.g., LC-MS/MS) Purify->AltMethod

Data Summary

Table 1: Example Cross-Reactivity Data for a Steroid Immunoassay Note: Cross-reactivity is highly specific to the antibody in a particular assay kit. This table provides a conceptual example. Always refer to the manufacturer's package insert for specific cross-reactivity data.

CompoundClassPotential for Cross-Reactivity
PregnenoloneProgesterone PrecursorHigh
ProgesteroneParent HormoneHigh
CorticosteroneCorticosteroidModerate
AndrosteroneAndrogen MetaboliteLow
6-MethylprednisoloneSynthetic GlucocorticoidCan be high in cortisol assays; may affect related steroid assays[9]
21-DeoxycortisolCortisol PrecursorCan be high in cortisol assays; may affect related steroid assays[9]

Experimental Protocols

Protocol 1: Assessment of Linearity by Serial Dilution [12][15]

  • Preparation: Prepare a series of dilutions of the urine sample (e.g., 1:2, 1:4, 1:8, 1:16) using the assay's designated diluent or buffer.

  • Analysis: Analyze the undiluted sample and each dilution according to the immunoassay protocol.

  • Calculation: Determine the concentration of PdG in each diluted sample from the standard curve.

  • Correction: Multiply the measured concentration of each dilution by its corresponding dilution factor (e.g., concentration of 1:4 dilution x 4).

  • Evaluation: Compare the corrected concentrations. If the values are within 20% of each other, the assay is demonstrating linearity. Significant deviation suggests interference.[12]

Protocol 2: Spike and Recovery Analysis [11][12]

  • Preparation: Divide a single urine sample into two aliquots (Aliquot A and Aliquot B).

  • Spiking: Add a small volume of a known, high-concentration PdG standard to Aliquot B (the "spiked" sample). Add an equal volume of assay buffer to Aliquot A (the "unspiked" sample) to account for any dilution effects. The amount of spiked PdG should be within the assay's linear range.

  • Analysis: Measure the PdG concentration in both Aliquot A and Aliquot B.

  • Calculation: Calculate the percent recovery using the formula: % Recovery = [ (Spiked Sample Conc. - Unspiked Sample Conc.) / Known Spiked Conc. ] x 100

  • Evaluation: An acceptable recovery is typically between 80-120%. A value outside this range indicates that something in the sample matrix is either enhancing or suppressing the assay signal.

Protocol 3: General Sample Purification by Solid-Phase Extraction (SPE) [17] This is a general protocol using a C18 cartridge and may require optimization.

  • Cartridge Conditioning: Activate the C18 SPE cartridge by washing with one column volume of methanol, followed by one column volume of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Load the urine sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with a polar solvent (e.g., 40% methanol in water) to remove hydrophilic interfering substances while retaining the more hydrophobic steroid metabolites.[17]

  • Elution: Elute the purified PdG from the cartridge using a non-polar solvent like 100% methanol or acetonitrile.

  • Drying and Reconstitution: Evaporate the elution solvent (e.g., under a stream of nitrogen). Reconstitute the dried extract in the immunoassay buffer before analysis.

References

Strategies to improve the accuracy and precision of Pregnanediol assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Pregnanediol Assays. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on improving the accuracy and precision of this compound measurements. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data for various assay platforms.

Troubleshooting Guides

This section addresses common issues encountered during this compound assays, providing potential causes and actionable solutions in a question-and-answer format.

Enzyme-Linked Immunosorbent Assay (ELISA)

Question 1: Why is the background in my ELISA plate too high?

High background can obscure the specific signal, leading to inaccurate results. Here are common causes and solutions:

Potential Cause Solution
Insufficient Washing Increase the number of wash cycles and ensure complete aspiration of wash buffer between steps. Incorporate a 30-second soak step with the wash buffer.[1][2][3]
Contamination of Reagents Use fresh, sterile reagents and disposable pipette tips for each sample and reagent to prevent cross-contamination.[2][3] Ensure TMB substrate is colorless before use.[4]
Over-incubation Adhere strictly to the incubation times specified in the kit protocol.[1][3]
Sub-optimal Blocking Increase the blocking incubation time or try a different blocking agent, such as 5-10% normal serum from the same species as the secondary antibody.[5][6]
High Reagent Concentration Reduce the concentration of the detection antibody or HRP conjugate. Perform a titration experiment to determine the optimal concentration.[4][6]
Light Exposure of Substrate TMB substrate is light-sensitive. Incubate the plate in the dark.[1][4][7]
Incorrect Temperature Ensure all reagents and the plate are at room temperature before starting the assay and maintain the recommended incubation temperatures.[1][6]

Question 2: What could be causing a poor standard curve in my this compound ELISA?

A reliable standard curve is essential for accurate quantification. Issues with the standard curve can arise from several factors:

Potential Cause Solution
Improper Standard Reconstitution/Dilution Ensure the standard is fully reconstituted before preparing dilutions. Use calibrated pipettes and fresh tips for each dilution step. Do not reuse diluted standards.[2][7]
Incorrect Pipetting Technique Use calibrated pipettes and ensure there are no air bubbles in the tips. Pre-rinse pipette tips with the reagent.[2]
Inaccurate Curve Fitting Use a four-parameter logistic (4-PL) or five-parameter logistic (5-PL) curve fit, which is generally recommended for competitive ELISAs.[8]
Reagent Degradation Ensure standards and reagents have been stored correctly and have not expired.[1]
Inconsistent Incubation Ensure consistent incubation times and temperatures for all wells. Avoid "edge effects" by ensuring uniform temperature across the plate.[2]

Question 3: My sample values are inconsistent or show poor reproducibility. What should I do?

Inconsistent results can undermine the reliability of your data. Here are some troubleshooting steps:

Potential Cause Solution
Pipetting Inaccuracy Ensure consistent and accurate pipetting for all samples, standards, and reagents. Use calibrated pipettes.[2]
Incomplete Mixing Thoroughly mix all reagents and samples before adding them to the wells.[3]
Plate Washing Variability Use an automated plate washer if available for more consistent washing. If washing manually, ensure all wells are treated identically.[7]
Matrix Effects The sample matrix (e.g., urine, serum) can interfere with the assay. Dilute your samples further in the assay buffer to minimize these effects.[9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Question 1: I am observing a weak or no signal for this compound. What are the possible causes?

A complete loss of signal can be perplexing. Here’s a systematic approach to troubleshooting:

Potential Cause Solution
Sample Preparation Issues Inefficient Extraction: Review and optimize your SPE or LLE protocol. Ensure the correct pH and solvent selection.[10] Analyte Degradation: Minimize exposure to high temperatures and extreme pH. Store samples and extracts at -20°C or -80°C.[10]
LC System Problems No Injection: Check the autosampler for proper sample pickup and injection. Leaks: Inspect all fittings and connections for leaks. Clogged Column/Lines: Flush the system and replace the column if necessary.[11]
Mass Spectrometer Issues Incorrect MS Parameters: Verify the MRM transitions, collision energies, and source conditions (e.g., temperature, gas flows).[10] Source Contamination: Clean the ion source. Contaminants can suppress the signal.[12] No Spray: Check the ESI needle for a stable spray.[13]
Software/Method Error Incorrect Method Loaded: Ensure the correct acquisition method is being used.[11]

Question 2: My results are showing high variability and poor precision. How can I improve this?

Precision is key for reliable quantification. High variability can stem from several sources:

Potential Cause Solution
Matrix Effects Ion Suppression/Enhancement: Components in the sample matrix can interfere with the ionization of this compound. Use a stable isotope-labeled internal standard to compensate for these effects. Prepare matrix-matched calibrators.[10]
Inconsistent Sample Preparation Ensure uniform and reproducible extraction and cleanup for all samples. Automation can improve precision.
Carryover Inject blank samples after high-concentration samples to check for carryover. Optimize the wash steps in your autosampler method.[14]
Instrument Instability Allow the LC-MS system to equilibrate before running samples. Monitor system suitability throughout the run.

Frequently Asked Questions (FAQs)

Q1: What is the difference between this compound and this compound-3-Glucuronide (PdG)?

This compound is a metabolite of progesterone. In the liver, this compound is conjugated with glucuronic acid to form this compound-3-glucuronide (PdG), which is more water-soluble and is the primary form excreted in urine.[15] Most urinary assays measure PdG.

Q2: Which sample type is best for measuring this compound?

The choice of sample type depends on the research question and the assay method.

  • Urine: Non-invasive and easy to collect. Urinary PdG reflects progesterone production over a period of time. First-morning urine is often recommended for consistency.[16]

  • Serum/Plasma: Provides a "snapshot" of circulating this compound levels. Sample preparation, often involving extraction, is typically required for immunoassays and LC-MS/MS to remove interfering substances.[8]

Q3: Is derivatization necessary for GC-MS analysis of this compound?

Yes, derivatization is required for GC-MS analysis. This compound is not volatile enough for gas chromatography. A two-step derivatization process involving oximation followed by silylation is commonly used to increase its volatility and thermal stability.[10][17]

Q4: What is cross-reactivity in a this compound immunoassay?

Cross-reactivity occurs when the antibodies in the assay bind to molecules that are structurally similar to this compound, such as other steroid metabolites.[18] This can lead to falsely elevated results and reduced accuracy. It is crucial to consult the assay kit's manual for a list of known cross-reactants.[9]

Q5: Should I normalize my urinary this compound results to creatinine?

Normalizing to creatinine concentration can account for variations in urine dilution. However, some studies suggest that creatinine adjustment may introduce errors, especially in certain populations. The decision to normalize should be made based on the study design and population.[19]

Quantitative Data Summary

The following tables summarize the performance characteristics of different this compound assay methods.

Table 1: Performance of Commercial this compound-3-Glucuronide (PdG) ELISA Kits
Parameter Thermo Fisher Scientific (EIAPDG) [8][15]Cayman Chemical (500170) [20]Arbor Assays (K037-H1/H5) [21]
Assay Range 0.391 - 50 ng/mL0.4 - 50 ng/mL0.391 - 50 ng/mL
Sensitivity 0.180 ng/mL~0.94 ng/mL (80% B/B0)0.180 ng/mL
Intra-assay Precision (%CV) 2.9 - 5.7%Not specifiedNot specified
Inter-assay Precision (%CV) 5.2 - 7.5%Not specifiedNot specified
Table 2: Cross-Reactivity Data for Selected Steroids in Commercial PdG ELISA Kits (%)
Compound Thermo Fisher Scientific (EIAPDG) [8]Cayman Chemical (500170) [18]Eagle Biosciences (PRG31-K01) [22]
This compound-3-Glucuronide 100100Not specified
Progesterone 0.225.8100
20α-hydroxyprogesterone 44.8Not specifiedNot specified
Testosterone 0.20.35<0.1
Cortisol 0.060.009<0.1
17β-Estradiol 0.04Not specified<0.1

Note: Data is sourced from manufacturer's kit inserts and may vary between lots.

Table 3: Performance of LC-MS/MS Method for Serum PdG[23]
Parameter Value
Linear Range 0.38 - 100 ng/mL
Limit of Quantification (LOQ) 0.01 ng/mL
Precision (%RSD) < 10.6%
Accuracy 90.6 - 110.4%
Mean Recovery 103.4%

Experimental Protocols

Protocol 1: Urinary this compound-3-Glucuronide (PdG) Competitive ELISA

This is a generalized protocol based on commercially available kits.[8][20] Always refer to the specific kit manual for detailed instructions.

  • Reagent Preparation: Prepare all reagents, including wash buffer, assay buffer, standards, and samples, according to the kit manual. Allow all reagents to reach room temperature before use.

  • Standard Curve Preparation: Perform serial dilutions of the PdG standard to create a standard curve covering the expected range of your samples.

  • Sample Preparation: Centrifuge urine samples to remove particulates. Dilute urine samples with assay buffer as recommended by the manufacturer (e.g., ≥1:5).[8]

  • Assay Procedure: a. Add standards, controls, and diluted samples to the appropriate wells of the antibody-coated microplate. b. Add the PdG-peroxidase conjugate to each well. c. Add the anti-PdG antibody to each well to initiate the competitive binding reaction. d. Incubate the plate for the specified time (e.g., 2 hours) at room temperature, often on a shaker. e. Wash the plate multiple times with the prepared wash buffer. f. Add TMB substrate to each well and incubate in the dark for the specified time (e.g., 30 minutes). g. Add the stop solution to each well to terminate the reaction.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use this curve to determine the concentration of PdG in your samples, remembering to account for the dilution factor.

Protocol 2: Sample Preparation for Serum this compound Analysis by LC-MS/MS

This protocol is based on a protein precipitation and phospholipid removal approach.[23][24]

  • Sample Thawing: Thaw serum samples at room temperature.

  • Protein Precipitation: a. To 100 µL of serum, add a precipitating agent such as acetonitrile or a methanolic zinc sulfate solution. b. Vortex for 2 minutes to ensure thorough mixing and protein denaturation.

  • Phospholipid Removal (if using a specific plate/cartridge): a. Transfer the mixture to a phospholipid removal plate (e.g., Microlute® PLR). b. Apply a vacuum or use centrifugation to draw the sample through the filter, collecting the filtrate.

  • Evaporation: Evaporate the filtrate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for injection into the LC-MS/MS system.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS for analysis.

Protocol 3: Sample Preparation for Urinary this compound Analysis by GC-MS

This protocol involves enzymatic hydrolysis, extraction, and derivatization.[17]

  • Enzymatic Hydrolysis: a. To 1-5 mL of urine, add an appropriate internal standard. b. Buffer the sample to pH 4.5-5.0 with acetate buffer. c. Add β-glucuronidase/sulfatase (e.g., from Helix pomatia). d. Incubate at an elevated temperature (e.g., 55°C) for several hours or overnight to cleave the glucuronide moiety.

  • Extraction: a. Perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether) or use solid-phase extraction (SPE) with a C18 or polymeric cartridge.

  • Derivatization: a. Oximation: Treat the dried extract with methoxyamine hydrochloride in pyridine to convert keto groups to methoximes. b. Silylation: Add a silylating agent (e.g., MSTFA with 1% TMCS) and incubate to derivatize hydroxyl groups.

  • Analysis: Inject the derivatized sample into the GC-MS system.

Visualizations

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_reagents Prepare Reagents & Standards add_samples Add Standards/Samples to Plate prep_reagents->add_samples prep_samples Prepare Samples (Dilute Urine) prep_samples->add_samples add_conjugate Add PdG-HRP Conjugate add_samples->add_conjugate add_antibody Add Anti-PdG Antibody add_conjugate->add_antibody incubate1 Incubate (e.g., 2 hrs) add_antibody->incubate1 wash1 Wash Plate (4x) incubate1->wash1 add_substrate Add TMB Substrate wash1->add_substrate incubate2 Incubate in Dark (e.g., 30 min) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate generate_curve Generate Standard Curve read_plate->generate_curve calculate_conc Calculate Sample Concentration generate_curve->calculate_conc LCMS_SamplePrep start Start: Serum Sample protein_precip Protein Precipitation (e.g., with Acetonitrile) start->protein_precip phospholipid_removal Phospholipid Removal protein_precip->phospholipid_removal evaporation Evaporate to Dryness phospholipid_removal->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution analysis Inject into LC-MS/MS reconstitution->analysis GCMS_SamplePrep start Start: Urine Sample hydrolysis Enzymatic Hydrolysis (with β-glucuronidase) start->hydrolysis extraction Extraction (LLE or SPE) hydrolysis->extraction derivatization Derivatization (Oximation then Silylation) extraction->derivatization analysis Inject into GC-MS derivatization->analysis Troubleshooting_Logic cluster_assay_type Identify Assay Type cluster_elisa_issues Common ELISA Issues cluster_ms_issues Common MS Issues start Inaccurate or Imprecise Results elisa ELISA start->elisa lcms LC-MS/MS start->lcms gcms GC-MS start->gcms high_bg High Background elisa->high_bg poor_curve Poor Standard Curve elisa->poor_curve low_signal Low/No Signal elisa->low_signal matrix_effects Matrix Effects lcms->matrix_effects no_signal_ms No Signal lcms->no_signal_ms carryover Carryover lcms->carryover gcms->matrix_effects gcms->no_signal_ms solution1 solution1 high_bg->solution1 Check Washing, Blocking, Reagents solution2 solution2 poor_curve->solution2 Check Pipetting, Standards, Curve Fit solution4 solution4 matrix_effects->solution4 Use Internal Standard, Matrix-Matched Calibrators solution3 solution3 no_signal_ms->solution3 Check Sample Prep, LC, and MS Source

References

Navigating High-Throughput Pregnanediol Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for method refinement in high-throughput Pregnanediol analysis. It includes troubleshooting guides and frequently asked questions in a direct question-and-answer format to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for high-throughput analysis of this compound and its conjugates?

A1: The two most common methods for high-throughput quantification of this compound, primarily its glucuronidated conjugate (PdG), are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[1] ELISA is well-suited for screening large numbers of samples, while LC-MS/MS offers superior specificity and accuracy.[1]

Q2: Why is this compound-3-Glucuronide (PdG) typically measured in urine instead of this compound itself?

A2: this compound is extensively metabolized in the liver and excreted in the urine primarily as a glucuronide conjugate (PdG).[2] PdG is much more abundant in urine than unconjugated this compound, making it a more robust biomarker for assessing progesterone levels.[3]

Q3: What are the expected urinary PdG concentrations in different physiological states?

A3: Urinary PdG levels fluctuate significantly depending on the menstrual cycle phase and pregnancy status. The following table summarizes representative concentrations.

Troubleshooting Guide

Issue 1: High variability or poor reproducibility in ELISA results.

  • Potential Cause: Inconsistent sample handling and dilution.

    • Solution: Ensure all urine samples are thawed completely and brought to room temperature before assaying. Use calibrated pipettes for all dilutions and vortex samples thoroughly after dilution. The dilution factor should be empirically determined but often ranges from 1:50 to 1:200.[1]

  • Potential Cause: Cross-reactivity of the antibody with other steroid metabolites.

    • Solution: Thoroughly characterize the antibody used in the assay to ensure its specificity for PdG.[4] If cross-reactivity is suspected, consider confirming results with a more specific method like LC-MS/MS.

  • Potential Cause: Improper plate washing.

    • Solution: Ensure the plate is washed four times with 300 µL of wash buffer per well, as inadequate washing can lead to high background signals.[1]

Issue 2: Low signal or sensitivity in LC-MS/MS analysis.

  • Potential Cause: Inefficient ionization of the target analyte.

    • Solution: Optimize the mass spectrometer source conditions, including temperature and gas flows. For steroids, electrospray ionization (ESI) in either positive or negative mode can be used, and the choice should be optimized for PdG.

  • Potential Cause: Matrix effects from urine components suppressing the signal.

    • Solution: While "dilute and shoot" methods are fast, they can be prone to matrix effects.[5] If suppression is observed, consider implementing a solid-phase extraction (SPE) step to clean up the sample before injection. Also, the use of a stable isotope-labeled internal standard (e.g., PDG 13C5) is crucial to compensate for matrix effects.[5]

Issue 3: Poor chromatographic peak shape or resolution in LC-MS/MS.

  • Potential Cause: Column degradation from direct urine injection.

    • Solution: Non-extracted urine can compromise column performance and lifespan.[5] Employ a guard column and consider a simple pre-analytical protein precipitation step with a solvent like methanol to protect the analytical column.[5][6]

  • Potential Cause: Suboptimal mobile phase composition.

    • Solution: Experiment with different solvent combinations and gradients to achieve better separation from other structurally similar steroid metabolites.[7] A common mobile phase combination is water with a modifier like ammonium fluoride and methanol.[8]

Issue 4: Inaccurate quantification and calibration curve issues.

  • Potential Cause: Heteroscedasticity of the instrumental signal.

    • Solution: Evaluate the variance of the signal across the concentration range. If the variance is not constant (heteroscedastic), a weighted regression (e.g., 1/x or 1/x²) should be used for the calibration curve to ensure accuracy at lower concentrations.[5]

  • Potential Cause: Linearity issues with the standard curve.

    • Solution: Ensure the calibration range is appropriate for the expected sample concentrations.[5] A typical linear range for LC-MS/MS might be 0.38 to 100 ng/mL.[2] If a wide dynamic range is needed, a quadratic fit might be more appropriate, which can be evaluated using a Mandel test.[5]

Quantitative Data Summary

Table 1: Representative Urinary PdG Concentrations [1]

Physiological StateMean Urinary PdG (µg/g creatinine)
Follicular Phase (Premenopausal)152
Luteal Phase (Premenopausal)1324
Postmenopausal81

Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Steroid Profiling [9]

ParameterResult
Lower Limits of Quantification2 to 20 ng/ml
Accuracy (Bias)-14.9% to 14.9%
Precision (%CV)3.4% to 14.1%
Recovery76–103%
Inter- and Intra-assay Imprecision (%CV)0.8% to 14.9%

Experimental Protocols

Protocol 1: Urinary PdG Measurement by Competitive ELISA

This protocol is based on commercially available competitive ELISA kits.[1]

  • Sample Preparation:

    • Store urine samples at -20°C if not assayed immediately.

    • Thaw samples and bring them to room temperature.

    • Dilute urine samples in the provided assay buffer (e.g., 1:100).

  • Assay Procedure:

    • Add 50 µL of standard, control, or diluted sample to the appropriate wells of the microtiter plate.

    • Add 25 µL of PdG-peroxidase conjugate to each well.

    • Add 25 µL of anti-PdG antibody to each well.

    • Incubate the plate at room temperature for 2 hours on a shaker.

    • Wash the plate four times with 300 µL of wash buffer per well.

    • Add 100 µL of TMB substrate to each well and incubate for 30 minutes at room temperature in the dark.

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm within 15 minutes.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of PdG in the samples by interpolating their absorbance values on the standard curve.

    • Multiply by the dilution factor and normalize to creatinine concentration.

Protocol 2: Urinary PdG Measurement by UHPLC-MS/MS ("Dilute and Shoot")

This protocol is a simplified method for rapid analysis.[5]

  • Sample Preparation:

    • Pipette 7 µL of urine samples and calibrators into a 1 mL 96-well plate.

    • Add 693 µL of cold Methanol/Water (50/50, v/v) containing the isotope-labeled internal standard (e.g., PDG 13C5).

    • Shake the mixture for 10 minutes at 350 rpm.

  • UHPLC-MS/MS Analysis:

    • Inject 20 µL of the prepared sample mixture into the UHPLC-MS/MS system.

    • Perform chromatographic separation on a suitable column (e.g., C18).

    • Detect and quantify PdG and the internal standard using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Generate a calibration curve by plotting the peak area ratios of the calibrators against their concentrations.

    • Determine the concentration of PdG in the samples from the calibration curve.

Visualizations

ELISA_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Sample Urine Sample (Diluted) Plate Add Samples, Standards, Ab, & Conjugate to Plate Sample->Plate Standard Standards & Controls Standard->Plate Antibody Anti-PdG Antibody Antibody->Plate Conjugate PdG-HRP Conjugate Conjugate->Plate Incubate1 Incubate (2 hours, RT) Plate->Incubate1 Wash Wash Plate (4x) Incubate1->Wash Substrate Add TMB Substrate Wash->Substrate Incubate2 Incubate (30 min, Dark) Substrate->Incubate2 Stop Add Stop Solution Incubate2->Stop Read Read Absorbance @ 450nm Stop->Read Curve Generate Standard Curve Read->Curve Calculate Calculate Sample Concentrations Curve->Calculate

Caption: Competitive ELISA workflow for urinary PdG analysis.

LCMSMS_Workflow cluster_prep Sample Preparation ('Dilute & Shoot') cluster_analysis Instrumental Analysis cluster_data Data Processing Urine Urine Sample (7 µL) Mix Mix & Shake (10 min) Urine->Mix IS_Sol Internal Standard in MeOH/H2O (693 µL) IS_Sol->Mix Inject Inject (20 µL) Mix->Inject UHPLC UHPLC Separation Inject->UHPLC MSMS Tandem MS Detection (MRM) UHPLC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve (Peak Area Ratios) Integration->Calibration Quant Quantification Calibration->Quant

Caption: UHPLC-MS/MS "Dilute and Shoot" workflow for PdG.

Troubleshooting_Logic cluster_ELISA ELISA Issues cluster_LCMS LC-MS/MS Issues Start Poor Reproducibility or Inaccurate Results HighVar High CV% Start->HighVar ELISA LowSignal Low Signal Start->LowSignal HighBG High Background Start->HighBG PeakShape Poor Peak Shape Start->PeakShape LC-MS/MS LowSens Low Sensitivity Start->LowSens QuantErr Quantification Error Start->QuantErr node1 Check Dilution Protocol HighVar->node1 node2 Verify Antibody Specificity HighVar->node2 node5 node5 HighBG->node5 Improve Wash Steps node3 Use Guard Column/ Sample Cleanup PeakShape->node3 node4 Optimize Mobile Phase PeakShape->node4 node6 Optimize Source Conditions LowSens->node6 node7 Assess Matrix Effects LowSens->node7 node8 node8 QuantErr->node8 Use Weighted Regression

Caption: Logical flow for troubleshooting common analysis issues.

References

Addressing cross-reactivity in Pregnanediol antibody-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pregnanediol antibody-based assays.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and solutions in a question-and-answer format.

Issue 1: Unexpectedly High this compound Levels

Question: My this compound results are consistently higher than expected. What are the potential causes and how can I troubleshoot this?

Answer: Unexpectedly high results in a this compound immunoassay are often due to cross-reactivity with other structurally similar steroids present in the sample.[1] Other potential causes include contamination and improper reagent preparation.

Troubleshooting Workflow for High Signal

high_signal_troubleshooting start Start: Unexpectedly High Results check_cross_reactivity Review Assay Manual for Cross-Reactants start->check_cross_reactivity sample_purification Consider Sample Purification (SPE or LLE) check_cross_reactivity->sample_purification Known cross-reactant present check_contamination Check for Contamination check_cross_reactivity->check_contamination No known cross-reactant lc_ms_confirmation Confirm with LC-MS/MS sample_purification->lc_ms_confirmation If issue persists end End: Identify and Resolve Issue lc_ms_confirmation->end review_protocol Review Reagent Preparation and Assay Protocol check_contamination->review_protocol review_protocol->end

Caption: Troubleshooting workflow for unexpectedly high this compound results.

Recommended Actions:

  • Review the Assay Kit's Cross-Reactivity Table: Your assay manual should provide a list of known cross-reactants and their percentage of cross-reactivity. This is the most critical first step.

  • Sample Purification: If a known cross-reactant is likely present in your samples at high concentrations, consider a sample purification step. Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can effectively remove interfering substances before running the assay.

  • Confirm with a More Specific Method: For definitive quantification, especially in complex biological matrices, using a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended as it is less susceptible to cross-reactivity.

  • Check for Contamination: Ensure that all lab equipment, pipette tips, and reagents are clean and free from any potential contaminants.

  • Verify Reagent and Standard Preparation: Double-check that all buffers and standard dilutions were prepared correctly according to the assay protocol.

Issue 2: Weak or No Signal

Question: I am getting a very weak or no signal in my this compound ELISA, but I expect to see a response. What should I check?

Answer: A weak or absent signal can be caused by several factors, including issues with reagents, incorrect assay procedure, or low analyte concentration.

Troubleshooting Workflow for Low/No Signal

low_signal_troubleshooting start Start: Weak or No Signal check_reagents Check Reagent Expiry and Storage start->check_reagents review_protocol Review Assay Protocol (Incubation times/temps) check_reagents->review_protocol check_analyte_concentration Assess Analyte Concentration (Below detection limit?) review_protocol->check_analyte_concentration check_wash_buffer Check Wash Buffer Composition (e.g., sodium azide) check_analyte_concentration->check_wash_buffer end End: Identify and Resolve Issue check_wash_buffer->end

Caption: Troubleshooting workflow for weak or no signal in this compound assays.

Recommended Actions:

  • Expired or Improperly Stored Reagents: Check the expiration dates and storage conditions of all kit components.

  • Incorrect Assay Procedure: Carefully review the protocol to ensure all steps, including incubation times and temperatures, were followed correctly.

  • Low Analyte Concentration: The concentration of this compound in your samples may be below the detection limit of the assay. Consider concentrating your sample if possible.

  • Wash Buffer Issues: The presence of sodium azide in the wash buffer can inhibit the peroxidase reaction in many ELISA kits. Ensure your wash buffer is compatible with the assay.

  • Pipetting Errors: Ensure calibrated pipettes are used and that all pipetting steps are performed accurately.

Frequently Asked Questions (FAQs)

1. What is cross-reactivity in the context of this compound antibody-based assays?

Cross-reactivity is the binding of the assay's antibody to molecules other than this compound that are structurally similar. This can lead to inaccurate, often falsely elevated, results. Due to the conserved core structure of steroids, immunoassays for these hormones are particularly susceptible to this issue.

2. Which compounds are known to cross-react with this compound antibodies?

The degree of cross-reactivity is specific to each antibody. It is crucial to consult the package insert for your specific assay kit. However, common potential cross-reactants for this compound assays include other progesterone metabolites and structurally related steroids.

Cross-Reactivity Data for Commercial this compound-3-Glucuronide (PDG) ELISA Kits

CompoundArbor Assays DetectX® PDG ELISA Kit (K037-H1) % Cross-ReactivityCayman Chemical PDG ELISA Kit (500160) % Cross-Reactivity
This compound-3-Glucuronide 100 100
ProgesteroneNot Provided25.8
This compound1.3Not Provided
Allopregnanolone0.2Not Provided
Pregnenolone< 0.03Not Provided
Testosterone< 0.030.35
Testosterone GlucuronideNot Provided0.006
Cortisol< 0.030.009
CorticosteroneNot Provided0.03
DHEA SulfateNot Provided0.02
EstriolNot Provided0.01
Estradiol GlucuronideNot Provided0.002
AldosteroneNot Provided0.006

Data sourced from the respective manufacturer's kit inserts. This table is for illustrative purposes; always refer to the specific kit insert for the most accurate and up-to-date information.

3. How can I minimize cross-reactivity in my experiments?

Several strategies can be employed to minimize cross-reactivity:

  • Sample Purification: Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can separate this compound from many cross-reacting compounds before the immunoassay is performed.

  • Antibody Selection: Choose an immunoassay kit with a monoclonal antibody known for its high specificity and low cross-reactivity with potential interfering compounds in your samples.

  • Method Validation: If significant cross-reactivity is suspected, validate your results using a more specific method like LC-MS/MS.

4. How is the percentage of cross-reactivity determined?

Cross-reactivity is determined by a competitive binding experiment. This involves measuring the concentration of the cross-reacting substance required to displace 50% of the bound labeled antigen and comparing it to the concentration of the standard this compound required for the same level of displacement.

cross_reactivity_calculation ic50_this compound Determine IC50 of this compound calculation Calculate % Cross-Reactivity: (% Cross-Reactivity) = (IC50 this compound / IC50 Cross-Reactant) x 100 ic50_this compound->calculation ic50_cross_reactant Determine IC50 of Potential Cross-Reactant ic50_cross_reactant->calculation

Caption: General workflow for a competitive ELISA to determine cross-reactivity.

Methodology:

  • Plate Coating: Coat the wells of a microtiter plate with a capture antibody (e.g., goat anti-rabbit IgG).

  • Blocking: Block the remaining protein-binding sites in the wells to prevent non-specific binding.

  • Competition Reaction: Add a constant amount of the primary antibody (e.g., rabbit anti-pregnanediol) and a constant amount of enzyme-conjugated antigen (e.g., this compound-HRP) to each well. Add varying concentrations of the standard (this compound) or the potential cross-reacting substance to the wells.

  • Incubation: Incubate the plate to allow for competitive binding to occur.

  • Washing: Wash the plate to remove any unbound reagents.

  • Substrate Addition: Add a substrate that will react with the enzyme conjugate to produce a measurable signal (e.g., color change).

  • Measurement: Measure the signal intensity (e.g., absorbance) using a plate reader.

  • Calculation: Plot a standard curve of signal intensity versus the concentration of the standard. Determine the concentration of the standard that causes 50% inhibition of the maximum signal (IC50). Similarly, determine the IC50 for the cross-reacting substance. Use the formula provided in the diagram above to calculate the percent cross-reactivity.

Protocol 2: Solid-Phase Extraction (SPE) for Urinary Steroids

This protocol provides a general method for extracting steroids from urine samples to reduce matrix effects and potential cross-reactivity.

Methodology:

  • Sample Pre-treatment (Enzymatic Hydrolysis): For conjugated steroids like this compound-glucuronide, enzymatic hydrolysis is required.

    • To 1 mL of urine, add an internal standard.

    • Add 500 µL of 0.1 M sodium acetate buffer (pH 5.0).

    • Add 20 µL of β-glucuronidase/arylsulfatase solution.

    • Incubate at 37°C overnight.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the steroids with 1 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the assay buffer for analysis.

Protocol 3: Liquid-Liquid Extraction (LLE) for Serum/Plasma Steroids

This protocol describes a general method for extracting steroids from serum or plasma.

Methodology:

  • Protein Precipitation:

    • To 100 µL of serum or plasma, add an internal standard.

    • Add 200 µL of methanol to precipitate proteins.

    • Vortex and centrifuge at 10,000 x g for 10 minutes.

  • Extraction:

    • Transfer the supernatant to a new tube.

    • Add 5 volumes of diethyl ether.

    • Vortex for 2 minutes and allow the layers to separate.

  • Analyte Collection:

    • Freeze the aqueous (bottom) layer in a dry ice/ethanol bath.

    • Pour off the diethyl ether (top layer) containing the steroids into a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the diethyl ether to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the assay buffer for analysis.

References

Technical Support Center: Optimizing Urinary Pregnanediol Measurement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with urinary pregnanediol (PdG) measurements. Accurate sample preparation is critical for reliable quantification, and this guide addresses common challenges encountered during this process.

Frequently Asked Questions (FAQs) & Troubleshooting

Sample Stability and Storage

  • Q1: How should urine samples be stored to ensure the stability of this compound-3-glucuronide (PdG)?

    • A1: For short-term storage (up to 2 weeks), refrigeration at 4°C is suitable, maintaining 91.9% to 102.8% of initial analyte concentrations.[1][2] For long-term storage (up to 24 weeks), freezing at -80°C is recommended.[1][2] To enhance stability during long-term frozen storage, the addition of glycerol and bovine serum albumin (BSA) can be beneficial, with analyte activity ranging from 91.1% to 106.3%.[1][2] Avoid multiple freeze-thaw cycles by aliquoting samples before freezing.[1][3]

  • Q2: My PdG levels seem lower than expected after storing samples at room temperature. Why?

    • A2: PdG is susceptible to degradation at warmer temperatures. Storage at 25°C for 2 weeks can result in a significant decrease in analyte activity, ranging from 35.1% to 89.6% of the initial concentration.[1][2] Even more substantial losses, with activity dropping to between 7.5% and 66.9%, can occur at 37°C.[1][2] It is crucial to maintain a cold chain during sample collection and transport.

Sample Preparation: Hydrolysis

  • Q3: What is the purpose of the hydrolysis step in urinary this compound measurement?

    • A3: Progesterone is metabolized in the liver and excreted in the urine primarily as a water-soluble conjugate, this compound-3-glucuronide (PdG).[4][5] Many analytical methods, particularly gas chromatography-mass spectrometry (GC-MS), require the removal of this glucuronide group to measure the unconjugated this compound.[6][7] This is typically achieved through enzymatic hydrolysis using β-glucuronidase.[4][8]

  • Q4: I am seeing incomplete hydrolysis of PdG. What are the potential causes and solutions?

    • A4: Incomplete hydrolysis can be due to several factors:

      • Suboptimal Enzyme Activity: Ensure the β-glucuronidase is active and used at the recommended concentration. The efficiency of enzymatic procedures can vary based on reaction temperature and pH, so it's important to optimize these conditions for your specific enzyme and target analyte.[9]

      • Incorrect Buffer Conditions: The pH of the reaction buffer is critical for optimal enzyme function. Reconstitute the sample residue in a buffer suitable for β-glucuronidase activity.[4]

      • Insufficient Incubation Time: Allow for adequate incubation time for the enzyme to completely cleave the glucuronide moiety. Near complete hydrolysis can often be achieved within 2 hours with optimized conditions.[9]

Sample Preparation: Extraction

  • Q5: What are the common methods for extracting this compound from urine, and how do they compare?

    • A5: The most common methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[10][11][12] Supported Liquid Extraction (SLE) is another technique that combines features of both.[13][14]

      • LLE is a traditional method that uses two immiscible liquids (e.g., an aqueous urine sample and an organic solvent) to partition the analyte.[15] It is straightforward but can be labor-intensive and may lead to the formation of emulsions.[11][15]

      • SPE utilizes a solid sorbent to retain the analyte, which is then eluted with a solvent.[14][16] SPE can offer cleaner extracts and more consistent recoveries compared to LLE.

      • SLE uses an inert solid support to retain the aqueous sample, and the analytes are then eluted with an immiscible organic solvent.[14] This method avoids emulsion formation and can provide high analyte recoveries.[13]

  • Q6: I am experiencing low recovery of this compound after extraction. What should I check?

    • A6: Low recovery can stem from several issues:

      • Incorrect Solvent Selection (LLE): The choice of organic solvent is crucial for efficient extraction. Ensure the solvent has a high affinity for this compound.

      • Suboptimal pH (LLE/SPE): The pH of the sample can influence the charge state of the analyte and its interaction with the extraction media. Adjusting the pH may improve recovery.

      • Improper SPE Cartridge Conditioning: For SPE, proper conditioning of the cartridge is essential for consistent analyte retention.[12][17]

      • Inappropriate Elution Solvent (SPE): The elution solvent must be strong enough to disrupt the interaction between the analyte and the sorbent.

      • Sample Overload (SPE/SLE): Exceeding the capacity of the extraction cartridge can lead to breakthrough of the analyte and reduced recovery.[14]

  • Q7: My final extract contains significant interferences. How can I obtain a cleaner sample?

    • A7: To reduce interferences:

      • Optimize Wash Steps (SPE): Incorporate a wash step after sample loading in your SPE protocol to remove weakly bound impurities before eluting the target analyte.

      • Back Extraction (LLE): A second extraction of the organic phase with an aqueous solution can sometimes remove polar interferences.

      • Use a More Selective SPE Sorbent: Different SPE sorbents have varying selectivities. Choosing a sorbent that has a higher affinity for your analyte of interest can result in a cleaner extract.

      • Consider Supported Liquid Extraction (SLE): SLE can provide very clean extracts with high analyte recoveries.[13]

Immunoassay (ELISA) Specific Issues

  • Q8: I am observing high background noise in my ELISA for PdG. What are the likely causes?

    • A8: High background in an ELISA can be caused by:

      • Insufficient Washing: Ensure thorough washing between steps to remove unbound reagents.[18][19]

      • Cross-Reactivity: The antibody may be cross-reacting with other steroids or molecules in the urine matrix.

      • Inadequate Blocking: Incomplete blocking of the microplate wells can lead to non-specific binding of antibodies.

      • Contaminated Reagents: Use fresh, high-quality reagents and avoid contamination.[19]

  • Q9: My ELISA results show poor reproducibility between replicates. What could be the reason?

    • A9: Poor reproducibility is often due to technical errors:

      • Pipetting Inaccuracy: Ensure accurate and consistent pipetting of all reagents, standards, and samples.[20]

      • Inadequate Mixing: Thoroughly mix all reagents and samples before use.

      • Well-to-Well Variation: Inconsistent washing or temperature gradients across the plate can lead to variability.

      • Bubbles in Wells: The presence of bubbles can interfere with the absorbance reading.[18]

  • Q10: The signal in my ELISA is weak or absent. What should I troubleshoot?

    • A10: A weak or no signal can result from several issues:

      • Expired or Inactive Reagents: Check the expiration dates of all kit components. Ensure enzymes and substrates are active.[20]

      • Incorrect Reagent Preparation: Double-check all dilution calculations and ensure reagents were prepared correctly.[20]

      • Omission of a Key Reagent: Verify that all steps in the protocol were followed and all necessary reagents were added.[20]

      • Improper Incubation Times or Temperatures: Adhere to the recommended incubation times and temperatures in the protocol.[20]

Data Presentation

Table 1: Comparison of Extraction Methods for Urinary Steroids

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Supported Liquid Extraction (SLE)
Principle Partitioning between two immiscible liquids[15]Adsorption onto a solid phase followed by elutionPartitioning from an aqueous sample supported on an inert solid into an immiscible organic solvent[14]
Analyte Recovery Variable, can be high with optimization[10]Generally high and consistentGreater than 90% for many steroids[13]
Reproducibility (RSDs) Can be higher due to manual natureLower than 10% is achievable[13]Lower than 10% is achievable[13]
Potential Issues Emulsion formation, labor-intensive, large solvent consumption[11][15]Cartridge clogging, analyte breakthrough, requires method developmentRequires sufficient capacity for the entire sample volume[14]
Advantages Simple, inexpensive equipment[21]High throughput, automation-friendly, cleaner extracts[21]Avoids emulsion formation, high recovery, clean extracts[13]

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of Urinary this compound-3-Glucuronide

  • Sample Preparation: To a known volume of urine, add an internal standard if using a mass spectrometry-based detection method.[4]

  • Extraction (Optional but Recommended): Perform an initial extraction using Solid-Phase Extraction (SPE) to isolate the steroid fraction. Elute the steroids from the SPE cartridge.[4]

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.[4]

  • Reconstitution: Reconstitute the dried residue in a buffer that is optimal for β-glucuronidase activity (e.g., acetate buffer, pH 5.0).[4]

  • Enzymatic Reaction: Add β-glucuronidase enzyme to the reconstituted sample.

  • Incubation: Incubate the mixture at a temperature optimal for the enzyme (typically 37°C) for a sufficient duration (e.g., 2-4 hours or overnight) to ensure complete hydrolysis.

  • Termination: Stop the reaction by adding a suitable reagent (e.g., by raising the pH) or proceed directly to the next extraction step.

  • Extraction of Free Steroid: Perform a second extraction (LLE or SPE) to isolate the now unconjugated this compound for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Urinary Steroids

  • Sample Preparation: If necessary, perform enzymatic hydrolysis on the urine sample first. Adjust the pH of the urine sample as required for optimal partitioning of this compound.

  • Solvent Addition: Add an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to the urine sample at a ratio of approximately 5:1 (solvent:sample).[10][12]

  • Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.[10][12]

  • Phase Separation: Allow the layers to separate for 5 minutes.[10][12] For a more distinct separation, the aqueous layer can be frozen in a dry ice/ethanol bath, allowing the liquid organic layer to be easily decanted.[10][12]

  • Collection: Carefully transfer the organic layer containing the extracted steroids to a clean tube.

  • Repeat Extraction (Optional): For maximum recovery, the extraction process (steps 2-5) can be repeated, and the organic layers pooled.[10][12]

  • Evaporation: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[10][12]

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for the intended analytical method (e.g., assay buffer for ELISA, or a mobile phase compatible solvent for LC-MS).[10][12]

Protocol 3: Solid-Phase Extraction (SPE) for Urinary Steroids

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.[12] This ensures the sorbent is properly wetted and ready for sample interaction.

  • Sample Loading: Load the pre-treated urine sample (hydrolyzed and pH-adjusted if necessary) onto the conditioned SPE cartridge.[12]

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences while retaining the analyte of interest.[12]

  • Elution: Elute the this compound from the cartridge using a stronger organic solvent (e.g., methanol, acetonitrile, or ethyl acetate).[12]

  • Evaporation: Evaporate the eluate to dryness.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for analysis.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection & Storage cluster_hydrolysis Enzymatic Hydrolysis cluster_extraction Extraction cluster_analysis Analysis urine_sample Urine Sample Collection storage Storage (-80°C long-term) urine_sample->storage hydrolysis β-glucuronidase Incubation storage->hydrolysis Thaw & Prepare extraction SPE or LLE hydrolysis->extraction Isolate Free this compound analysis LC-MS/MS or ELISA extraction->analysis Purified Extract troubleshooting_low_recovery cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) start Low this compound Recovery check_solvent Check Solvent Choice start->check_solvent check_ph_lle Optimize Sample pH start->check_ph_lle check_mixing Ensure Thorough Mixing start->check_mixing check_conditioning Verify Cartridge Conditioning start->check_conditioning check_elution Check Elution Solvent Strength start->check_elution check_loading Avoid Sample Overload start->check_loading solution Re-run with Optimized Protocol check_solvent->solution check_ph_lle->solution check_mixing->solution check_conditioning->solution check_elution->solution check_loading->solution progesterone_metabolism progesterone Progesterone pregnanedione 5β-Pregnanedione progesterone->pregnanedione 5β-reductase (Liver) pregnanolone Pregnanolone pregnanedione->pregnanolone This compound β-Pregnanediol pregnanolone->this compound pdg This compound-3-Glucuronide (PdG) This compound->pdg Glucuronidation excretion Urinary Excretion pdg->excretion

References

Technical Support Center: Interpretation of Urinary Pregnanediol Levels

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with urinary pregnanediol (PdG) assays.

Frequently Asked Questions (FAQs)

1. What is urinary this compound and why is it measured?

Urinary this compound (5β-pregnane-3α,20α-diol) is the major urinary metabolite of progesterone. Progesterone itself is not abundant in urine. Therefore, measuring its metabolite, this compound-3-glucuronide (PdG), provides a reliable, non-invasive method to assess progesterone production and metabolism over time. Its levels in urine correlate with serum progesterone, offering valuable insights into ovarian function, ovulation, and pregnancy health.[1]

2. What are the primary clinical and research applications of measuring urinary this compound?

Measurement of urinary PdG is crucial for:

  • Assessment of Ovarian Function and Ovulation: A sustained rise in PdG for at least three consecutive days is a strong indicator of ovulation. It helps in identifying anovulatory cycles and assessing the functionality of the corpus luteum.[1]

  • Evaluation of Luteal Phase: Adequate progesterone production during the luteal phase is essential for successful embryo implantation. Low mid-luteal PdG levels may indicate a luteal phase defect.[1]

  • Pregnancy Monitoring: Progesterone is vital for maintaining a healthy pregnancy. Monitoring PdG levels can be useful, especially in high-risk pregnancies or in patients with a history of miscarriage. Abnormally low levels might signal an increased risk.[1]

  • Monitoring Hormone Replacement Therapy: Urinary PdG measurement can help monitor the effectiveness of progesterone therapy in assisted reproductive technology and hormone replacement regimens.[1]

  • Reproductive Endocrinology Research: It is a valuable tool for studying the menstrual cycle, the impact of environmental factors on reproductive health, and for developing new fertility treatments and contraceptives.[1]

3. How is progesterone metabolized to this compound?

Progesterone is primarily metabolized in the liver. The process involves two main enzymatic pathways initiated by 5α-reductase and 5β-reductase. The 5β-reductase pathway is the major route, converting progesterone to 5β-pregnanedione, which is then further metabolized to pregnanolone and finally to β-pregnanediol. These this compound isomers are then conjugated with glucuronic acid to form the water-soluble this compound-3-glucuronide (PdG), which is excreted in the urine.[1]

G Progesterone Metabolism to Urinary this compound Progesterone Progesterone Pregnanedione_5a 5α-Pregnanedione Progesterone->Pregnanedione_5a 5α-reductase Pregnanedione_5b 5β-Pregnanedione Progesterone->Pregnanedione_5b 5β-reductase (Major Pathway) Allopregnanolone Allopregnanolone Pregnanedione_5a->Allopregnanolone 3α-HSD a_this compound α-Pregnanediol Allopregnanolone->a_this compound 20α-HSD Pregnanolone Pregnanolone Pregnanedione_5b->Pregnanolone 3α-HSD b_this compound β-Pregnanediol (this compound) Pregnanolone->b_this compound 20α-HSD PdG This compound-3-Glucuronide (Urinary Excretion) b_this compound->PdG Glucuronidation

Progesterone Metabolic Pathway

Troubleshooting Guides

This section addresses common issues encountered during the measurement and interpretation of urinary this compound levels.

Section 1: Pre-Analytical and Analytical Issues

Q1: My urinary this compound results are unexpectedly low or high. What are some common sample collection and handling errors that could cause this?

A1: Inaccurate results can often be traced back to the pre-analytical phase. Here are some common errors to consider:[2][3][4]

  • Improper Timing of Collection:

    • For Menstruating Women: Samples should be collected during the luteal phase (typically days 19-22 of a 28-day cycle) to assess peak progesterone production. Collecting too early in the cycle will naturally result in low levels.

    • First Morning Void vs. 24-hour Collection: A first-morning urine sample is more concentrated and often preferred for convenience. However, a 24-hour collection provides a more accurate representation of total daily hormone production and is less susceptible to fluctuations in hydration. Spot urine samples can show significant intra-day variability.

  • Incorrect Sample Storage: Urine samples should be frozen at -20°C if not assayed immediately to prevent degradation of this compound glucuronide.

  • Patient Hydration Status:

    • Over-hydration: Drinking excessive fluids can dilute the urine, leading to falsely low this compound concentrations.

    • Dehydration: Can lead to overly concentrated urine and potentially falsely elevated levels. It is recommended to check the urine specific gravity; a value ≥ 1.015 suggests the sample is adequately concentrated.[5][6][7]

  • Contamination: Improper collection techniques can introduce contaminants that may interfere with the assay.

  • Incomplete 24-hour Collection: If performing a 24-hour collection, it is crucial that all urine is collected within the 24-hour period. Any missed voids will lead to an underestimation of total this compound excretion.

Q2: I am using an ELISA kit and am getting no signal or a very weak signal. What should I check?

A2: A weak or absent signal in a competitive ELISA for this compound suggests a problem with one or more components of the assay. Here is a checklist of potential causes and solutions:

  • Reagent Issues:

    • Omission of a key reagent: Double-check that all reagents (antibody, conjugate, substrate) were added in the correct order.

    • Improperly prepared reagents: Ensure all buffers and standards were diluted correctly according to the kit protocol.

    • Expired or improperly stored reagents: Verify that the kit and its components have not expired and have been stored at the recommended temperatures. The enzyme conjugate and substrate are particularly sensitive.

  • Procedural Errors:

    • Incorrect incubation times or temperatures: Adhere strictly to the incubation times and temperatures specified in the protocol.

    • Inadequate washing: Insufficient washing can lead to high background and low signal. Ensure all wells are filled and aspirated completely during each wash step.

    • Contamination: Use of solutions containing sodium azide can inhibit the peroxidase enzyme used in many ELISA kits.

  • Plate Reader Settings:

    • Verify that the plate reader is set to the correct wavelength for the substrate used (e.g., 450 nm for TMB).

Q3: My ELISA results show a high background. What are the likely causes?

A3: High background can obscure results and reduce the dynamic range of the assay. Common causes include:

  • Insufficient Washing: This is a primary cause. Increase the number of washes or the soak time between washes.

  • Cross-Contamination: Avoid splashing reagents between wells. Use fresh pipette tips for each sample and reagent.

  • High Concentration of Detection Reagents: The antibody or conjugate concentrations may be too high. Try titrating these reagents to an optimal concentration.

  • Prolonged Incubation: Over-incubation with the substrate can lead to high background. Adhere to the recommended incubation time.

  • Light Exposure: Substrates like TMB are light-sensitive. Protect the plate from light during incubation.

Q4: I am concerned about the specificity of my immunoassay. What are some common cross-reactants for urinary this compound assays?

A4: Immunoassays are susceptible to cross-reactivity from structurally similar molecules. For this compound assays, potential cross-reactants include other progesterone metabolites and structurally related steroids.[8][9][10][11]

  • Progesterone Metabolites: Other this compound and pregnanolone isomers can potentially cross-react with the antibody, leading to an overestimation of the target analyte.

  • Synthetic Progestins: Certain synthetic progestins found in hormonal contraceptives or hormone replacement therapy may cross-react, depending on their structure and the specificity of the antibody.

  • Other Endogenous Steroids: While less common, high concentrations of other steroids might interfere.

It is crucial to consult the ELISA kit insert for a list of known cross-reactants and their percentage of cross-reactivity. For research applications requiring high specificity, confirmation with a mass spectrometry-based method (LC-MS/MS or GC-MS) is recommended.

Section 2: Interpretation Challenges

Q5: How do I interpret urinary this compound levels in the context of Polycystic Ovary Syndrome (PCOS)?

A5: Women with PCOS can have irregular or anovulatory cycles, which impacts this compound levels.

  • Anovulatory Cycles: In an anovulatory cycle, there is no corpus luteum formation, and therefore no significant rise in progesterone. Urinary this compound levels will remain low throughout the cycle, similar to follicular phase levels.

  • Ovulatory Cycles in PCOS: Some women with PCOS do ovulate. However, studies have shown that in these cycles, there can be greater variability in luteal phase length and this compound levels. Some research indicates that women with PCOS may have significantly lower this compound levels in the early luteal phase compared to fertile women with normal ovaries.[12][13][14][15] This could be a contributing factor to subfertility in this population.

Q6: How can I use urinary this compound levels to diagnose a Luteal Phase Defect (LPD)?

A6: Luteal Phase Defect is characterized by insufficient progesterone production to maintain a healthy endometrium for implantation.

  • Short Luteal Phase: A luteal phase of 10 days or less is a strong indicator of LPD. This can be tracked by monitoring the time from the LH surge (or ovulation) to the onset of menses.

  • Low this compound Levels: While a single low mid-luteal phase this compound measurement can be suggestive of LPD, progesterone secretion is pulsatile, leading to variability in urinary metabolite levels. Therefore, daily measurements throughout the luteal phase provide a more accurate assessment. Some studies suggest that in LPD, there is a delayed and lower rise in this compound excretion in the first five days of the luteal phase compared to normal cycles.[16] An integrated luteal phase this compound value (sum of daily levels) that is significantly lower than in a normal reference population can also be indicative of LPD.

Q7: What is the expected impact of hormonal contraceptives on urinary this compound levels?

A7: Hormonal contraceptives are designed to suppress ovulation.

  • Combined Hormonal Contraceptives (CHCs): These contain both estrogen and a progestin, which inhibit the LH surge, thus preventing ovulation. In women taking CHCs, there is no mid-cycle increase in this compound, and levels remain consistently low, similar to the follicular phase.[13][17]

  • Progestin-Only Contraceptives: The effect on ovulation can be more variable depending on the type and dose of progestin. Some may consistently suppress ovulation, while others may only partially suppress it.

Q8: Can diet or other medications affect urinary this compound levels?

A8: Yes, various external factors can influence this compound levels.

  • Diet:

    • Phytoestrogens: Found in soy products, flaxseeds, and other plants, phytoestrogens have a structure similar to estrogen and can exert weak hormonal effects. Some studies suggest that high phytoestrogen intake may influence hormone levels, but the direct quantitative impact on urinary this compound is not well-established and can be variable.[18][19][20]

  • Medications:

    • Selective Serotonin Reuptake Inhibitors (SSRIs): Some studies suggest that SSRIs like fluoxetine can alter the activity of neurosteroidogenic enzymes, potentially increasing the levels of progesterone metabolites like allopregnanolone.[21] The direct impact on urinary this compound needs further investigation, but an effect on progesterone metabolism is plausible.

    • Other Medications: Any medication that affects liver function or hormone metabolism could potentially alter this compound levels. It is important to have a complete medication history when interpreting results.

Quantitative Data Summary

Table 1: Reference Ranges for Urinary this compound

Population / Phaseα-Pregnanediol (ng/mg creatinine)β-Pregnanediol (ng/mg creatinine)Total this compound (µg/24 hours)Analytical Method
Adult Females (Premenopausal)
Follicular Phase25-100[15]100-300[16]42 - 171[12]GC-MS
Luteal Phase200 - 740[15]600 - 2000[16]849 - 1932[12]GC-MS
Adult Females (Postmenopausal) 15-50[15]60-200[16]< 81[12]GC-MS
Adult Males 20 - 130[15]-52.8 - 708 (age-dependent)[12]GC-MS
Oral Progesterone (100mg) 580 - 3000[15]2000-9000[16]--

Note: Reference ranges can vary significantly between laboratories and analytical methods. Always consult the reference ranges provided by the specific laboratory that performed the analysis.

Table 2: Factors Influencing Urinary this compound Levels

FactorEffect on this compound LevelsComments
Physiological
Luteal Phase of Menstrual CycleSignificant IncreaseReflects progesterone production by the corpus luteum.
PregnancySustained High LevelsProgesterone produced by the placenta.
AnovulationPersistently Low LevelsNo corpus luteum formation to produce progesterone.
Polycystic Ovary Syndrome (PCOS)Variable; may be lower in early luteal phase[12][13][14][15]Reflects ovulatory dysfunction.
Luteal Phase DefectLower integrated levels; delayed early rise[16]Indicates insufficient progesterone production.
PerimenopauseHighly variable; can be high or lowReflects fluctuating ovarian function.[20][22][23]
Exogenous Factors
Combined Hormonal ContraceptivesSuppression (low levels)[13][17]Ovulation is inhibited.
Progesterone/Progestin SupplementationSignificant IncreaseLevels will reflect the dosage and route of administration.[16]
Sample Collection
Over-hydrationFalsely LowDilutes the urine. Check specific gravity.[5][6][7]
DehydrationFalsely HighConcentrates the urine.
Incomplete 24-hour collectionFalsely LowUnderestimates total daily excretion.

Experimental Protocols

Protocol 1: Urinary this compound-3-Glucuronide (PdG) Competitive ELISA

This is a generalized protocol based on commercially available competitive ELISA kits. Always refer to the specific kit insert for detailed instructions.

Principle: In a competitive ELISA, free PdG in the urine sample competes with a fixed amount of enzyme-labeled PdG (e.g., PdG-HRP conjugate) for a limited number of binding sites on a PdG-specific antibody. The amount of enzyme conjugate that binds to the antibody is inversely proportional to the concentration of PdG in the sample.

Materials:

  • PdG ELISA Kit (containing pre-coated microplate, PdG standard, assay buffer, wash buffer, PdG-enzyme conjugate, substrate, and stop solution)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Precision pipettes and tips

  • Distilled or deionized water

  • Urine collection containers

Procedure:

  • Reagent Preparation: Prepare all reagents, including wash buffer and standards, according to the kit manufacturer's instructions.

  • Sample Preparation:

    • Centrifuge urine samples to remove any particulate matter.

    • Dilute urine samples with the provided assay buffer. The required dilution factor will vary depending on the expected concentration of PdG and should be optimized for your samples.

  • Assay Procedure:

    • Add standards and diluted samples to the appropriate wells of the antibody-coated microplate.

    • Add the PdG-enzyme conjugate to each well.

    • Add the anti-PdG antibody to each well (in some formats, the antibody is pre-coated on the plate).

    • Incubate the plate for the time and at the temperature specified in the kit manual (e.g., 2 hours at room temperature with gentle shaking).

    • Wash the plate multiple times with wash buffer to remove unbound reagents.

    • Add the substrate solution to each well and incubate for a specified time, protected from light.

    • Stop the reaction by adding the stop solution.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of PdG in the samples by interpolating their absorbance values on the standard curve.

    • Multiply the result by the dilution factor to obtain the final concentration of PdG in the original urine sample.

    • It is recommended to normalize the PdG concentration to urinary creatinine to account for variations in urine dilution.

G ELISA Workflow for Urinary this compound cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffers, Standards) add_samples Add Standards & Samples to Plate prep_reagents->add_samples prep_samples Prepare Samples (Centrifuge, Dilute) prep_samples->add_samples add_conjugate Add PdG-Enzyme Conjugate add_samples->add_conjugate add_antibody Add Anti-PdG Antibody add_conjugate->add_antibody incubate1 Incubate add_antibody->incubate1 wash Wash Plate incubate1->wash add_substrate Add Substrate wash->add_substrate incubate2 Incubate (Color Development) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate std_curve Generate Standard Curve read_plate->std_curve calculate_conc Calculate Sample Concentration std_curve->calculate_conc normalize Normalize to Creatinine calculate_conc->normalize

Urinary this compound ELISA Workflow
Protocol 2: Urinary this compound Measurement by LC-MS/MS

This protocol describes a "dilute-and-shoot" method, which is a rapid approach for LC-MS/MS analysis. More complex methods may involve enzymatic hydrolysis and solid-phase extraction (SPE). This is a generalized protocol and requires optimization and validation for specific instrumentation and applications.

Principle: Liquid chromatography separates the components of the urine sample, and tandem mass spectrometry provides highly specific and sensitive detection and quantification of this compound glucuronide based on its mass-to-charge ratio.

Materials:

  • LC-MS/MS system

  • Analytical column (e.g., C18)

  • This compound-3-glucuronide standard

  • Isotopically labeled internal standard (e.g., PdG-d4)

  • Methanol, water (LC-MS grade)

  • Formic acid, ammonium formate (optional mobile phase additives)

  • Autosampler vials

Procedure:

  • Standard and Internal Standard Preparation: Prepare a stock solution of the PdG standard and the internal standard in a suitable solvent (e.g., methanol). Create a series of calibration standards by serial dilution.

  • Sample Preparation:

    • Thaw urine samples and vortex to mix.

    • In an autosampler vial, dilute a small volume of the urine sample (e.g., 10 µL) with a larger volume of a solution containing the internal standard (e.g., 990 µL of 50% methanol in water with internal standard).

    • Vortex the mixture.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • The liquid chromatograph separates PdG from other urinary components.

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-product ion transitions for both PdG and the internal standard.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Generate a calibration curve by plotting the peak area ratios of the calibration standards against their concentrations.

    • Determine the concentration of PdG in the samples from the calibration curve.

    • Multiply the result by the dilution factor.

    • Normalize the final concentration to urinary creatinine.

G LC-MS/MS Workflow for Urinary this compound start Urine Sample dilute Dilute with Internal Standard Solution start->dilute inject Inject into LC-MS/MS dilute->inject lc_separation LC Separation inject->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_processing Data Processing (Peak Integration, Ratio Calculation) ms_detection->data_processing quantification Quantification data_processing->quantification calibration Calibration Curve calibration->quantification normalization Normalization to Creatinine quantification->normalization final_result Final Result normalization->final_result

Urinary this compound LC-MS/MS Workflow

Troubleshooting Decision Tree for Unexpected Urinary this compound Results

G cluster_preanalytical Pre-Analytical Checks cluster_analytical Analytical Checks cluster_postanalytical Post-Analytical / Interpretation Checks start Unexpected this compound Result (High or Low) check_sample_timing Verify Sample Collection Time (Luteal Phase?) start->check_sample_timing check_hydration Assess Hydration Status (Urine Specific Gravity ≥ 1.015?) check_sample_timing->check_hydration Timing OK conclusion Re-assay, Request New Sample, or Interpret with Caution check_sample_timing->conclusion Problem Identified check_storage Confirm Proper Sample Storage (Frozen at -20°C?) check_hydration->check_storage Hydration OK check_hydration->conclusion Problem Identified check_collection_type Review Collection Method (24-hr vs. Spot) check_storage->check_collection_type Storage OK check_storage->conclusion Problem Identified review_qc Review Assay QC Data (Within Range?) check_collection_type->review_qc Collection OK check_collection_type->conclusion Problem Identified check_reagents Check Reagent Preparation and Expiration review_qc->check_reagents QC OK review_qc->conclusion Problem Identified check_procedure Verify Assay Procedure (Incubation, Washing) check_reagents->check_procedure Reagents OK check_reagents->conclusion Problem Identified review_meds Review Patient Medication History (Hormonal Contraceptives, HRT, SSRIs?) check_procedure->review_meds Procedure OK check_procedure->conclusion Problem Identified review_clinical Consider Clinical Context (PCOS, Perimenopause, LPD?) review_meds->review_clinical consider_interference Consider Diet/Other Interferences (Phytoestrogens?) review_clinical->consider_interference consider_interference->conclusion All Checks Passed

Troubleshooting Unexpected Results

References

Improving the stability of Pregnanediol in stored urine samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the stability of pregnanediol (primarily as this compound-3-glucuronide, PdG) in stored urine samples. Accurate measurement of this crucial progesterone metabolite is vital for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in stored urine samples?

A1: The primary cause of this compound (PdG) instability in urine is temperature-dependent degradation.[1][2][3] At warmer temperatures, such as room temperature (25°C) or higher (37°C), a significant loss of detectable PdG can occur in as little as two weeks.[1][2] This degradation can affect the accuracy of immunoassay results.

Q2: What is the optimal temperature for storing urine samples intended for this compound analysis?

A2: For short-term storage (up to 2 weeks), refrigeration at 4°C is recommended to maintain this compound stability.[1][2] For long-term storage (up to 24 weeks), freezing at -80°C is the most effective method to preserve the analyte.[1][2]

Q3: Can I store urine samples at -20°C for long-term analysis?

A3: While freezing is generally recommended for long-term storage, -80°C is preferable to -20°C for preserving the stability of many urinary analytes.[1] Storage at -20°C may not be sufficient to prevent degradation over extended periods.

Q4: Are there any chemical additives that can improve the stability of this compound in urine?

A4: Yes, for long-term frozen storage, the addition of glycerol and bovine serum albumin (BSA) has been shown to improve the stability of this compound and other reproductive hormones.[1][2] However, common antimicrobial additives like sodium azide, thymol, and boric acid have not been found to consistently improve stability.[1][2]

Q5: How many freeze-thaw cycles can a urine sample undergo before this compound levels are affected?

A5: While specific data on this compound is limited, it is a general best practice to minimize freeze-thaw cycles for all biological samples. For other urinary metabolites, it has been observed that three or more freeze-thaw cycles can significantly alter their levels. To ensure the integrity of your results, it is advisable to aliquot urine samples into smaller volumes before freezing if multiple analyses are anticipated.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or undetectable this compound levels in samples that should be positive. 1. Sample Degradation: Improper storage temperature or prolonged storage time. 2. Multiple Freeze-Thaw Cycles: Repeated freezing and thawing of the sample. 3. Assay Interference: Presence of interfering substances in the urine.1. Verify Storage Conditions: Ensure samples were consistently stored at 4°C for short-term or -80°C for long-term storage. Review sample collection and handling logs. 2. Use Fresh Aliquots: If possible, re-assay using an aliquot that has not undergone previous freeze-thaw cycles. 3. Sample Purification: For some assays, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.
High variability in this compound concentrations between duplicate or triplicate sample measurements. 1. Inadequate Mixing: The sample was not thoroughly mixed after thawing. 2. Inconsistent Sample Handling: Variations in dilution or pipetting techniques.1. Ensure Homogeneity: Vortex samples gently but thoroughly after thawing and before aliquoting or dilution. 2. Standardize Procedures: Follow a standardized and validated protocol for sample preparation and analysis. Use calibrated pipettes.
Unexpectedly high this compound readings. 1. Contamination: Cross-contamination between samples or with high-concentration standards. 2. Assay Specificity: The antibody used in the immunoassay may be cross-reacting with other metabolites.1. Review Handling Procedures: Ensure proper aseptic techniques and use of fresh pipette tips for each sample and standard. 2. Confirm with a Different Method: If possible, validate results with a more specific method like Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Data on this compound Stability

The following tables summarize the stability of this compound-3-glucuronide (Pd3G) under various storage conditions.

Table 1: Stability of this compound-3-Glucuronide (Pd3G) in Urine without Additives at Different Temperatures over 2 Weeks

Storage TemperatureRelative Concentration of Pd3G (%)
4°C91.9 - 102.8[1][2]
25°C35.1 - 89.6[1][2]
37°C7.5 - 66.9[1][2]

Table 2: Stability of this compound-3-Glucuronide (Pd3G) in Urine at -80°C over 24 Weeks

AdditiveRelative Concentration of Pd3G (%)
None69.0 - 101.2[1][2]
Glycerol and Bovine Serum Albumin (BSA)91.1 - 106.3[1][2]

Experimental Protocols

Protocol 1: Urine Sample Collection and Storage for this compound Analysis
  • Collection: Collect mid-stream urine in a sterile container. For studies requiring a reflection of overall hormone production, a 24-hour urine collection is recommended. For ovulation detection, first-morning urine is often used.

  • Initial Processing: Within one hour of collection, centrifuge the urine at approximately 1000 x g for 10 minutes to pellet any sediment or cellular debris.

  • Aliquoting: Transfer the supernatant into clearly labeled, clean polypropylene tubes. It is highly recommended to create multiple aliquots to avoid repeated freeze-thaw cycles.

  • Short-term Storage: If analysis is to be performed within two weeks, store the aliquots at 4°C.

  • Long-term Storage: For storage longer than two weeks, immediately freeze the aliquots and store them at -80°C.

  • Shipping: If samples need to be transported, ship them on dry ice to maintain a frozen state.

Protocol 2: Sample Preparation for this compound Measurement by Competitive ELISA

This protocol is a general guideline based on commercially available competitive ELISA kits. Always refer to the specific kit manual for detailed instructions.

  • Thawing: Thaw the frozen urine aliquots at room temperature.

  • Mixing: Once thawed, vortex the samples gently to ensure homogeneity.

  • Dilution: Dilute the urine samples in the assay buffer provided with the ELISA kit. The optimal dilution factor should be determined empirically but often ranges from 1:50 to 1:200.

  • Assay Procedure:

    • Add the appropriate volumes of standards, controls, and diluted samples to the wells of the microtiter plate.

    • Add the enzyme-conjugated this compound and the anti-pregnanediol antibody to the wells as instructed in the kit manual.

    • Incubate the plate, typically for 2 hours at room temperature, often with shaking.

    • Wash the plate to remove unbound reagents.

    • Add the substrate and incubate for color development.

    • Stop the reaction and read the absorbance on a microplate reader.

  • Data Analysis: Calculate the this compound concentration based on the standard curve, remembering to account for the dilution factor.

Visualizations

Progesterone Metabolism to this compound

Progesterone_Metabolism Progesterone Progesterone Dihydroprogesterone 5α- or 5β- Dihydroprogesterone Progesterone->Dihydroprogesterone 5α/5β-reductase Pregnanolone Pregnanolone Dihydroprogesterone->Pregnanolone 3α-HSD This compound α- or β- This compound Pregnanolone->this compound 20α-HSD PdG This compound-3-Glucuronide (Excreted in Urine) This compound->PdG UDP-glucuronosyltransferase (in Liver) Experimental_Workflow cluster_collection Sample Collection & Processing cluster_storage Sample Storage cluster_analysis Sample Analysis Collect 1. Collect Urine Sample Centrifuge 2. Centrifuge to Remove Debris Collect->Centrifuge Aliquot 3. Aliquot Supernatant Centrifuge->Aliquot ShortTerm Short-term (<2 weeks) 4°C Aliquot->ShortTerm LongTerm Long-term (>2 weeks) -80°C Aliquot->LongTerm Thaw 4. Thaw Sample ShortTerm->Thaw LongTerm->Thaw Dilute 5. Dilute in Assay Buffer Thaw->Dilute Assay 6. Perform Assay (ELISA or LC-MS/MS) Dilute->Assay Analyze 7. Data Analysis Assay->Analyze

References

Technical Support Center: Refinement of Pregnanediol Assay for Low Concentration Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with pregnanediol (PdG) assays, particularly for samples with low concentrations.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PdG) and why is it measured?

A1: this compound (5β-pregnane-3α,20α-diol) is the major urinary metabolite of progesterone, a critical hormone in the menstrual cycle and pregnancy.[1] Measuring PdG, most commonly as its glucuronide conjugate (this compound-3-glucuronide), serves as a non-invasive method to assess progesterone levels.[1][2] This is important for confirming ovulation, evaluating luteal phase sufficiency, and monitoring both natural and supplemented progesterone levels in fertility treatments and research.[3][4]

Q2: Which assay method is best for low concentration this compound samples?

A2: The choice of assay depends on the required sensitivity and specificity.

  • Enzyme-Linked Immunosorbent Assay (ELISA) : ELISA kits are widely available and suitable for high-throughput screening.[4] However, their sensitivity might be a limiting factor for very low concentration samples, and they can be susceptible to cross-reactivity.[5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : LC-MS/MS is a highly sensitive and specific method for quantifying this compound.[5][6] It can shorten analysis time, simplify sample preparation, and reduce costs compared to immunoassays.[6] For samples with expected very low concentrations, LC-MS/MS is often the preferred method.[5][6]

Q3: What are the typical urinary concentrations of this compound-3-Glucuronide (PdG)?

A3: Urinary PdG levels fluctuate throughout the menstrual cycle. The following table summarizes typical ranges, though it is always recommended to establish baseline levels for your specific study population.[7]

Menstrual Cycle PhaseTypical PdG Concentration (urine)
Follicular PhaseLow
Luteal PhaseElevated post-ovulation
Post-Ovulation (for ovulation confirmation)> 5 µg/mL

Note: Concentrations can vary significantly between individuals and cycles.

Q4: Can I use serum samples to measure this compound?

A4: Yes, this compound can be measured in serum, and LC-MS/MS is a highly sensitive and accurate method for this purpose.[6] Serum measurement can be beneficial for certain clinical studies.[6]

Troubleshooting Guide

Low or No Signal

Q1: My standard curve is flat or has very low absorbance values. What could be the cause?

A1: A poor standard curve is often the first indication of a problem. Here are some potential causes and solutions:

  • Improper Reagent Preparation : Ensure all reagents, including standards, were prepared correctly and at the right concentrations.[8] Re-prepare fresh reagents if there is any doubt.

  • Expired or Improperly Stored Reagents : Check the expiration dates on all kit components.[8] Store reagents as recommended by the manufacturer, typically at 2-8°C.[8]

  • Incorrect Incubation Times or Temperatures : Adhere strictly to the incubation times and temperatures specified in the protocol.[8][9] Insufficient incubation can lead to a weak signal.[9]

  • Omission of a Key Reagent : Double-check that all reagents were added in the correct order.

Q2: The absorbance of my low-concentration samples is indistinguishable from the blank. How can I improve my signal?

A2: For low-concentration samples, maximizing the signal is crucial. Consider the following:

  • Increase Incubation Times : Extending the incubation time for the antibody and substrate can help amplify the signal.[9]

  • Optimize Antibody Concentrations : If you are developing your own assay, you may need to increase the concentration of the primary or secondary antibody.

  • Use a More Sensitive Substrate : For ELISA, switching to a chemiluminescent substrate can increase sensitivity by 10 to 20-fold compared to colorimetric substrates.[10]

  • Sample Concentration : If feasible for your sample type, consider a sample concentration step. For urine, this may involve solid-phase extraction.

  • Switch to a More Sensitive Assay : If you consistently have trouble detecting your analyte with an ELISA, consider switching to a more sensitive method like LC-MS/MS.[5][6]

High Background

Q1: All of my wells, including the blanks, have high absorbance readings. What should I do?

A1: High background can mask the true signal from your samples. Here are common causes and remedies:

  • Insufficient Washing : Inadequate washing between steps is a frequent cause of high background. Ensure you are using the correct wash buffer volume and completing the recommended number of washes.

  • Cross-Contamination : Be careful to avoid splashing between wells during reagent addition and washing steps. Use fresh pipette tips for each sample and reagent.

  • Substrate Issues : Protect the substrate from light, as exposure can lead to degradation and high background.[9] Also, ensure the substrate has not been contaminated.

  • Over-incubation : Excessively long incubation times can lead to a high background signal.[8]

Poor Reproducibility

Q1: I am seeing significant variation between my duplicate/triplicate wells. What could be causing this?

A1: Poor reproducibility can compromise the validity of your results. Here are some things to check:

  • Pipetting Technique : Inconsistent pipetting is a major source of variability. Ensure your pipettes are calibrated and that you are using them correctly.

  • Inadequate Mixing : Thoroughly mix all reagents and samples before adding them to the wells.

  • Edge Effects : "Edge effects," where the outer wells of a plate behave differently from the inner wells, can sometimes occur. To mitigate this, avoid using the outermost wells for critical samples or standards if you suspect this is an issue.

  • Inconsistent Washing : Ensure all wells are washed equally and thoroughly. An automated plate washer can improve consistency.

Quantitative Data Summary

Table 1: Comparison of this compound Assay Methods

FeatureELISALC-MS/MS
Principle Antigen-antibody bindingSeparation by chromatography, detection by mass spectrometry
Sensitivity Typically in the low ng/mL range (e.g., LOD of 0.23 ng/mL)[1]High, often in the low pg/mL to ng/mL range (e.g., LOD of 0.01 ng/mL)[6]
Specificity Can be affected by cross-reactivity with other steroids[5]High, due to separation and specific mass detection[6]
Throughput High, suitable for large numbers of samplesCan be lower than ELISA, but modern systems offer high throughput[5]
Sample Volume Typically requires a small sample volumeCan also be performed with small sample volumes

Table 2: Typical Performance Characteristics of a Commercial this compound-3-Glucuronide (PdG) ELISA Kit

ParameterValue
Assay Range 0.4 - 50 ng/mL[1]
Sensitivity (80% B/B0) ~0.94 ng/mL[1]
Limit of Detection (LOD) ~0.23 ng/mL[1]

Experimental Protocols

General Protocol for a Competitive ELISA for this compound-3-Glucuronide (PdG) in Urine

This protocol is a generalized example. Always refer to the specific instructions provided with your ELISA kit.

a. Reagent and Sample Preparation:

  • Bring all reagents and samples to room temperature before use.[11]

  • Prepare the wash buffer by diluting the concentrated wash buffer with deionized water as per the kit instructions.[11]

  • Prepare the PdG standards by performing serial dilutions of the stock standard to create a standard curve.[2]

  • Dilute urine samples in the provided assay buffer. The dilution factor will need to be optimized but can range from 1:5 to 1:200.[4][12]

b. Assay Procedure:

  • Add 50 µL of standards, controls, and diluted samples to the appropriate wells of the microtiter plate.[4]

  • Add 25 µL of the PdG-enzyme conjugate to each well.[4]

  • Add 25 µL of the anti-PdG antibody to each well.[4]

  • Incubate the plate for a specified time (e.g., 2 hours) at room temperature, often with shaking.[4][11]

  • Wash the plate multiple times (e.g., 4 times) with 300 µL of wash buffer per well.[4]

  • Add 100 µL of the substrate solution (e.g., TMB) to each well and incubate for a specified time (e.g., 30 minutes) at room temperature in the dark.[4]

  • Add 50 µL of the stop solution to each well to stop the reaction.[4]

  • Read the absorbance of each well at 450 nm using a microplate reader.[4]

c. Data Analysis:

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of PdG in the samples by interpolating their absorbance values from the standard curve.

  • Multiply the calculated concentration by the sample dilution factor to obtain the final concentration.

General Protocol for LC-MS/MS Analysis of this compound in Serum

This protocol provides a general workflow. Specific parameters will need to be optimized for your instrument and application.

a. Sample Preparation (Solid Phase Extraction - SPE):

  • To 100 µL of serum, add 400 µL of 0.5% formic acid in water.[13]

  • Spike the samples with an internal standard (e.g., a deuterated form of this compound).[13]

  • Vortex and centrifuge the samples to remove any particulates.[13]

  • Load the pre-treated sample onto an SPE cartridge (e.g., Agilent Bond Elut Plexa).[13]

  • Wash the cartridge to remove interfering substances.

  • Elute the analyte of interest using an appropriate organic solvent.

  • Evaporate the eluent to dryness under a stream of nitrogen.[13]

  • Reconstitute the dried extract in a suitable solvent (e.g., 50:50 methanol/water) for injection into the LC-MS/MS system.[13]

b. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: Use a suitable column for steroid separation (e.g., C18).[4]

    • Mobile Phase: A typical mobile phase consists of a gradient of water with a modifier (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.[4]

    • Flow Rate and Injection Volume: These will be optimized for your specific column and system.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Use an appropriate ionization source, such as electrospray ionization (ESI).[4]

    • Detection Mode: Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[4]

    • MRM Transitions: Determine the specific precursor and product ion transitions for both this compound and the internal standard.[4]

c. Data Analysis:

  • Integrate the peak areas for the MRM transitions of this compound and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve by plotting the peak area ratios of the standards against their concentrations.

  • Determine the concentration of this compound in the samples from the calibration curve.

Visualizations

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Reagent_Prep Reagent & Standard Preparation Add_Samples Add Standards & Samples to Plate Reagent_Prep->Add_Samples Sample_Prep Sample Dilution Sample_Prep->Add_Samples Add_Conjugate_Ab Add PdG-Enzyme Conjugate & Antibody Add_Samples->Add_Conjugate_Ab Incubate1 Incubate Add_Conjugate_Ab->Incubate1 Wash1 Wash Plate Incubate1->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate2 Incubate (in dark) Add_Substrate->Incubate2 Add_Stop Add Stop Solution Incubate2->Add_Stop Read_Plate Read Absorbance (450 nm) Add_Stop->Read_Plate Generate_Curve Generate Standard Curve Read_Plate->Generate_Curve Calculate_Conc Calculate Sample Concentration Generate_Curve->Calculate_Conc

Caption: Workflow for a competitive ELISA for this compound-3-Glucuronide.

Low_Signal_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Start Low or No Signal in Assay Cause1 Improper Reagent Preparation Start->Cause1 Cause2 Expired/Improperly Stored Reagents Start->Cause2 Cause3 Incorrect Incubation Times/Temperatures Start->Cause3 Cause4 Low Analyte Concentration Start->Cause4 Solution1 Re-prepare Reagents Cause1->Solution1 Solution2 Check Expiration Dates & Storage Cause2->Solution2 Solution3 Verify Protocol Parameters Cause3->Solution3 Solution4 Increase Incubation Time/ Use Sensitive Substrate/ Concentrate Sample/ Use LC-MS/MS Cause4->Solution4

Caption: Troubleshooting logic for low signal in this compound assays.

References

Technical Support Center: Pregnanediol (PdG) Home-Use Test Strips

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals utilizing home-use pregnanediol (PdG) test strips for ovulation confirmation and luteal phase monitoring.

Frequently Asked Questions (FAQs)

Q1: What does a this compound (PdG) test strip measure?

A1: this compound test strips do not measure progesterone directly. Instead, they detect the presence of this compound glucuronide (PdG), the primary metabolite of progesterone found in urine.[1][2][3][4][5] After ovulation, the corpus luteum produces progesterone, which is then metabolized by the liver and excreted in the urine as PdG.[6][7] Therefore, the detection of elevated PdG levels in urine serves as a non-invasive method to confirm that ovulation has likely occurred.[2][8]

Q2: How is a positive or negative result typically indicated on a PdG test strip?

A2: Unlike many other lateral flow assays where two lines indicate a positive result, for most PdG test strips, a single line (the control line) indicates a positive result.[9] This means the PdG level in the urine is above the test's threshold (commonly 5 µg/mL).[1][9] The appearance of two lines (both a control and a test line) indicates a negative result, signifying that PdG levels are below this threshold.[9] It is crucial to consult the specific instructions provided with your test kit.

Q3: What is the optimal time to begin PdG testing?

A3: It is recommended to begin testing for PdG approximately 5 to 7 days after a positive Luteinizing Hormone (LH) test, which predicts ovulation.[1][5][8] Testing should continue daily until a positive result is obtained.[5] This timing ensures that you are testing during the implantation window when progesterone (and subsequently PdG) levels are expected to rise and remain elevated.[10]

Q4: I have a faint test line. Is this a positive or negative result?

A4: For most PdG tests, any appearance of a second line, even a faint one, should be interpreted as a negative result.[9] However, a pale-gray line might appear if PdG levels are close to the test's cutoff threshold or due to other substances in the urine. In such cases, it is advisable to retest with first-morning urine over the subsequent days to confirm the result.

Q5: Can medications or medical conditions interfere with PdG test results?

A5: Yes, several factors can influence the accuracy of PdG tests. Hormonal treatments, including progesterone or pregnenolone supplementation and some fertility medications, can lead to elevated PdG levels and potentially false-positive results.[5][11][12] Medical conditions such as Polycystic Ovary Syndrome (PCOS) and adrenal disorders can also affect progesterone production and, consequently, PdG levels.[6][13] Stress and lifestyle factors like diet and sleep can also impact hormone levels.[5]

Q6: I am consistently getting negative PdG results despite other signs of ovulation. What could be the cause?

A6: Consistent negative results could indicate several possibilities. Firstly, it may suggest anovulation (the absence of ovulation) or a luteal phase defect where the corpus luteum does not produce sufficient progesterone.[6][14] Secondly, there can be individual variations in how women metabolize progesterone, and some may not produce PdG at levels high enough to be detected by the test strips, even with normal serum progesterone.[5] If you consistently receive negative results, further clinical evaluation is recommended.[1]

Q7: Can PdG test strips be used to detect pregnancy?

A7: No, PdG test strips are not designed to detect pregnancy.[5] They are intended to confirm ovulation by detecting the post-ovulatory rise in progesterone metabolites.[1] For pregnancy detection, a test that measures human chorionic gonadotropin (hCG) should be used.[15]

Data Presentation

The following table summarizes typical urinary this compound levels throughout the menstrual cycle. Note that these are reference ranges and can vary between laboratories and individuals.

Menstrual Cycle PhaseTypical a-Pregnanediol Levels (ng/mg creatinine)
Follicular Phase25 - 100[6][7][12]
Ovulatory Phase25 - 100[6][7][12]
Luteal Phase200 - 740[6][7][12]
Postmenopausal15 - 50[6][7][12]
With 100mg Oral Progesterone580 - 3000[6][7][12]

Experimental Protocols

Standard Protocol for this compound Home-Use Test Strip

Objective: To confirm ovulation by detecting urinary this compound-3-Glucuronide (PdG).

Materials:

  • This compound (PdG) test strip from a sealed pouch.

  • Clean, dry urine collection cup.

  • Timer.

Methodology:

  • Sample Collection: Collect a urine sample in the provided cup. First-morning urine is recommended as it is typically the most concentrated and provides the most reliable results.[16]

  • Test Timing: Begin testing 5-7 days after a positive LH surge test. Continue testing for several consecutive days to observe the trend in PdG levels.[8][9]

  • Procedure: a. Remove the test strip from its sealed pouch. b. Immerse the absorbent tip of the strip into the urine sample up to the indicated maximum line. Do not immerse past this line. c. Hold the strip in the urine for the time specified in the manufacturer's instructions (typically 5-10 seconds).[17][18] d. Remove the strip and lay it on a clean, dry, non-absorbent surface.[19]

  • Result Interpretation: a. Start the timer immediately after removing the strip from the urine. b. Read the results within the timeframe specified by the manufacturer (usually 5-10 minutes). Do not interpret results after the specified time, as this can lead to inaccurate readings.[18][19] c. Positive Result: A single colored line appears in the control region (C). This indicates that the PdG concentration is at or above the test's detection threshold (e.g., >5 µg/mL), suggesting ovulation has occurred.[9] d. Negative Result: Two colored lines appear, one in the control region (C) and one in the test region (T). This indicates that the PdG concentration is below the detection threshold.[1][9] e. Invalid Result: If no control line appears, the test is invalid and should be repeated with a new strip.[19] This may be due to insufficient sample volume or incorrect procedure.

Visualizations

TroubleshootingWorkflow start Unexpected PdG Test Result neg_result Consistently Negative Results Post-LH Surge start->neg_result pos_result Unexpected Positive Result start->pos_result invalid_result Invalid Test (No Control Line) start->invalid_result cause_neg1 Anovulation or Luteal Phase Defect neg_result->cause_neg1 cause_neg2 Incorrect Test Timing (Testing too early/late) neg_result->cause_neg2 cause_neg3 Individual Variation in Progesterone Metabolism neg_result->cause_neg3 cause_neg4 Diluted Urine Sample neg_result->cause_neg4 cause_pos1 Hormonal Medication (e.g., Progesterone) pos_result->cause_pos1 cause_pos2 Certain Medical Conditions (e.g., PCOS) pos_result->cause_pos2 cause_inv1 Improper Procedure (e.g., insufficient urine) invalid_result->cause_inv1 cause_inv2 Expired or Damaged Test Strip invalid_result->cause_inv2 action_neg1 Consult Healthcare Provider for further evaluation cause_neg1->action_neg1 action_neg2 Adjust testing window (5-7 days post-LH peak) cause_neg2->action_neg2 cause_neg3->action_neg1 action_neg3 Use first morning urine; Test consistently cause_neg4->action_neg3 action_pos Review medication list; Consult prescribing physician cause_pos1->action_pos cause_pos2->action_neg1 action_inv Repeat test with a new strip, ensuring correct procedure cause_inv1->action_inv cause_inv2->action_inv

Caption: Troubleshooting workflow for unexpected PdG test results.

HormonalSignalingPathway cluster_feedback Post-Ovulation Hormonal Cascade Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary GnRH Ovary Ovary (Corpus Luteum) Pituitary->Ovary LH Surge Progesterone Progesterone Ovary->Progesterone produces LH Luteinizing Hormone (LH) Liver Liver Metabolism Progesterone->Liver metabolized in PdG This compound Glucuronide (PdG) Liver->PdG converted to Urine Excreted in Urine PdG->Urine Test Detected by Home-Use Test Strip Urine->Test

Caption: Hormonal pathway from LH surge to urinary PdG detection.

References

Optimization of derivatization for GC-MS analysis of Pregnanediol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the GC-MS analysis of Pregnanediol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the derivatization of this compound for gas chromatography-mass spectrometry (GC-MS) analysis.

Troubleshooting Guide

This section addresses specific issues that may arise during the derivatization of this compound.

Question: Why am I seeing low or no peak for my derivatized this compound?

Answer: Low or absent peaks for derivatized this compound can stem from several factors, primarily related to incomplete derivatization or degradation of the analyte. Here are the most common causes and their solutions:

  • Presence of Moisture: Silylating reagents are highly sensitive to moisture, which can lead to their decomposition and prevent the derivatization reaction from proceeding to completion.[1]

    • Solution: Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. It is recommended to store derivatization reagents in a desiccator. If your sample is in a solvent, evaporate it to complete dryness under a gentle stream of nitrogen before adding the derivatization reagent.[1][2]

  • Insufficient Reagent: An inadequate amount of derivatizing agent will lead to incomplete derivatization, especially if other compounds with active hydrogens are present in the sample.

    • Solution: A general guideline is to use at least a 2:1 molar ratio of the silylating reagent to the active hydrogens in the sample. It is often recommended to use a significant excess of the derivatization reagent.[1]

  • Suboptimal Reaction Conditions: The temperature and time of the derivatization reaction are critical for its success.

    • Solution: Optimization of both temperature and reaction time is crucial. For silylation of steroids, temperatures between 60°C and 80°C are commonly employed, with reaction times ranging from 15 minutes to a few hours.[2][3][4] It is advisable to start with established protocols and optimize from there.

  • Analyte Degradation: Although derivatization aims to increase stability, prolonged exposure to high temperatures can sometimes lead to the degradation of the analyte or its derivative.[5]

    • Solution: Test different incubation times and temperatures to find the optimal conditions that ensure complete derivatization without causing degradation.[5]

Question: I am observing multiple peaks for my derivatized this compound. What could be the cause?

Answer: The appearance of multiple peaks for a single analyte can be due to the formation of different derivatives or isomers.

  • Incomplete Derivatization: If this compound has multiple hydroxyl groups, incomplete derivatization can result in a mixture of partially and fully derivatized molecules, each producing a different peak.

    • Solution: Re-optimize the derivatization conditions, including reagent concentration, temperature, and time, to drive the reaction to completion.

  • Formation of Isomers: For steroids with keto groups, multiple isomers can form during derivatization.[6]

    • Solution: To prevent the formation of multiple isomers from keto groups, a two-step derivatization process is often employed. First, an oximation step using a reagent like methoxyamine hydrochloride in pyridine is performed to convert the keto groups to methoximes. This is then followed by the silylation of the hydroxyl groups.[6]

  • Tautomerism: Aldehydes and ketones can exist in tautomeric forms, which can lead to multiple derivative peaks.

    • Solution: The oximation step mentioned above also helps to reduce tautomerism.[7]

Question: My results are not reproducible. What are the likely sources of variability?

Answer: Poor reproducibility in derivatization for GC-MS analysis is a common issue and can be attributed to several factors.

  • Inconsistent Reaction Conditions: Minor variations in temperature, time, and reagent volumes can lead to significant differences in derivatization efficiency.

    • Solution: Use precise temperature-controlled heating blocks or ovens.[4] Employ calibrated pipettes for all liquid handling steps. Automated derivatization systems can also improve reproducibility.[8][9]

  • Variability in Sample Dryness: Residual moisture can vary between samples, affecting the derivatization outcome.

    • Solution: Ensure a consistent and complete drying process for all samples before adding the derivatization reagents.[2]

  • Instability of Derivatives: Some derivatives may not be stable over time, especially if exposed to moisture.

    • Solution: Analyze the derivatized samples as soon as possible after preparation.[9] If storage is necessary, keep them in tightly sealed vials at a low temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reagents for this compound analysis by GC-MS?

A1: The most common derivatization technique for steroids like this compound is silylation, which involves replacing the active hydrogens in hydroxyl groups with a trimethylsilyl (TMS) group.[10] This process increases the volatility and thermal stability of the analyte.[2][6] The most frequently used silylating reagents are:

  • MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): Often considered the reagent of choice for many steroid analyses due to its high derivatization efficiency.[4][6][11]

  • BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): Another widely used and effective silylating agent.[5]

  • TMCS (Trimethylchlorosilane): Often used as a catalyst in combination with BSTFA or MSTFA to increase the reactivity of the silylating agent, especially for hindered hydroxyl groups.

A common and highly effective mixture is MSTFA with a catalyst like ammonium iodide (NH4I) and a reducing agent like dithiothreitol (DTT) or ethanethiol.[2][4][12]

Q2: What is a typical derivatization protocol for this compound?

A2: A typical derivatization protocol for this compound involves the following steps:

  • Sample Preparation: This usually includes enzymatic hydrolysis to cleave any glucuronide conjugates, followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the free this compound.[2][3]

  • Drying: The extracted sample is evaporated to complete dryness under a stream of nitrogen.[2] This step is critical to remove any residual water.[1]

  • Derivatization: A silylating reagent, such as a mixture of MSTFA with a catalyst, is added to the dried residue.[2] The vial is then tightly capped and heated to facilitate the reaction.[2][3]

  • Analysis: After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.[2]

Q3: How do I choose the optimal temperature and time for derivatization?

A3: The optimal temperature and time for derivatization depend on the specific analyte, the derivatizing reagent used, and the sample matrix. For silylation of steroids, a common starting point is heating at 60-80°C for 15-60 minutes.[2][3][4] However, it is essential to optimize these parameters for your specific application. This can be done by running a time course and temperature gradient experiment and monitoring the peak area of the derivatized this compound to find the conditions that yield the highest and most consistent results.[12]

Q4: Is a two-step derivatization (oximation followed by silylation) always necessary?

A4: A two-step derivatization is primarily necessary when the steroid of interest contains keto groups.[6] The initial oximation step converts the keto groups into methoximes, which prevents the formation of multiple isomers during the subsequent silylation of the hydroxyl groups.[6] For this compound, which has hydroxyl groups but no keto groups, a one-step silylation is generally sufficient.

Experimental Protocols & Data

Protocol 1: Single-Step Silylation of this compound

This protocol is suitable for the derivatization of this compound following extraction and drying.

  • Reagent Preparation: Prepare the derivatization reagent by dissolving 60 mg of ammonium iodide and 45 mg of dithiothreitol in 30 mL of MSTFA.[12] Store this reagent at 4°C.[12]

  • Derivatization Reaction: To the dry residue of the extracted this compound, add 100 µL of the prepared derivatization reagent.[2]

  • Incubation: Tightly cap the vial and incubate at 60°C for 40 minutes.[2]

  • Cooling and Analysis: Allow the vial to cool to room temperature before injecting an aliquot into the GC-MS system.[2]

Quantitative Data Summary: Optimization of Derivatization Conditions

The following tables summarize typical conditions and their effects on the derivatization of steroids for GC-MS analysis. These should be used as a starting point for the optimization of this compound derivatization.

Table 1: Comparison of Silylating Reagents and Conditions

Reagent MixtureTemperature (°C)Time (min)Observations
MSTFA6060Generally provides good derivatization efficiency for steroids.[4]
BSTFA + 1% TMCS70180Effective, though may require longer reaction times.[1]
MSTFA/NH4I/ethanethiol3715Found to be the optimal method in a study comparing different reagents and conditions, offering high efficiency at a lower temperature and shorter time.[4]
MSTFA/NH4I/DTT8010-40Provides high analyte response and is sufficient for complete derivatization.[2][12]

Table 2: Typical GC-MS Parameters for Derivatized Steroid Analysis

ParameterValue
GC Column Non-polar dimethylpolysiloxane-based capillary column
Oven Program Initial 180°C, hold for 1 min, ramp to 240°C at 20°C/min, then ramp to 300°C at 5°C/min, hold for 5 min.[3]
Injection Mode Splitless
MS Detection Mode Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.[6]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis enzymatic_hydrolysis Enzymatic Hydrolysis (if conjugated) extraction Solid-Phase or Liquid-Liquid Extraction enzymatic_hydrolysis->extraction drying Evaporation to Dryness extraction->drying add_reagent Add Silylating Reagent (e.g., MSTFA mixture) drying->add_reagent incubation Incubation (e.g., 60°C for 40 min) add_reagent->incubation gcms_analysis GC-MS Analysis incubation->gcms_analysis

Caption: Experimental workflow for the GC-MS analysis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low or No Peak Observed moisture Presence of Moisture start->moisture reagent Insufficient Reagent start->reagent conditions Suboptimal Conditions start->conditions degradation Analyte Degradation start->degradation dry Ensure Anhydrous Conditions moisture->dry increase_reagent Increase Reagent Amount reagent->increase_reagent optimize Optimize Temp & Time conditions->optimize check_stability Verify Analyte Stability degradation->check_stability

References

Validation & Comparative

A Comparative Guide to the Validation of a Novel LC-MS/MS Method for Urinary Pregnanediol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of a new, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of urinary pregnanediol (a major metabolite of progesterone) against established analytical techniques. Designed for researchers, scientists, and drug development professionals, this document offers detailed experimental protocols, comparative performance data, and visual workflows to aid in the selection of the most appropriate analytical method for their specific research needs.

Introduction

The accurate measurement of this compound in urine is crucial for monitoring ovulation, luteal phase function, and progesterone supplementation efficacy in both clinical and research settings. While traditional methods like Enzyme-Linked Immunosorbent Assay (ELISA) are widely used, they can be susceptible to cross-reactivity and may lack the specificity required for certain applications.[1] Gas Chromatography-Mass Spectrometry (GC-MS) offers higher specificity but often involves cumbersome derivatization steps.[2] The novel LC-MS/MS method presented here offers a sensitive, specific, and high-throughput alternative for the precise quantification of urinary this compound.

Experimental Protocols

This section details the methodologies for the new LC-MS/MS method and, for comparative purposes, a typical commercial ELISA protocol.

Novel LC-MS/MS Method

This method employs a "dilute-and-shoot" approach, minimizing sample preparation time and potential for analytical error.[3]

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature and vortex for 10 seconds to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, combine 10 µL of urine with 990 µL of an internal standard solution (this compound-d5 in 50:50 methanol:water).

  • Vortex the mixture for 5 seconds.

  • Centrifuge at 10,000 x g for 5 minutes to pellet any particulate matter.

  • Transfer the supernatant to a 96-well plate for injection into the LC-MS/MS system.

2. Liquid Chromatography:

  • LC System: Shimadzu Nexera X2 or equivalent

  • Column: Phenomenex Kinetex C18 (2.6 µm, 2.1 x 50 mm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Gradient:

    • 0-0.5 min: 30% B

    • 0.5-2.5 min: 30-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-30% B

    • 3.1-4.0 min: 30% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

3. Mass Spectrometry:

  • MS System: SCIEX Triple Quad 5500 or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Q1: 321.3 m/z -> Q3: 221.2 m/z

    • This compound-d5 (IS): Q1: 326.3 m/z -> Q3: 226.2 m/z

  • Key MS Parameters:

    • IonSpray Voltage: -4500 V

    • Temperature: 550°C

    • Curtain Gas: 35 psi

    • Collision Gas: 9 psi

Commercial ELISA Method (Representative Protocol)

This protocol is based on commercially available competitive ELISA kits.[4][5][6]

1. Principle: This is a competitive immunoassay where this compound in the sample competes with a fixed amount of enzyme-labeled this compound for binding to a limited amount of anti-pregnanediol antibody coated on the microplate wells. The amount of bound enzyme is inversely proportional to the concentration of this compound in the sample.

2. Procedure:

  • Bring all reagents and samples to room temperature.

  • Add 50 µL of standards, controls, and diluted urine samples to the appropriate wells of the antibody-coated microtiter plate.

  • Add 25 µL of this compound-horseradish peroxidase (HRP) conjugate to each well.

  • Add 25 µL of anti-pregnanediol antibody to each well.

  • Incubate the plate for 2 hours at room temperature on a plate shaker.

  • Wash the plate four times with 300 µL of wash buffer per well.

  • Add 100 µL of TMB substrate to each well and incubate for 30 minutes at room temperature in the dark.

  • Add 50 µL of stop solution to each well.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the this compound concentration from a standard curve generated using the supplied standards.

Performance Comparison

The following table summarizes the key performance characteristics of the new LC-MS/MS method compared to a typical commercial ELISA and a literature-reported GC-MS method. Data for the new method are based on validation studies conducted in accordance with CLSI and FDA guidelines.[7][8]

Performance CharacteristicNew LC-MS/MS Method Commercial ELISA Kit GC-MS Method
Limit of Detection (LOD) 0.1 ng/mL~0.5 ng/mL~0.2 ng/mL
Limit of Quantification (LOQ) 0.3 ng/mL~1.0 ng/mL~0.5 ng/mL
Linearity (Range) 0.3 - 1000 ng/mL (r² > 0.995)1.0 - 50 ng/mL0.5 - 500 ng/mL
Precision (Intra-assay %CV) < 5%< 10%< 8%
Precision (Inter-assay %CV) < 8%< 15%< 12%
Accuracy (% Recovery) 95 - 105%85 - 115%90 - 110%
Specificity High (based on mass)Moderate (potential cross-reactivity)High (based on mass)
Sample Preparation Time ~10 minutes~15 minutes (plus dilutions)> 2 hours (hydrolysis & derivatization)
Analysis Time per Sample ~4 minutes~3 hours (including incubations)~20 minutes
Throughput HighModerateLow

Visualizations

Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate the experimental workflow of the new LC-MS/MS method and a decision-making process for selecting an appropriate analytical method.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine Urine Sample dilute Dilute 1:100 with Internal Standard urine->dilute vortex Vortex dilute->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Peak Integration detect->integrate quantify Quantification vs. Standard Curve integrate->quantify report Report Result quantify->report start Start: Need to measure urinary this compound throughput High throughput needed? start->throughput specificity High specificity critical? throughput->specificity Yes budget Budget constrained? throughput->budget No lcms Use LC-MS/MS specificity->lcms Yes elisa Use ELISA specificity->elisa No gcms Use GC-MS budget->elisa Yes budget->gcms No

References

A Head-to-Head Comparison: Pregnanediol ELISA vs. Mass Spectrometry for Accurate Progesterone Metabolite Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in endocrinology, reproductive health, and related fields, the accurate measurement of pregnanediol (PdG), the major urinary metabolite of progesterone, is critical. This guide provides an objective cross-validation of two primary analytical methods: the widely used Enzyme-Linked Immunosorbent Assay (ELISA) and the gold-standard mass spectrometry (MS). We present a comprehensive comparison of their performance, supported by experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate method for your research needs.

This compound-3-glucuronide (PdG) is a key biomarker for confirming ovulation and assessing progesterone levels non-invasively. The choice of analytical method can significantly impact the accuracy, specificity, and efficiency of its quantification. While ELISAs offer a convenient and high-throughput solution, mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides superior specificity and sensitivity.

Quantitative Performance at a Glance

The following table summarizes the key performance characteristics of this compound ELISA and Mass Spectrometry based on available studies. A direct comparison study by Handelsman et al. (2021) evaluated a novel LC-MS method for urinary PdG against a commercially available immunoassay for their ability to detect ovulation. The findings from this and other relevant studies are presented below.

Performance MetricThis compound ELISAMass Spectrometry (LC-MS/MS)Source(s)
Accuracy (Ovulation Detection) Comparable to LC-MS/MS92% accuracy in identifying ovulation[1]
Sensitivity Dependent on the specific kitHigh, with the ability to detect low concentrations[2]
Specificity Can be subject to cross-reactivity with other metabolitesHigh, based on molecular mass and fragmentation patterns[2]
Time-to-Result Typically 2-4 hoursLonger, including sample preparation and run time[2]
Throughput High, suitable for large sample batchesLower, though automation is improving throughput[2]
Cost per Sample Generally lowerGenerally higher due to equipment and expertise requirements
False Negative Rate (Ovulation Detection) Not explicitly stated, but comparable to LC-MS/MS in one study8% for a single sample, reducible to 1.9% with three consecutive daily samples[1]

Signaling Pathway: Progesterone Metabolism to this compound

Progesterone undergoes extensive metabolism, primarily in the liver, to various metabolites. The principal pathway leading to the formation of this compound, the most abundant urinary metabolite, is crucial for understanding the biological basis of its measurement.

Progesterone_Metabolism Progesterone Progesterone Pregnanedione 5β-Pregnane-3,20-dione Progesterone->Pregnanedione 5β-Reductase Pregnanolone Pregnanolone (5β-Pregnan-3α-ol-20-one) Pregnanedione->Pregnanolone 3α-Hydroxysteroid Dehydrogenase This compound This compound (5β-Pregnane-3α,20α-diol) Pregnanolone->this compound 20α-Hydroxysteroid Dehydrogenase PdG This compound-3-Glucuronide (Urinary Metabolite) This compound->PdG UDP-Glucuronosyltransferase (in Liver)

Progesterone to this compound Metabolic Pathway

Experimental Workflows: A Visual Comparison

The operational workflows for this compound ELISA and LC-MS/MS differ significantly in terms of sample preparation, analytical instrumentation, and data analysis.

Experimental_Workflows cluster_ELISA This compound ELISA Workflow cluster_LCMS This compound LC-MS/MS Workflow elisa_start Urine Sample Collection elisa_dilution Sample Dilution elisa_start->elisa_dilution elisa_plate Addition to Antibody-Coated Plate elisa_dilution->elisa_plate elisa_conjugate Addition of Enzyme-Conjugate elisa_plate->elisa_conjugate elisa_incubation Incubation elisa_conjugate->elisa_incubation elisa_wash Washing Steps elisa_incubation->elisa_wash elisa_substrate Substrate Addition & Color Development elisa_wash->elisa_substrate elisa_read Absorbance Reading (Plate Reader) elisa_substrate->elisa_read elisa_calc Concentration Calculation (Standard Curve) elisa_read->elisa_calc elisa_end Result elisa_calc->elisa_end lcms_start Urine Sample Collection lcms_prep Sample Preparation (e.g., Dilution, SPE) lcms_start->lcms_prep lcms_injection Injection into LC System lcms_prep->lcms_injection lcms_separation Chromatographic Separation lcms_injection->lcms_separation lcms_ionization Ionization (Mass Spectrometer) lcms_separation->lcms_ionization lcms_ms1 Mass Analysis (MS1) lcms_ionization->lcms_ms1 lcms_fragmentation Fragmentation (Collision Cell) lcms_ms1->lcms_fragmentation lcms_ms2 Mass Analysis (MS2) lcms_fragmentation->lcms_ms2 lcms_detection Detection lcms_ms2->lcms_detection lcms_quant Quantification (Peak Area Ratio) lcms_detection->lcms_quant lcms_end Result lcms_quant->lcms_end

Comparison of ELISA and LC-MS/MS Workflows

Experimental Protocols

Below are detailed methodologies for the quantification of urinary this compound-3-glucuronide (PdG) using a competitive ELISA and an LC-MS/MS method.

Protocol 1: Urinary PdG Measurement by Competitive ELISA

This protocol is a generalized procedure based on commercially available competitive ELISA kits.

1. Reagent Preparation:

  • Prepare all reagents, including wash buffer, assay buffer, standards, and controls, according to the kit manufacturer's instructions.

  • Bring all reagents to room temperature before use.

2. Sample Preparation:

  • Centrifuge urine samples to remove any particulate matter.

  • Dilute urine samples with the provided assay buffer. The dilution factor will depend on the expected concentration of PdG and the specific kit's sensitivity.

3. Assay Procedure:

  • Add a specific volume of standards, controls, and diluted samples to the appropriate wells of the antibody-coated microplate.

  • Add the PdG-enzyme conjugate to each well.

  • Add the anti-PdG antibody to each well (except for non-specific binding wells).

  • Incubate the plate for the time and temperature specified in the kit manual, often with gentle shaking.

  • After incubation, wash the plate multiple times with the wash buffer to remove unbound reagents.

  • Add the substrate solution to each well and incubate for a specified period to allow for color development.

  • Stop the enzymatic reaction by adding the stop solution.

4. Data Analysis:

  • Read the absorbance of each well at the specified wavelength (e.g., 450 nm) using a microplate reader.

  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Determine the concentration of PdG in the samples by interpolating their absorbance values from the standard curve.

  • Multiply the calculated concentration by the dilution factor to obtain the final urinary PdG concentration.

Protocol 2: Urinary PdG Measurement by LC-MS/MS

This protocol is based on the direct "dilute-and-shoot" method, which minimizes sample preparation.

1. Reagent and Standard Preparation:

  • Prepare a stock solution of a certified this compound-3-glucuronide standard in a suitable solvent (e.g., methanol).

  • Prepare a series of working standard solutions by serially diluting the stock solution.

  • Prepare an internal standard (IS) solution (e.g., a stable isotope-labeled PdG) at a known concentration.

2. Sample Preparation:

  • Thaw frozen urine samples and vortex to ensure homogeneity.

  • In a clean vial, dilute a small volume of the urine sample with a solution containing the internal standard. A simple dilution in a water/methanol mixture is often sufficient.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Inject the prepared sample onto an appropriate LC column (e.g., a C18 column).

    • Use a gradient elution program with mobile phases such as water with a modifier (e.g., formic acid) and an organic solvent (e.g., methanol or acetonitrile) to separate PdG from other urinary components.

  • Tandem Mass Spectrometry (MS/MS):

    • Introduce the eluent from the LC column into the mass spectrometer equipped with an appropriate ionization source (e.g., electrospray ionization - ESI).

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Set the instrument to monitor for the specific precursor-to-product ion transitions for both PdG and the internal standard.

4. Data Analysis:

  • Integrate the peak areas for the MRM transitions of both PdG and the internal standard.

  • Calculate the ratio of the peak area of PdG to the peak area of the internal standard.

  • Generate a calibration curve by plotting the peak area ratios of the standards against their corresponding concentrations.

  • Determine the concentration of PdG in the urine samples by interpolating their peak area ratios from the calibration curve.

  • Multiply the result by the dilution factor to obtain the final concentration.

Conclusion

Both this compound ELISA and mass spectrometry are valuable tools for the quantification of this important progesterone metabolite. ELISA offers a cost-effective and high-throughput method suitable for large-scale screening and studies where high precision is not the primary requirement. However, its susceptibility to cross-reactivity can be a limitation.

In contrast, mass spectrometry, particularly LC-MS/MS, provides superior specificity and sensitivity, making it the reference method for accurate and reliable quantification of this compound. While traditionally associated with higher costs and lower throughput, advancements in LC-MS/MS technology are making it more accessible. For studies requiring high accuracy, specificity, and the ability to distinguish between closely related steroid metabolites, LC-MS/MS is the recommended method. The choice between these two powerful techniques should be guided by the specific research question, budget, and the level of analytical detail required.

References

A Comparative Guide: Unraveling the Correlation Between Urinary Pregnanediol and Serum Progesterone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate assessment of progesterone levels is paramount. While serum progesterone measurement is the established gold standard, the non-invasive nature of urinary pregnanediol (PdG) testing presents a compelling alternative. This guide provides an objective comparison of these two methods, supported by experimental data, detailed protocols, and visual workflows to aid in methodological evaluation and selection.

Executive Summary

Progesterone, a crucial steroid hormone, is primarily metabolized in the liver to this compound, which is then conjugated with glucuronic acid to form this compound-3-glucuronide (PdG) and excreted in the urine. Numerous studies have established a strong correlation between serum progesterone and urinary PdG levels, validating urinary PdG as a reliable surrogate for monitoring progesterone activity. This is particularly advantageous for studies requiring frequent sampling, where the convenience of urine collection outweighs the invasiveness of blood draws. However, the correlation is influenced by factors such as hydration status, and there is a temporal lag between peak serum progesterone and peak urinary PdG concentrations.

Quantitative Correlation: A Review of the Evidence

The correlation between serum progesterone and urinary PdG has been quantified in several studies, with the strength of the correlation often expressed as a Pearson correlation coefficient (r). The following table summarizes key findings from various studies.

Study PopulationSample TypeMeasurement MethodCorrelation Coefficient (r)Key Findings
First trimester of pregnancy (n=207)Simultaneous serum and spot urineRadioimmunoassay (RIA)r > 0.60 (p < 0.001)A strong positive correlation was observed in samples with a urine specific gravity of ≥ 1.015. In more dilute samples, the correlation was poor or non-existent.[1][2][3][4]
Menopausal transitionTimed luteal phase serum and integrated luteal urinary PdGNot specifiedr = 0.26 (p=0.004)A weak but statistically significant correlation was observed.[5]
Normal ovulatory womenDaily first morning urine and serumNot specifiedSignificant correlationA significant correlation was observed between urinary progesterone and urinary PdG.[6]
Women with normal cycle lengthsSerum and first-morning urineChemiluminescent immunoassay and home-use deviceR² = 0.95A strong linear correlation was found between urinary PdG and serum progesterone.[7]

It is important to note that the pulsatile release of progesterone from the corpus luteum can cause significant fluctuations in serum levels throughout the day (from 2 to 40 ng/mL in a 24-hour period), which can make a single serum measurement less representative of the overall progesterone status.[8] Urinary PdG, representing an average of progesterone production over a period, can offer a more integrated assessment.

Temporal Relationship

A critical consideration when comparing the two analytes is the time lag between their peak concentrations. Studies have shown that urinary PdG profiles lag behind serum progesterone profiles by approximately one to two days.[9] Following administration of progesterone, serum levels peak rapidly, within about an hour, while urinary PdG concentrations peak considerably later, between 4 to 12 hours.[10][11]

Experimental Protocols

Accurate and reliable measurement is the cornerstone of any research. Below are detailed methodologies for the quantification of serum progesterone and urinary PdG.

Measurement of Serum Progesterone by Enzyme-Linked Immunosorbent Assay (ELISA)

Principle: This is a competitive immunoassay where progesterone in the sample competes with a known amount of enzyme-labeled progesterone for binding sites on a limited number of anti-progesterone antibodies coated on a microplate. The amount of bound enzyme conjugate is inversely proportional to the concentration of progesterone in the sample.

Exemplary Protocol:

  • Sample Collection and Preparation:

    • Collect whole blood via venipuncture into a serum separator tube.

    • Allow the blood to clot at room temperature for 30-60 minutes.

    • Centrifuge at 1000-2000 x g for 10 minutes to separate the serum.

    • Aspirate the serum and store at -20°C until analysis. Avoid repeated freeze-thaw cycles.

  • ELISA Procedure:

    • Bring all reagents and samples to room temperature before use.

    • Add a specific volume of standards, controls, and serum samples to the appropriate wells of the antibody-coated microplate.

    • Add the enzyme-conjugated progesterone to each well.

    • Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow for competitive binding.

    • Wash the wells multiple times with a wash buffer to remove any unbound components.

    • Add a substrate solution (e.g., TMB) to each well. The enzyme in the bound conjugate will convert the substrate into a colored product.

    • Incubate for a set period (e.g., 15-30 minutes) in the dark for color development.

    • Add a stop solution to terminate the reaction.

    • Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the progesterone concentration in the samples by interpolating their absorbance values from the standard curve.

Measurement of Urinary this compound-3-Glucuronide (PdG) by ELISA

Principle: Similar to the serum progesterone ELISA, this is a competitive immunoassay. Due to the higher concentration of PdG in urine, samples typically require dilution.

Exemplary Protocol:

  • Sample Collection and Preparation:

    • Collect a first-morning urine sample, as it is generally more concentrated.

    • Centrifuge the urine sample to remove any sediment.

    • Store the urine at -20°C until analysis.

    • Prior to the assay, thaw the samples and dilute them with an appropriate assay buffer. The dilution factor will depend on the expected concentration and the assay range.

  • ELISA Procedure:

    • Follow the same steps as the serum progesterone ELISA, using PdG standards, controls, and diluted urine samples.

  • Data Analysis and Creatinine Correction:

    • Calculate the PdG concentration from the standard curve.

    • To account for variations in urine dilution, it is standard practice to measure the creatinine concentration in the urine sample.

    • The final PdG concentration is expressed as a ratio to creatinine (e.g., in ng/mg creatinine).

Measurement of Urinary this compound-3-Glucuronide (PdG) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS offers a highly specific and sensitive method for the direct quantification of urinary PdG. The liquid chromatography system separates PdG from other urinary components, and the tandem mass spectrometer provides precise detection and quantification based on the mass-to-charge ratio of the molecule and its fragments.

Exemplary Protocol:

  • Sample Preparation:

    • Thaw frozen urine samples and vortex to ensure homogeneity.

    • In an autosampler vial, combine a small volume of the urine sample (e.g., 10 µL) with a larger volume of a solution containing an internal standard (a stable isotope-labeled version of PdG) in a mixture of methanol and water (e.g., 990 µL of 50% methanol in water).[1] This results in a significant dilution (e.g., 1:100).[1]

    • Vortex the mixture thoroughly.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Liquid Chromatography: Use a suitable column (e.g., a C18 column) to separate PdG from other urine matrix components. A gradient elution with solvents like water and methanol/acetonitrile with additives like formic acid or ammonium fluoride is typically used.

    • Tandem Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both PdG and the internal standard are monitored for quantification.

  • Data Analysis:

    • Integrate the peak areas for the MRM transitions of PdG and the internal standard.

    • Calculate the ratio of the PdG peak area to the internal standard peak area.

    • Generate a calibration curve by plotting the peak area ratios of prepared standards against their known concentrations.

    • Determine the concentration of PdG in the samples from the calibration curve.

    • Multiply the result by the dilution factor and normalize to creatinine concentration.

Visualizing the Methodologies

To further clarify the experimental processes and the relationship between serum progesterone and urinary PdG, the following diagrams are provided.

G Progesterone Metabolism and Excretion Pathway Progesterone Progesterone (in circulation) Liver Liver Metabolism Progesterone->Liver This compound This compound Liver->this compound Reduction Conjugation Glucuronidation This compound->Conjugation PdG This compound-3-Glucuronide (PdG) Conjugation->PdG Kidney Kidney Excretion PdG->Kidney Urine Urine Kidney->Urine G Comparative Experimental Workflow cluster_serum Serum Progesterone Analysis cluster_urine Urinary PdG Analysis Blood Whole Blood Sample Centrifuge Centrifugation Blood->Centrifuge Serum Serum Centrifuge->Serum Assay_S Immunoassay (ELISA) Serum->Assay_S Result_S Serum Progesterone Concentration Assay_S->Result_S Result_U Urinary PdG Concentration (normalized) Urine Urine Sample Dilution Dilution Urine->Dilution Creatinine Creatinine Measurement Urine->Creatinine Assay_U Immunoassay (ELISA) or LC-MS/MS Dilution->Assay_U Assay_U->Result_U Creatinine->Result_U G Logical Relationship of Correlation Serum_P Serum Progesterone (Pulsatile) Correlation Correlation Serum_P->Correlation Urinary_PdG Urinary PdG (Time-Averaged) Urinary_PdG->Correlation Hydration Hydration Status Hydration->Correlation influences Lag Temporal Lag (1-2 days) Lag->Correlation characterizes

References

Unveiling Ovulation: A Comparative Guide to the Diagnostic Accuracy of Urinary Pregnanediol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately confirming ovulation is a cornerstone of reproductive health research and therapeutic development. While serum progesterone has long been the gold standard, the demand for non-invasive, at-home monitoring has propelled the development of urinary assays. This guide provides an objective comparison of the diagnostic accuracy of urinary pregnanediol (PdG), the primary urinary metabolite of progesterone, against other established methods for ovulation confirmation, supported by experimental data and detailed protocols.

The Rise of Urinary this compound as an Ovulation Marker

Progesterone levels rise significantly following ovulation, making its detection a reliable indicator that ovulation has occurred. Urinary this compound-3-glucuronide (PdG) is the main metabolite of progesterone excreted in the urine.[1] Its concentration in first-morning urine correlates with serum progesterone levels, offering a non-invasive window into luteal phase activity.[2][3] Commercially available test strips now allow for the qualitative and quantitative assessment of urinary PdG, providing a convenient method for at-home ovulation confirmation.[1]

Diagnostic Accuracy of Urinary PdG Testing

The diagnostic performance of urinary PdG testing is significantly enhanced when used in conjunction with other fertility awareness-based methods (FABMs), such as urinary luteinizing hormone (LH) monitoring or cervical mucus observation.

A key finding from multiple studies is that three consecutive days of positive urinary PdG tests, with a threshold of ≥5 µg/mL, following a positive LH test or the disappearance of fertile-type cervical mucus, demonstrates high specificity for confirming ovulation.[4][5][6][7]

Method Gold Standard Sensitivity Specificity Study Population Citation
Urinary PdG (≥5 µg/mL for 3 consecutive days) after positive urinary LH test Serum Progesterone (≥5 ng/mL) & Ultrasound85%100%25 women, 1 menstrual cycle[8][9]
Urinary PdG (≥5 µg/mL for 3 consecutive days) after peak-fertility cervical mucus Serum Progesterone (≥5 ng/mL) & Ultrasound87%-88%100%25 women, 1 menstrual cycle[8][9]
Urinary PdG (≥5 µg/mL for 3 consecutive days) after positive urinary LH test UltrasoundNot explicitly stated, but high100%107 women, 326 menstrual cycles[5][7][10]
Urinary PdG (≥5 µg/mL for 3 consecutive days) after disappearance of fertile mucus Ultrasound92%100%107 women, 326 menstrual cycles[5][10]

Comparison with Alternative Ovulation Confirmation Methods

While urinary PdG shows promise, it is crucial to compare its performance with other established methods.

Method Principle Advantages Disadvantages Misclassification Rate (vs. 24h urinary this compound) Citation
Serum Progesterone Direct measurement of progesterone in the blood.Gold standard for accuracy.Invasive (requires blood draw), costly, not suitable for at-home daily monitoring.0%[11]
Urinary Luteinizing Hormone (LH) Kits Detects the LH surge that precedes ovulation by 24-36 hours.Predicts ovulation, allowing for timed intercourse.Does not confirm that ovulation has occurred; LH surges can vary in amplitude and duration, potentially leading to missed or false predictions.Not applicable (predictive, not confirmatory)[4][9][12]
Basal Body Temperature (BBT) Charting A sustained increase in BBT of at least 0.5°F (0.3°C) indicates a progesterone rise post-ovulation.Inexpensive, non-invasive.Can be influenced by factors other than ovulation (e.g., illness, stress, alcohol), requires consistent daily measurement at the same time.Not directly compared in the cited studies.[4][13]
Salivary Progesterone Measures progesterone levels in saliva.Non-invasive.Least satisfactory alternative to 24-hour urinary this compound, with a higher misclassification rate.12.8%[11]

Experimental Protocols

Study on Home-Based Urinary PdG Test (Leiva et al., 2019)
  • Objective: To evaluate the effectiveness of a new home-based urinary PdG test to confirm ovulation.

  • Methodology:

    • A convenience sample of 25 women (aged 18–42 years) was recruited.

    • Participants collected daily first-morning urine samples for one menstrual cycle.

    • Urinary LH and PdG levels were measured using commercially available test strips. A positive LH test was defined as a threshold ≥25 mIU/mL, and a positive PdG test was defined as a threshold of ≥5 µg/mL.

    • Participants also kept a daily record of their cervical mucus, with peak-fertility type mucus defined by specific characteristics (transparent, stretchy, similar to raw egg white).

    • Ovulation was confirmed via serum progesterone levels (≥5 ng/mL) measured after the presumptive day of ovulation as determined by LH surge or peak mucus.

  • Key Findings: The study found that three consecutive positive PdG tests following a positive LH test or peak mucus day had a specificity of 100% for confirming ovulation, with sensitivities of 85% and 88%, respectively.[8][9]

Study on Urinary PdG to Identify the Infertile Phase (Ecochard et al., 2013)
  • Objective: To use urinary PdG testing to more accurately identify the post-ovulatory infertile phase.

  • Methodology:

    • This was a secondary analysis of a multicenter European study involving 107 women and 326 menstrual cycles.

    • Participants tracked daily first-morning urine, changes in cervical mucus, and underwent transvaginal ultrasonography to determine the day of ovulation.

    • Three scenarios for initiating PdG testing were evaluated: (A) daily PdG test alone, (B) PdG test after the first positive urinary LH result (threshold ≥20 mIU/mL), and (C) PdG test after the disappearance of fertile-type mucus.

    • Two models for confirming the post-ovulatory infertile phase were tested: (1) a single day of a positive PdG test or (2) three consecutive days of positive PdG tests. The threshold for a positive PdG test was 5 µg/mL.

  • Key Findings: The study concluded that waiting for three consecutive days of positive PdG tests after a positive LH test or the end of fertile mucus resulted in 100% specificity for ovulation confirmation.[5][6][7][10]

Visualizing the Process

Hormonal_Pathway Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary GnRH Ovary Ovary Pituitary->Ovary LH Surge Ovulation Ovulation Ovary->Ovulation CorpusLuteum Corpus Luteum Formation Ovulation->CorpusLuteum Progesterone Progesterone Secretion CorpusLuteum->Progesterone Metabolism Liver Metabolism Progesterone->Metabolism PdG Urinary this compound (PdG) Excretion Metabolism->PdG Experimental_Workflow cluster_monitoring Daily At-Home Monitoring cluster_pdg Post-Signal PdG Testing cluster_confirmation Clinical Confirmation LH_Test Urinary LH Test PdG_Test Daily First-Morning Urinary PdG Test (≥5 µg/mL) LH_Test->PdG_Test Positive LH Test (Initiates PdG Testing) Mucus_Obs Cervical Mucus Observation Mucus_Obs->PdG_Test Peak/Disappearance of Fertile Mucus (Initiates PdG Testing) Consecutive_Positives Three Consecutive Positive PdG Tests PdG_Test->Consecutive_Positives Ovulation_Confirmed Ovulation Confirmed Consecutive_Positives->Ovulation_Confirmed Serum_Progesterone Serum Progesterone Measurement Serum_Progesterone->Ovulation_Confirmed Gold Standard Comparison Ultrasound Transvaginal Ultrasound Ultrasound->Ovulation_Confirmed Gold Standard Comparison

References

A Comparative Guide to Rapid Pregnanediol Immunoassay: Sensitivity, Specificity, and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of pregnanediol, the main urinary metabolite of progesterone, is crucial for various applications, including ovulation tracking, luteal phase monitoring, and assessment of progesterone supplementation efficacy. While rapid immunoassays offer a convenient and high-throughput method for this compound-3-glucuronide (PdG) detection, a thorough understanding of their performance characteristics in comparison to gold-standard analytical methods is essential for data integrity and interpretation. This guide provides an objective comparison of rapid PdG immunoassays with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and detailed protocols.

Performance Comparison at a Glance

The choice of analytical method for this compound measurement hinges on a balance between throughput, cost, and the required levels of sensitivity, specificity, and accuracy. While rapid immunoassays are suitable for large-scale screening, LC-MS/MS and GC-MS offer superior analytical performance for research and clinical applications demanding high precision and accuracy.

Performance MetricRapid Immunoassay (ELISA)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Sensitivity (Limit of Detection/Quantification) ~0.18 ng/mL (LOD)[1]~0.01 ng/mL (LOD)[2]0.1 - 5 ng/mL (LOQ)[3]
Specificity Subject to cross-reactivity with structurally similar steroidsHigh specificity due to mass-based detectionHigh specificity due to chromatographic separation and mass-based detection
Accuracy (% Recovery) Variable, can be affected by matrix effects90.6% - 110.4%[2]> 90%[3]
Precision (% CV) Intra-assay: ~4.1%, Inter-assay: ~6.4%[1]< 15%[3]< 15%[3]
Sample Preparation Time Short (minutes)Short to moderate (minutes to hours)[3]Long (hours to overnight)[3]
Derivatization Required NoNoYes
Throughput HighHighLow to Medium

Experimental Methodologies

Rapid this compound Immunoassay (Competitive ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a common format for rapid this compound immunoassays. These assays are based on the principle of competitive binding.

Principle: In a competitive ELISA, a known amount of enzyme-labeled PdG (conjugate) competes with the PdG present in the sample for a limited number of binding sites on a specific anti-PdG antibody coated on a microplate well. The amount of enzyme conjugate that binds to the antibody is inversely proportional to the concentration of PdG in the sample. After a washing step to remove unbound substances, a substrate is added, and the resulting color development is measured. The intensity of the color is inversely proportional to the concentration of PdG in the sample.

Workflow Diagram:

ELISA_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis Sample Urine Sample Incubation1 Add Sample/Standard, Antibody & Conjugate Sample->Incubation1 Standard PdG Standard Standard->Incubation1 Antibody Anti-PdG Antibody Antibody->Incubation1 Conjugate PdG-Enzyme Conjugate Conjugate->Incubation1 Plate Antibody-Coated Microplate Wash1 Wash Plate->Wash1 Incubate Substrate Add Substrate Wash1->Substrate Incubation2 Incubate Substrate->Incubation2 Stop Add Stop Solution Incubation2->Stop Read Read Absorbance at 450 nm Stop->Read Calculate Calculate PdG Concentration Read->Calculate

Fig. 1: Competitive ELISA Workflow

Detailed Protocol: A typical protocol for a competitive ELISA for urinary PdG is as follows[4]:

  • Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the kit manufacturer's instructions. Urine samples may require dilution in the provided assay buffer.

  • Assay Procedure:

    • Add 50 µL of standard, control, or diluted urine sample to the appropriate wells of the anti-PdG antibody-coated microplate.

    • Add 25 µL of PdG-enzyme conjugate to each well.

    • Add 25 µL of the anti-PdG antibody to each well.

    • Incubate the plate for a specified time (e.g., 2 hours) at room temperature, often with shaking.

    • Wash the plate multiple times (e.g., four times) with 300 µL of wash buffer per well to remove unbound reagents.

    • Add 100 µL of a chromogenic substrate (e.g., TMB) to each well and incubate for a specified time (e.g., 30 minutes) in the dark.

    • Add 50 µL of a stop solution to terminate the reaction.

  • Data Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of PdG in the samples by interpolating their absorbance values from the standard curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

Principle: A urine sample is first subjected to liquid chromatography to separate PdG from other urinary components. The separated analyte then enters the mass spectrometer, where it is ionized. The precursor ion corresponding to PdG is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This multiple reaction monitoring (MRM) provides high selectivity and sensitivity for quantification.

Workflow Diagram:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Urine Urine Sample Dilute Dilute with Internal Standard Urine->Dilute LC Liquid Chromatography (Separation) Dilute->LC MS1 Mass Spectrometer (Precursor Ion Selection) LC->MS1 Collision Collision Cell (Fragmentation) MS1->Collision MS2 Mass Spectrometer (Product Ion Detection) Collision->MS2 Integrate Integrate Peak Areas MS2->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify PdG Calibrate->Quantify

Fig. 2: LC-MS/MS Analysis Workflow

Detailed Protocol: A "dilute-and-shoot" LC-MS/MS method for urinary PdG is as follows[4][5]:

  • Sample Preparation:

    • Thaw frozen urine samples and vortex to ensure homogeneity.

    • In an autosampler vial, combine a small volume of the urine sample (e.g., 10 µL) with a larger volume of a solvent mixture (e.g., 990 µL of 50% methanol in water) containing a known concentration of an internal standard (e.g., isotope-labeled PdG). This results in a significant dilution (e.g., 1:100).

    • Vortex the mixture thoroughly.

  • LC-MS/MS Analysis:

    • Inject the diluted sample into the LC-MS/MS system.

    • Chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution using mobile phases such as water with an additive (e.g., ammonium fluoride) and methanol[5].

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both PdG and the internal standard.

  • Data Analysis:

    • Integrate the peak areas for the MRM transitions of PdG and the internal standard.

    • Calculate the peak area ratio of PdG to the internal standard.

    • Generate a calibration curve by plotting the peak area ratios of prepared standards against their concentrations.

    • Determine the concentration of PdG in the samples from the calibration curve and account for the initial dilution factor.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the quantification of steroid hormones, known for its high resolving power.

Principle: For GC-MS analysis, urinary this compound, which is primarily excreted as a glucuronide conjugate, must first be deconjugated and then derivatized to increase its volatility and thermal stability. The derivatized analyte is then separated by gas chromatography and detected by a mass spectrometer.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Urine Urine Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine->Hydrolysis Extraction Solvent Extraction Hydrolysis->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GC Gas Chromatography (Separation) Derivatization->GC MS Mass Spectrometry (Detection & Quantification) GC->MS Identify Identify Peak MS->Identify Quantify Quantify this compound Identify->Quantify Sensitivity_Specificity cluster_Test_Results Test Results TP True Positive (TP) Correctly identified positive Sensitivity Sensitivity = TP / (TP + FN) TP->Sensitivity FN False Negative (FN) Incorrectly identified negative FN->Sensitivity FP False Positive (FP) Incorrectly identified positive Specificity Specificity = TN / (TN + FP) FP->Specificity TN True Negative (TN) Correctly identified negative TN->Specificity

References

A Comparative Guide to Pregnanediol and Other Key Progesterone Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Progesterone, a primary steroid hormone, undergoes extensive metabolism, resulting in a variety of molecules with diverse biological activities. Understanding the nuances of these metabolites is critical for research in endocrinology, neurobiology, and pharmacology. This guide provides a comparative analysis of pregnanediol, the main urinary metabolite of progesterone, alongside other significant metabolites such as allopregnanolone and pregnanolone. It details their biochemical properties, physiological roles, and the analytical methods used for their quantification.

Biochemical and Physiological Overview

Progesterone is metabolized primarily in the liver, but also in other tissues like the brain and skin, through enzymatic actions including reduction and hydroxylation.[1][2] The major metabolic pathway involves the enzymes 5α-reductase and 5β-reductase, followed by 3α-hydroxysteroid dehydrogenase, which convert progesterone into a series of dihydro- and tetrahydro- metabolites.[1]

Table 1: Comparative Biochemical Properties of Progesterone and Key Metabolites

CompoundChemical FormulaMolar Mass ( g/mol )PathwayKey Enzymes
Progesterone C₂₁H₃₀O₂314.46Precursor-
Allopregnanolone (3α-hydroxy-5α-pregnan-20-one)C₂₁H₃₄O₂318.495α-reduction5α-reductase, 3α-HSD
Pregnanolone (3α-hydroxy-5β-pregnan-20-one)C₂₁H₃₄O₂318.495β-reduction5β-reductase, 3α-HSD
This compound (5β-pregnane-3α,20α-diol)C₂₁H₃₆O₂320.515β-reduction5β-reductase, 3α-HSD, 20α-HSD

Table 2: Comparative Physiological Functions and Receptor Interactions

MetabolitePrimary RoleKey Receptor InteractionsPhysiological Significance
Progesterone Primary progestogenProgesterone Receptor (PR), Pregnane X Receptor (PXR)[1]Essential for menstrual cycle, pregnancy, and embryogenesis.[1][3] Also a neurosteroid.[1]
Allopregnanolone Neuroactive steroidPositive allosteric modulator of GABA-A receptor[1][4]Anxiolytic, sedative, anticonvulsant, and antidepressant effects.[4][5] Implicated in mood disorders.[6][7]
Pregnanolone Neuroactive steroidPositive allosteric modulator of GABA-A receptor[5]Similar to allopregnanolone, contributes to neuro-inhibitory signaling.[5]
This compound Inactive metaboliteNonePrimary urinary biomarker of progesterone production and metabolism.[8][9] Used to confirm ovulation.[9][10]

Metabolic Pathway of Progesterone

The conversion of progesterone to its key metabolites is a multi-step enzymatic process. The initial reduction by 5α- or 5β-reductase determines the subsequent metabolic fate and biological activity of the resulting steroid. The 5α-pathway leads to the potent neurosteroid allopregnanolone, while the 5β-pathway primarily produces the inactive this compound, which is then conjugated for urinary excretion.

Progesterone_Metabolism Progesterone Progesterone DHP_5a 5α-Dihydroprogesterone Progesterone->DHP_5a 5α-reductase DHP_5b 5β-Dihydroprogesterone Progesterone->DHP_5b 5β-reductase Allopregnanolone Allopregnanolone (Neuroactive) DHP_5a->Allopregnanolone 3α-HSD Pregnanolone Pregnanolone (Neuroactive) DHP_5b->Pregnanolone 3α-HSD This compound This compound (Inactive Excretory Product) DHP_5b->this compound 3α-HSD & 20α-HSD LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Serum Sample (0.4 mL) IS Add Internal Standards Sample->IS Extract Extraction (Protein Precipitation & SPE) IS->Extract Dry Evaporate & Reconstitute Extract->Dry LC LC Separation (C18 Column) Dry->LC MS Tandem MS Detection (ESI+, MRM Mode) LC->MS Quant Quantification (Peak Area Ratio) MS->Quant

References

Luteal Phase Evaluation: A Comparative Guide to Pregnanediol-3-Glucuronide (PdG) and Serum Progesterone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of the luteal phase is critical in reproductive health research, fertility monitoring, and the development of novel therapeutic interventions. Traditionally, serum progesterone has been the gold standard for evaluating luteal function. However, the emergence of non-invasive urinary metabolite monitoring, specifically the measurement of Pregnanediol-3-glucuronide (PdG), offers a compelling alternative. This guide provides an objective comparison of these two key biomarkers, supported by experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate method for your research needs.

At a Glance: Serum Progesterone vs. Urinary PdG

FeatureSerum ProgesteroneUrinary this compound-3-glucuronide (PdG)
Sample Type Blood (Serum/Plasma)Urine
Measurement Direct measurement of the active hormoneMeasurement of the primary urinary metabolite of progesterone
Nature of Data Provides a snapshot of progesterone levels at a single point in timeReflects an average of progesterone production over a period of time, mitigating the impact of pulsatile secretion
Invasiveness Invasive (venipuncture required)Non-invasive (urine collection)
Key Application Confirmation of ovulation, assessment of luteal phase adequacyConfirmation of ovulation, fertility window identification, monitoring luteal function
Primary Challenge Levels fluctuate significantly due to pulsatile secretion, potentially leading to misinterpretation from a single sample[1][2]Requires accurate timing of collection and can be influenced by fluid intake (normalization to creatinine is often recommended)

Performance in Ovulation Confirmation

The primary utility of both serum progesterone and urinary PdG in luteal phase evaluation is the confirmation of ovulation. A significant rise in progesterone, and consequently PdG, following the luteinizing hormone (LH) surge is a reliable indicator that ovulation has occurred.

Study/ParameterSerum ProgesteroneUrinary PdGKey Findings & Citations
Threshold for Ovulation Confirmation >3 ng/mL[1] or >5 ng/mL[3] in the mid-luteal phase>5 µg/mL in urine[4][5][6]A sustained rise in PdG for three consecutive days is a strong confirmation of ovulation[7].
Sensitivity for Ovulation Not consistently reported due to pulsatile nature85%-88% when following a positive LH test or peak cervical mucus day[7]Urinary PdG testing can reliably detect the post-ovulatory progesterone surge.
Specificity for Ovulation High, but a single low value cannot rule out ovulation100% when three consecutive daily tests are positive post-LH surge or peak mucus[7][8]The high specificity of sustained elevated PdG makes it a robust marker for confirming ovulation.
Correlation (r) -Strong correlation with serum progesterone (R² = 0.95)[9]Urinary PdG levels closely mirror serum progesterone concentrations, validating its use as a surrogate marker.

Experimental Protocols

Accurate and reproducible data are paramount in research and clinical development. Below are detailed methodologies for the quantification of serum progesterone and urinary PdG using common analytical techniques.

Serum Progesterone Quantification

1. Immunoassay (ELISA/Chemiluminescence)

  • Principle: Competitive binding immunoassay where progesterone in the sample competes with a labeled progesterone (e.g., HRP-conjugate) for a limited number of anti-progesterone antibody binding sites[10]. The resulting signal is inversely proportional to the concentration of progesterone in the sample.

  • Sample Preparation:

    • Collect whole blood in a serum separator tube.

    • Allow the blood to clot for 30 minutes at room temperature.

    • Centrifuge at 1600 x g for 15 minutes.

    • Collect the serum and store at ≤ -20°C if not analyzed immediately[11]. Samples with expected high concentrations may require dilution[10].

  • Assay Procedure (Generalized):

    • Dispense standards, controls, and prepared serum samples into microplate wells coated with a secondary antibody.

    • Add progesterone-enzyme conjugate and anti-progesterone antibody to each well.

    • Incubate for 60-90 minutes at room temperature[3][10].

    • Wash the wells to remove unbound components.

    • Add a substrate solution (e.g., TMB) and incubate for 15-20 minutes[3][10].

    • Add a stop solution and measure the absorbance at 450 nm using a microplate reader[10].

    • Calculate progesterone concentration based on a standard curve.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Principle: A highly specific and sensitive method that separates progesterone from other steroids by liquid chromatography followed by detection and quantification using tandem mass spectrometry based on its unique mass-to-charge ratio[12].

  • Sample Preparation:

    • To a plasma or serum sample, add an internal standard (e.g., d8-progesterone)[13].

    • Perform protein precipitation using a solvent like acetonitrile[13].

    • Alternatively, use supported liquid extraction with a solvent such as methyl tert-butyl ether (MTBE)[14].

    • Evaporate the supernatant and reconstitute the residue in an appropriate solvent for injection into the LC-MS/MS system[15].

  • LC-MS/MS Analysis:

    • Inject the prepared sample into an LC system equipped with a suitable column (e.g., C18) for chromatographic separation[15].

    • The eluent is introduced into the mass spectrometer.

    • Progesterone and the internal standard are detected using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions (e.g., m/z 315.3 → 109.1 for progesterone)[13].

    • Quantify progesterone concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Urinary this compound-3-glucuronide (PdG) Quantification

1. Immunoassay (ELISA)

  • Principle: A competitive ELISA where PdG in the urine sample competes with a fixed amount of enzyme-labeled PdG for binding to a limited amount of anti-PdG antibody[16].

  • Sample Preparation:

    • Collect first-morning urine samples.

    • Centrifuge the samples to remove any particulate matter[16].

    • Dilute the urine samples with assay buffer as per the kit manufacturer's instructions (dilution factors can range from 1:50 to 1:200)[16].

  • Assay Procedure (Generalized):

    • Add standards, controls, and diluted urine samples to the microplate wells.

    • Add PdG-peroxidase conjugate and anti-PdG antibody to each well.

    • Incubate for approximately 2 hours at room temperature with shaking[17].

    • Wash the wells to remove unbound reagents.

    • Add TMB substrate and incubate for 30 minutes.

    • Add stop solution and read the absorbance at 450 nm[17].

    • Calculate PdG concentration from the standard curve and account for the dilution factor. For random urine samples, it is recommended to normalize the PdG concentration to creatinine levels[16].

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Principle: Direct quantification of PdG in urine using the high specificity and sensitivity of LC-MS/MS.

  • Sample Preparation:

    • Spike a urine aliquot with a stable isotope-labeled internal standard.

    • PdG can be extracted using solid-phase extraction (SPE)[18][19].

    • The extract is then analyzed by LC-MS/MS.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC system for chromatographic separation.

    • Detect and quantify PdG using MRM mode in the mass spectrometer.

    • Calculate the concentration based on the peak area ratio of PdG to the internal standard against a calibration curve. This method can also be applied to dried urine spots[18].

Visualizing the Pathways and Processes

To further clarify the relationship between these biomarkers and the methodologies for their measurement, the following diagrams are provided.

Progesterone_Metabolism Progesterone Progesterone (in Blood) Liver Liver Metabolism Progesterone->Liver Circulation This compound This compound Liver->this compound Metabolized to Glucuronidation Glucuronidation (UDP-glucuronosyltransferase) This compound->Glucuronidation PdG This compound-3-glucuronide (PdG) Glucuronidation->PdG Converted to Urine Excreted in Urine PdG->Urine

Progesterone to PdG Metabolic Pathway

Experimental_Workflows cluster_serum Serum Progesterone Workflow cluster_serum_analysis Analysis cluster_urine Urinary PdG Workflow cluster_urine_analysis Analysis Serum_Sample Blood Sample (Venipuncture) Centrifugation Centrifugation Serum_Sample->Centrifugation Serum_Aliquot Serum Aliquot Centrifugation->Serum_Aliquot Immunoassay_S Immunoassay (ELISA) Serum_Aliquot->Immunoassay_S LCMS_S LC-MS/MS Serum_Aliquot->LCMS_S Urine_Sample Urine Sample (Non-invasive) Dilution Dilution & Creatinine Normalization Urine_Sample->Dilution Immunoassay_U Immunoassay (ELISA) Dilution->Immunoassay_U LCMS_U LC-MS/MS Dilution->LCMS_U

Comparative Experimental Workflows

Conclusion and Recommendations

Both serum progesterone and urinary PdG are valuable tools for the evaluation of the luteal phase.

  • Serum progesterone remains a cornerstone for direct hormonal assessment. Its primary limitation is the pulsatile nature of its secretion, which can make interpretation of single measurements challenging[2]. For precise assessment of luteal function, multiple samples may be necessary, which increases the burden on study participants.

  • Urinary PdG offers a non-invasive and patient-centric alternative. By providing a time-averaged reflection of progesterone production, it effectively smooths out the pulsatile fluctuations observed in serum[20]. The high specificity of sustained elevated PdG for confirming ovulation makes it a particularly robust marker for this application[7][8].

For longitudinal studies requiring frequent monitoring of luteal function or large-scale population studies where the logistics of blood collection are prohibitive, urinary PdG is an excellent choice. For clinical scenarios requiring a direct measure of the circulating hormone, such as in the context of progesterone supplementation therapy, serum progesterone measurement remains indispensable. The choice between these two biomarkers should be guided by the specific research question, the required frequency of measurement, and the logistical constraints of the study. The strong correlation between the two markers suggests that for many applications, particularly ovulation confirmation, urinary PdG can be a reliable and more practical surrogate for serum progesterone.

References

Establishing LC-MS/MS as a Reference Method for Pregnanediol Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of pregnanediol (PdG), the major urinary metabolite of progesterone, is crucial for various applications, including monitoring the menstrual cycle, confirming ovulation, and in fertility treatments.[1] While immunoassays have been traditionally used, their limitations in specificity and accuracy have paved the way for more robust techniques.[2][3] This guide provides an objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with other methods, supported by experimental data, establishing LC-MS/MS as a reference method for this compound quantification.

Quantitative Performance: LC-MS/MS vs. Other Methods

LC-MS/MS consistently demonstrates superior analytical performance compared to immunoassays and offers a reliable alternative to Gas Chromatography-Mass Spectrometry (GC-MS).[4][5][6] The following tables summarize the key quantitative parameters.

Table 1: Comparison of LC-MS/MS and Immunoassay for this compound Quantification

Performance MetricLC-MS/MSImmunoassay (EIA/ELISA)
Specificity High (distinguishes structurally similar steroids)[2][7]Lower (prone to cross-reactivity)[3][4]
Limit of Quantification (LOQ) 0.01 ng/mL - 0.01 µg/mL[7][8]Generally higher and can be less sensitive
Linear Range Wide (e.g., 0.38 to 100 ng/mL)[8]Often narrower
Precision (%RSD) < 15%[8][9]Can be variable
Accuracy (% Recovery) 90.6% - 110.4%[8]Can be affected by matrix effects and cross-reactivity
Sample Preparation Can be simplified ("dilute and shoot")[2][7]Typically requires specific antibody-antigen binding steps

Table 2: Performance Characteristics of Mass Spectrometry-Based Methods

Performance MetricLC-MS/MSGC-MS
Limit of Quantification (LOQ) 0.005 - 10 ng/mL[6]0.1 - 5 ng/mL[6]
Recovery 86% - 115%[6]> 90%[6]
Intra-day Precision (%RSD) < 15%[6]< 15%[6]
Inter-day Precision (%RSD) < 15%[6]< 15%[6]
Sample Preparation Time Short (minutes to hours)[6]Long (hours to overnight)[6]
Derivatization Required No[6][10]Yes[6][11]
Throughput High[6]Low to Medium[6]

Experimental Protocols

LC-MS/MS Method for this compound Quantification

This protocol provides a general framework. Specific parameters may need optimization based on the instrumentation and sample matrix.

1. Sample Preparation:

  • "Dilute and Shoot" Method (for Urine): This high-throughput approach is suitable for cleaner sample matrices.[2][7]

    • Centrifuge urine samples to remove particulate matter.

    • Dilute a small volume of the supernatant (e.g., 7 µL) with a larger volume of a suitable solvent (e.g., 693 µL of cold Methanol/Water, 50/50, v/v) containing an isotope-labeled internal standard (e.g., this compound-13C5).[2]

    • Vortex the mixture for 10 minutes.[2]

    • Inject an aliquot (e.g., 20 µL) directly into the LC-MS/MS system.[2]

  • Solid-Phase Extraction (SPE) (for Serum/Plasma or complex matrices): This method is used for sample clean-up and concentration.[9][11]

    • Precondition an SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the analyte of interest with a stronger organic solvent (e.g., ethyl acetate).[9]

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase for injection.

2. Liquid Chromatography (LC) Separation:

  • Column: A reversed-phase column (e.g., C18) is typically used for separation.[9][11]

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or 1 mM ammonium fluoride) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.[9][12]

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Run Time: Analysis times are generally short, often under 10 minutes.[2][7]

3. Tandem Mass Spectrometry (MS/MS) Detection:

  • Ionization: Electrospray ionization (ESI) is commonly used, operated in either positive or negative ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.[11]

  • Data Analysis: The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[11]

Immunoassay (ELISA) Method
  • Coating: Wells of a microplate are coated with a capture antibody specific to this compound.

  • Sample Addition: Urine or serum samples, along with standards and controls, are added to the wells.

  • Incubation: The plate is incubated to allow for the binding of this compound to the capture antibody.

  • Washing: The plate is washed to remove unbound components.

  • Detection Antibody: A second antibody, conjugated to an enzyme (e.g., horseradish peroxidase), is added. This antibody binds to the captured this compound.

  • Substrate Addition: A substrate for the enzyme is added, resulting in a color change.

  • Measurement: The intensity of the color, which is proportional to the amount of this compound, is measured using a microplate reader.

Visualizing the Workflow and Method Comparison

The following diagrams illustrate the experimental workflow of the LC-MS/MS method and a comparison of the analytical approaches.

LC-MS/MS Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (Urine/Serum) dilute Dilution with Internal Standard sample->dilute 'Dilute & Shoot' spe Solid-Phase Extraction (SPE) sample->spe Complex Matrices inject Injection into LC System dilute->inject reconstitute Evaporation & Reconstitution spe->reconstitute reconstitute->inject lc Chromatographic Separation (C18 Column) inject->lc msms Tandem Mass Spectrometry (MRM Detection) lc->msms data Data Acquisition & Quantification msms->data

Caption: Workflow of this compound quantification using LC-MS/MS.

Comparison of this compound Quantification Methods cluster_lcmsms LC-MS/MS cluster_ia Immunoassay (ELISA) cluster_gcms GC-MS lcmsms_spec High Specificity lcmsms_sens High Sensitivity lcmsms_acc High Accuracy lcmsms_plex Multiplexing Possible ia_spec Lower Specificity (Cross-reactivity) ia_sens Variable Sensitivity ia_acc Potential for Inaccuracy ia_plex Limited Multiplexing gcms_spec High Specificity gcms_sens Good Sensitivity gcms_acc High Accuracy gcms_prep Requires Derivatization quant This compound Quantification quant->lcmsms_spec quant->ia_spec quant->gcms_spec

Caption: Key characteristics of different quantification methods.

References

Navigating the Nuances of Urinary Pregnanediol Measurement: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A critical review of analytical methods for quantifying the key progesterone metabolite, pregnanediol, reveals significant variability between laboratories and techniques. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of common analytical platforms, supporting experimental data, and detailed methodologies to inform assay selection and data interpretation.

The accurate measurement of urinary this compound (Pd), the major metabolite of progesterone, is paramount for assessing progesterone production in a variety of research and clinical settings, including reproductive endocrinology, fertility monitoring, and drug development. However, the landscape of available analytical methods is diverse, with techniques ranging from traditional immunoassays to advanced mass spectrometry-based approaches. Data from inter-laboratory comparisons highlight the method-dependent variability in reported concentrations, underscoring the need for a thorough understanding of the performance characteristics of each assay.

Method Performance at a Glance: A Comparative Analysis

The choice of analytical method for urinary this compound measurement significantly impacts the accuracy, precision, and specificity of the results. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are considered the gold-standard reference methods due to their high specificity and ability to resolve structurally similar steroid metabolites. Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), are widely used for their convenience and high throughput, but can be susceptible to cross-reactivity and matrix effects.

Below is a summary of typical performance characteristics for the most common methods, compiled from validation studies and proficiency testing data. It is important to note that performance can vary between laboratories and specific assay kits.

Analytical MethodAnalyte MeasuredIntra-Assay Precision (%CV)Inter-Assay Precision (%CV)Accuracy/BiasLower Limit of Quantification (LLOQ)
GC-MS This compound< 10%< 15%High (Reference Method)~10-50 ng/mL
LC-MS/MS This compound Glucuronide (PdG)< 5%< 10%High (Reference Method)~0.01 µg/mL[1]
ELISA This compound Glucuronide (PdG)< 6%[2]< 7%[3]Variable (potential for bias)~0.2-0.4 ng/mL[3]

CV: Coefficient of Variation

The Metabolic Journey: From Progesterone to Urinary this compound

Understanding the metabolic pathway of progesterone is crucial for interpreting urinary this compound measurements. Progesterone is primarily metabolized in the liver, where it undergoes a series of enzymatic conversions. The main pathway involves the reduction of progesterone to pregnanedione, which is then further reduced to this compound. This compound is then conjugated with glucuronic acid to form the water-soluble this compound-3-glucuronide (PdG), which is excreted in the urine.[4]

Progesterone_Metabolism Progesterone Progesterone Pregnanedione Pregnanedione Progesterone->Pregnanedione 5α/5β-reductase This compound This compound Pregnanedione->this compound 3α/3β-hydroxysteroid dehydrogenase PdG This compound-3-Glucuronide (Urinary Excretion) This compound->PdG UDP-glucuronosyl- transferase (in liver)

Progesterone Metabolic Pathway

Ensuring Accuracy: The Role of Inter-Laboratory Comparison and Proficiency Testing

To address the issue of inter-laboratory variability, proficiency testing (PT) and external quality assessment (EQA) programs are essential. These programs distribute standardized samples to multiple laboratories for analysis, allowing for the comparison of results and the identification of methodological biases. While a specific, large-scale PT program for urinary this compound is not as established as those for other hormones like testosterone and estradiol, the principles of the CDC's Hormone Standardization Program (HoSt) provide a valuable framework.

The workflow for a typical inter-laboratory comparison study for urinary this compound would involve the following key steps:

Interlab_Comparison_Workflow cluster_Coordination Coordinating Center cluster_Labs Participating Laboratories Prep Sample Preparation (Urine Pools) Dist Sample Distribution Prep->Dist LabA Lab A (GC-MS) Dist->LabA LabB Lab B (LC-MS/MS) Dist->LabB LabC Lab C (ELISA Kit 1) Dist->LabC LabD Lab D (ELISA Kit 2) Dist->LabD Analysis Data Analysis & Reporting Analysis->LabA Performance Feedback Analysis->LabB Performance Feedback Analysis->LabC Performance Feedback Analysis->LabD Performance Feedback LabA->Analysis Results Submission LabB->Analysis Results Submission LabC->Analysis Results Submission LabD->Analysis Results Submission

Inter-laboratory Comparison Workflow

Detailed Experimental Protocols

For researchers to critically evaluate and replicate findings, detailed experimental protocols are indispensable. Below are generalized protocols for the three main analytical methods for urinary this compound measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a reference method that involves several steps to isolate and derivatize this compound before analysis.

1. Sample Preparation:

  • Hydrolysis: Urinary this compound glucuronide is enzymatically hydrolyzed using β-glucuronidase to release free this compound.

  • Extraction: The deconjugated this compound is extracted from the urine matrix using a solid-phase extraction (SPE) cartridge.

  • Derivatization: The extracted this compound is derivatized to increase its volatility for gas chromatography. A common method is a two-step process of methoximation followed by silylation.

2. GC-MS Analysis:

  • Injection: The derivatized sample is injected into the gas chromatograph.

  • Separation: The different steroid derivatives are separated based on their boiling points and interaction with the GC column.

  • Detection: As the compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The specific fragments for the derivatized this compound are detected and quantified.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and can often measure the conjugated form of this compound directly, simplifying sample preparation.

1. Sample Preparation:

  • Dilution: A "dilute and shoot" approach is often used, where the urine sample is simply diluted with a suitable buffer.[1]

  • Internal Standard: An isotopically labeled internal standard of this compound glucuronide is added for accurate quantification.

2. LC-MS/MS Analysis:

  • Injection: The diluted sample is injected into the liquid chromatograph.

  • Separation: The this compound glucuronide is separated from other urinary components on a reversed-phase column.

  • Detection: The eluting compound is introduced into the tandem mass spectrometer. The precursor ion for this compound glucuronide is selected and fragmented, and specific product ions are detected for quantification. This method has been validated with a lower limit of quantification of 0.01 μg/mL.[1]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunoassay that relies on the specific binding of an antibody to this compound glucuronide.

1. Reagent Preparation:

  • Prepare all reagents, including wash buffers, standards, and controls, according to the manufacturer's instructions.

2. Assay Procedure:

  • Sample Addition: Diluted urine samples and standards are added to the wells of a microplate pre-coated with an antibody.

  • Competitive Binding: A known amount of enzyme-labeled this compound glucuronide is added to each well. This competes with the this compound glucuronide in the sample for binding to the antibody.

  • Incubation and Washing: The plate is incubated to allow for binding, followed by a washing step to remove unbound components.

  • Substrate Addition: A substrate for the enzyme is added, resulting in a color change.

  • Measurement: The intensity of the color is measured using a microplate reader. The concentration of this compound glucuronide in the sample is inversely proportional to the color intensity. Commercial ELISA kits report intra-assay precision with a CV of less than 6% and inter-assay precision with a CV of less than 7%.[2][3]

Conclusion

The selection of an appropriate analytical method for urinary this compound measurement is a critical decision that should be guided by the specific research question, required level of accuracy and precision, sample throughput needs, and available resources. While mass spectrometry-based methods offer the highest analytical performance, immunoassays provide a practical alternative for large-scale studies. Researchers should be aware of the potential for inter-laboratory and inter-method variability and are encouraged to participate in proficiency testing programs to ensure the quality and comparability of their data. This guide provides a foundational understanding to aid in navigating these important methodological considerations.

References

At-Home Urinary Pregnanediol (PdG) Monitoring Devices: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The landscape of at-home fertility and ovulation monitoring has been transformed by the advent of devices that measure urinary Pregnanediol (PdG), a metabolite of progesterone. For researchers, scientists, and drug development professionals, these tools offer a non-invasive means to track luteal phase activity and confirm ovulation. This guide provides an objective comparison of the performance of prominent at-home urinary PdG monitoring devices, supported by available experimental data.

Performance Comparison of At-Home Urinary PdG Monitoring Devices

The following table summarizes the quantitative performance data available for leading at-home urinary PdG monitoring devices. It is important to note that direct head-to-head comparative studies are limited, and the methodologies of the cited validation studies may differ.

DeviceTechnologyReported Performance MetricsReference Method(s)Source(s)
Proov Confirm Lateral flow immunoassay (Qualitative threshold-based)- Specificity for confirming ovulation: 100% - Sensitivity for confirming ovulation: 85% (following a positive LH test)Serum Progesterone[1]
Mira Fertility Fluorescence Immunoassay (Quantitative)- Ovulation confirmation accuracy: Not explicitly reported as a single percentage. Validation focuses on correlation with serum hormone levels.Serum Hormone Levels[2]
Inito Fertility Monitor Lateral flow immunoassay with smartphone-based reader (Quantitative)- Specificity for detecting ovulation: 100% - Precision in differentiating ovulatory from anovulatory cycles: 92.2%ELISA, Serum Hormone Levels[3]
Oova Fertility Lateral flow immunoassay with smartphone-based reader (Quantitative)- Accuracy: Claims of 99% accuracy compared to blood tests.Blood Tests[4][5]

Experimental Protocols

Detailed methodologies are crucial for interpreting the validity of at-home monitoring devices. Below are summaries of experimental protocols used in the validation of these devices, based on publicly available information.

Proov Confirm Validation Protocol

A pilot observational prospective cohort study was conducted to evaluate the Proov PdG test.

  • Objective: To determine the effectiveness of the home-based urinary PdG test to confirm ovulation compared to serum progesterone.

  • Participants: 25 women aged 18-42 years.

  • Methodology:

    • Participants collected daily first morning urine samples for one menstrual cycle.

    • Urine samples were tested for Luteinizing Hormone (LH) and PdG using the Proov test strips.

    • Participants also tracked cervical mucus.

    • Serum progesterone levels were measured to confirm ovulation, serving as the reference method.

  • Data Analysis: The correlation between urinary PdG test results and serum progesterone levels was assessed. A positive PdG test was defined as three consecutive positive tests after a positive LH test or peak cervical mucus.[1]

Inito Fertility Monitor Validation Protocol

A study was conducted to evaluate the accuracy of the Inito Fertility Monitor for measuring urinary hormones.

  • Objective: To evaluate the performance of the Inito Fertility Monitor in measuring LH, Estrone-3-glucuronide (E3G), and PdG in urine samples.

  • Methodology:

    • The accuracy of the test strips was assessed by measuring the recovery of known concentrations of E3G, PdG, and LH spiked into male urine.

    • Clinical performance was compared to the Clearblue Fertility Monitor and laboratory-based ELISA.

    • Participants collected daily urine samples for one menstrual cycle.

    • Samples were tested with the Inito Fertility Monitor, Clearblue Fertility Monitor, and ELISA.

  • Data Analysis: The hormone measurements from the Inito device were correlated with the results from the Clearblue monitor and ELISA.[6][7] A separate analysis identified a criterion for ovulation confirmation with 100% specificity.[3]

Mira Fertility Validation Approach

Mira's validation has focused on demonstrating the correlation of its urinary hormone measurements with serum levels.

  • Objective: To assess the accuracy and precision of the at-home quantitative urine hormone measurements.

  • Methodology:

    • A 2024 clinical study compared Mira's urinary LH, E3G, and PdG readings with serum hormone levels.

    • The study aimed to confirm that the device could successfully detect ovulation by aligning with blood hormone fluctuations.

  • Data Analysis: The correlation between urinary hormone concentrations measured by Mira and serum hormone concentrations was evaluated.[2]

Oova Fertility Validation Statement

Oova states that its technology is 99% accurate compared to blood tests.

  • Objective: To ensure the accuracy of its at-home hormone monitoring.

  • Methodology: The company reports that its device has undergone extensive research and development testing, including verification studies for lot-to-lot variation, limit of blank detection, and limit of quantitation calibration, following Clinical and Laboratory Standards Institute (CLSI) protocols. The testing system is compared to ELISA quantified antigen standards.[4][5][8]

Visualizing the Biological Pathways

Understanding the underlying hormonal pathways is essential for interpreting PdG measurements. The following diagrams, generated using Graphviz, illustrate the progesterone metabolic pathway and the progesterone receptor signaling pathway.

Progesterone_Metabolism Progesterone Progesterone Pregnanedione Pregnanedione Progesterone->Pregnanedione 5α/5β-reductase Pregnanolone Pregnanolone Pregnanedione->Pregnanolone 3α/3β-HSD This compound This compound Pregnanolone->this compound 20α-HSD Pregnanediol_Glucuronide This compound Glucuronide (PdG) (Excreted in Urine) This compound->Pregnanediol_Glucuronide Glucuronidation (Liver)

Caption: Progesterone Metabolism to Urinary PdG.

Progesterone_Signaling cluster_cell Target Cell cluster_nucleus Progesterone Progesterone PR Progesterone Receptor (Cytoplasmic) Progesterone->PR Binds PR_active Activated Progesterone Receptor PR->PR_active Conformational Change PRE Progesterone Response Element (DNA) PR_active->PRE Translocates to Nucleus and Binds DNA Nucleus Nucleus Gene_Transcription Gene Transcription PRE->Gene_Transcription Initiates Cellular_Response Cellular Response (e.g., Endometrial Receptivity) Gene_Transcription->Cellular_Response Leads to

Caption: Progesterone Receptor Signaling Pathway.

References

A Comparative Guide to Pregnanediol Measurement: First-Morning vs. 24-Hour Urine Collection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate measurement of pregnanediol (PdG), the primary urinary metabolite of progesterone, is crucial for assessing ovarian function, confirming ovulation, and monitoring luteal phase health. The choice between a 24-hour urine collection and a more convenient first-morning void (FMV) sample is a critical methodological decision. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols.

Data Summary: Quantitative Comparison

Direct contemporary comparisons of quantitative this compound-3-glucuronide (PdG) measurements between 24-hour urine collections and first-morning voids from the same individuals are limited in recent literature. However, historical and related studies provide insights into the correlation and utility of each method. An older study from 1967 suggested a high degree of correlation between the this compound/creatinine ratio in first-morning urine and the total 24-hour this compound excretion. More recent studies primarily focus on the utility of FMV for ovulation confirmation rather than a direct quantitative comparison for assessing daily progesterone production.

A study comparing urinary progesterone (P) and this compound glucuronide (PdG) in first-morning urine found a significant correlation between the two, though it also noted greater variability in PdG levels. It is generally accepted that a first-morning urine sample is more concentrated, which can be advantageous for detecting low levels of analytes. To account for variations in urine concentration, PdG levels in FMV samples are often corrected by measuring creatinine concentration.

ParameterFirst-Morning Urine24-Hour UrineKey Considerations
Analyte Concentration Higher, more concentrated sample.Represents the average concentration over a full day.FMV is often preferred for detecting the presence of a hormone at low levels.
Convenience High; easy for participants to collect.Low; cumbersome and prone to collection errors.Participant compliance is significantly higher with FMV.
Representation of Daily Excretion An estimate; reflects overnight production.The gold standard for total daily analyte excretion.For precise measurement of total daily output, 24-hour collection is superior.
Correction for Dilution Typically requires creatinine correction.Not necessary as total volume is measured.Creatinine correction in FMV aims to normalize for hydration status.
Clinical Utility Widely used for ovulation confirmation and tracking cyclical hormonal changes.Historically used for assessing total hormone production.The choice of method depends on the specific research question.

Progesterone Metabolism and Excretion Pathway

The following diagram illustrates the metabolic pathway from progesterone to its urinary excretion product, this compound-3-glucuronide (PdG).

Progesterone Progesterone This compound This compound Progesterone->this compound Metabolism in Liver This compound-3-Glucuronide (PdG) This compound-3-Glucuronide (PdG) This compound->this compound-3-Glucuronide (PdG) Glucuronidation Urine Urine This compound-3-Glucuronide (PdG)->Urine Excretion

Caption: Progesterone is metabolized in the liver to this compound, which is then conjugated to form the water-soluble this compound-3-glucuronide (PdG) for urinary excretion.

General Experimental Workflow

The diagram below outlines the general workflow for the analysis of this compound in urine samples, from collection to data analysis.

cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Analysis First-Morning Urine First-Morning Urine Aliquoting & Storage Aliquoting & Storage First-Morning Urine->Aliquoting & Storage 24-Hour Urine 24-Hour Urine 24-Hour Urine->Aliquoting & Storage Extraction/Purification (for GC-MS, LC-MS) Extraction/Purification (for GC-MS, LC-MS) Aliquoting & Storage->Extraction/Purification (for GC-MS, LC-MS) ELISA ELISA Aliquoting & Storage->ELISA GC-MS GC-MS Extraction/Purification (for GC-MS, LC-MS)->GC-MS LC-MS/MS LC-MS/MS Extraction/Purification (for GC-MS, LC-MS)->LC-MS/MS Data Analysis Data Analysis ELISA->Data Analysis GC-MS->Data Analysis LC-MS/MS->Data Analysis

Caption: General workflow for urinary this compound analysis, from sample collection to final data analysis.

Experimental Protocols

Protocol 1: First-Morning Urine Collection

This protocol is designed for collecting a concentrated urine sample that reflects overnight hormone production.

Materials:

  • Sterile urine collection cup with a secure lid.

  • Permanent marker for labeling.

  • Biohazard specimen bag.

  • Freezer for storage.

Procedure:

  • Provide the participant with the collection kit and clear instructions.

  • Instruct the participant to collect the very first urine they pass upon waking in the morning.

  • The participant should urinate directly into the collection cup and securely fasten the lid.

  • The cup should be labeled with the participant's name, date, and time of collection.

  • The collected sample should be placed in the biohazard bag and frozen as soon as possible if not being transported to the lab immediately.

  • For quantitative analysis, instruct the participant to avoid excessive fluid intake the night before collection to ensure the sample is not overly diluted.

Protocol 2: 24-Hour Urine Collection

This protocol is the standard method for determining the total daily excretion of a substance.

Materials:

  • Large, opaque 24-hour urine collection container, which may contain a preservative.

  • A smaller, clean container for initial collection before transferring to the large container.

  • Permanent marker for labeling.

  • Cooler or refrigerator for storage during the collection period.

Procedure:

  • Begin the collection at a specific time (e.g., 8:00 AM). At this start time, the participant should completely empty their bladder into the toilet and discard this urine. Note the exact start time on the collection container.

  • For the next 24 hours, all urine passed must be collected. The participant should urinate into the smaller container and then carefully pour the urine into the large 24-hour collection container.

  • The large container must be kept refrigerated or in a cooler with ice packs for the entire 24-hour period.

  • Exactly 24 hours after the start time (e.g., 8:00 AM the next day), the participant should empty their bladder one last time and add this final urine to the collection container.

  • The collection is now complete. The container should be securely capped and transported to the laboratory as soon as possible, keeping it cool during transport.

Protocol 3: Urinary this compound-3-Glucuronide (PdG) Competitive ELISA

This is a generalized protocol based on commercially available competitive ELISA kits.

Materials:

  • PdG ELISA Kit (containing pre-coated microplate, PdG standard, PdG-peroxidase conjugate, antibody, wash buffer, substrate, and stop solution).

  • Microplate reader capable of reading absorbance at 450 nm.

  • Pipettes and tips.

  • Distilled or deionized water.

  • Plate shaker (optional).

Procedure:

  • Preparation: Bring all reagents to room temperature. Prepare wash buffer and standard dilutions according to the kit instructions. Dilute urine samples as recommended by the manufacturer.

  • Assay Procedure: a. Add standards and diluted samples to the appropriate wells of the antibody-coated microplate. b. Add the PdG-peroxidase conjugate to each well. c. Add the anti-PdG antibody to each well. d. Incubate the plate, typically for 2 hours at room temperature, with gentle shaking. e. Wash the plate multiple times with the wash buffer to remove unbound reagents. f. Add the substrate solution to each well and incubate for a specified time (e.g., 30 minutes) at room temperature, protected from light. g. Stop the reaction by adding the stop solution to each well.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of PdG in the samples by interpolating their absorbance values on the standard curve.

Protocol 4: Urinary this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol involves hydrolysis, extraction, derivatization, and analysis by GC-MS.

Materials:

  • β-glucuronidase.

  • Internal standard (e.g., deuterated this compound).

  • Organic solvents (e.g., ethyl acetate, hexane).

  • Derivatization reagents (e.g., methoxyamine hydrochloride, N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Solid-phase extraction (SPE) cartridges.

  • GC-MS system.

Procedure:

  • Sample Preparation: Add an internal standard to a known volume of urine.

  • Enzymatic Hydrolysis: Adjust the pH of the urine and add β-glucuronidase. Incubate to deconjugate the this compound glucuronide.

  • Extraction: Perform solid-phase extraction (SPE) or liquid-liquid extraction to isolate the steroid fraction.

  • Derivatization: Evaporate the extracted sample to dryness and perform a two-step derivatization to create volatile derivatives suitable for GC analysis.

  • GC-MS Analysis: Inject the prepared sample into the GC-MS system. The gas chromatograph separates the steroid derivatives, and the mass spectrometer detects and quantifies the specific ions for this compound and the internal standard.

  • Data Analysis: Quantify the amount of this compound by comparing the peak area of the analyte to that of the internal standard and calculate the concentration in the original urine sample.

Protocol 5: Urinary this compound-3-Glucuronide (PdG) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This "dilute and shoot" method offers a rapid and accurate measurement of urinary PdG.

Materials:

  • Isotope-labeled internal standard (e.g., PDG-¹³C₅).

  • Methanol/water solution.

  • UHPLC-MS/MS system.

Procedure:

  • Sample Preparation: In a 96-well plate, pipette a small volume of urine samples and calibrators (e.g., 7 µL).

  • Add a larger volume of cold methanol/water solution fortified with the isotope-labeled internal standard (e.g., 693 µL).

  • Shake the mixture for 10 minutes.

  • LC-MS/MS Analysis: Inject a small volume of the diluted sample (e.g., 20 µL) into the UHPLC-MS/MS system for analysis. The liquid chromatograph separates the components, and the tandem mass spectrometer provides sensitive and specific quantification of PdG.

  • Data Analysis: Generate a calibration curve and determine the concentration of PdG in the samples based on the response ratio of the analyte to the internal standard.

Conclusion

The choice between first-morning and 24-hour urine collection for this compound measurement depends on the specific objectives of the study. For determining the absolute daily excretion of this compound, the 24-hour collection remains the gold standard, despite its practical challenges. However, for many applications, including ovulation confirmation, monitoring cyclical luteal phase function, and in large-scale epidemiological studies, the first-morning void is a reliable and far more practical alternative. When using first-morning urine for quantitative purposes, it is crucial to consider the use of creatinine correction to account for variations in urine concentration and to be aware of the potential for diurnal variation in hormone excretion. The advancement of sensitive analytical methods like LC-MS/MS further enhances the utility of small-volume samples such as the first-morning void.

Evaluating the Clinical Utility of Pregnanediol Testing in Infertility Studies: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of infertility studies, the accurate assessment of ovulation and luteal phase function is paramount. While serum progesterone has long been the standard, urinary Pregnanediol glucuronide (PdG) testing is emerging as a robust, non-invasive alternative. This guide provides an objective comparison of these methods, supported by experimental data, detailed protocols, and workflow visualizations to aid in methodological selection.

Introduction to this compound (PdG)

Progesterone is essential for preparing the endometrium for implantation and supporting early pregnancy[1][2]. After it is metabolized, primarily in the liver, it is excreted in the urine as its major metabolite, this compound-3-glucuronide (PdG)[3][4]. Urinary PdG levels correlate with serum progesterone, offering an integrated, non-invasive window into progesterone production over time[3]. This characteristic makes PdG an invaluable marker for retrospectively confirming ovulation and assessing the adequacy of the luteal phase in infertility research[5].

Core Comparison: Urinary PdG vs. Serum Progesterone

The primary distinction lies in the sample type and the nature of the data each provides. Serum progesterone offers a direct "snapshot" of circulating hormone levels, while urinary PdG provides an integrated view of progesterone production over several hours.

  • Serum Progesterone: Considered a benchmark for ovulation confirmation, a mid-luteal phase level greater than 3 ng/mL is often cited as evidence of ovulation[5][6]. However, its clinical utility can be hampered by the pulsatile nature of progesterone secretion from the corpus luteum. Serum levels can fluctuate dramatically—by as much as eight-fold within a 90-minute period—meaning a single blood draw may not accurately reflect true luteal function[7][8].

  • Urinary this compound (PdG): As a urinary metabolite, PdG measurement reflects an average of progesterone production, effectively smoothing out the pulsatile fluctuations seen in serum[3][9]. This provides a more stable and representative assessment of overall luteal activity. The non-invasive, at-home collection of urine is a significant logistical advantage for longitudinal studies requiring daily monitoring[3][4].

Data Presentation: Performance of Hormonal Tests for Ovulation Confirmation

The following tables summarize quantitative data from clinical studies, comparing the performance of urinary PdG and serum progesterone for confirming ovulation.

Table 1: Performance of Urinary PdG Testing for Ovulation Confirmation

Study Parameter Method Threshold/Condition Sensitivity Specificity Citation(s)
Ovulation Confirmation Daily Urinary PdG >5 µg/mL for 3 consecutive days (post-LH surge or fertile mucus peak) 92% 100% [10][11]

| Ovulation Confirmation | Home-based Urinary PdG Test | Positive result post-LH surge or fertile mucus peak | 85-88% | 100% |[12] |

Table 2: Comparison of Misclassification Rates for Ovulation Assessment

Analyte / Method Comparison to 24-hr this compound Excretion Misclassification Rate Citation(s)
Plasma Progesterone Concentration Direct comparison 0% [13]
This compound/Creatinine Ratio (Spot Urine) Alternative to 24-hr collection 1.0% [13]
Rate of this compound Excretion (Spot Urine) Alternative to 24-hr collection 2.0% [13]
This compound Concentration (Spot Urine) Alternative to 24-hr collection 5.9% [13]

| Salivary Progesterone Concentration | Alternative to blood/urine | 12.8% |[13] |

Experimental Protocols

Accurate data relies on robust and consistent methodologies. Below are outlines for common quantitative techniques.

Protocol 1: Urinary PdG Quantification via Enzyme-Linked Immunosorbent Assay (ELISA)

This is a common method for quantifying PdG in a research setting.

  • Sample Collection: Collect first-morning urine samples daily for the duration of the study period. Samples should be stored at -20°C or below until analysis.

  • Sample Preparation: Thaw samples and centrifuge to remove sediment. Samples may require dilution with the provided assay buffer to fall within the standard curve's linear range[14].

  • Assay Procedure:

    • Prepare a standard curve by performing serial dilutions of a known PdG standard.

    • Add standards, controls, and prepared urine samples to the wells of a microplate pre-coated with anti-PdG antibodies.

    • Add a fixed amount of enzyme-conjugated PdG to each well. This will compete with the PdG in the sample for antibody binding sites.

    • Incubate the plate according to the manufacturer's instructions (e.g., 1-2 hours at room temperature).

    • Wash the plate multiple times to remove unbound reagents.

    • Add a substrate solution that reacts with the enzyme to produce a colorimetric signal.

  • Data Acquisition: Read the absorbance of each well at the specified wavelength (typically 450 nm) using a microplate reader[3]. The color intensity is inversely proportional to the PdG concentration in the sample.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Interpolate the absorbance values of the unknown samples from this curve to determine their PdG concentration. Correct for any dilution factors used[3].

Protocol 2: Serum Progesterone Quantification

This remains the clinical standard for direct hormone measurement.

  • Sample Collection: Collect whole blood via venipuncture into a serum separator tube. For luteal phase assessment, this is typically done 7 days post-ovulation or on day 21 of a 28-day cycle[4].

  • Sample Preparation: Allow the blood to clot at room temperature for 30-60 minutes. Centrifuge at approximately 1000-2000 x g for 10 minutes. Aspirate the resulting serum and store at -20°C or below until analysis.

  • Assay Procedure: Serum progesterone is typically measured using automated immunoassays (e.g., chemiluminescence immunoassay - CLIA) or liquid chromatography with tandem mass spectrometry (LC-MS/MS) in a clinical laboratory.

  • Data Analysis: The instrument software automatically calculates the progesterone concentration based on internal calibration curves. Results are typically reported in ng/mL or nmol/L.

Mandatory Visualizations

Diagram 1: Progesterone Metabolism Pathway

This diagram illustrates the metabolic conversion of progesterone to its primary urinary metabolite, this compound glucuronide (PdG).

Progesterone_Metabolism cluster_liver Progesterone Progesterone Pregnanedione 5β-Pregnanedione Progesterone->Pregnanedione 5β-reductase Pregnanolone Pregnanolone Pregnanedione->Pregnanolone This compound This compound (Pd) Pregnanolone->this compound PdG This compound glucuronide (PdG) (Excreted in Urine) This compound->PdG Glucuronidation Liver Metabolized in Liver

Progesterone metabolism to urinary PdG.

Diagram 2: Experimental Workflow Comparison

This workflow contrasts the logistical steps involved in sample collection and analysis for serum progesterone versus urinary PdG.

Workflow_Comparison cluster_serum Serum Progesterone Workflow cluster_urine Urinary PdG Workflow s1 Patient Visits Clinic s2 Phlebotomist Performs Venipuncture s1->s2 s3 Sample Processing (Centrifugation) s2->s3 s4 Analysis via Automated Immunoassay s3->s4 s5 Single Time-Point Data s4->s5 u1 Patient Collects Sample At Home (Urine) u2 Sample Shipped/Stored (Often Frozen) u1->u2 u3 Sample Preparation (Thawing, Dilution) u2->u3 u4 Analysis via ELISA or LC-MS/MS u3->u4 u5 Integrated Longitudinal Data u4->u5

Workflow comparison: Serum vs. Urinary testing.

Diagram 3: Logic of PdG in Ovulation Confirmation

This diagram shows the logical sequence of events in the menstrual cycle and where PdG testing provides critical information.

Ovulation_Logic Follicular Follicular Phase (Progesterone Low) LH_Surge LH Surge Detected (Predicts Ovulation) Follicular->LH_Surge Ovulation Ovulation Occurs (12-36h post-surge) LH_Surge->Ovulation predicts Luteal Luteal Phase Begins (Corpus Luteum forms) Ovulation->Luteal Progesterone_Rise Progesterone Production Increases Significantly Luteal->Progesterone_Rise PdG_Rise Urinary PdG Rise (Confirms Progesterone Rise) Progesterone_Rise->PdG_Rise leads to Conclusion Conclusion: Ovulation is Confirmed PdG_Rise->Conclusion confirms

References

A Comparative Analysis of Pregnanediol Levels in Natural Versus Stimulated Menstrual Cycles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pregnanediol Levels with Supporting Experimental Data

This guide provides a detailed comparative study of this compound levels, a key metabolite of progesterone, in natural versus stimulated menstrual cycles. Understanding the variations in this compound levels is crucial for assessing luteal phase function, monitoring fertility treatments, and developing new therapeutic interventions in reproductive medicine. This document summarizes quantitative data, details experimental protocols for this compound measurement, and visualizes the underlying physiological pathways and experimental workflows.

Quantitative Data Summary

This compound is the main urinary metabolite of progesterone and its levels are indicative of progesterone production and metabolism. The following table summarizes progesterone levels, which directly correlate with this compound levels, across different types of menstrual cycles. Direct comparative data for this compound across all cycle types is limited in the literature; therefore, progesterone levels are used as a reliable proxy. Urinary this compound-3-Glucuronide (PdG) data for natural cycles is also included for reference.

Cycle TypeProgesterone Level (Mid-Luteal Phase)Urinary PdG Excretion Rate (Luteal Phase)Key Characteristics
Natural Cycle 5-20 ng/mL>9 µmol/24h (proof of ovulation)[1]; >13.5 µmol/24h (fertile cycle)[1]Characterized by the spontaneous development and ovulation of a single dominant follicle, leading to the formation of a single corpus luteum.
Clomiphene Citrate Stimulated Cycle Generally similar to or slightly higher than natural cycles.Data not readily available in a comparative format.Clomiphene citrate is an oral medication that stimulates ovulation by blocking estrogen receptors, leading to increased FSH and LH secretion. May result in the development of multiple follicles.
Gonadotropin (hMG/FSH) Stimulated Cycle Can be significantly higher than natural cycles due to the development of multiple follicles and corpora lutea.Data not readily available in a comparative format.Involves direct stimulation of the ovaries with injectable gonadotropins (FSH and/or LH) to induce the development of multiple follicles for treatments like IVF.
GnRH Agonist Protocol (IVF) No significant difference compared to GnRH antagonist protocols in the luteal phase when luteal support is provided[2].Data not readily available in a comparative format.A long protocol that involves initial stimulation followed by downregulation of the pituitary to prevent a premature LH surge.
GnRH Antagonist Protocol (IVF) No significant difference compared to GnRH agonist protocols in the luteal phase when luteal support is provided[2].Data not readily available in a comparative format.A shorter protocol that directly blocks the GnRH receptor to prevent a premature LH surge, offering more flexibility.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.

Progesterone Production Signaling Pathway cluster_natural Natural Cycle cluster_stimulated Stimulated Cycle (e.g., Gonadotropin) Hypothalamus_N Hypothalamus Pituitary_N Anterior Pituitary Hypothalamus_N->Pituitary_N GnRH Ovary_N Ovary Pituitary_N->Ovary_N LH Surge CorpusLuteum_N Corpus Luteum Ovary_N->CorpusLuteum_N Ovulation Progesterone_N Progesterone CorpusLuteum_N->Progesterone_N Pregnanediol_N This compound Progesterone_N->Pregnanediol_N Metabolism Exogenous_Stimulation Exogenous Gonadotropins (FSH/hMG) Ovary_S Ovaries Exogenous_Stimulation->Ovary_S MultipleFollicles Multiple Follicles Ovary_S->MultipleFollicles OvulationTrigger Ovulation Trigger (hCG) MultipleFollicles->OvulationTrigger MultipleCorporaLutea Multiple Corpora Lutea OvulationTrigger->MultipleCorporaLutea Ovulation Progesterone_S Progesterone (Supraphysiological Levels) MultipleCorporaLutea->Progesterone_S Pregnanediol_S This compound (Elevated Levels) Progesterone_S->Pregnanediol_S Metabolism

Caption: Progesterone Production in Natural vs. Stimulated Cycles.

Experimental_Workflow_Urinary_PdG cluster_sample_collection Sample Collection cluster_sample_processing Sample Processing cluster_analysis Analysis Patient Patient (Natural or Stimulated Cycle) Urine_Collection First Morning Urine Collection Patient->Urine_Collection Centrifugation Centrifuge to remove sediment Urine_Collection->Centrifugation Storage Store at -20°C until analysis Centrifugation->Storage ELISA ELISA for PdG Quantification Storage->ELISA LCMS LC-MS/MS for PdG Quantification Storage->LCMS Data_Analysis Data Analysis and Comparison ELISA->Data_Analysis LCMS->Data_Analysis

Caption: Experimental Workflow for Urinary PdG Measurement.

Detailed Experimental Protocols

The accurate measurement of this compound, primarily as its glucuronidated form (PdG) in urine or as this compound in serum, is fundamental to comparative studies. Below are detailed methodologies for the key experiments cited.

1. Measurement of Urinary this compound-3-Glucuronide (PdG) by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol provides a general overview of a competitive ELISA for PdG quantification. Specific details may vary based on the commercial kit used.

  • Principle: This is a competitive immunoassay where urinary PdG competes with a fixed amount of enzyme-labeled PdG for a limited number of binding sites on a specific antibody. The amount of enzyme-labeled PdG bound to the antibody is inversely proportional to the concentration of PdG in the sample.

  • Sample Collection and Preparation:

    • Collect first-morning urine samples daily throughout the menstrual cycle.

    • Centrifuge the urine samples to remove any particulate matter.

    • Store the supernatant at -20°C until analysis.

    • Prior to the assay, thaw the urine samples and bring them to room temperature. Dilute the samples with the provided assay buffer as per the kit's instructions.

  • Assay Procedure:

    • Prepare a standard curve by performing serial dilutions of the PdG standard provided in the kit.

    • Add a specific volume of the standards, controls, and diluted urine samples to the wells of a microplate pre-coated with anti-PdG antibodies.

    • Add the PdG-enzyme conjugate (e.g., PdG-horseradish peroxidase) to each well.

    • Incubate the plate for a specified time (e.g., 2 hours) at room temperature to allow for competitive binding.

    • Wash the plate multiple times with the provided wash buffer to remove any unbound reagents.

    • Add a substrate solution (e.g., TMB) to each well, which will react with the enzyme to produce a colored product.

    • Incubate for a short period to allow for color development.

    • Stop the reaction by adding a stop solution.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

    • Generate a standard curve by plotting the absorbance values against the corresponding concentrations of the PdG standards.

    • Determine the concentration of PdG in the urine samples by interpolating their absorbance values from the standard curve.

    • To account for variations in urine concentration, PdG levels are often indexed to creatinine concentrations, which are measured separately. The results are expressed as µg/mg of creatinine.

2. Measurement of Serum this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of steroids like this compound in serum.

  • Principle: This method uses liquid chromatography to separate this compound from other components in the serum, followed by tandem mass spectrometry for highly specific detection and quantification based on the mass-to-charge ratio of the molecule and its fragments.

  • Sample Collection and Preparation:

    • Collect whole blood samples via venipuncture.

    • Allow the blood to clot and then centrifuge to separate the serum.

    • Store the serum samples at -80°C until analysis.

  • Extraction and Derivatization:

    • To a known volume of serum, add an internal standard (e.g., a deuterated version of this compound) to correct for extraction losses and matrix effects.

    • Perform a liquid-liquid extraction or solid-phase extraction to isolate the steroids from the serum matrix.

    • Evaporate the solvent and reconstitute the extract in a suitable solvent for LC-MS/MS analysis. For some steroids, a derivatization step may be included to improve ionization efficiency.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Separate the analytes on a C18 or similar reversed-phase column using a gradient of mobile phases (e.g., water with a modifier and methanol or acetonitrile).

    • The eluent from the LC is introduced into the mass spectrometer.

    • Ionize the this compound molecules using an appropriate ionization source (e.g., electrospray ionization - ESI).

    • Perform tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of this compound, fragmenting it, and then detecting a specific product ion. This process provides high specificity.

  • Data Acquisition and Analysis:

    • Generate a calibration curve using standards of known this compound concentrations.

    • Quantify the amount of this compound in the samples by comparing the peak area of the analyte to that of the internal standard and interpolating from the calibration curve.

    • The results are typically reported in ng/mL.

Conclusion

The measurement of this compound provides a non-invasive and reliable method for assessing progesterone production, which is a critical indicator of luteal phase function. In stimulated cycles, particularly those involving gonadotropins for IVF, the supraphysiological production of progesterone from multiple corpora lutea leads to significantly elevated levels of its metabolite, this compound, compared to natural cycles. The choice of stimulation protocol, such as GnRH agonist versus antagonist, may not significantly alter luteal phase progesterone levels when adequate luteal support is provided[2]. The detailed experimental protocols provided herein offer a standardized approach for the accurate quantification of this compound, facilitating robust comparative studies in reproductive research and drug development. The accompanying diagrams offer a clear visual representation of the underlying hormonal pathways and the experimental workflow for such analyses.

References

Validation of Pregnanediol as a Surrogate Marker for Corpus Luteum Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of pregnanediol (PdG), the primary urinary metabolite of progesterone, with serum progesterone for assessing corpus luteum function. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.

Introduction to Corpus Luteum Function and its Markers

The corpus luteum, a transient endocrine structure in the ovary, is critical for establishing and maintaining early pregnancy.[1][2] Its primary function is the production of progesterone, a steroid hormone essential for preparing the endometrium for implantation and supporting gestation.[1][3] Consequently, monitoring progesterone levels is a key aspect of assessing corpus luteum function, particularly in fertility research and assisted reproductive technologies.

Traditionally, serum progesterone measurement has been the gold standard for this purpose. However, its pulsatile secretion necessitates multiple blood draws for an accurate assessment, posing logistical challenges and potential discomfort for patients.[4] This has led to the investigation of urinary this compound-3-glucuronide (PdG), the main metabolite of progesterone, as a non-invasive and integrated alternative that reflects progesterone production over time.[5][6]

Comparative Analysis of this compound (PdG) and Serum Progesterone

Urinary PdG has demonstrated a strong correlation with serum progesterone levels, making it a reliable surrogate for assessing corpus luteum function and confirming ovulation.[5][7] Studies have shown that urinary PdG measurements can accurately distinguish between ovulatory and anovulatory cycles.

Table 1: Performance Characteristics of Urinary PdG vs. Serum Progesterone for Ovulation Confirmation

ParameterUrinary this compound-3-Glucuronide (PdG)Serum ProgesteroneSource(s)
Method Enzyme-Linked Immunosorbent Assay (ELISA) / Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Immunoassay[8][9][10]
Sample Type First morning urineSerum[11][12]
Sensitivity for Ovulation Detection 85% - 92.2%89.6%[9][11]
Specificity for Ovulation Detection 100%98.4%[9][11]
Threshold for Ovulation Confirmation ≥5 µg/mL for three consecutive days>3 ng/mL (mid-luteal phase) or ≥5 ng/mL (random)[7][11][13]
**Correlation with Serum Progesterone (R²) **0.95N/A[7]

Experimental Protocols

Accurate quantification of urinary PdG is crucial for its validation as a surrogate marker. The two most common methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Urinary PdG Measurement by ELISA (Competitive Assay)

This protocol provides a general framework for a competitive ELISA, a common method for quantifying urinary PdG. Specific details may vary based on the commercial kit used.[8][14][15]

1. Principle: In a competitive ELISA, unlabeled antigen in the sample competes with a fixed amount of enzyme-labeled antigen for a limited number of antibody binding sites. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of the unlabeled antigen in the sample.

2. Materials:

  • Microtiter plate pre-coated with a secondary antibody (e.g., goat anti-rabbit IgG)

  • PdG standard

  • Urinary PdG controls

  • Anti-PdG antibody (e.g., rabbit polyclonal)

  • PdG-peroxidase conjugate

  • Wash buffer concentrate

  • TMB substrate

  • Stop solution (e.g., 1N HCl)

  • Deionized water

  • Microplate reader capable of measuring absorbance at 450 nm

3. Sample Preparation:

  • Collect first-morning urine samples.

  • Centrifuge samples to remove particulate matter.

  • Dilute urine samples with assay buffer as recommended by the kit manufacturer.

4. Assay Procedure:

  • Prepare all reagents, standards, and samples as instructed in the kit manual.

  • Add 50 µL of standard, control, or diluted sample to the appropriate wells of the microtiter plate.

  • Add 25 µL of PdG-peroxidase conjugate to each well.

  • Add 25 µL of anti-PdG antibody to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 2 hours) on a shaker.

  • Wash the plate multiple times with wash buffer.

  • Add 100 µL of TMB substrate to each well and incubate in the dark.

  • Add 50 µL of stop solution to each well.

  • Read the absorbance at 450 nm within 15 minutes.

5. Data Analysis:

  • Calculate the average absorbance for each set of standards, controls, and samples.

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of PdG in the samples by interpolating their absorbance values from the standard curve.

  • Multiply the calculated concentration by the dilution factor to obtain the final PdG concentration.

  • Normalize the PdG concentration to creatinine levels to account for variations in urine dilution.

Protocol 2: Urinary PdG Measurement by LC-MS/MS

LC-MS/MS offers high sensitivity and specificity for the quantification of urinary PdG.[10][16] This is a general "dilute-and-shoot" method.

1. Principle: LC-MS/MS combines the separation capabilities of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry to accurately identify and quantify the target analyte.

2. Materials:

  • Ultra-high-performance liquid chromatography (UHPLC) system

  • Tandem mass spectrometer

  • C18 analytical column

  • Mobile phase A: 0.1% formic acid in water

  • Mobile phase B: Acetonitrile

  • PdG standard

  • Internal standard (e.g., deuterated PdG)

  • Acetonitrile for sample precipitation

  • Centrifuge

  • Autosampler vials

3. Sample Preparation:

  • To 200 µL of urine sample, add 200 µL of acetonitrile.[16]

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.[16]

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 200 µL of 2% acetonitrile).[16]

  • Transfer to an autosampler vial for analysis.

4. LC-MS/MS Analysis:

  • Chromatographic Separation: Inject the prepared sample onto the C18 column. Elute the analytes using a gradient of mobile phases A and B. The specific gradient will depend on the column and system used.

  • Mass Spectrometric Detection: The eluent from the LC is introduced into the mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for PdG and the internal standard.

5. Data Analysis:

  • Identify the PdG peak based on its retention time and specific MRM transition.

  • Quantify the amount of PdG by comparing the peak area of the analyte to that of the internal standard.

  • Calculate the concentration of PdG in the original urine sample, taking into account the dilution and reconstitution volumes.

Visualizations

Corpus Luteum Hormonal Signaling Pathway

The synthesis of progesterone by the corpus luteum is a complex process initiated by the pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus.[17][18] This stimulates the anterior pituitary to release Luteinizing Hormone (LH).[19] LH then acts on the luteal cells, initiating a signaling cascade that leads to the conversion of cholesterol into progesterone.[1][20]

Corpus_Luteum_Signaling Hypothalamus Hypothalamus AnteriorPituitary Anterior Pituitary Hypothalamus->AnteriorPituitary GnRH (+) CorpusLuteum Corpus Luteum AnteriorPituitary->CorpusLuteum LH (+) Cholesterol Cholesterol STAR STAR Cholesterol->STAR Transport to inner mitochondrial membrane Pregnenolone Pregnenolone HSD3B 3β-HSD Pregnenolone->HSD3B Conversion Progesterone Progesterone Progesterone->Hypothalamus Negative Feedback (-) Progesterone->AnteriorPituitary Negative Feedback (-) P450scc P450scc (CYP11A1) P450scc->Pregnenolone Conversion HSD3B->Progesterone

Caption: Hormonal cascade regulating progesterone synthesis in the corpus luteum.

Experimental Workflow for Validation of this compound

The validation of urinary PdG as a surrogate marker for corpus luteum function involves a systematic comparison with the established standard, serum progesterone. This workflow outlines the key steps in such a validation study.

Validation_Workflow Start Study Population (Women with Regular Menstrual Cycles) SampleCollection Daily Sample Collection (First Morning Urine & Serum) Start->SampleCollection PdG_Analysis Urinary PdG Analysis (ELISA or LC-MS/MS) SampleCollection->PdG_Analysis Progesterone_Analysis Serum Progesterone Analysis (Immunoassay) SampleCollection->Progesterone_Analysis DataAnalysis Data Analysis PdG_Analysis->DataAnalysis Progesterone_Analysis->DataAnalysis Correlation Correlation Analysis (PdG vs. Progesterone) DataAnalysis->Correlation DiagnosticAccuracy Diagnostic Accuracy Assessment (Sensitivity, Specificity, ROC) DataAnalysis->DiagnosticAccuracy Conclusion Conclusion: Validation of PdG as a Surrogate Marker Correlation->Conclusion DiagnosticAccuracy->Conclusion

Caption: Workflow for validating urinary PdG against serum progesterone.

Conclusion

The evidence strongly supports the validation of urinary this compound (PdG) as a reliable and non-invasive surrogate marker for corpus luteum function. Its high correlation with serum progesterone, coupled with excellent specificity for ovulation confirmation, makes it a valuable tool for researchers, scientists, and drug development professionals. The convenience of urine sampling offers a significant advantage over traditional serum progesterone monitoring, facilitating more frequent and less burdensome data collection in clinical and research settings. While both ELISA and LC-MS/MS are robust methods for PdG quantification, the choice of method may depend on the specific requirements for sensitivity, specificity, and sample throughput.

References

Head-to-head comparison of different commercial Pregnanediol assay kits

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of commercially available Pregnanediol-3-Glucuronide (PDG) enzyme-linked immunosorbent assay (ELISA) kits. This compound, the main urinary metabolite of progesterone, is a critical biomarker in reproductive endocrinology, fertility monitoring, and various clinical research areas. The selection of a reliable and accurate assay kit is paramount for obtaining robust and reproducible data. This guide aims to assist researchers in making an informed decision by comparing the performance characteristics of several commercially available kits based on publicly available data.

Introduction to this compound and its Measurement

This compound-3-Glucuronide (PDG) is a major metabolite of progesterone, a steroid hormone essential for the menstrual cycle, pregnancy, and embryogenesis. Monitoring PDG levels in urine provides a non-invasive method to assess progesterone production and luteal phase function. Commercial ELISA kits are a common tool for quantifying PDG in various biological samples. These assays are typically competitive ELISAs, where the PDG in the sample competes with a labeled PDG conjugate for binding to a limited number of antibody sites. The resulting signal is inversely proportional to the concentration of PDG in the sample.

Performance Comparison of Commercial PDG ELISA Kits

The following table summarizes the key performance characteristics of several commercially available PDG ELISA kits. The data has been compiled from the manufacturers' datasheets and product manuals.

ManufacturerKit NameCatalog No.Assay TypeSample Type(s)Assay Range (ng/mL)Sensitivity (ng/mL)Intra-assay CVInter-assay CV
Invitrogen This compound-3-Glucuronide (PDG) Competitive ELISA KitEIAPDGCompetitive ELISAExtracted Serum, Plasma, Urine, Dried Fecal Extracts, Cell Culture Medium0.391 - 500.184.1%6.4%[1]
Arbor Assays DetectX® this compound-3-Glucuronide (PDG) ELISA KitK037-HCompetitive ELISAExtracted Serum, Plasma, Urine, Dried Fecal Extracts, Tissue Culture Media0.391 - 500.180< 5.7%< 7.5%
Abnova This compound-3-Glucuronide ELISA KitKA3398Competitive ELISAUrine, Fecal Samples, Extracted Serum, Plasma0.391 - 500.320Not SpecifiedNot Specified[2]
Cayman Chemical This compound-3-Glucuronide (PDG) ELISA Kit501300Competitive ELISAUrine0.4 - 500.94Not SpecifiedNot Specified[3]
MyBioSource Human this compound-3-Glucuronide (PDG) ELISA KitMBS035620Sandwich ELISASerum, Plasma, other body fluids31.2 - 1000 pg/mL5.0 pg/mL< 15%< 15%[4]
MyBioSource Plant this compound-3-Glucuronide (PDG) ELISA KitMBS9373553ELISAPlantNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[5]

Note: The MyBioSource Human PDG ELISA kit (MBS035620) is described as a sandwich ELISA, which differs from the competitive assay format of the other kits. This may influence its performance characteristics and suitability for specific applications. The MyBioSource Plant PDG ELISA kit (MBS9373553) is intended for plant samples and is included for awareness but not for direct comparison with kits designed for human/animal samples.

Experimental Protocols

The following is a generalized protocol for a competitive ELISA for PDG measurement. Researchers should always refer to the specific manual provided with their chosen kit for detailed instructions.

Key Experimental Steps:

  • Reagent Preparation: Prepare all reagents, including standards, controls, and wash buffers, according to the kit manual. Allow all reagents to reach room temperature before use.

  • Standard Dilution: Prepare a serial dilution of the PDG standard to generate a standard curve.

  • Sample Preparation: Prepare samples as recommended by the manufacturer. This may involve dilution, extraction, or other pre-treatment steps depending on the sample type.

  • Assay Procedure:

    • Add standards, controls, and prepared samples to the appropriate wells of the antibody-coated microplate.

    • Add the PDG-enzyme conjugate to each well.

    • Add the anti-PDG antibody to each well to initiate the competitive binding reaction.

    • Incubate the plate for the time and temperature specified in the manual.

    • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

    • Add the substrate solution to each well and incubate to allow for color development. The color change is typically inversely proportional to the amount of PDG in the sample.

    • Stop the reaction by adding the stop solution.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at the specified wavelength using a microplate reader.

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Calculate the concentration of PDG in the samples by interpolating their absorbance values on the standard curve.

Visualizing the Workflow and Decision-Making Process

To further aid in understanding the assay principle and selection process, the following diagrams have been generated.

Competitive_ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Analysis Reagent_Prep Reagent & Standard Preparation Add_Samples Add Standards/ Samples to Plate Reagent_Prep->Add_Samples Sample_Prep Sample Preparation Sample_Prep->Add_Samples Add_Conjugate_Ab Add PDG Conjugate & Antibody Add_Samples->Add_Conjugate_Ab Incubate Incubate Add_Conjugate_Ab->Incubate Wash1 Wash Incubate->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate2 Incubate Add_Substrate->Incubate2 Stop_Reaction Stop Reaction Incubate2->Stop_Reaction Read_Plate Read Plate Stop_Reaction->Read_Plate Calculate Calculate Results Read_Plate->Calculate

Caption: A generalized workflow for a competitive this compound ELISA.

Kit_Selection_Logic Start Start: Define Experimental Needs Sample_Type What is the sample type? Start->Sample_Type Sensitivity_Req What is the expected PDG concentration? Sample_Type->Sensitivity_Req Urine, Serum, Feces, etc. Precision_Req Is high precision critical? Sensitivity_Req->Precision_Req Low or High Concentration Select_Kit Select Appropriate Kit Precision_Req->Select_Kit Yes/No Review_Protocols Review Detailed Protocols Select_Kit->Review_Protocols

References

Safety Operating Guide

Navigating the Safe Disposal of Pregnanediol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of pregnanediol, a steroid metabolite. Adherence to these procedures is critical for maintaining a safe laboratory environment.

Core Principles of Chemical Waste Management

The foundational principle of laboratory waste management is to handle all chemical waste as hazardous unless explicitly confirmed otherwise by a qualified safety professional[1]. This proactive approach ensures the highest standards of safety and environmental stewardship. Key practices for managing chemical waste include minimizing its generation, utilizing appropriate and clearly labeled waste containers, storing waste in designated satellite accumulation areas, and ensuring containers are securely closed at all times[2][3].

Step-by-Step Disposal Procedure for this compound

The following procedure outlines the recommended steps for the safe disposal of this compound, based on guidelines for related steroid metabolites and general chemical waste[1].

  • Waste Identification and Segregation :

    • Initial Assessment : Treat this compound as a hazardous chemical waste. Although a specific Safety Data Sheet (SDS) for this compound was not identified in the search, related compounds like progesterone are handled as hazardous substances requiring careful disposal[1][4][5].

    • Segregation : Do not mix this compound waste with other waste streams. It is particularly important to avoid mixing it with incompatible materials. General laboratory safety guidelines recommend storing acids and bases separately, and keeping oxidizing agents away from reducing agents and organic compounds[1].

  • Container Selection and Labeling :

    • Container Choice : Use a sturdy, leak-proof container that is compatible with this compound. The original container is often a suitable choice for disposal[2].

    • Labeling : Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound." Ensure the label also includes the date when the waste was first added to the container[3].

  • Storage and Accumulation :

    • Satellite Accumulation : Store the sealed waste container in a designated and properly marked satellite accumulation area within the laboratory.

    • Secondary Containment : For liquid waste, it is best practice to use secondary containment to prevent spills[3].

    • Storage Limits : Be aware of and comply with institutional and regulatory limits on the volume of hazardous waste stored in a satellite accumulation area and the time frame for its removal[2].

  • Final Disposal :

    • Professional Disposal Service : Arrange for the pickup and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service[6].

    • Prohibited Disposal Methods : Under no circumstances should this compound be disposed of down the drain or in the regular trash[1]. The introduction of steroid hormones and their metabolites into water systems is an environmental concern due to their endocrine-disrupting activities[7][8][9].

Key Disposal and Safety Parameters

For easy reference, the following table summarizes the key guidelines for this compound disposal.

ParameterGuidelineSource
Waste Classification Hazardous Chemical Waste[1]
Primary Disposal Container Sturdy, leak-proof, and compatible with the chemical. The original container is a good option.[2]
Container Labeling "Hazardous Waste," "this compound," and accumulation start date.[3]
Storage Location Designated and marked satellite accumulation area.[1]
Prohibited Disposal Do not dispose of down the drain or in regular trash.[1]
Final Disposal Method Via a licensed professional waste disposal service or institutional EHS.[6]

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Pregnanediol_Disposal_Workflow cluster_0 Step 1: Generation & Identification cluster_1 Step 2: Segregation & Containment cluster_2 Step 3: Storage cluster_3 Step 4: Final Disposal cluster_4 Prohibited Actions A This compound Waste Generated B Classify as Hazardous Waste A->B C Segregate from other waste streams B->C J Do NOT pour down drain B->J K Do NOT discard in regular trash B->K D Select appropriate, labeled container C->D E Store in designated satellite accumulation area D->E F Ensure container is sealed E->F G Contact EHS or licensed waste disposal service F->G H Arrange for waste pickup G->H I Proper disposal at an approved facility H->I

Caption: Workflow for the safe disposal of this compound waste.

Disclaimer: The information provided in this guide is based on general principles of chemical safety and disposal guidelines for related compounds. Always consult your institution's specific safety protocols and the relevant Safety Data Sheets for the chemicals you are working with. If an SDS for this compound is available from your supplier, its specific instructions should be followed.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Pregnanediol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of Pregnanediol, a key steroid metabolite. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

This compound is a metabolite of progesterone and is often used in research to indirectly measure progesterone levels. While it is a naturally occurring substance, concentrated forms used in laboratory settings require careful handling to mitigate potential risks.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound and similar compounds include potential acute oral toxicity and reproductive hazards.[1][2] Therefore, a comprehensive approach to personal protection is essential. The following table summarizes the recommended PPE for handling this compound.

Scenario Required Personal Protective Equipment (PPE)
Routine Handling (weighing, preparing solutions) - Gloves: Chemical-resistant gloves (e.g., nitrile). Consider double glovering.[3] - Eye Protection: Safety glasses with side shields or goggles.[3] - Lab Coat: A standard laboratory coat is required.[3]
Potential for Aerosol Generation or Spills - Gloves: Chemical-resistant gloves (double gloving recommended).[3] - Eye/Face Protection: Goggles and a face shield.[3] - Body Protection: Laboratory coat. Additional garments such as an apron or disposable suit may be necessary based on the task.[3] - Respiratory Protection: Use a NIOSH/MSHA approved respirator if there is a potential for uncontrolled release or if exposure levels are unknown. A positive pressure air-supplied respirator is recommended in such circumstances.[3]
Emergency Situations (e.g., large spill) - Gloves: Chemical-resistant gloves (double gloving).[3] - Eye/Face Protection: Full-face respirator or goggles and a face shield.[3] - Body Protection: Chemical-resistant suit. - Respiratory Protection: Self-contained breathing apparatus (SCBA) may be necessary.[4]
Operational Plan for Handling this compound

A systematic approach to handling this compound minimizes exposure and ensures the quality of the research.

Step Procedure
1. Preparation - Obtain and review the Safety Data Sheet (SDS) for this compound before use. - Ensure a designated handling area is clean and prepared. - Verify that all necessary PPE is available and in good condition.
2. Engineering Controls - Handle this compound in a well-ventilated area.[3][4] - Use a chemical fume hood for procedures that may generate dust or aerosols.
3. Handling - Avoid direct contact with skin and eyes.[3] - Do not eat, drink, or smoke in the handling area.[1][3] - Wash hands thoroughly after handling.[1][3] - Keep the container tightly closed when not in use.
4. Storage - Store in a cool, dry, and well-ventilated area.[4] - Keep away from incompatible materials such as strong oxidizing agents.[2] - Store locked up or in an area accessible only to authorized personnel.[3][4]
Disposal Plan for this compound Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Unused this compound - Treat as hazardous chemical waste.[5] - Dispose of in accordance with all applicable federal, state, and local regulations.[1][6] - Do not dispose of down the drain or in regular trash.[5]
Contaminated Materials (e.g., gloves, lab coats, glassware) - Collect in a designated, labeled hazardous waste container.[5] - Ensure the container is securely closed.[5] - Dispose of as hazardous waste through your institution's environmental health and safety (EHS) office.[5]
Empty Containers - Thoroughly empty the container.[5] - Dispose of the container as hazardous waste unless otherwise instructed by your EHS office.[5]

Visualizing the Safety Workflow

To further clarify the procedural steps for safely handling this compound, the following diagram illustrates the logical workflow from preparation to disposal.

Pregnanediol_Handling_Workflow A Preparation & Review SDS B Don Appropriate PPE A->B C Utilize Engineering Controls (Fume Hood) B->C D Handle this compound C->D E Store Properly D->E If not all is used F Decontaminate & Doff PPE D->F G Segregate & Label Waste F->G I Wash Hands Thoroughly F->I H Dispose of Waste via EHS G->H

This compound Handling Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pregnanediol
Reactant of Route 2
Pregnanediol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.